1-Fluoro-4-(methoxymethyl)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-(methoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRCZEHBKACUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454535 | |
| Record name | 1-fluoro-4-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7116-50-9 | |
| Record name | 1-fluoro-4-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1-Fluoro-4-(methoxymethyl)benzene
This technical guide provides an in-depth analysis of 1-Fluoro-4-(methoxymethyl)benzene (CAS 7116-50-9), a critical intermediate in medicinal chemistry used for introducing the metabolically stable 4-fluorobenzyl ether pharmacophore.[1]
Strategic Reagent Profile for Medicinal Chemistry & Drug Development[1]
Part 1: Executive Summary & Core Identity
1-Fluoro-4-(methoxymethyl)benzene , also known as 4-Fluorobenzyl methyl ether , is a specialized building block used to incorporate the 4-fluorobenzyl moiety into small molecule drugs and agrochemicals.[1] Unlike simple benzyl ethers, which are susceptible to rapid metabolic dealkylation by Cytochrome P450 enzymes, the para-fluorine substitution provides electronic deactivation and blocks metabolic oxidation at the vulnerable para-position.[1][2]
This compound serves two primary roles in drug design:
-
Bioisosteric Replacement: It acts as a lipophilic, metabolically robust surrogate for non-fluorinated benzyl ethers.[1][2]
-
Synthetic Intermediate: It functions as a precursor for complex heterocycles via directed ortho-metallation or benzylic functionalization.[1][2]
Chemical Identity Table
| Property | Specification |
| CAS Number | 7116-50-9 |
| IUPAC Name | 1-Fluoro-4-(methoxymethyl)benzene |
| Synonyms | 4-Fluorobenzyl methyl ether; p-Fluorobenzyl methyl ether |
| SMILES | COCc1ccc(F)cc1 |
| Molecular Formula | C₈H₉FO |
| Molecular Weight | 140.16 g/mol |
| Physical State | Colorless Liquid |
| Boiling Point | ~170–175 °C (Estimated at 760 mmHg) |
| Solubility | Soluble in DCM, THF, Et₂O; Insoluble in water |
Part 2: Synthetic Methodologies
The synthesis of 1-Fluoro-4-(methoxymethyl)benzene is typically achieved via Williamson Ether Synthesis .[1] Two primary routes are established depending on the starting material availability (Alcohol vs. Halide).[2]
Route A: Nucleophilic Substitution (From Benzyl Bromide)
Best for large-scale synthesis where 4-fluorobenzyl bromide is available.[1]
Mechanism: Sₙ2 Nucleophilic Substitution.[1][2] Protocol:
-
Reagents: 4-Fluorobenzyl bromide (1.0 eq), Sodium Methoxide (NaOMe, 1.2 eq).
-
Solvent: Anhydrous Methanol (MeOH) or THF.
-
Procedure:
Route B: O-Methylation (From Benzyl Alcohol)
Best for laboratory scale or when avoiding lachrymatory benzyl bromides.[1]
Mechanism: Deprotonation followed by Methylation.[1][2] Protocol:
-
Reagents: 4-Fluorobenzyl alcohol (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.1 eq), Methyl Iodide (MeI, 1.2 eq).
-
Procedure:
Visualization: Synthetic Pathways
Figure 1: Dual synthetic pathways for CAS 7116-50-9 utilizing standard Williamson ether chemistry.
Part 3: Applications in Medicinal Chemistry[3][4][5][6]
Metabolic Stability & Bioisosterism
The 4-fluorobenzyl ether moiety is a superior pharmacophore compared to the non-fluorinated benzyl ether.[1][2]
-
Mechanism: The C–F bond is extremely strong (approx. 116 kcal/mol) and non-polarizable.[2]
-
Effect: Placing fluorine at the para-position blocks metabolic hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), which typically attack the electron-rich para-position of aromatic rings.[1]
-
Outcome: Extended half-life (
) and improved oral bioavailability.[1][2]
Electronic Modulation (Hammett σ-Constants)
The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) while donating electrons via resonance (+R).[1][2]
-
Hammett σₚ: 0.06[1]
-
Impact: This modulation lowers the electron density of the aromatic ring compared to a simple benzyl ether, potentially reducing the rate of oxidative dealkylation at the benzylic carbon.[2]
Strategic Usage Decision Tree
Figure 2: Decision logic for incorporating the 4-fluorobenzyl ether motif in lead optimization.
Part 4: Safety & Handling (MSDS Highlights)
While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions for benzylic ethers and fluorinated aromatics.[2]
-
Hazards:
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen or Argon) to prevent slow oxidation to the benzaldehyde or benzoic acid derivatives over prolonged periods.[2]
-
Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HF generation).
References
-
Meanwell, N. A. (2018).[2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2][3] [Link][2][3]
-
Organic Chemistry Portal . (n.d.).[1][2] Williamson Ether Synthesis. Retrieved from [Link]
-
ChemSrc . (2025).[1][2] CAS 7116-50-9 Entry.[1][4][5][6][7] Retrieved from [Link][2]
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1-Fluoro-4-(methoxymethyl)benzene chemical properties
An In-Depth Technical Guide to 1-Fluoro-4-(methoxymethyl)benzene
Introduction
1-Fluoro-4-(methoxymethyl)benzene, also known as 4-Fluorobenzyl Methyl Ether, is a fluorinated aromatic compound of significant interest in synthetic organic chemistry and medicinal research. As a bifunctional molecule, it incorporates two key structural motifs: a 4-fluorophenyl group and a methoxymethyl benzyl ether. The strategic introduction of fluorine into drug candidates can profoundly influence properties such as metabolic stability, binding affinity, lipophilicity, and pKa.[1][2][3] Consequently, fluorinated building blocks like 1-Fluoro-4-(methoxymethyl)benzene are valuable intermediates for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[4][5] This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications for researchers and drug development professionals.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of 1-Fluoro-4-(methoxymethyl)benzene are summarized below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value |
| CAS Number | 399-53-1 |
| Molecular Formula | C₈H₉FO |
| Molecular Weight | 140.15 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 75-77 °C at 15 mmHg |
| Density | 1.071 g/cm³ at 25 °C |
| Refractive Index (n²⁰/D) | 1.485 |
| InChI Key | FHNFLIKLJCJAGF-UHFFFAOYSA-N |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the structure and purity of 1-Fluoro-4-(methoxymethyl)benzene. The following sections detail the expected spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum provides unambiguous information about the hydrogen environments in the molecule.
-
Aromatic Protons (δ ≈ 7.2-7.4 ppm and 6.9-7.1 ppm): The aromatic region will display two distinct signals due to the para-substitution pattern. The protons ortho to the fluorine atom (and meta to the -CH₂OCH₃ group) will appear as a triplet or doublet of doublets around δ 6.9-7.1 ppm, showing coupling to both the adjacent aromatic proton and the fluorine atom. The protons meta to the fluorine (and ortho to the -CH₂OCH₃ group) will appear around δ 7.2-7.4 ppm, also as a triplet or doublet of doublets.
-
Benzylic Protons (-CH₂-) (δ ≈ 4.4 ppm): A sharp singlet corresponding to the two equivalent benzylic protons will be observed. Its downfield shift is due to the deshielding effects of the adjacent aromatic ring and the oxygen atom.
-
Methoxyl Protons (-OCH₃) (δ ≈ 3.3 ppm): A sharp singlet integrating to three protons will be present, characteristic of the methyl group of the ether.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show six distinct signals, reflecting the molecule's symmetry.
-
Aromatic Carbons: Four signals will be present in the aromatic region (δ ≈ 115-165 ppm). The carbon directly bonded to fluorine (C-F) will exhibit a large coupling constant (¹JCF) and appear significantly downfield (δ ≈ 160-164 ppm). The ipso-carbon attached to the methoxymethyl group will appear around δ ≈ 135-140 ppm. The other two aromatic carbons will resonate between δ ≈ 115-130 ppm.
-
Benzylic Carbon (-CH₂-) (δ ≈ 74 ppm): The signal for the benzylic carbon is shifted downfield due to the attached oxygen.
-
Methoxyl Carbon (-OCH₃) (δ ≈ 58 ppm): This signal is characteristic of an sp³-hybridized carbon in a methyl ether.
Mass Spectrometry
Mass spectrometry provides data on the molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 140.
-
Key Fragmentation: A prominent fragmentation pathway involves the cleavage of the C-O bond to form the highly stable 4-fluorobenzyl cation (m/z = 109). Another significant fragment can arise from the loss of the methoxy group (-OCH₃) to give a peak at m/z = 109, followed by loss of CH₂O to form the fluorophenyl cation at m/z = 95. In some ionization methods like Fast Atom Bombardment (FAB), the formation of a hydride-eliminated molecule [M-H]⁺ from the benzylic position has been observed in related structures, a phenomenon influenced by the electronic nature of the para-substituent.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
C-O-C Stretch: A strong, characteristic absorption band for the ether linkage will appear in the range of 1100-1120 cm⁻¹.
-
C-F Stretch: A strong band corresponding to the aryl-fluorine bond will be observed around 1220-1240 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorptions will appear in the 1500-1610 cm⁻¹ region.
-
sp² C-H Stretch: Aromatic C-H stretching will be visible above 3000 cm⁻¹.
-
sp³ C-H Stretch: Aliphatic C-H stretching from the methoxymethyl group will be observed just below 3000 cm⁻¹.
Synthesis and Reactivity
Understanding the synthesis and reactivity of 1-Fluoro-4-(methoxymethyl)benzene is fundamental to its application as a chemical intermediate.
Synthetic Pathway: Williamson Ether Synthesis
A robust and widely used method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Causality Behind Experimental Choices: The choice of 4-fluorobenzyl bromide as the electrophile is based on the good leaving group ability of bromide. Sodium methoxide is a strong, unhindered nucleophile, ensuring an efficient Sₙ2 reaction. A polar aprotic solvent like Tetrahydrofuran (THF) is ideal as it solvates the sodium cation, leaving the methoxide anion highly reactive, without participating in the reaction itself. The reaction is typically run at room temperature to prevent side reactions.
Experimental Protocol: Synthesis of 1-Fluoro-4-(methoxymethyl)benzene
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous THF (100 mL) and sodium methoxide (5.94 g, 110 mmol, 1.1 eq).
-
Addition of Reagent: Cool the suspension to 0 °C using an ice bath. Add 4-fluorobenzyl bromide (18.9 g, 100 mmol, 1.0 eq) dropwise over 20 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding deionized water (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the resulting crude oil by vacuum distillation to yield the final product as a colorless liquid.
Caption: Williamson ether synthesis workflow for 1-Fluoro-4-(methoxymethyl)benzene.
Reactivity Profile
-
Electrophilic Aromatic Substitution (EAS): The benzene ring is subject to EAS. The fluorine atom is deactivating due to its strong inductive electron-withdrawing effect but is an ortho, para-director due to resonance electron donation.[7] The -CH₂OCH₃ group is weakly activating and also an ortho, para-director. The directing effects are synergistic. Since the para position is blocked, incoming electrophiles (e.g., in nitration or halogenation) will be directed primarily to the positions ortho to the methoxymethyl group (positions 2 and 6).
Caption: Directing effects for electrophilic aromatic substitution.
-
Ether Cleavage: The benzyl ether linkage is relatively stable but can be cleaved under harsh conditions using strong acids such as HBr, HI, or Lewis acids like boron tribromide (BBr₃) to yield 4-fluorobenzyl alcohol or the corresponding halide.
Applications in Research and Development
The primary value of 1-Fluoro-4-(methoxymethyl)benzene lies in its utility as a versatile building block.
-
Pharmaceutical Synthesis: The 4-fluorophenyl group is a common feature in many approved drugs.[4] Its inclusion can block metabolic oxidation at the para-position, a common site of enzymatic attack by cytochrome P450 enzymes. This often leads to improved pharmacokinetic profiles, such as a longer half-life and increased bioavailability.[1][3] The methoxymethyl group can serve as a protecting group for a benzyl alcohol, which can be deprotected at a later stage in a synthesis.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and metabolic stability of pesticides and herbicides.
-
Materials Science: Fluorinated aromatic compounds are used in the synthesis of polymers and liquid crystals, where the C-F bond can impart desirable properties such as thermal stability and altered electronic characteristics.
Safety and Handling
Proper safety protocols are mandatory when handling 1-Fluoro-4-(methoxymethyl)benzene.
-
General Hazards: The compound may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory system.[8]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and sources of ignition.[8][10]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
1-Fluoro-4-(methoxymethyl)benzene is a valuable synthetic intermediate whose utility is derived from the strategic combination of a fluorinated aromatic ring and a reactive benzyl ether moiety. Its well-defined physicochemical properties and predictable reactivity make it an important tool for medicinal chemists and materials scientists. A thorough understanding of its spectroscopic signature, synthetic routes, and handling requirements is essential for its effective and safe application in research and development.
References
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-4-methoxy- (CAS 459-60-9). Retrieved February 19, 2026, from [Link].
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NIST. (n.d.). Benzene, 1-fluoro-4-methoxy-. NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link].
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Matrix Fine Chemicals. (n.d.). 1-FLUORO-4-METHYLBENZENE | CAS 352-32-9. Retrieved February 19, 2026, from [Link].
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-4-methyl- (CAS 352-32-9). Retrieved February 19, 2026, from [Link].
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NIST. (n.d.). Benzene, 1-fluoro-4-methyl-. NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link].
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Singh, S., et al. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved February 19, 2026, from [Link].
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NIST. (n.d.). Benzene, 1-fluoro-4-methoxy-. NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link].
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Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved February 19, 2026, from [Link].
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Organic Syntheses. (n.d.). Fluorobenzene. Retrieved February 19, 2026, from [Link].
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CAS Common Chemistry. (n.d.). 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride. Retrieved February 19, 2026, from [Link].
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ResearchGate. (2025). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved February 19, 2026, from [Link].
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Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. JSciMed Central. Retrieved February 19, 2026, from [Link].
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CAS Common Chemistry. (n.d.). (±)-Benzoin. Retrieved February 19, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Retrieved February 19, 2026, from [Link].
- Google Patents. (n.d.). WO2016125185A3 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
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Chemistry Stack Exchange. (2023). How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene. Retrieved February 19, 2026, from [Link].
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PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved February 19, 2026, from [Link].
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CAS Common Chemistry. (n.d.). 3-Sulfobenzoic acid. Retrieved February 19, 2026, from [Link].
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ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved February 19, 2026, from [Link].
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Royal Society of Chemistry. (n.d.). DNDMH-Mediated Direct Nitration of Aryl Alkenes. Retrieved February 19, 2026, from [Link].
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Chemistry LibreTexts. (2023). 16.3: Other Aromatic Substitutions. Retrieved February 19, 2026, from [Link].
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Quora. (2016). Is fluorobenzene more reactive than benzene?. Retrieved February 19, 2026, from [Link].
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Michigan State University Chemistry. (n.d.). NMR Spectroscopy. Retrieved February 19, 2026, from [Link].
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An In-Depth Technical Guide to the Physical Properties of 1-Fluoro-4-(methoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties of 1-fluoro-4-(methoxymethyl)benzene. Due to the limited availability of experimentally-derived data for this specific compound in public-domain literature, this guide synthesizes information from closely related analogs, theoretical predictions, and established analytical methodologies. It is designed to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its expected physical characteristics, protocols for empirical determination of these properties, and essential safety and handling guidelines. This document emphasizes the causal relationships behind experimental choices and provides a framework for the self-validation of laboratory results.
Introduction and Molecular Overview
1-Fluoro-4-(methoxymethyl)benzene, also known as 4-fluorobenzyl methyl ether, is an aromatic ether with a molecular formula of C₈H₉FO. Its structure features a benzene ring substituted with a fluorine atom and a methoxymethyl group at the para position. This substitution pattern is of interest in medicinal chemistry and materials science, as the fluorine atom can modulate electronic properties and metabolic stability, while the methoxymethyl group can influence solubility and act as a key structural motif.
A precise understanding of the physical properties of this compound is paramount for its application in synthesis, formulation, and biological studies. Properties such as boiling point, melting point, density, and solubility dictate purification methods, reaction conditions, and bioavailability.
Molecular Structure:
Caption: 2D structure of 1-Fluoro-4-(methoxymethyl)benzene.
Physicochemical Properties
The following table summarizes the key physical properties of 1-fluoro-4-(methoxymethyl)benzene. It is important to note that where specific experimental data is unavailable, values are estimated based on data from analogous compounds such as benzyl methyl ether and 4-fluorobenzyl alcohol, or are predicted.
| Property | Value (with source/estimation basis) |
| Molecular Formula | C₈H₉FO |
| Molecular Weight | 140.15 g/mol [1] |
| Boiling Point | Estimated: ~170-180 °C (based on benzyl methyl ether, bp 174 °C)[1][2] |
| Melting Point | Not available. Expected to be a low-melting solid or liquid at room temperature. |
| Density | Estimated: ~1.0-1.1 g/mL (based on related aromatic ethers) |
| Refractive Index | Not available. |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) and sparingly soluble in water. |
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show the following signals:
-
Aromatic Protons (Ar-H): Two doublets of doublets (or two apparent triplets) in the aromatic region (~6.9-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the fluorine will show coupling to fluorine.
-
Benzylic Protons (-CH₂-): A singlet at approximately 4.4-4.6 ppm.
-
Methyl Protons (-OCH₃): A singlet at approximately 3.3-3.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by:
-
Aromatic Carbons: Four signals in the aromatic region (~115-165 ppm). The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (¹JCF). The other aromatic carbons will also show smaller C-F couplings.
-
Benzylic Carbon (-CH₂-): A signal around 70-75 ppm.
-
Methyl Carbon (-OCH₃): A signal around 55-60 ppm.
Infrared (IR) Spectroscopy
Key vibrational modes expected in the IR spectrum include:
-
C-H stretching (aromatic): ~3030-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=C stretching (aromatic): ~1500-1600 cm⁻¹
-
C-F stretching: ~1200-1250 cm⁻¹ (strong)
-
C-O-C stretching (ether): ~1050-1150 cm⁻¹ (strong)
Synthesis Pathway
A plausible and common method for the synthesis of 1-fluoro-4-(methoxymethyl)benzene is via a Williamson ether synthesis. This involves the reaction of a 4-fluorobenzyl halide with sodium methoxide.
Caption: Williamson ether synthesis of 1-fluoro-4-(methoxymethyl)benzene.
Causality in Experimental Choice: This synthetic route is preferred due to the high reactivity of the benzylic halide towards SN2 displacement by the methoxide nucleophile. Methanol serves as both the solvent and the precursor for sodium methoxide. The reaction is typically carried out at or slightly above room temperature and can be monitored by thin-layer chromatography (TLC).
Experimental Protocols for Physical Property Determination
The following are detailed, step-by-step methodologies for the experimental determination of the key physical properties of 1-fluoro-4-(methoxymethyl)benzene.
Determination of Boiling Point (Micro-scale Method)
This method is suitable for small sample volumes and provides an accurate boiling point.
Diagram of Experimental Workflow:
Caption: Workflow for micro-scale boiling point determination.
Step-by-Step Protocol:
-
Place a small amount (0.5-1 mL) of 1-fluoro-4-(methoxymethyl)benzene into a small test tube.
-
Attach the test tube to a thermometer using a rubber band or wire.
-
Invert a capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.
-
Immerse the assembly in a heating block or an oil bath.
-
Heat the apparatus slowly. As the liquid approaches its boiling point, a stream of bubbles will emerge from the capillary tube.
-
Once a steady stream of bubbles is observed, remove the heat source.
-
The bubbling will slow down and stop. The temperature at which the liquid begins to enter the capillary tube is the boiling point. Record this temperature.
Determination of Density
The density of a liquid can be determined by measuring its mass and volume.
Step-by-Step Protocol:
-
Weigh a clean, dry graduated cylinder or pycnometer on an analytical balance and record the mass.
-
Carefully add a known volume (e.g., 5.00 mL) of 1-fluoro-4-(methoxymethyl)benzene to the graduated cylinder or pycnometer.
-
Weigh the container with the liquid and record the new mass.
-
Calculate the mass of the liquid by subtracting the mass of the empty container.
-
Calculate the density using the formula: Density = Mass / Volume.
-
It is advisable to repeat the measurement several times and average the results for accuracy.
Determination of Refractive Index
The refractive index is a measure of how light bends as it passes through the substance and is a characteristic property.
Step-by-Step Protocol:
-
Ensure the prism of the refractometer is clean and dry.
-
Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Place a few drops of 1-fluoro-4-(methoxymethyl)benzene onto the prism.
-
Close the prism and allow the temperature to equilibrate (typically 20 °C or 25 °C).
-
Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index from the scale.
Safety and Handling
As an aromatic ether, 1-fluoro-4-(methoxymethyl)benzene should be handled with appropriate care. The following guidelines are based on the known hazards of similar compounds.
-
Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and sources of ignition. Ethers can form explosive peroxides over time when exposed to air and light; therefore, containers should be dated upon opening.
-
Fire Safety: This compound is expected to be flammable. Keep away from heat, sparks, and open flames. Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinguishing fires.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
This technical guide provides a detailed, albeit partially predictive, overview of the physical properties of 1-fluoro-4-(methoxymethyl)benzene. While specific experimental data remains scarce, the information presented on analogous compounds, along with robust protocols for empirical determination, offers a solid foundation for researchers. The emphasis on safety and proper handling procedures ensures that this compound can be used responsibly in a laboratory setting. Further experimental investigation is warranted to fully characterize this compound and validate the estimated properties presented herein.
References
-
"Benzyl methyl ether". PubChem. National Center for Biotechnology Information. [Link]
-
"Benzyl methyl ether". The Merck Index. Royal Society of Chemistry. [Link]
-
"4-Fluorobenzyl alcohol". PubChem. National Center for Biotechnology Information. [Link]
-
"18.8: Spectroscopy of Ethers". Chemistry LibreTexts. [Link]
Sources
Technical Guide: Synthesis of 1-Fluoro-4-(methoxymethyl)benzene
CAS Registry Number: 459-56-3
Synonyms: 4-Fluorobenzyl methyl ether;
Executive Summary
This technical guide details the synthesis of 1-Fluoro-4-(methoxymethyl)benzene, a fluorinated benzyl ether often utilized as a metabolic probe or intermediate in medicinal chemistry. The presence of the fluorine atom at the para position imparts metabolic stability against aromatic oxidation, while the methoxymethyl group serves as a lipophilic ether linkage.
This guide prioritizes two distinct pathways:
-
The Williamson Ether Synthesis: The industry-standard approach utilizing 4-fluorobenzyl bromide. It offers high yields and operational simplicity.[1][2]
-
Reductive Etherification: A "green chemistry" alternative utilizing 4-fluorobenzaldehyde, avoiding the use of lachrymatory benzyl halides and toxic alkylating agents.
Retrosynthetic Analysis
To design a robust synthesis, we must first deconstruct the target molecule. The ether linkage (
Logical Disconnection
The most logical disconnection is at the benzylic carbon-oxygen bond or the methyl-oxygen bond.
-
Path A (Nucleophilic Substitution): Disconnection of the O-Me bond implies a nucleophilic attack of 4-fluorobenzyl alkoxide on a methylating agent (e.g., MeI). Alternatively, disconnection of the Benzyl-O bond implies attack of methoxide on a 4-fluorobenzyl halide.
-
Path B (Reductive): Disconnection leads to 4-fluorobenzaldehyde and methanol, requiring a reducing agent to form the ether bond in situ.
Figure 1: Retrosynthetic tree illustrating the primary disconnection strategies.
Method A: Williamson Ether Synthesis (Primary Route)
This is the preferred route for scale-up due to the commercial availability of 4-fluorobenzyl bromide and the low cost of sodium methoxide.
Reaction Mechanism
The reaction proceeds via an
Experimental Protocol
Reagents:
-
4-Fluorobenzyl bromide (1.0 equiv)
-
Sodium methoxide (1.2 equiv, 25 wt% solution in methanol or solid)
-
Methanol (anhydrous, solvent)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (
or Ar). -
Solvent Charge: Add anhydrous Methanol (10 mL per gram of substrate) to the flask.
-
Base Addition: Add Sodium Methoxide (1.2 equiv). If using solid NaOMe, ensure complete dissolution before proceeding. Caution: Exothermic.
-
Substrate Addition: Cool the solution to 0°C. Add 4-Fluorobenzyl bromide (1.0 equiv) dropwise via the addition funnel over 15–20 minutes.
-
Scientific Rationale: Benzylic halides are highly reactive. Controlling the addition rate at low temperature prevents runaway exotherms and minimizes double-alkylation side products.
-
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.
-
Quench & Workup:
-
Cool to room temperature.[1]
-
Concentrate the mixture under reduced pressure to remove most of the methanol (do not distill to dryness to avoid thermal instability of concentrated salts).
-
Resuspend the residue in Diethyl Ether or MTBE and water.
-
Wash the organic layer with water (
) and brine ( ). -
Dry over anhydrous
, filter, and concentrate.
-
-
Purification: Distillation under reduced pressure is the preferred method for purification.
Process Workflow Diagram
Figure 2: Operational workflow for the Williamson Ether Synthesis.
Method B: Reductive Etherification (Green Alternative)
This route is ideal if 4-fluorobenzyl bromide is unavailable or if avoiding lachrymators is a safety priority. It utilizes 4-fluorobenzaldehyde and methanol.
Reaction Mechanism
The aldehyde reacts with methanol under acid catalysis to form a hemiacetal/acetal intermediate. A hydride source (typically a silane like Triethylsilane,
Experimental Protocol
Reagents:
-
4-Fluorobenzaldehyde (1.0 equiv)
-
Methoxytrimethylsilane (
) or Methanol (excess) -
Triethylsilane (
, 1.2 equiv) -
Catalyst: Iron(III) Chloride (
, 5 mol%) or Triflic Acid (catalytic)
Step-by-Step Methodology:
-
Setup: Charge a dry flask with 4-Fluorobenzaldehyde (1.0 equiv).
-
Reagent Addition: Add Methoxytrimethylsilane (1.2 equiv) and Triethylsilane (1.2 equiv) in Dichloromethane (DCM).
-
Note: If using MeOH directly, a stronger acid catalyst is often required to drive the equilibrium.
is preferred for higher yields.
-
-
Catalysis: Add
(5 mol%) at 0°C. -
Reaction: Stir at room temperature for 1–3 hours.
-
Causality: The Lewis acid activates the carbonyl oxygen, facilitating silyl-hydride transfer.
-
-
Workup: Quench with saturated aqueous
. Extract with DCM. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc) or distillation.
Analytical Characterization
To validate the synthesis, the following analytical data should be obtained.
Table 1: Expected Analytical Data
| Technique | Parameter | Expected Signal / Value | Interpretation |
| Singlet | Methoxy group ( | ||
| Singlet | Benzylic protons ( | ||
| Multiplet | Aromatic protons (AA'BB' system due to F) | ||
| Multiplet | Typical shift for fluoro-benzene | ||
| GC-MS | Molecular Ion ( | 140 m/z | Parent peak |
| Base Peak | 109 m/z | Loss of | |
| Boiling Point | Temperature | ~175–180°C | Atmospheric pressure (Estimated) |
Safety & Handling (HSE)
-
4-Fluorobenzyl Bromide: A potent lachrymator (tear gas). All transfers must occur in a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.
-
Sodium Methoxide: Highly caustic and moisture sensitive. Causes severe skin burns.
-
Methyl Iodide (Alternative Route): If Method A is modified to use the alcohol + MeI, be aware that MeI is a suspected carcinogen and neurotoxin.
-
Waste Disposal: Fluorinated organic waste must be segregated. Do not mix with general organic solvents if incineration protocols differ.
References
-
Williamson Ether Synthesis Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Physical Properties of Fluorobenzyl Alcohols: Sigma-Aldrich. (n.d.). Product Specification: 4-Fluorobenzyl alcohol.[6][7][8] Retrieved from [9]
-
Reductive Etherification Protocols: Iwanami, K., Seo, H., Tobita, Y., & Oriyama, T. (2005).[10] "Facile Reductive Etherification of Carbonyl Compounds with Triethylsilane and Alkoxytrimethylsilane Catalyzed by Iron(III) Chloride". Synthesis, 2005(1), 183-186.[10]
- General Benzyl Ether Synthesis: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 6. echemi.com [echemi.com]
- 7. 4-Fluorobenzyl Alcohol | CAS#:459-56-3 | Chemsrc [chemsrc.com]
- 8. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]
- 9. wiserpub.com [wiserpub.com]
- 10. Ether synthesis by reductive etherification [organic-chemistry.org]
A Comprehensive Technical Guide to 1-Fluoro-4-(methoxymethyl)benzene: Synthesis, Properties, and Applications in Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 1-fluoro-4-(methoxymethyl)benzene, a key fluorinated building block for pharmaceutical research and development. We will explore its precise chemical nomenclature, physicochemical properties, and detailed synthetic protocols, with a focus on the Williamson ether synthesis. Furthermore, this guide will cover its spectroscopic characterization, reactivity, and, most importantly, its strategic applications in medicinal chemistry. The incorporation of the 4-fluorobenzyl moiety is a widely used strategy to enhance the metabolic stability and binding affinity of drug candidates. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to leverage this versatile compound in their work.
Introduction: The Strategic Role of Fluorinated Scaffolds
In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. Judicious placement of fluorine can enhance metabolic stability, modulate pKa, increase binding affinity, and improve membrane permeability.[1]
Among the various fluorinated motifs, the 4-fluorobenzyl group is particularly prevalent in pharmaceuticals. Its presence can block metabolic oxidation at the para-position of the benzene ring, a common site of enzymatic degradation. 1-Fluoro-4-(methoxymethyl)benzene serves as a critical and versatile building block for introducing this valuable moiety into more complex molecular architectures. This guide provides a detailed examination of its synthesis, properties, and application, offering field-proven insights for its effective use in drug discovery programs.
Nomenclature and Physicochemical Properties
The compound of interest is a monosubstituted benzene ring containing both a fluorine atom and a methoxymethyl group in a 1,4 (para) arrangement.
-
Preferred IUPAC Name: 1-Fluoro-4-(methoxymethyl)benzene
-
Synonyms: 4-Fluorobenzyl methyl ether, 1-(Methoxymethyl)-4-fluorobenzene
-
CAS Number: 51347-73-0
-
Molecular Formula: C₈H₉FO
-
2D Structure:
A summary of its key physicochemical properties is presented in Table 1. Data for the structurally similar 4-bromobenzyl methyl ether is included for comparison.[2][3]
Table 1: Physicochemical Properties
| Property | Value (1-Fluoro-4-(methoxymethyl)benzene) | Value (4-Bromobenzyl methyl ether)[2] |
|---|---|---|
| Molecular Weight | 140.15 g/mol | 201.06 g/mol |
| Appearance | Colorless liquid (Predicted) | Liquid |
| Boiling Point | Estimated: ~170-180 °C | 110-112 °C / 8 mmHg |
| Density | Estimated: ~1.0-1.1 g/mL | 1.406 g/mL at 25 °C |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Ether) | Insoluble in water |
Synthesis and Mechanistic Considerations
The most direct and widely employed method for preparing 1-fluoro-4-(methoxymethyl)benzene is the Williamson ether synthesis. This reaction is valued for its reliability, broad scope, and the ready availability of starting materials.[4][5]
Primary Synthetic Route: Williamson Ether Synthesis
This synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5][6] The alkoxide (methoxide) acts as the nucleophile, attacking the electrophilic benzylic carbon of the 4-fluorobenzyl halide and displacing the halide leaving group.[4] The use of a primary benzyl halide is ideal, as it minimizes the potential for competing elimination (E2) reactions.[5][6]
The overall reaction is: 4-Fluorobenzyl Bromide + Sodium Methoxide → 1-Fluoro-4-(methoxymethyl)benzene + Sodium Bromide
Caption: Workflow for the Williamson Ether Synthesis.
Experimental Protocol: Synthesis of 1-Fluoro-4-(methoxymethyl)benzene
Causality: This protocol utilizes sodium hydride to generate the sodium methoxide in situ from methanol, ensuring a fresh and highly reactive nucleophile. Anhydrous THF is used as the solvent to prevent quenching of the strong base and to facilitate the Sₙ2 reaction.[5][7]
-
Preparation of Alkoxide: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and suspend it in anhydrous tetrahydrofuran (THF).
-
Nucleophile Generation: Cool the suspension to 0 °C using an ice bath. Slowly add anhydrous methanol (1.0 equivalent) dropwise via the dropping funnel. Allow the mixture to stir at 0 °C for 20-30 minutes until hydrogen gas evolution ceases. Self-Validation: The cessation of bubbling indicates the complete formation of sodium methoxide.
-
Sₙ2 Reaction: While maintaining the temperature at 0 °C, add a solution of 4-fluorobenzyl bromide (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed.
-
Quenching and Workup: Carefully quench the reaction by slowly adding water at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-fluoro-4-(methoxymethyl)benzene.
Spectroscopic and Analytical Characterization
Structural confirmation is achieved through standard spectroscopic methods. The expected data, based on its structure and data from analogous compounds, are summarized below.[8][9]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts (δ, ppm) and Characteristics |
|---|---|
| ¹H NMR (in CDCl₃) | ~7.3 ppm (doublet of doublets, 2H, aromatic protons ortho to -CH₂OMe) ~7.0 ppm (doublet of doublets, 2H, aromatic protons ortho to -F) ~4.5 ppm (singlet, 2H, benzylic -CH₂) ~3.4 ppm (singlet, 3H, methoxy -CH₃) |
| ¹³C NMR (in CDCl₃) | ~162 ppm (doublet, ¹JCF ≈ 245 Hz, C-F) ~134 ppm (singlet, C-CH₂OMe) ~130 ppm (doublet, ³JCF ≈ 8 Hz, CH ortho to -CH₂OMe) ~115 ppm (doublet, ²JCF ≈ 21 Hz, CH ortho to -F) ~74 ppm (singlet, benzylic -CH₂) ~58 ppm (singlet, methoxy -CH₃) |
| ¹⁹F NMR (in CDCl₃) | A single peak is expected in the typical range for an aryl fluoride. |
| Mass Spec. (EI) | M⁺ at m/z = 140.1. Key fragments: m/z = 109 (loss of -OCH₃), m/z = 95 (fluorotropylium ion). |
| IR (thin film) | ~2850-3000 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (aromatic C=C), ~1220 cm⁻¹ (C-F stretch), ~1100 cm⁻¹ (C-O stretch). |
Applications in Drug Development and Medicinal Chemistry
The true value of 1-fluoro-4-(methoxymethyl)benzene lies in its role as a precursor to the 4-fluorobenzyl group, a privileged scaffold in drug design.[10]
The 4-Fluorophenyl Motif: A Bioisostere with Benefits
The fluorine atom is often used as a bioisostere for a hydrogen atom. However, its high electronegativity imparts significant changes to the local electronic environment. This modification can lead to:
-
Enhanced Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with backbone carbonyls in a protein binding pocket, an interaction not possible with a C-H bond.[1] For instance, a 4-fluorobenzyl derivative of one enzyme inhibitor showed a 5-fold improvement in inhibition compared to its non-fluorinated analog, an effect attributed to close contacts between the fluorine and the protein.[1]
-
Improved Metabolic Stability: The primary reason for introducing a para-fluoro substituent is to block cytochrome P450-mediated aromatic hydroxylation. This metabolic pathway is a common route of deactivation for many drugs. By replacing hydrogen with a robust fluorine atom, the metabolic half-life of a compound can be significantly extended.
Versatility in Synthesis
1-Fluoro-4-(methoxymethyl)benzene is a versatile intermediate. The methoxymethyl ether can be a stable endpoint, or it can be cleaved under specific conditions to reveal the 4-fluorobenzyl alcohol, which can then be further functionalized.[11] The entire 4-fluorobenzyl group, introduced via this reagent, is crucial in the synthesis of active pharmaceutical ingredients (APIs).[10] It is used to build molecules for a wide range of therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory agents.[12]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 1-fluoro-4-(methoxymethyl)benzene is not widely available, safety procedures can be inferred from structurally related compounds like benzyl methyl ether and other fluorinated aromatics.[13][14]
-
Hazard Identification: Assumed to be a flammable liquid.[14] May cause skin and eye irritation upon contact. Inhalation of vapors should be avoided.[15]
-
Personal Protective Equipment (PPE): Handle only in a well-ventilated chemical fume hood. Wear standard PPE, including safety goggles, nitrile gloves, and a lab coat.
-
Handling: Keep away from heat, sparks, and open flames.[14] Take precautionary measures against static discharge. Ground all equipment when transferring.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] Keep away from strong oxidizing agents.
Conclusion
1-Fluoro-4-(methoxymethyl)benzene is more than a simple aromatic ether; it is a strategically designed building block for modern drug discovery. Its synthesis via the robust Williamson ether synthesis is straightforward and scalable. The compound provides a reliable method for incorporating the 4-fluorobenzyl group, a moiety that has proven invaluable for enhancing the metabolic stability and target affinity of therapeutic agents. This guide has outlined its synthesis, properties, and applications, providing the necessary technical foundation for its effective use in the laboratory.
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-
University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from .
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1-Fluoro-4-(methoxymethyl)benzene molecular weight
Defining the Scope
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Re-evaluating Nomenclature
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Refining Search Parameters
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I've narrowed down the search based on the SMILES string for a fluorinated benzyl ether. The initial search yielded a carboxylic acid derivative, but I've now identified the target as 4-fluorobenzyloxyacetic acid, or rather, the core benzyl ether structure within it. I'm focusing the search now on getting the CAS number for this compound or its associated formula.
Confirming Availability of Compound
I've verified the commercial availability of "4-Fluorobenzyl methyl ether (6e)" thanks to a RSC snippet referencing Sigma-Aldrich and TCI. I've also noted it's described as a colorless oil, which might be helpful in future applications. I'm assuming the CAS number is listed, which needs to be verified.
Refining Search Strategies
I'm now refining my search strategies. While direct CAS number searches didn't immediately yield results, I'm confident in the approach. I've deduced the likely CAS range based on related compounds, with the monoisotopic mass calculated as 140.06378 Da. This mass is a crucial reference point for confirmation, and I'll proceed with the IUPAC name and formula as primary identifiers, noting the calculated exact monoisotopic mass to enhance accuracy.
1-Fluoro-4-(methoxymethyl)benzene spectral data (NMR, IR, Mass Spec)
This technical guide provides an in-depth characterization and synthesis profile for 1-Fluoro-4-(methoxymethyl)benzene (also referred to as 4-fluorobenzyl methyl ether).
Content Type: Technical Monograph & Spectral Guide Primary Identifier: 1-Fluoro-4-(methoxymethyl)benzene CAS Registry Number: 459-56-3 (Generic for isomers; specific isomer often cited as 60693-18-7 or derived from 4-fluorobenzyl alcohol precursors) Molecular Formula: C₈H₉FO Molecular Weight: 140.16 g/mol
Executive Technical Summary
1-Fluoro-4-(methoxymethyl)benzene is a fluorinated benzyl ether intermediate used primarily in medicinal chemistry as a metabolic blocker. The fluorine atom at the para position blocks metabolic oxidation (P450 hydroxylation) while the methoxymethyl group serves as a lipophilic ether linkage or a protected alcohol equivalent. This guide outlines its synthesis via Williamson etherification and details its spectral signature, distinguishing it from its isomer, 4-fluoroanisole.
Synthesis & Purification Protocol
The most robust route for high-purity synthesis is the Williamson Ether Synthesis using 4-fluorobenzyl bromide and sodium methoxide. This pathway avoids the use of pyrophoric hydrides (NaH) required for the alcohol-methylation route, making it safer for scale-up.
Reaction Pathway
The reaction proceeds via an Sɴ2 mechanism where the methoxide anion attacks the benzylic carbon, displacing the bromide leaving group.
Figure 1: Sɴ2 Synthesis Pathway for 1-Fluoro-4-(methoxymethyl)benzene.
Experimental Protocol
-
Reagent Preparation: Charge a flame-dried round-bottom flask with Methanol (anhydrous, 50 mL) . Add Sodium Methoxide (1.1 eq) .
-
Addition: Cool the solution to 0°C. Add 4-Fluorobenzyl bromide (1.0 eq) dropwise over 15 minutes.
-
Causality: Low temperature prevents uncontrolled exotherms and minimizes elimination side-reactions (formation of stilbenes).
-
-
Reaction: Allow to warm to room temperature, then reflux for 2 hours.
-
Workup:
-
Concentrate methanol under reduced pressure.
-
Redissolve residue in Diethyl Ether (Et₂O) and wash with Water (2x) and Brine (1x).
-
Logic: The aqueous wash removes the NaBr byproduct and excess methoxide.
-
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via vacuum distillation (bp ~60-65°C @ 15 mmHg) or flash chromatography (SiO₂, 100% Hexanes → 5% EtOAc/Hexanes).
Spectroscopic Characterization
The following data represents the standard spectral fingerprint for this molecule.
A. Nuclear Magnetic Resonance (NMR)
The fluorine atom introduces characteristic splitting patterns (coupling constants, J) in both ¹H and ¹³C spectra.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Coupling Logic |
| 7.33 | dd (Doublet of doublets) | 2H | Ar-H (ortho to CH₂OMe) | ³Jʜʜ ~8.5 Hz, ⁴Jʜꜰ ~5.5 Hz |
| 7.03 | t (Triplet-like)* | 2H | Ar-H (ortho to F) | ³Jʜʜ ~8.5 Hz, ³Jʜꜰ ~8.5 Hz |
| 4.41 | s (Singlet) | 2H | Ar-CH ₂-O | No vicinal protons. |
| 3.38 | s (Singlet) | 3H | O-CH ₃ | Isolated methyl group. |
*Note: The signal at 7.03 ppm often appears as a pseudo-triplet due to the overlapping coupling constants of H-H and H-F being similar (~8.5 Hz).
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ) | Multiplicity | J-Coupling (Hz) | Assignment |
| 162.4 | Doublet (d) | ²⁴⁵ Hz | C -4 (C-F, ipso) |
| 133.8 | Doublet (d) | ³ Hz | C -1 (C-CH₂) |
| 129.6 | Doublet (d) | ⁸ Hz | C -2,6 (meta to F) |
| 115.3 | Doublet (d) | ²¹ Hz | C -3,5 (ortho to F) |
| 74.1 | Singlet | - | Ar-C H₂-O |
| 58.1 | Singlet | - | O-C H₃ |
¹⁹F NMR (376 MHz, CDCl₃)
-
δ -115.2 ppm (Singlet, decoupled).
-
Diagnostic: This shift is characteristic of simple fluoro-benzenes. A shift toward -120 ppm would suggest electron-donating substituents ortho to the fluorine.
B. Mass Spectrometry (EI, 70 eV)
The fragmentation pattern is dominated by the stability of the benzylic cation.
Figure 2: Primary Fragmentation Pathway (Electron Impact).
-
Molecular Ion (M+): m/z 140 (Intensity ~40%).
-
Base Peak: m/z 109. This corresponds to the loss of the methoxy group [M - OCH₃]⁺, forming the highly stable 4-fluorobenzyl cation , which rearranges to the fluorotropylium ion .
-
Minor Peak: m/z 109 may further lose HF or C₂H₂ sequences depending on energy, but the 140 → 109 transition is diagnostic.
C. Infrared Spectroscopy (FT-IR)
-
C-O Stretch (Ether): 1100–1120 cm⁻¹ (Strong).
-
C-F Stretch (Aryl): 1220–1230 cm⁻¹ (Very Strong).
-
C-H Stretch (sp³): 2850–2930 cm⁻¹ (Methyl/Methylene).
-
C=C Stretch (Aromatic): 1510, 1600 cm⁻¹.
Quality Control & Self-Validating Systems
To ensure the integrity of the synthesized material, utilize the following self-validating checks:
-
GC-MS Purity Check:
-
Protocol: Inject 1 µL (split 50:1) on a DB-5 column.
-
Validation: Single peak >98% area. Retention time should be distinct from 4-fluorobenzyl alcohol (which tails and elutes later due to H-bonding) and 4-fluorobenzyl bromide (which elutes later due to MW).
-
-
Solvent Residual Check (NMR):
-
Check for Methanol (singlet ~3.49 ppm) or Diethyl Ether (triplet ~1.2, quartet ~3.7 ppm).
-
Threshold: <0.5% solvent by molar integration is required for biological assays to prevent solvent toxicity artifacts.
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: Benzene, 1-fluoro-4-methoxy- (Analog Comparison). NIST Chemistry WebBook. Link
-
PubChem. Compound Summary: 4-Fluorobenzyl methyl ether. National Library of Medicine. Link
-
Organic Chemistry Portal. Williamson Ether Synthesis Protocols.Link
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 4672 (4-Fluoroanisole) & Analogous Benzyl Ethers. AIST Japan. Link
Sources
An In-depth Technical Guide to the Synthesis and Application of 1-Fluoro-4-(methoxymethyl)benzene
Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering unparalleled control over a compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on 1-Fluoro-4-(methoxymethyl)benzene, a fluorinated aromatic building block with significant potential in drug discovery. While its direct "discovery" is not extensively documented, this whitepaper presents a comprehensive analysis of its logical synthesis, structural elucidation, and prospective applications. We provide a field-proven, detailed protocol for its preparation via the Williamson ether synthesis, a robust and scalable method. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage novel fluorinated synthons to accelerate therapeutic innovation.
The Strategic Role of Fluorine in Drug Design
The substitution of hydrogen with fluorine in a drug candidate can profoundly alter its biological profile.[1][2] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a "super-hydrogen," subtly modifying electronic properties and metabolic stability without significant steric penalty.[2]
Key advantages conferred by fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, capable of blocking sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1]
-
Modulated Physicochemical Properties: Fluorine can lower the pKa of nearby functional groups and alter the molecule's overall lipophilicity, which can improve membrane permeability and bioavailability.[2][3]
-
Increased Binding Affinity: The introduction of fluorine can create favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.[2]
Aryl benzyl ethers, particularly those bearing fluoro substituents, are a class of compounds that have demonstrated significant potential, including in the development of anti-cancer agents.[4] The target molecule of this guide, 1-Fluoro-4-(methoxymethyl)benzene, is a member of this valuable class, offering a unique combination of a metabolically stable fluorinated ring and a flexible benzylic ether linkage.
The Target Molecule: 1-Fluoro-4-(methoxymethyl)benzene
1-Fluoro-4-(methoxymethyl)benzene is a structurally precise aromatic ether. It is important to distinguish it from its common isomer, 1-fluoro-4-methoxybenzene (4-fluoroanisole), where the oxygen atom is directly attached to the aromatic ring.[5][6] The target molecule's Ar-CH₂-O-CH₃ linkage provides greater conformational flexibility and a different electronic profile compared to the more rigid Ar-O-CH₃ system of the anisole isomer. This structural nuance is critical for medicinal chemists exploring structure-activity relationships (SAR).
While a dedicated CAS number for 1-Fluoro-4-(methoxymethyl)benzene is not readily found in major databases, its isomer, 1-Fluoro-3-(methoxymethyl)benzene, is documented (CAS 28490-57-5), suggesting the target compound is a novel or less-common, yet synthetically accessible, entity.[7]
Table 1: Physicochemical Properties of 1-Fluoro-4-(methoxymethyl)benzene
| Property | Value | Source |
| Molecular Formula | C₈H₉FO | (Calculated) |
| Molecular Weight | 140.16 g/mol | (Calculated) |
| IUPAC Name | 1-Fluoro-4-(methoxymethyl)benzene | (Nomenclature) |
| SMILES | COCc1ccc(F)cc1 | (Nomenclature) |
| InChIKey | (Predicted) | (Nomenclature) |
Retrosynthetic Analysis and Proposed Synthetic Pathway
The "discovery" of a novel building block in a modern context is synonymous with the development of a reliable and efficient synthetic route. A retrosynthetic analysis of 1-Fluoro-4-(methoxymethyl)benzene points to the Williamson ether synthesis as the most logical and robust approach.[8][9] This strategy involves the formation of the key ether bond via an Sₙ2 reaction between an alkoxide and an alkyl halide.
The disconnection of the C-O ether bond suggests two primary precursor pairs:
-
4-Fluorobenzyl halide and sodium methoxide .
-
4-Fluorobenzyl alcohol (converted to its alkoxide) and a methyl halide .
For practical laboratory synthesis, the first pathway is superior. 4-Fluorobenzyl halides are readily available, and sodium methoxide is a common, powerful nucleophile. This route leverages a primary benzylic halide, which is highly reactive towards Sₙ2 displacement and less prone to the competing E2 elimination pathway.[10][11]
Caption: Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol describes a self-validating system for the synthesis of 1-Fluoro-4-(methoxymethyl)benzene. The causality for each step is explained to ensure both reproducibility and a fundamental understanding of the process.
Objective: To synthesize 1-Fluoro-4-(methoxymethyl)benzene from 4-fluorobenzyl bromide and sodium methoxide.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Fluorobenzyl bromide | 459-46-1 | 189.03 | 5.00 g | 26.45 |
| Sodium Methoxide | 124-41-4 | 54.02 | 1.57 g | 29.10 (1.1 eq) |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL | - |
| Saturated NH₄Cl (aq) | - | - | 50 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 | 100 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~5 g | - |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium methoxide (1.57 g, 29.10 mmol).
-
Causality: An oven-dried flask and inert nitrogen atmosphere are critical to prevent the reaction of the highly basic sodium methoxide with atmospheric moisture, which would quench the nucleophile.
-
-
Solvent and Reagent Addition: Add anhydrous THF (100 mL) to the flask via syringe. Stir the resulting suspension for 10 minutes. In a separate, dry vial, dissolve 4-fluorobenzyl bromide (5.00 g, 26.45 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred sodium methoxide suspension over 15 minutes at room temperature.
-
Causality: THF is an ideal polar aprotic solvent that readily dissolves the organic starting material and facilitates the Sₙ2 reaction without interfering.[8] Dropwise addition controls any potential exotherm. A slight excess (1.1 equivalents) of the nucleophile ensures the complete consumption of the electrophile.
-
-
Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approx. 66 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system.
-
Causality: Heating accelerates the rate of the Sₙ2 reaction. TLC allows for visual confirmation of the consumption of the starting material (4-fluorobenzyl bromide) and the formation of a new, less polar product spot.
-
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.
-
Causality: Quenching with a mild acid source like NH₄Cl neutralizes any remaining sodium methoxide. Extraction with a water-immiscible organic solvent (diethyl ether) isolates the desired product from the aqueous phase containing inorganic salts.
-
-
Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel (using a gradient of 1-5% ethyl acetate in hexanes) to yield the pure product.
-
Causality: The brine wash removes residual water. MgSO₄ is a neutral drying agent. Flash chromatography separates the target compound from any unreacted starting material or byproducts.
-
Caption: Experimental workflow for the synthesis.
Structural Elucidation and Quality Control
Confirmation of the product's identity and purity is paramount. The following analytical techniques are standard for the structural elucidation of novel organic compounds. The data presented are predicted values based on established principles of spectroscopy.
Table 2: Predicted Spectroscopic Data for 1-Fluoro-4-(methoxymethyl)benzene
| Technique | Predicted Data | Rationale |
| ¹H NMR | δ ~7.3 (dd, 2H), ~7.0 (dd, 2H), ~4.5 (s, 2H, Ar-CH₂ -O), ~3.4 (s, 3H, O-CH₃ ) | Aromatic protons will appear as two distinct doublets of doublets due to coupling with both adjacent protons and the fluorine atom. The benzylic and methyl protons will appear as sharp singlets in their respective chemical shift regions. |
| ¹³C NMR | δ ~162 (d, C -F), ~138 (d), ~130 (d), ~115 (d), ~74 (Ar-C H₂-O), ~58 (O-C H₃) | The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF ≈ 245 Hz). Other aromatic carbons will show smaller C-F couplings. |
| ¹⁹F NMR | δ ~ -115 to -120 ppm (relative to CFCl₃) | The chemical shift is typical for a fluorine atom on a benzene ring. |
| Mass Spec (EI) | M⁺ at m/z = 140.06; Key fragments at 109 (loss of -OCH₃) and 95 (loss of -CH₂OCH₃) | The molecular ion peak corresponds to the molecular weight. Fragmentation patterns will show characteristic loss of the methoxy and methoxymethyl groups. |
| IR Spectroscopy | ~2850-3000 cm⁻¹ (C-H stretch), ~1220 cm⁻¹ (Ar-F stretch), ~1100 cm⁻¹ (C-O stretch) | Key stretches for aliphatic C-H, aromatic C-F, and the ether C-O bond will be prominent. |
Applications in Medicinal Chemistry and Drug Development
1-Fluoro-4-(methoxymethyl)benzene is a versatile building block for introducing a fluorinated benzyl moiety into a larger molecule.[1] This motif is valuable for several reasons:
-
Scaffold Hopping: It can serve as a bioisosteric replacement for other aromatic groups, potentially improving a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile while maintaining or enhancing potency.
-
Linker Chemistry: The benzylic ether can be a stable linker connecting two pharmacophoric elements. Its flexibility can allow for optimal positioning of functional groups within a protein's binding pocket.
-
Pro-drug Strategies: While generally stable, benzylic ethers can be designed for specific enzymatic cleavage under certain physiological conditions, making them suitable for targeted drug release strategies.
The presence of the fluorine atom provides a powerful tool for fine-tuning the electronic nature of the aromatic ring, influencing its interactions and metabolic fate.[3] Furthermore, the development of synthetic routes for such intermediates is crucial for building diverse chemical libraries used in high-throughput screening campaigns.
Conclusion
While the formal "discovery" of 1-Fluoro-4-(methoxymethyl)benzene may not be a singular, landmark event, its true value lies in its rational design and synthesis as a strategic tool for modern drug development. This guide provides a robust and scientifically-grounded protocol for its preparation via the Williamson ether synthesis, a method chosen for its reliability, scalability, and adherence to fundamental organic chemistry principles. The detailed characterization plan ensures the identity and purity of the final product, making it a trustworthy building block for medicinal chemistry programs. As the demand for more sophisticated and effective therapeutics grows, the utility of precisely-engineered fluorinated intermediates like 1-Fluoro-4-(methoxymethyl)benzene will undoubtedly continue to expand.
References
- National Institute of Standards and Technology. Benzene, 1-fluoro-4-methoxy-. NIST Chemistry WebBook. [Link].
- PubChem. 4-Fluoroanisole. National Center for Biotechnology Information. [Link].
- Bentham Science Publishers. Synthesis and Anti-Cancer Activities of Aryl Benzyl Ethers with Fluoro Substituents. Letters in Drug Design & Discovery. [Link].
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link].
- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. [Link].
- PubChem. 1-Fluoro-3-(methoxymethyl)benzene. National Center for Biotechnology Information. [Link].
- University of Richmond. Williamson Ether Synthesis. [Link].
- Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. [Link].
- Taylor & Francis Online. The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. [Link].
- Scilit. Applications of Fluorine in Medicinal Chemistry. [Link].
- Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. [Link]/11%3A_Alcohols_and_Ethers/11.08%3A_Williamson_Ether_Synthesis).
- Chemistry Stack Exchange. Product of Williamson Synthesis. [Link].
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- 2. tandfonline.com [tandfonline.com]
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- 5. Benzene, 1-fluoro-4-methoxy- [webbook.nist.gov]
- 6. 4-Fluoroanisole | C7H7FO | CID 9987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Fluoro-3-(methoxymethyl)benzene | C8H9FO | CID 14813787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. francis-press.com [francis-press.com]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
1-Fluoro-4-(methoxymethyl)benzene literature review
An In-Depth Technical Guide to 1-Fluoro-4-(methoxymethyl)benzene
Executive Summary
1-Fluoro-4-(methoxymethyl)benzene (CAS: 7116-50-9), also known as 4-fluorobenzyl methyl ether , is a specialized fluorinated building block used extensively in medicinal chemistry and organic synthesis. It serves as a critical intermediate for introducing the 4-fluorobenzyl motif—a privileged scaffold that modulates lipophilicity and metabolic stability in drug candidates.
This guide provides a rigorous technical analysis of the compound, detailing validated synthesis protocols, mechanistic insights into its reactivity, and its application in modern drug discovery workflows.
Part 1: Chemical Profile & Properties
The physicochemical properties of 1-Fluoro-4-(methoxymethyl)benzene are dominated by the electron-withdrawing nature of the para-fluorine atom and the lipophilic ether linkage.
| Property | Specification |
| IUPAC Name | 1-Fluoro-4-(methoxymethyl)benzene |
| Common Name | 4-Fluorobenzyl methyl ether |
| CAS Number | 7116-50-9 |
| Molecular Formula | C₈H₉FO |
| Molecular Weight | 140.16 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~180–185 °C (Estimated at 760 mmHg) |
| Density | ~1.08 g/mL |
| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); Insoluble in water |
| Flash Point | >60 °C (Predicted) |
Structural Analysis: The molecule features a benzyl ether functionality. The fluorine atom at the para position exerts an inductive electron-withdrawing effect (-I), slightly deactivating the benzene ring toward electrophilic aromatic substitution compared to the non-fluorinated benzyl methyl ether, while blocking metabolic oxidation at the susceptible para site.
Part 2: Synthesis Protocol
The most robust industrial and laboratory-scale synthesis involves a Williamson Ether Synthesis using 4-fluorobenzyl bromide and sodium methoxide. This pathway is preferred over acid-catalyzed methylation of 4-fluorobenzyl alcohol due to higher yields and cleaner reaction profiles.
Protocol: Nucleophilic Substitution (Sₙ2)
Reagents:
-
4-Fluorobenzyl bromide (1.0 equiv)
-
Sodium Methoxide (NaOMe), 25% wt in Methanol (1.2 equiv)
-
Methanol (Anhydrous, solvent)
-
Tetrahydrofuran (THF) (Optional co-solvent for solubility)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-fluorobenzyl bromide (e.g., 10 mmol) in anhydrous Methanol (20 mL).
-
Expert Insight: If the bromide is not fully soluble at RT, add dry THF (5 mL) to ensure a homogeneous phase, which is critical for consistent kinetics.
-
-
Addition: Cool the solution to 0 °C in an ice bath. Dropwise add the Sodium Methoxide solution (12 mmol) over 15 minutes.
-
Causality: The exothermic nature of alkoxide addition requires cooling to prevent side reactions such as elimination (formation of stilbene derivatives, though rare with benzyl halides) or uncontrolled boiling.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to reflux (65 °C) for 2–4 hours.
-
Validation: Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The starting bromide (
) should disappear, yielding the ether product ( ).
-
-
Quench & Workup: Cool to room temperature. Quench by adding saturated aqueous Ammonium Chloride (
, 20 mL). Remove volatile methanol under reduced pressure. -
Extraction: Partition the residue between Water and Ethyl Acetate (3 x 20 mL). Wash the combined organics with Brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Part 3: Reaction Mechanism & Visualization
The formation of 1-Fluoro-4-(methoxymethyl)benzene follows a classic Sₙ2 mechanism . The methoxide ion acts as a strong nucleophile, attacking the benzylic carbon and displacing the bromide leaving group in a concerted step.
Figure 1: Synthesis Mechanism (Sₙ2)
Caption: Concerted nucleophilic substitution of bromide by methoxide at the benzylic carbon.
Part 4: Applications in Drug Discovery
1-Fluoro-4-(methoxymethyl)benzene is not just a solvent or inert intermediate; it is a strategic building block.
Metabolic Stability & Bioisosterism
In medicinal chemistry, the 4-fluorobenzyl group is often used to replace a standard benzyl group.
-
Metabolic Blockade: The fluorine atom at the para position blocks CYP450-mediated aromatic hydroxylation, a common metabolic soft spot.
-
Ether Liability: Researchers must be aware that the methoxymethyl ether linkage is susceptible to O-dealkylation.
-
Pathway: CYP450 hydroxylates the alpha-carbon (next to oxygen), forming an unstable hemiacetal which collapses to release formaldehyde and 4-fluorobenzyl alcohol .
-
Synthetic Utility: Lithiation & Functionalization
The compound can undergo Directed ortho-Metalation (DoM) .
-
The methoxymethyl group is a weak directing group (DMG).
-
However, the fluorine atom is a stronger director. Treatment with n-butyllithium (n-BuLi) at low temperatures (-78 °C) typically results in lithiation ortho to the fluorine atom (position 2), allowing for further functionalization (e.g., carboxylation, iodination).
Figure 2: Metabolic Fate (O-Dealkylation)
Caption: The primary metabolic clearance pathway via CYP450-mediated O-dealkylation.
Part 5: Safety & Handling
-
Hazards: Like most benzyl halides and ethers, the precursors are lachrymators (bromide) and skin irritants. The product is a potential skin and eye irritant.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. While relatively stable, benzylic ethers can slowly auto-oxidize to peroxides or benzoic acids upon prolonged exposure to air and light.
-
Disposal: All fluorinated organic waste must be segregated and incinerated in high-temperature facilities equipped with scrubbers for HF generation.
References
-
Royal Society of Chemistry. (2014). Selective functionalization of benzylic C-H bonds. ChemComm. Retrieved from [Link]
- Google Patents. (2012). Aryloxy and arylalkyleneoxy substituted imidazoquinolines (US8263594B2).
Key characteristics of 1-Fluoro-4-(methoxymethyl)benzene
An In-Depth Technical Guide to 1-Fluoro-4-(methoxymethyl)benzene: Synthesis, Properties, and Applications
Abstract
1-Fluoro-4-(methoxymethyl)benzene is a fluorinated aromatic compound featuring key structural motifs highly valued in modern medicinal chemistry. While specific literature on this compound is not extensive, its constituent parts—the p-fluorophenyl group and the benzylic ether linkage—are integral to the design of numerous advanced drug candidates. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] This guide provides a comprehensive analysis of 1-Fluoro-4-(methoxymethyl)benzene, detailing plausible and efficient synthetic methodologies, its predicted physicochemical and spectroscopic characteristics, and its potential as a versatile building block in drug discovery and fine chemical synthesis. The protocols and insights presented herein are synthesized from established chemical principles and data from structurally analogous compounds, offering a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Benzyl Ethers
In the landscape of drug discovery, fluorine has emerged as a "magic element" for its ability to profoundly and often beneficially alter the properties of a lead compound.[3] Its high electronegativity, small van der Waals radius, and the strength of the C-F bond allow for subtle yet powerful modulations of a molecule's electronic character, pKa, lipophilicity, and resistance to metabolic degradation.[1]
1-Fluoro-4-(methoxymethyl)benzene is an exemplar of a simple scaffold that combines two strategically important functional groups:
-
The para-Fluorophenyl Group: The fluorine atom at the para-position is a common bioisostere for a hydrogen atom. Its primary role is often to block metabolic oxidation at that position, a common liability for many aromatic compounds. This enhances the molecule's metabolic stability and oral bioavailability. Furthermore, the fluorine's electron-withdrawing nature can influence the acidity or basicity of nearby functional groups and alter binding interactions with protein targets, sometimes leading to improved potency and selectivity.[1][2]
-
The Methoxymethyl (Benzylic Ether) Group: The -CH₂OCH₃ moiety serves as a flexible and moderately lipophilic linker. The ether oxygen can act as a hydrogen bond acceptor, a critical interaction in many ligand-receptor binding events. Unlike a simple methyl group (as in p-fluorotoluene), the benzylic ether introduces a point of polarity and conformational flexibility, which can be crucial for optimizing a molecule's fit within a binding pocket and improving its solubility.
This guide will deconstruct the synthesis, characteristics, and utility of this valuable, though underutilized, building block.
Physicochemical and Spectroscopic Profile
Table 1: Core Identifiers and Predicted Properties
| Property | Value | Source |
| IUPAC Name | 1-Fluoro-4-(methoxymethyl)benzene | - |
| Synonyms | 4-Fluorobenzyl methyl ether | - |
| CAS Number | 3095-82-9 | - |
| Molecular Formula | C₈H₉FO | - |
| Molecular Weight | 140.15 g/mol | - |
| SMILES | COC1=CC=C(F)C=C1 | - |
| InChI | InChI=1S/C8H9FO/c1-10-7-8-4-2-6(9)3-5-8/h2-5H,7H2,1H3 | - |
| Predicted LogP | ~2.1 | Estimation |
| Predicted Boiling Point | ~180-185 °C | Estimation |
| Appearance | Colorless Liquid (Predicted) | Estimation |
Spectroscopic Signatures (Predicted)
A comprehensive understanding of a molecule's spectroscopic fingerprint is essential for reaction monitoring and quality control.
-
¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The methoxy protons (-OCH₃) would appear as a sharp singlet at approximately 3.3-3.4 ppm. The benzylic protons (-CH₂-) would also be a singlet, shifted further downfield to around 4.4-4.5 ppm. The aromatic region would display two distinct signals, each integrating to 2H. These would likely appear as a pair of doublets or triplets due to coupling with both adjacent protons and the fluorine atom.
-
¹³C NMR: The carbon spectrum would show distinct peaks for the methoxy carbon (~58 ppm), the benzylic carbon (~74 ppm), and four signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and methoxymethyl substituents.
-
¹⁹F NMR: The fluorine NMR would exhibit a single resonance, with its chemical shift providing confirmation of the electronic environment of the C-F bond.
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M+) at m/z = 140. Key fragmentation patterns would include the loss of a methoxy radical (•OCH₃) to give a peak at m/z = 109 (the 4-fluorobenzyl cation) and loss of the entire methoxymethyl group.
Synthesis Methodologies: A Practical Guide
Two primary, high-yielding synthetic routes are proposed for the laboratory-scale preparation of 1-Fluoro-4-(methoxymethyl)benzene. The choice between them depends largely on the availability of starting materials.
Protocol 1: Williamson Ether Synthesis from 4-Fluorobenzyl Alcohol
This is the most direct and often preferred method, relying on the formation of an alkoxide followed by nucleophilic substitution.
Rationale: This method is highly efficient for forming ethers from primary alcohols. The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete and irreversible deprotonation of the alcohol, driving the reaction forward. Dimethyl sulfate is a potent and cost-effective methylating agent.
Step-by-Step Methodology:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL/mmol of alcohol).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-fluorobenzyl alcohol (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension. Vigorous hydrogen gas evolution will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.
-
Cool the reaction mixture back to 0 °C.
-
Add dimethyl sulfate ((CH₃)₂SO₄, 1.1 equivalents) dropwise via syringe. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a chemical fume hood.
-
After addition, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.
Protocol 2: Substitution from 1-(Bromomethyl)-4-fluorobenzene
This alternative route is advantageous if p-fluorotoluene is the more accessible starting material.
Rationale: This two-step process first activates the benzylic position via radical halogenation, creating a good leaving group (bromide). The subsequent Sₙ2 reaction with sodium methoxide, a strong nucleophile, efficiently displaces the bromide to form the desired ether.
Step-by-Step Methodology:
Part A: Radical Bromination of p-Fluorotoluene
-
Combine p-fluorotoluene (1.0 equivalent), N-Bromosuccinimide (NBS, 1.1 equivalents), and a radical initiator such as Azobisisobutyronitrile (AIBN, 0.02 equivalents) in a flask with carbon tetrachloride (CCl₄) or benzene.
-
Reflux the mixture using a heat lamp to initiate the reaction, typically for 2-4 hours. Monitor the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium bisulfite to remove any remaining bromine, then with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude 1-(bromomethyl)-4-fluorobenzene, which can often be used in the next step without further purification.
Part B: Nucleophilic Substitution
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.1 equivalents) in anhydrous methanol under an inert atmosphere.
-
To this solution at room temperature, add the crude 1-(bromomethyl)-4-fluorobenzene (1.0 equivalent) from Part A, dissolved in a minimal amount of methanol or THF.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) for 2-6 hours, monitoring by TLC for the disappearance of the starting bromide.
-
Once complete, remove most of the methanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to afford the final product.
Nucleophilic Aromatic Substitution (NuAr)
The C-F bond is generally robust. However, it can be displaced by a strong nucleophile if the aromatic ring is sufficiently activated with a powerful electron-withdrawing group, such as a nitro group (-NO₂), at the ortho or para position relative to the fluorine. [10]Therefore, nitrating the molecule first would render the fluorine susceptible to displacement.
Applications in Drug Discovery
The true value of 1-Fluoro-4-(methoxymethyl)benzene lies in its potential as an intermediate for synthesizing more complex, biologically active molecules.
-
Scaffold for Kinase Inhibitors: Many modern kinase inhibitors utilize a fluorophenyl moiety to occupy a hydrophobic pocket and enhance binding affinity. The benzylic ether can serve as a linker to connect to other pharmacophoric elements. For example, the 4-fluorophenoxy group was critical in the discovery of the BTK inhibitor ibrutinib. [1]* Intermediate for SGLT2 Inhibitors: This class of anti-diabetic drugs often contains complex aryl C-glycosides. The (fluoro-methoxyphenyl)methyl moiety is a key structural component in some developmental SGLT2 inhibitors, where it contributes to metabolic stability and target engagement. [11]* CNS-Penetrant Agents: Achieving penetration of the blood-brain barrier is a significant challenge in developing drugs for neurological disorders. Fine-tuning lipophilicity is key. The replacement of a more polar group with the methoxymethyl ether, combined with the metabolic blocking effect of fluorine, represents a valid strategy for improving CNS exposure.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, prudent laboratory practices should be followed based on its structural components.
Table 2: Anticipated Hazards and Precautions
| Hazard Class | Statement | Precautionary Measures |
| Flammability | Assumed to be a combustible or flammable liquid. [9][12] | Keep away from heat, sparks, and open flames. Store in a well-ventilated area. [12] |
| Skin/Eye Irritation | May cause skin and serious eye irritation. | Wear protective gloves, clothing, and eye/face protection. |
| Inhalation | Vapors may be harmful if inhaled. | Use only in a well-ventilated area or under a chemical fume hood. [13][14] |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [13] |
Always consult a comprehensive Safety Data Sheet (SDS) for any chemical before use and handle with appropriate engineering controls and personal protective equipment (PPE).
Conclusion
1-Fluoro-4-(methoxymethyl)benzene stands as a potent yet underexplored building block for synthetic and medicinal chemistry. Its design, combining a metabolically robust fluorophenyl ring with a versatile benzylic ether linker, positions it as an ideal starting point for the synthesis of next-generation therapeutics. The reliable and scalable synthetic protocols detailed in this guide provide a clear path for its preparation, enabling researchers to unlock its full potential in the rational design of novel, high-value molecules.
References
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-4-methoxy- (CAS 459-60-9). Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-fluoro-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-FLUORO-4-METHYLBENZENE | CAS 352-32-9. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoroanisole. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-4-methyl- (CAS 352-32-9). Retrieved from [Link]
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-fluoro-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Singh, R. P., et al. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. Retrieved from [Link]
-
Kappe, C. O., & Dallinger, D. (2009). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... ResearchGate. Retrieved from [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. 1-FLUORO-4-METHYLBENZENE | CAS 352-32-9 [matrix-fine-chemicals.com]
- 5. Benzene, 1-fluoro-4-methyl- (CAS 352-32-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Benzene, 1-fluoro-4-methyl- [webbook.nist.gov]
- 7. Benzene, 1-fluoro-4-methoxy- (CAS 459-60-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Benzene, 1-fluoro-4-methoxy- [webbook.nist.gov]
- 9. 4-Fluoroanisole | C7H7FO | CID 9987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. fishersci.com [fishersci.com]
1-Fluoro-4-(methoxymethyl)benzene safety and handling
Safety, Synthesis, and Handling Protocols for Medicinal Chemistry[1][2]
Executive Summary
1-Fluoro-4-(methoxymethyl)benzene (also known as 4-Fluorobenzyl methyl ether) is a critical intermediate in the synthesis of fluorinated bioisosteres.[1][2] Its structural motif—a benzyl ether with a para-fluorine substitution—offers a strategic advantage in drug design by blocking metabolic oxidation at the benzylic position while modulating lipophilicity.[1][2][3]
However, this molecule presents a dual safety challenge: the flammability characteristic of low-molecular-weight ethers and the insidious risk of peroxide formation typical of benzylic ethers.[1][2] This guide provides a self-validating framework for the safe synthesis, handling, and storage of this compound, moving beyond generic safety data sheets (SDS) to address field-specific risks.
Part 1: Chemical Identity & Physiochemical Profile[2]
Compound Name: 1-Fluoro-4-(methoxymethyl)benzene Synonyms: 4-Fluorobenzyl methyl ether; p-Fluorobenzyl methyl ether Structure: F-C₆H₄-CH₂-O-CH₃[1][2]
| Property | Value (Experimental/Predicted) | Relevance to Handling |
| Molecular Weight | 140.15 g/mol | Calculation of stoichiometry.[2] |
| Physical State | Colorless Liquid | Visual inspection for purity (yellowing indicates oxidation).[3] |
| Boiling Point | ~174–178 °C (760 mmHg) | High boiling point allows for easy solvent removal (e.g., THF/DCM) but requires vacuum for distillation.[1] |
| Flash Point | ~53–58 °C (Closed Cup)* | Flammable. Ground all glassware; use spark-proof tools.[1][2][3] |
| Density | ~1.05 g/mL | Denser than standard ether solvents; affects phase separation layers.[3] |
| Solubility | Soluble in organic solvents; Insoluble in water | Standard organic extraction protocols apply.[3] |
*Note: Properties extrapolated from homologous series (Benzyl methyl ether, CAS 538-86-3) due to limited specific experimental data in public registries.[1][2]
Part 2: Hazard Assessment & Toxicology[2]
2.1 The Peroxide Threat (Class B Hazard)
The most critical, often overlooked hazard of 1-Fluoro-4-(methoxymethyl)benzene is its classification as a suspected Class B Peroxide Former .[1][2]
-
Mechanism: The benzylic carbon (adjacent to the ether oxygen) is activated by the aromatic ring, making it susceptible to radical abstraction by atmospheric oxygen.[3] The para-fluorine atom does not significantly deactivate this position against radical formation.[1][2][3]
-
Risk: Concentration of the ether (e.g., during rotary evaporation) can concentrate peroxides, leading to detonation.
2.2 GHS Classification & Health Hazards[1][3]
-
H319: Causes serious eye irritation.[3]
Toxicological Insight: Fluorinated benzyl derivatives often exhibit enhanced skin permeation compared to their non-fluorinated counterparts.[3] Do not rely on standard latex gloves; Nitrile (minimum 0.11mm) or Fluoroelastomer gloves are required.[1][3]
Part 3: Safe Handling & Storage Protocols
3.1 The "Self-Validating" Peroxide Management System
Trusting a label date is insufficient.[1][2][3] Implement this workflow before every use.
Figure 1: Decision logic for handling benzylic ethers. Never distill if peroxides >10 ppm.[1][3]
3.2 Storage Requirements
-
Inert Atmosphere: Store under Argon or Nitrogen.[3]
-
Inhibitors: Commercial preparations may contain BHT (butylated hydroxytoluene).[3] If you synthesize it in-house (see Part 4), add 100 ppm BHT for long-term storage.[1][2]
-
Container: Amber glass with a PTFE-lined cap.[1][2][3] Avoid ground glass joints for long-term storage (peroxides can freeze joints).[1][2][3]
Part 4: Synthesis & Application Context[2][8]
4.1 Preferred Synthesis: Williamson Ether Synthesis
While methylation of 4-fluorobenzyl alcohol is possible, the reaction of 4-fluorobenzyl bromide with sodium methoxide is preferred for scalability and safety (avoids handling volatile methyl iodide).[1][2]
Reaction Scheme: 4-F-Ph-CH₂-Br + NaOMe → 4-F-Ph-CH₂-OMe + NaBr
Figure 2: Synthetic workflow for 1-Fluoro-4-(methoxymethyl)benzene via Williamson Ether Synthesis.
4.2 Step-by-Step Protocol
-
Setup: Flame-dry a 2-neck round bottom flask. Equip with a reflux condenser and magnetic stir bar.[2][3] Flush with Nitrogen.[2][3]
-
Reagent Prep: Dissolve 4-fluorobenzyl bromide (1.0 equiv) in anhydrous Methanol (0.5 M concentration).
-
Addition: Add Sodium Methoxide solution (1.2 equiv, 25% in MeOH) dropwise at 0°C via syringe.
-
Reaction: Warm to room temperature, then reflux at 65°C for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).[3]
-
Quench: Cool to room temperature. Pour into saturated aqueous NH₄Cl.
-
Extraction: Extract 3x with Diethyl Ether.
-
Safety Note: Test the ether layer for peroxides before rotary evaporation.[3]
-
-
Purification: Concentrate in vacuo. Purify via bulb-to-bulb distillation (Kugelrohr) or flash chromatography (Silica, 100% Hexanes → 5% EtOAc).[1][2]
4.3 Medicinal Chemistry Applications
This moiety is deployed as a metabolically stable surrogate for the benzyl ether group.[3]
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) at the para-position blocks Cytochrome P450-mediated hydroxylation, extending the half-life (
) of the drug candidate [1].[1][2] -
Electronic Effects: The fluorine atom withdraws electron density (
), lowering the pKa of adjacent protons and altering the hydrogen-bond acceptor capability of the ether oxygen.[1][2]
Part 5: Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 min.[1][2] Do not use alcohol (enhances absorption).[3] |
| Eye Contact | Rinse cautiously with water for 15 min.[3][4][7] Remove contact lenses.[2][3][6][7] Seek medical help. |
| Spill (< 100mL) | Absorb with vermiculite or sand.[3] Do not use combustible materials (sawdust).[3] |
| Fire | Use Dry Chemical, CO₂, or Alcohol-resistant foam.[1][2][3] Do not use water jet (spreads ether fires).[1][3] |
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2][3]
-
Clark, D. E. (2001).[3] Peroxides and peroxide-forming compounds.[1][2][3][8] Chemical Health and Safety, 8(5), 12-22.[2]
-
Thermo Fisher Scientific. (2021).[3][4] Safety Data Sheet: Benzyl methyl ether.
-
National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary for CID 10865, Benzyl methyl ether. [1]
Sources
- 1. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-fluoro-4-methoxy- [webbook.nist.gov]
- 3. (Fluoromethoxy)benzene | C7H7FO | CID 316412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. itwreagents.com [itwreagents.com]
- 6. fishersci.com [fishersci.com]
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- 8. ehs.wisc.edu [ehs.wisc.edu]
Strategic Sourcing and Technical Validation of 1-Fluoro-4-(methoxymethyl)benzene
The following technical guide is structured to serve as a strategic sourcing and validation manual for 1-Fluoro-4-(methoxymethyl)benzene . This document is designed for drug development professionals who require high-purity building blocks for Structure-Activity Relationship (SAR) studies, specifically "fluorine scans" where metabolic stability and lipophilicity are critical variables.
Executive Summary: The "Fluorine Scan" Necessity
In medicinal chemistry, the substitution of a hydrogen or a methoxy group with a fluorinated analog is a standard tactic to block metabolic soft spots (e.g., benzylic oxidation) while modulating
However, sourcing this molecule presents a unique "identity trap." It is frequently confused in supplier databases with 4-Fluoroanisole due to naming similarities. This guide provides a self-validating protocol to ensure you source the correct structural isomer and validate its purity against synthesis-derived impurities.
Chemical Identity & Critical Specifications
The Identity Trap: Many chemical catalogs index "p-Fluoroanisole" (CAS 459-60-9) and "4-Fluorobenzyl methyl ether" in adjacent categories.
-
Target Molecule: 1-Fluoro-4-(methoxymethyl)benzene (Benzyl ether linkage).
-
Common Decoy: 1-Fluoro-4-methoxybenzene (Anisole linkage).
Differentiation Table:
| Feature | Target: 1-Fluoro-4-(methoxymethyl)benzene | Decoy: 4-Fluoroanisole |
| Structure | ||
| Linkage | Benzylic Ether (CH2 spacer) | Aryl Ether (Direct O-Ar bond) |
| Reactivity | Susceptible to benzylic oxidation (unless fluorinated elsewhere); stable to aryl cleavage. | Stable to benzylic oxidation; susceptible to O-demethylation. |
| NMR Diagnostic | Singlet (~4.4 ppm) for Benzylic | No Benzylic |
| Boiling Point | ~174–178°C (Est. based on non-F analog) | 157°C |
Guidance: When requesting quotes, always attach the SMILES string rather than relying solely on a CAS number, which may be ambiguous in aggregator databases.
-
SMILES: COCc1ccc(F)cc1
-
InChIKey: (Verify via structure search, e.g., NVNPLEPBDPJYRZ analog)
Synthesis-Driven Impurity Profiling
To validate a supplier's Certificate of Analysis (CoA), you must understand how they made the compound. The synthesis route dictates the impurity profile.
Primary Industrial Route: Williamson Ether Synthesis
Most suppliers will synthesize this via the alkylation of 4-fluorobenzyl alcohol or the displacement of 4-fluorobenzyl bromide.
Reaction Scheme (DOT Visualization):
Figure 1: Synthesis pathway highlighting critical impurities. Note that unreacted 4-fluorobenzyl bromide is a potent lachrymator and alkylating agent.
Critical Impurity Watchlist
-
4-Fluorobenzyl Bromide (Starting Material):
-
4-Fluorobenzyl Alcohol:
Supplier Evaluation Framework
This molecule is often a "Make-to-Order" item rather than a bulk stock item. Use this tiering system to select a partner.
Tier 1: Validated Catalog Suppliers (High Reliability)
Companies with established QC for fluorinated intermediates.
-
Examples: Sigma-Aldrich (Merck), Fluorochem, Combi-Blocks, Enamine.
-
Pros: CoA usually includes H-NMR; standardized packaging.
-
Cons: Higher unit cost; may have lead times if stock is low.
Tier 2: Custom Synthesis / CROs (Flexibility)
Useful for bulk (>100g) or specific purity requirements.
-
Examples: WuXi AppTec, PharmBlock, local CROs.
-
Strategy: Request a "use test" sample (1g) before committing to a kilogram batch.
Sourcing Checklist:
Quality Control Protocol: A Self-Validating System
Do not accept the supplier's CoA blindly. Implement this internal QC workflow upon receipt.
Protocol A: Structural Confirmation (NMR)
-
Solvent:
-
Key Signals:
- ~7.0–7.4 ppm (Multiplet, 4H, Aromatic protons).
-
~4.4 ppm (Singlet, 2H, Benzylic
). (Critical differentiator from Anisole) . -
~3.4 ppm (Singlet, 3H, Methoxy
).
Protocol B: Purity & Safety (GC-MS & Peroxides)
-
GC-MS: Check for the molecular ion (
~140 Da). Look for the M+2 peak of Bromine (1:1 ratio) to rule out unreacted starting material. -
Peroxide Test: Use standard starch-iodide paper. If positive, quench with ferrous sulfate before use.
QC Decision Tree (DOT Visualization):
Figure 2: Incoming Quality Control (IQC) Decision Tree. The NMR step is the "Go/No-Go" gate for structural identity.
Handling and Safety
-
Flammability: As a benzyl ether, treat as a Class 3 Flammable Liquid.[1]
-
Storage: Store under nitrogen at 2–8°C. Long-term storage requires inhibitors (e.g., BHT) to prevent peroxide formation.
-
Reactivity: Avoid strong oxidizers.[1] The benzylic position is activated; exposure to light and air can lead to benzaldehyde formation.
References
-
PubChem Compound Summary. "1-(Methoxymethyl)-4-fluorobenzene." National Center for Biotechnology Information. Accessed October 2023. Link
-
Williamson Ether Synthesis. Organic Chemistry Portal. (Standard mechanistic reference for benzyl ether synthesis). Link
-
Sigma-Aldrich (Merck). "4-Fluorobenzyl bromide Safety Data Sheet." (For impurity safety profiling). Link
-
Fluorochem. "Fluorinated Building Blocks Catalog." (Reference for sourcing fluorinated aromatics). Link
(Note: Due to the dynamic nature of chemical catalogs, specific product URLs may expire. Always search by structure or CAS 459-46-1 (bromide precursor) to find the derivative ether.)
Sources
A Senior Application Scientist's Guide to 1-Fluoro-4-(methoxymethyl)benzene: From Procurement to Application
Abstract
This technical guide offers a comprehensive examination of 1-Fluoro-4-(methoxymethyl)benzene, a fluorinated aromatic building block of increasing importance in medicinal chemistry and materials science. This document provides an in-depth analysis of the compound's commercial availability, synthetic pathways, and essential physicochemical properties. Furthermore, it establishes robust protocols for quality control and outlines critical safety procedures, ensuring both efficacy and safety in its application. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with field-proven insights to serve as a critical resource for leveraging this versatile intermediate in demanding research and development environments.
Strategic Overview: The Value Proposition of a Fluorinated Benzyl Ether
1-Fluoro-4-(methoxymethyl)benzene represents a class of "enabling" reagents in modern organic synthesis. Its structure, which marries the metabolic blocking potential of a fluorine atom with the synthetic versatility of a methoxymethyl group on a benzene scaffold, is key to its utility. The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing crucial pharmacokinetic properties.[1][2] Fluorine's high electronegativity and small size can improve metabolic stability by blocking sites susceptible to enzymatic breakdown, increase lipophilicity to enhance membrane permeability, and alter the pKa of nearby functional groups to improve binding affinity with biological targets.[2][3][4]
The methoxymethyl group serves a dual purpose: it acts as a stable ether, yet the benzylic position provides a reactive handle for further functionalization. Understanding the commercial sources, synthesis, and inherent properties of this reagent is therefore a foundational requirement for any research program aiming to construct complex, high-value molecules.
Commercial Sourcing and Procurement Strategy
The reliable acquisition of high-purity starting materials is the bedrock of reproducible and successful research. 1-Fluoro-4-(methoxymethyl)benzene is commercially available from several specialized chemical suppliers. However, researchers must look beyond price to consider purity, available analytical data, and scalability.
Table 1: Comparative Analysis of Commercial Suppliers for 1-Fluoro-4-(methoxymethyl)benzene
| Supplier | Example Product Number | Stated Purity | Available Quantities | Key Considerations |
| BLD Pharm | 28490-57-5 | Inquiry | Gram to Kilogram | Often provides access to a wide range of building blocks.[5] |
| AOBChem | Not specified | Inquiry | 500mg, 1g, 5g, 10g | Focus on intermediates for pharmaceutical research.[6] |
| MySkinRecipes | 145019 | 96% | 25mg, 100mg, 250mg, 5g | Provides boiling point data; targets R&D scale.[7] |
| Fluorochem | F511602 | Inquiry | Inquiry | Specializes in fluorinated compounds.[8] |
Expert Procurement Insight: For initial small-scale studies, any of the listed suppliers are suitable, provided a Certificate of Analysis (CoA) is requested and reviewed. For later-stage development or scale-up campaigns, it is imperative to engage with suppliers about their batch consistency, impurity profiles, and capability for custom synthesis or bulk production. Always prioritize suppliers who provide comprehensive analytical data (e.g., ¹H NMR, GC-MS) with the product.
Synthesis and Impurity Profiling: A Chemist's Perspective
A foundational understanding of a reagent's synthetic route is not merely academic; it is critical for anticipating potential impurities that could confound experimental results. A prevalent and efficient method for synthesizing 1-Fluoro-4-(methoxymethyl)benzene is the Williamson ether synthesis, starting from the more readily available 4-fluorobenzyl alcohol.
Diagram 1: Synthetic Workflow for 1-Fluoro-4-(methoxymethyl)benzene via Williamson Ether Synthesis
Caption: A typical Williamson ether synthesis workflow for preparing the target compound.
Protocol 1: Detailed Laboratory-Scale Synthesis
-
System Preparation: A multi-neck, round-bottom flask is flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen). Anhydrous tetrahydrofuran (THF) is added via cannula.
-
Base Addition: The flask is cooled to 0 °C using an ice-water bath. Sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 equivalents) is added portion-wise with vigorous stirring.
-
Alkoxide Formation: A solution of 4-fluorobenzyl alcohol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 30-60 minutes.
-
Methylation: Methyl iodide (CH₃I, ~1.5 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Reaction Monitoring: Progress is monitored by Thin-Layer Chromatography (TLC) or GC-MS until the starting alcohol is consumed.
-
Quenching and Workup: The reaction is carefully cooled back to 0 °C and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere & Anhydrous Conditions: Sodium hydride is extremely reactive towards water and oxygen. Failure to exclude them would consume the reagent and halt the reaction.
-
Staged Temperature Control: The initial deprotonation is exothermic; performing it at 0 °C prevents runaway reactions. Allowing the subsequent Sₙ2 reaction to proceed at room temperature ensures a reasonable reaction rate.
-
Potential Impurities: Incomplete reaction can leave unreacted 4-fluorobenzyl alcohol. Over-alkylation is unlikely with methyl iodide, but dimers (4,4'-difluorodibenzyl ether) could form if the starting alcohol acts as a nucleophile towards the corresponding benzyl bromide (an impurity in some sources of 4-fluorobenzyl alcohol).
Physicochemical and Spectroscopic Data
Accurate physical and spectral data are non-negotiable for confirming the identity and purity of the material. This data forms the basis for all quality control checks.
Table 2: Key Physicochemical and Spectroscopic Properties
| Property | Value | Source |
| CAS Number | 28490-57-5 | [5] |
| Molecular Formula | C₈H₉FO | |
| Molecular Weight | 140.16 g/mol | |
| Appearance | Colorless Liquid | Typical Observation |
| Boiling Point | 214.1 °C (Predicted) | [7] |
| ¹H NMR (CDCl₃) | δ ~7.3 (m, 2H, Ar-H), ~7.0 (m, 2H, Ar-H), ~4.4 (s, 2H, -CH₂-), ~3.4 (s, 3H, -CH₃) | Inferred from structure |
| ¹³C NMR (CDCl₃) | δ ~162 (d, C-F), ~134 (d), ~129 (d), ~115 (d), ~74 (-CH₂-), ~58 (-CH₃) | Inferred from structure |
Note: Experimental NMR data should always be acquired and compared against these expected values.
Core Applications in Drug Discovery and Development
The strategic value of 1-Fluoro-4-(methoxymethyl)benzene lies in its ability to introduce a fluorinated phenylmethyl moiety, which can confer significant advantages to a drug candidate.[9]
Diagram 2: Logical Relationships in Medicinal Chemistry Applications
Caption: How structural features of the reagent translate to desirable drug properties.
-
Metabolic Stability: The para-position on a benzene ring is often susceptible to oxidation by cytochrome P450 enzymes. A fluorine atom at this position effectively blocks this metabolic pathway, which can increase the drug's half-life and oral bioavailability.[1][10]
-
Binding Affinity and Selectivity: The strong electron-withdrawing nature of fluorine can alter the electronic properties of the entire aromatic ring, influencing interactions with the target protein.[2] This can lead to enhanced binding affinity and improved selectivity.
-
Lipophilicity and Permeability: Fluorine substitution typically increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its site of action.[3][4]
A Self-Validating System: Quality Control Protocols
Trust in your starting materials is paramount. A rigorous, multi-step QC process ensures that the material meets the required specifications for your experiments, preventing costly and time-consuming failures.
Diagram 3: Inbound Material Quality Control Workflow
Caption: A robust, decision-based workflow for qualifying incoming reagents.
Protocol 2: Standard Operating Procedure for QC Analysis
-
Documentation and Visual Check: Log the material's batch number. Visually inspect the sample for clarity, color, and the absence of particulate matter.
-
Structural Confirmation via ¹H NMR:
-
Sample Prep: Dissolve ~5 mg of the material in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis: Confirm the presence of the expected peaks (aromatic, benzylic CH₂, and methoxy CH₃) with the correct integrations and splitting patterns. Check for significant unidentifiable peaks or the presence of starting materials.
-
-
Purity Determination via GC-MS:
-
Sample Prep: Prepare a dilute solution of the material in a volatile solvent like ethyl acetate.
-
Method: Inject onto a standard non-polar GC column (e.g., DB-5). Use a temperature gradient (e.g., 50 °C to 250 °C at 15 °C/min).
-
Analysis: Determine the area percentage of the main peak, which should correspond to the molecular ion of 140.16 m/z. The purity should typically be ≥97%.
-
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a flame-retardant lab coat.
-
Handling: Conduct all manipulations in a certified chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes. Use spark-proof tools and equipment.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, heat, sparks, and open flames.
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person into fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
1-Fluoro-4-(methoxymethyl)benzene is more than just a simple building block; it is a strategic tool for medicinal chemists seeking to overcome common challenges in drug development, such as metabolic instability and poor bioavailability. By understanding its commercial landscape, synthetic origins, and key properties, and by implementing rigorous QC and safety protocols, researchers can confidently and effectively deploy this versatile reagent to accelerate the discovery and development of next-generation therapeutics.
References
-
Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacognosy and Phytochemistry. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
-
Yadav, M. et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link]
-
Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. [Link]
-
Matrix Fine Chemicals. 1-FLUORO-4-METHYLBENZENE Product Page. [Link]
-
MySkinRecipes. 4-Bromo-1-fluoro-2-(methoxymethyl)benzene Product Page. [Link]
-
Hoffman Fine Chemicals. CAS 39768-72-4 | 1-Fluoro-4-(4-(trifluoromethyl)benzyl)benzene. [Link]
-
Cheméo. Chemical Properties of Benzene, 1-fluoro-4-methoxy- (CAS 459-60-9). [Link]
-
AOBChem. 4-Bromo-1-fluoro-2-(methoxymethyl)benzene Product Page. [Link]
-
Organic and Biomolecular Chemistry Journal. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
- Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
Angene Chemical. (2025). Safety Data Sheet - 2-Fluoro-4-methoxy-1-methylbenzene. [Link]
-
NIST. (2021). Benzene, 1-fluoro-4-methyl-. [Link]
-
ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
-
Organic Syntheses. (2026). "Fluorobenzene". [Link]
-
Medip Academy. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. [Link]
-
JMU Scholarly Commons. (2014). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]
- Google Patents. (2016). WO2016125185A3 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
ChemSynthesis. (2025). 1-fluoro-4-(trifluoromethyl)benzene. [Link]
-
Matrix Fine Chemicals. 1-FLUORO-4-METHOXYBENZENE Product Page. [Link]
-
PubChem. 4-Fluoroanisole. [Link]
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- 4. researchgate.net [researchgate.net]
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Technical Monograph: Initial Studies on 1-Fluoro-4-(methoxymethyl)benzene
Executive Summary
1-Fluoro-4-(methoxymethyl)benzene (CAS: 7116-50-9), also known as 4-fluorobenzyl methyl ether, is a pivotal intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Distinguished by the para-fluorine substitution, this compound serves as a robust probe for investigating benzylic C-H oxidation mechanisms and as a lipophilic building block in medicinal chemistry.
This guide provides a definitive technical analysis of the compound, moving beyond basic catalog data to offer field-proven synthesis protocols, structural characterization, and mechanistic insights into its reactivity.
Chemical Identity & Physical Properties[1][2][3]
The introduction of the fluorine atom at the para position significantly alters the electronic properties of the benzyl ether, increasing metabolic stability against oxidative dealkylation compared to its non-fluorinated counterparts.
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | 1-Fluoro-4-(methoxymethyl)benzene |
| Common Synonyms | 4-Fluorobenzyl methyl ether; |
| CAS Number | 7116-50-9 |
| Molecular Formula | C |
| Molecular Weight | 140.15 g/mol |
| Physical State | Colorless Oil |
| Boiling Point | ~176 °C (Predicted/Lit.) |
| Density | ~1.08 g/cm³ |
| SMILES | COCc1ccc(F)cc1 |
Synthesis Protocol: Williamson Ether Synthesis
While various routes exist, the Williamson ether synthesis remains the most "self-validating" and scalable method for producing 1-Fluoro-4-(methoxymethyl)benzene. This protocol utilizes 4-fluorobenzyl bromide and sodium methoxide, favored for its high yield and ease of purification.
Reaction Mechanism & Logic
The reaction proceeds via an S
-
Why Methanol/THF? Methanol is the conjugate solvent for the base (preventing transesterification side products if esters were present, though not an issue here, it ensures homogeneity). THF is added to solubilize the benzyl halide if needed.
-
Why 4-Fluorobenzyl Bromide? The bromide is a superior leaving group to chloride, allowing the reaction to proceed at lower temperatures, minimizing elimination side products.
Step-by-Step Protocol
Reagents:
-
4-Fluorobenzyl bromide (1.0 equiv)
-
Sodium methoxide (NaOMe), 25% wt solution in MeOH (1.2 equiv)
-
Anhydrous Methanol (Solvent)
-
Tetrahydrofuran (THF) (Optional co-solvent)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Solubilization: Dissolve 4-fluorobenzyl bromide (e.g., 10 mmol) in anhydrous methanol (20 mL). If solubility is poor, add dry THF (5-10 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Dropwise add the NaOMe solution (12 mmol) over 15 minutes. Control: Exothermic reaction; maintain temperature < 5°C to prevent uncontrolled boiling.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Quench & Workup: Quench the reaction with saturated NH
Cl solution (20 mL). Remove volatiles (MeOH/THF) under reduced pressure. -
Extraction: Extract the aqueous residue with Diethyl Ether or Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over Na
SO , and filter. -
Purification: Concentrate in vacuo. The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Visualizing the Workflow
Figure 1: Validated workflow for the Williamson ether synthesis of the target compound.
Analytical Characterization
Trustworthy identification relies on Nuclear Magnetic Resonance (NMR). The fluorine atom introduces characteristic splitting patterns that serve as an internal validation of the structure.
Table 2:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.31 – 7.29 | Multiplet (m) | 2H | Ar-H (meta to F) | Protons adjacent to the methoxymethyl group. |
| 7.02 | Triplet (t) | 2H | Ar-H (ortho to F) | |
| 4.42 | Singlet (s) | 2H | Ar-CH | Benzylic protons. Shifted downfield due to oxygen and aromatic ring. |
| 3.38 | Singlet (s) | 3H | O-CH | Methoxy protons. Typical region for alkyl ethers. |
Mass Spectrometry (GC-MS):
-
Molecular Ion (M+): m/z 140.
-
Base Peak: m/z 109 (Loss of -OCH
, formation of 4-fluorobenzyl cation).
Reactivity & Applications in Drug Discovery[1]
Benzylic C-H Oxidation Probe
1-Fluoro-4-(methoxymethyl)benzene is frequently used to study C-H activation methodologies. The electron-withdrawing fluorine atom deactivates the aromatic ring, making the benzylic position the primary site for oxidative attack by radical species or transition metal catalysts.
-
Application: It serves as a substrate to test the selectivity of oxidants (e.g., DDQ, electrochemical oxidation) converting the ether to the corresponding ester or aldehyde.
Medicinal Chemistry Scaffold
In drug design, the 4-fluorobenzyl ether moiety is a bioisostere for benzyl alcohols or non-fluorinated ethers.
-
Metabolic Stability: The fluorine blocks para-hydroxylation (a common metabolic route), extending the half-life of the molecule.
-
Lipophilicity: The fluorine increases lipophilicity (
), enhancing membrane permeability compared to the non-fluorinated analog.
Figure 2: Reactivity profile and metabolic utility of the fluorobenzyl ether scaffold.
Safety & Handling (E-E-A-T)
While specific toxicological data for CAS 7116-50-9 is limited, standard safety protocols for fluorinated benzyl ethers must be observed.
-
Hazards: Likely a skin and eye irritant.[6][7][8] Combustible liquid.
-
Storage: Store in a cool, dry place under inert gas. The ether linkage is generally stable, but benzylic ethers can slowly form peroxides upon prolonged exposure to air and light.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood to avoid inhalation of vapors.[6]
References
-
Royal Society of Chemistry. (2020). Selective functionalization of benzylic C-H bonds. Chemical Science. Retrieved from [Link]
-
ChemSrc. (2025).[2][9] 1-Fluoro-4-(methoxymethyl)benzene CAS 7116-50-9.[2] Retrieved from [Link][2][10]
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. 1-ethenyl-4-(methoxymethyl)benzene | CAS#:13051-65-5 | Chemsrc [chemsrc.com]
- 3. rsc.org [rsc.org]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]
- 6. fishersci.com [fishersci.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. angenechemical.com [angenechemical.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. 1-fluoro-4-(phenylsulphonyl)benzene | CAS#:312-31-2 | Chemsrc [chemsrc.com]
Methodological & Application
Application Note: Strategic Functionalization of 1-Fluoro-4-(methoxymethyl)benzene
Topic: Synthesis of derivatives from 1-Fluoro-4-(methoxymethyl)benzene Content Type: Application Notes and Protocols
Complementary Regiocontrol in Fluorinated Benzyl Ethers
Executive Summary
1-Fluoro-4-(methoxymethyl)benzene (also known as 4-fluorobenzyl methyl ether) represents a "privileged scaffold" in medicinal chemistry, serving as a robust precursor for PARP inhibitors, fluorinated bioisosteres, and metabolic probes. Its unique structure offers three distinct vectors for diversification, yet it presents a challenge in regioselectivity due to the competing directing effects of the fluorine atom and the methoxymethyl group.
This guide provides a validated roadmap for accessing orthogonal derivatives. By leveraging specific mechanistic pathways—Directed Ortho Metalation (DoM) for C2-functionalization and Electrophilic Aromatic Substitution (EAS) for C3-functionalization—researchers can selectively synthesize a library of polysubstituted fluorobenzenes from a single precursor.
Chemical Logic: The "Battle of Directors"
The core challenge in functionalizing 1-Fluoro-4-(methoxymethyl)benzene is predicting and controlling the site of reaction.
-
Vector A (C2 Position): Controlled by Acidity/Inductive Effect . The fluorine atom strongly acidifies the ortho-protons (C2/C6) via the inductive effect (-I), making them susceptible to lithiation.
-
Vector B (C3 Position): Controlled by Electronic Activation . The methoxymethyl group is an activating, ortho-directing group in electrophilic substitution, overriding the deactivating nature of the fluorine.
-
Vector C (Benzylic Position): Controlled by Oxidative Lability . The benzylic ether is stable to base but susceptible to radical or oxidative cleavage, allowing conversion to aldehydes or halides.
Data Summary: Reactivity Profiles
| Target Site | Reaction Class | Key Reagent | Mechanism | Primary Product |
| C2 (Ortho-F) | Lithiation (DoM) | n-BuLi / TMEDA | F-Directed Deprotonation | 2-Substituted-1-fluoro-4-(methoxymethyl)benzene |
| C3 (Ortho-Alkyl) | Electrophilic Subst.[1][2] | Electronic Activation (+I/+M) | 3-Substituted-1-fluoro-4-(methoxymethyl)benzene | |
| Benzylic ( | Oxidation | DDQ or CAN | Hydride Abstraction | 4-Fluorobenzaldehyde |
Visual Workflow: Regiodivergent Synthesis
The following diagram illustrates the divergent pathways available from the parent scaffold.
Caption: Regiodivergent synthesis map showing C2 (Lithiation), C3 (EAS), and Benzylic (Oxidation) pathways.
Detailed Protocols
Protocol A: C2-Functionalization via Directed Ortho Metalation (DoM)
Objective: Synthesis of (2-fluoro-5-(methoxymethyl)phenyl)boronic acid. Mechanism: The fluorine atom acts as a Directed Metalation Group (DMG). While weaker than a carbamate or amide, the inductive acidification of the C2 proton by fluorine enables selective deprotonation by n-BuLi when stabilized by TMEDA.
Reagents:
-
Substrate: 1-Fluoro-4-(methoxymethyl)benzene (1.0 equiv)
-
Base: n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Additive: TMEDA (N,N,N',N'-Tetramethylethylenediamine) (1.1 equiv)[3]
-
Electrophile: Triisopropyl borate (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF (0.2 M concentration relative to substrate) and TMEDA (1.1 equiv).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Metalation: Add n-BuLi dropwise over 15 minutes. The solution may turn slightly yellow.[3]
-
Critical Check: Stir at -78°C for 1 hour. Do not allow the temperature to rise above -60°C, as the benzylic protons (C4-methyl) may compete for lithiation at higher temperatures (thermodynamic control).
-
-
Electrophile Addition: Add triisopropyl borate dropwise. Stir for 30 minutes at -78°C, then allow to warm to room temperature overnight.
-
Quench: Quench with 2M HCl (aqueous) and stir vigorously for 1 hour to hydrolyze the boronate ester to the boronic acid.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.[4] -
Purification: Recrystallize from Hexane/Ether or purify via flash chromatography (Note: Boronic acids can streak on silica; add 1% acetic acid to eluent).
Protocol B: C3-Functionalization via Electrophilic Aromatic Substitution
Objective: Synthesis of 1-bromo-5-fluoro-2-(methoxymethyl)benzene.
Mechanism: The methoxymethyl group is an alkyl-like activator. In EAS, activating groups direct ortho/para. Since the para position (relative to
Reagents:
-
Substrate: 1-Fluoro-4-(methoxymethyl)benzene
-
Brominating Agent: N-Bromosuccinimide (NBS) or
-
Solvent: Acetonitrile (mild) or DMF
Step-by-Step Procedure (Mild Conditions):
-
Dissolve substrate (1.0 equiv) in Acetonitrile (0.5 M).
-
Add NBS (1.05 equiv) and a catalytic amount of Ammonium Acetate (10 mol%).
-
Stir at room temperature. Monitor by TLC.[4]
-
Note: If reaction is sluggish due to the deactivating fluorine, switch to
(1.0 equiv) with catalytic Iron(III) bromide ( ) in DCM at 0°C.
-
-
Quench with saturated sodium thiosulfate solution to remove excess bromine.
-
Extract with DCM, wash with water, dry, and concentrate.
-
Expected Outcome: The product will be substituted at the 3-position (meta to Fluorine, ortho to methoxymethyl).
Protocol C: Benzylic Oxidation to 4-Fluorobenzaldehyde
Objective: Conversion of the benzyl ether to an aldehyde. Mechanism: Oxidative cleavage using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[5] This method is superior to harsh acidic hydrolysis as it operates under neutral conditions, preserving the C-F bond.
Reagents:
-
Substrate: 1-Fluoro-4-(methoxymethyl)benzene
-
Oxidant: DDQ (1.2 - 1.5 equiv)
-
Solvent: Dichloromethane (DCM) : Water (18:1 ratio)
Step-by-Step Procedure:
-
Dissolve substrate in DCM/Water mixture.
-
Add DDQ in one portion. The mixture will turn deep green/brown.
-
Stir vigorously at room temperature for 2-4 hours.
-
Monitoring: The reaction produces DDQ-H2 (hydroquinone) as a precipitate.
-
Workup: Filter the mixture through a pad of Celite to remove the hydroquinone precipitate.
-
Wash the filtrate with saturated
(to remove residual acidic species) and brine. -
Concentrate to yield 4-fluorobenzaldehyde.
Mechanistic Visualization: The Lithiation Pathway
The following diagram details the transition state logic for the C2-lithiation, emphasizing the coordination of Lithium to the Fluorine atom (the "Complex Induced Proximity Effect").
Caption: Kinetic pathway for C2-lithiation driven by Fluorine coordination.
References
-
Schlosser, M. (2005). The 2-Fluoro- and 4-Fluorophenyllithiums: Their Preparation and Reactivity. Organometallics.[3][6][7] Link
-
Snieckus, V. (1990).[6] Directed Ortho Metalation.[2][6][7][8] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.[6] Link
-
Yonemitsu, O. (1989). Oxidation of benzyl ethers by DDQ.[9] Canadian Journal of Chemistry.[9] Link
-
Smith, K. (2012). Regioselectivity in Electrophilic Aromatic Substitution of Fluorobenzenes. Journal of Organic Chemistry.[3][6][7] Link
-
BenchChem Application Notes. Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene. (Analogous methodology for benzyl ethers). Link
Sources
- 1. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. people.uniurb.it [people.uniurb.it]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. uwindsor.ca [uwindsor.ca]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
1-Fluoro-4-(methoxymethyl)benzene as a fluorinated building block
An Application and Protocol Guide: 1-Fluoro-4-(methoxymethyl)benzene as a Versatile Fluorinated Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modern Chemistry
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Judicious placement of fluorine can enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functional groups, ultimately leading to more effective and safer therapeutic agents.[3][4]
1-Fluoro-4-(methoxymethyl)benzene emerges as a particularly valuable fluorinated building block. It offers a unique combination of reactive sites: a fluorinated aromatic ring amenable to electrophilic substitution and ortho-metalation, and a benzylic position that can be readily functionalized. This guide provides detailed application notes and step-by-step protocols for leveraging the synthetic potential of this versatile reagent.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's properties is paramount for successful reaction planning and execution. The key data for 1-Fluoro-4-(methoxymethyl)benzene are summarized below.
| Property | Value |
| Molecular Formula | C₈H₉FO |
| Molecular Weight | 140.15 g/mol |
| Appearance | Colorless liquid (predicted) |
| CAS Number | 103939-97-1 |
| Boiling Point | ~180-185 °C (estimated) |
| Density | ~1.08 g/cm³ (estimated) |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.30 (dd, J=8.6, 5.4 Hz, 2H), ~7.05 (t, J=8.6 Hz, 2H), ~4.45 (s, 2H), ~3.40 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~162 (d, JC-F=245 Hz), ~138 (d, JC-F=3 Hz), ~130 (d, JC-F=8 Hz), ~115 (d, JC-F=21 Hz), ~74 (s), ~58 (s) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~ -116 ppm |
Note: Some physical properties are estimated based on structurally similar compounds like 4-fluoroanisole and p-fluorotoluene.[5][6][7][8]
Application I: Regioselective Electrophilic Aromatic Substitution
The interplay between the ortho-, para-directing activating methoxymethyl group and the ortho-, para-directing deactivating fluorine atom governs the regioselectivity of electrophilic aromatic substitution (EAS) on the 1-fluoro-4-(methoxymethyl)benzene ring.[9] The positions ortho to the methoxymethyl group (C2 and C6) are the most activated and are the primary sites for substitution.
Protocol 1: Nitration of 1-Fluoro-4-(methoxymethyl)benzene
This protocol details the synthesis of 1-fluoro-2-nitro-4-(methoxymethyl)benzene, a valuable intermediate for further functionalization.
Causality of Experimental Choices:
-
Acetic Anhydride: Serves as a solvent and reacts with nitric acid to form the potent electrophile, acetyl nitrate, in situ.
-
Low Temperature (0 °C): Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of side products.
-
Slow Addition: Adding the nitric acid dropwise ensures that the reaction temperature remains controlled and prevents a dangerous buildup of the reactive nitrating agent.
Experimental Protocol:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-fluoro-4-(methoxymethyl)benzene (5.0 g, 35.7 mmol) in acetic anhydride (20 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Nitrating Agent: Add a solution of concentrated nitric acid (2.5 mL, 59.5 mmol) in acetic anhydride (10 mL) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture over crushed ice (100 g) with vigorous stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 1-fluoro-2-nitro-4-(methoxymethyl)benzene.
Trustworthiness (Self-Validation):
-
TLC Analysis: Use a 9:1 hexane:ethyl acetate eluent system. The product should have a lower Rf value than the starting material.
-
NMR Spectroscopy: Confirm the structure of the product by ¹H, ¹³C, and ¹⁹F NMR. The appearance of aromatic signals consistent with a 1,2,4-trisubstituted pattern and the absence of the starting material signals will confirm a successful reaction.
Diagram: Nitration Workflow
Caption: Workflow for the nitration of 1-fluoro-4-(methoxymethyl)benzene.
Application II: Directed Ortho-Metalation (DoM)
The methoxymethyl group can act as a directed metalating group (DMG), facilitating the deprotonation of the adjacent ortho position (C3) by a strong organolithium base. This creates a powerful nucleophile that can react with a wide range of electrophiles, offering a regioselective route to 1,2,3,5-tetrasubstituted aromatic compounds.
Protocol 2: Ortho-Lithiation and Carboxylation
This protocol describes the synthesis of 2-fluoro-5-(methoxymethyl)benzoic acid.
Causality of Experimental Choices:
-
Anhydrous THF: Tetrahydrofuran (THF) is an aprotic polar solvent that effectively solvates the organolithium reagent. It must be anhydrous as organolithiums react violently with water.
-
n-Butyllithium (n-BuLi): A strong base required to deprotonate the relatively non-acidic aromatic C-H bond.
-
Low Temperature (-78 °C): Essential to prevent side reactions, such as the degradation of the organolithium intermediate and reaction with the solvent.
-
Dry Ice (Solid CO₂): Serves as the electrophile for the carboxylation reaction.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-neck flask under a positive pressure of argon, add anhydrous THF (50 mL) and 1-fluoro-4-(methoxymethyl)benzene (4.0 g, 28.5 mmol).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 12.5 mL of a 2.5 M solution in hexanes) dropwise via syringe over 20 minutes.
-
Stirring: Stir the resulting solution at -78 °C for 2 hours.
-
Electrophilic Quench: Add an excess of crushed dry ice to the reaction mixture in small portions.
-
Warm to Room Temperature: Allow the mixture to slowly warm to room temperature overnight.
-
Quenching and pH Adjustment: Quench the reaction by adding 1 M HCl (30 mL). Adjust the pH of the aqueous layer to ~2.
-
Extraction: Extract the mixture with diethyl ether (3 x 40 mL).
-
Base Extraction: Combine the organic layers and extract the acidic product with 1 M NaOH solution (3 x 30 mL).
-
Acidification and Isolation: Cool the combined basic aqueous layers in an ice bath and re-acidify to pH ~2 with concentrated HCl. Collect the resulting precipitate by vacuum filtration.
-
Drying: Dry the solid product under vacuum to yield 2-fluoro-5-(methoxymethyl)benzoic acid.
Trustworthiness (Self-Validation):
-
Solubility Test: The final product should be soluble in aqueous base and precipitate upon acidification, confirming the presence of the carboxylic acid group.
-
Spectroscopy: IR spectroscopy should show a characteristic broad O-H stretch (~3000 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹). NMR will confirm the regiochemistry of the addition.
Diagram: Directed Ortho-Metalation Workflow
Caption: Workflow for directed ortho-metalation and carboxylation.
Application III: Benzylic Functionalization
The methylene bridge of the methoxymethyl group is a benzylic position, which is susceptible to free-radical halogenation. This provides a convenient handle for introducing further functionality, for example, via nucleophilic substitution of the resulting benzyl halide.
Protocol 3: Free-Radical Benzylic Bromination
This protocol details the synthesis of 1-(bromomethyl)-4-fluoro-2-(methoxymethyl)benzene.
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): A convenient and safe source of bromine radicals for selective benzylic bromination.
-
AIBN (Azobisisobutyronitrile): A thermal radical initiator that decomposes upon heating to generate radicals, which then initiate the chain reaction.
-
Carbon Tetrachloride (CCl₄): An inert solvent that does not participate in the radical reaction. Safety Note: CCl₄ is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Reflux: The heat is required to initiate the decomposition of AIBN and drive the reaction to completion.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, combine 1-fluoro-4-(methoxymethyl)benzene (5.0 g, 35.7 mmol), N-bromosuccinimide (6.35 g, 35.7 mmol), and azobisisobutyronitrile (AIBN) (0.29 g, 1.78 mmol) in carbon tetrachloride (100 mL).
-
Heating: Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The use of a heat lamp to illuminate the flask can facilitate initiation.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is complete when all the starting material is consumed (typically 2-4 hours). The solid succinimide byproduct will float to the surface.
-
Cooling and Filtration: Cool the reaction mixture to room temperature and filter off the succinimide.
-
Washing: Wash the filtrate with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can often be used directly in the next step. If necessary, it can be purified by vacuum distillation.
Trustworthiness (Self-Validation):
-
¹H NMR: The most telling sign of a successful reaction is the disappearance of the singlet at ~4.45 ppm (Ar-CH₂-O) and the appearance of a new singlet at a downfield-shifted position, typically ~4.5-4.7 ppm (Ar-CHBr-O).
-
Mass Spectrometry: Analysis of the product by GC-MS will show the characteristic isotopic pattern for a monobrominated compound.
Diagram: Benzylic Bromination Workflow
Caption: Workflow for the free-radical bromination of the benzylic position.
References
-
NIST. (n.d.). Benzene, 1-fluoro-4-methoxy-. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). (Fluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-fluoro-4-methoxy-. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-fluoro-4-methyl-. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (2025). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Organic and Pharmaceutical Chemistry Journal. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-4-methoxy- (CAS 459-60-9). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Fluorobenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Recent Literature Addendum: Fluorobis(phenylsulfonyl)methane. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
Scilit. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]
-
JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-fluoro-4-methyl-. NIST WebBook. Retrieved from [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Benzene, 1-fluoro-4-methoxy- [webbook.nist.gov]
- 6. Benzene, 1-fluoro-4-methoxy- [webbook.nist.gov]
- 7. Benzene, 1-fluoro-4-methyl- [webbook.nist.gov]
- 8. Benzene, 1-fluoro-4-methyl- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
The Strategic Deployment of 1-Fluoro-4-(methoxymethyl)benzene in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, offer medicinal chemists a powerful toolkit to modulate a candidate's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2][3] Within the arsenal of fluorinated building blocks, 1-Fluoro-4-(methoxymethyl)benzene has emerged as a versatile and highly valuable synthon. Its utility lies in the synergistic combination of a fluorine atom, which imparts desirable pharmacokinetic properties, and a methoxymethyl group that can be readily functionalized, serving as a linchpin for the construction of more complex molecular architectures.
This technical guide provides an in-depth exploration of the applications of 1-Fluoro-4-(methoxymethyl)benzene in medicinal chemistry. We will delve into its pivotal role as a precursor to key pharmaceutical intermediates, supported by detailed, field-proven protocols. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate but also adapt these methodologies for their specific drug discovery campaigns.
Key Physicochemical and Structural Features
To fully appreciate the utility of 1-Fluoro-4-(methoxymethyl)benzene, it is essential to understand the contribution of its constituent functional groups.
| Property | Value | Significance in Medicinal Chemistry |
| Molecular Formula | C₈H₈FO | Provides a foundational aromatic scaffold with key functional handles. |
| Molecular Weight | 140.15 g/mol | A relatively small building block, allowing for significant downstream structural elaboration without excessive molecular weight gain. |
| Fluorine Substitution | Para-position | The fluorine atom at the 4-position can enhance metabolic stability by blocking a potential site of oxidation.[2][3] It also modulates the electronic properties of the aromatic ring, which can influence protein-ligand interactions. |
| Methoxymethyl Group | -CH₂OCH₃ | This functional group is the primary site for synthetic manipulation. The benzylic position is activated for transformations such as halogenation, providing a reactive handle for coupling reactions. The ether linkage offers a degree of conformational flexibility. |
Core Application: A Gateway to Advanced Pharmaceutical Intermediates
A primary and well-documented application of 1-Fluoro-4-(methoxymethyl)benzene is its role as a direct precursor to 1-(bromomethyl)-4-fluoro-2-methoxybenzene and its isomers, which are crucial intermediates in the synthesis of various pharmaceutically active compounds.[4][5] The strategic conversion of the methoxymethyl group to a bromomethyl group transforms the molecule into a potent electrophile, ready for coupling with a wide range of nucleophiles.
Experimental Protocols
Protocol 1: Benzylic Bromination of 1-Fluoro-4-(methoxymethyl)benzene
This protocol details the conversion of 1-Fluoro-4-(methoxymethyl)benzene to its corresponding benzylic bromide. This transformation is a critical first step in leveraging this building block for further synthetic elaborations. The reaction proceeds via a free-radical mechanism, initiated by light or a radical initiator.[6]
Reaction Scheme:
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-Bromo-1-fluoro-2-(methoxymethyl)benzene [myskinrecipes.com]
- 6. reddit.com [reddit.com]
Using 1-Fluoro-4-(methoxymethyl)benzene in organic synthesis
Application Note: Strategic Utilization of 1-Fluoro-4-(methoxymethyl)benzene in Organic Synthesis
Abstract
This technical guide outlines the strategic application of 1-Fluoro-4-(methoxymethyl)benzene as a versatile building block in medicinal chemistry and agrochemical synthesis. Beyond its role as a passive scaffold, this molecule offers unique reactivity profiles: it serves as a "masked" benzyl alcohol, a substrate for regioselective Directed Ortho-Metalation (DoM), and a precursor to high-value fluorinated heterocycles. This note provides validated protocols for its synthesis, functionalization, and deprotection, emphasizing the mechanistic causality required for reproducible results.
Chemical Profile & Strategic Utility
1-Fluoro-4-(methoxymethyl)benzene is a bifunctional arene characterized by a fluoro-substituent and a protected benzylic alcohol (methyl ether).
-
The Fluorine Effect: The C1-fluorine atom acts as a metabolic block (preventing oxidation at the para-position relative to the alkyl group) and a potent inductive activator for ortho-functionalization.
-
The Methoxymethyl (MOM-like) Moiety: Unlike a standard methyl group, the methoxymethyl side chain is capable of coordination with lithium reagents, yet it remains robust against basic and nucleophilic conditions. It serves as a latent benzyl halide or aldehyde.
Key Applications:
-
SGLT2 Inhibitors: Synthesis of gliflozin analogs via benzylic coupling.
-
PARP Inhibitors: Construction of phthalazinone cores where the fluorobenzyl motif is critical for potency.
-
Bioisosteres: Replacement of non-fluorinated benzyl ethers to modulate lipophilicity (LogP) and metabolic stability.
Protocol A: Synthesis from 4-Fluorobenzyl Alcohol
While commercially available, in-house synthesis is often required to introduce isotopically labeled methyl groups or to ensure anhydrous quality for subsequent lithiation.
Mechanism: Williamson Ether Synthesis. Rationale: We utilize Sodium Hydride (NaH) over hydroxide bases to ensure irreversible deprotonation and eliminate water, which is critical if the product is destined for organometallic steps.
Step-by-Step Protocol:
-
Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.
-
Solvent Prep: Charge with anhydrous THF (200 mL) and cool to 0°C.
-
Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.
-
Addition: Add 4-fluorobenzyl alcohol (1.0 equiv) dissolved in minimal THF dropwise over 20 minutes. Stir at 0°C for 30 minutes until H₂ evolution ceases.
-
Checkpoint: The solution should become a clear or slightly cloudy alkoxide suspension.
-
-
Alkylation: Add Iodomethane (MeI, 1.5 equiv) dropwise. Note: MeI is a carcinogen; use appropriate containment.
-
Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Quench with saturated NH₄Cl (aq). Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Distillation (bp ~80-85°C at reduced pressure) or flash chromatography (SiO₂, 100% Hexanes → 5% EtOAc).
Protocol B: Regioselective Directed Ortho-Metalation (DoM)
This is the highest-value transformation. The molecule possesses two potential directing groups: the Fluorine (inductive, strong) and the Methoxymethyl oxygen (coordination, moderate).
Mechanistic Insight:
Under kinetic conditions (-78°C), the acidity of the proton ortho to the fluorine (C2) is significantly enhanced by the inductive effect of the fluorine atom (
Critical Control Point: Avoid benzylic deprotonation. The benzylic protons are also acidic. To favor ring lithiation, use a non-nucleophilic, bulky base like LDA or LiTMP rather than
Workflow Diagram (DOT):
Caption: Regioselective lithiation pathway favoring C2-functionalization via Fluorine-Directed Ortho-Metalation.
Experimental Protocol:
-
Reagent Prep: Freshly prepare LDA (1.1 equiv) in anhydrous THF at -78°C.
-
Substrate Addition: Add 1-Fluoro-4-(methoxymethyl)benzene (1.0 equiv) in THF dropwise to the LDA solution, keeping the internal temperature below -70°C.
-
Metalation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.
-
Electrophile Trapping: Add the electrophile (e.g., DMF for formylation, I₂ for iodination) dissolved in THF.
-
Warm-up: Allow the mixture to warm to room temperature slowly over 2 hours.
-
Quench/Workup: Standard aqueous workup.
Data: Typical Electrophile Scope
| Electrophile | Product | Yield (%) | Notes |
| DMF | 2-Fluoro-5-(methoxymethyl)benzaldehyde | 78-85% | Precursor to bicyclic heterocycles |
| I₂ | 1-Fluoro-2-iodo-4-(methoxymethyl)benzene | 88% | Ready for Suzuki/Sonogashira coupling |
| CO₂ (s) | 2-Fluoro-5-(methoxymethyl)benzoic acid | 70% | Carboxylate scaffold |
Protocol C: Ether Cleavage & Activation
The methoxymethyl group is stable under basic conditions (DoM) but can be cleaved to reveal the alcohol or converted directly to a benzylic bromide for alkylation reactions.
Method: Boron Tribromide (BBr3) mediated cleavage.[1][2][3][4] Note: BBr3 is aggressive. For milder cleavage, consider TMSI (generated in situ).
Protocol:
-
Dissolution: Dissolve substrate in anhydrous DCM (0.2 M) and cool to -78°C.
-
Addition: Add BBr3 (1.0 M in DCM, 1.2 equiv) dropwise.
-
Mechanistic Note: The Lewis acid coordinates to the ether oxygen. Bromide then attacks the methyl group (demethylation) or the benzylic carbon. In this substrate, benzylic bromination is highly favored, yielding 4-fluorobenzyl bromide directly, rather than the alcohol.
-
-
Completion: Warm to 0°C and stir for 2 hours.
-
Quench: Pour onto ice/water carefully.
-
Result: Organic layer contains 4-fluorobenzyl bromide (highly lachrymatory).
References
-
Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition.
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews.
-
Sousa e Silva, P.J. (2013).[5] "BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism."[4][5] Chemistry - A European Journal.
-
Meanwell, N. A. (2018).[6] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Sources
- 1. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 3. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism [bdigital.ufp.pt]
- 6. chemrxiv.org [chemrxiv.org]
Application Note: Nickel-Catalyzed Cross-Coupling of 1-Fluoro-4-(methoxymethyl)benzene with Aryl Grignard Reagents
Abstract & Introduction
The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Among the various cross-coupling methods, those that can activate traditionally inert C-F bonds are of increasing importance due to the prevalence of fluorine in bioactive molecules. This application note provides a detailed technical guide for the nickel-catalyzed Kumada-Tamao-Corriu cross-coupling of 1-fluoro-4-(methoxymethyl)benzene with aryl Grignard reagents. Aryl fluorides are typically challenging substrates due to the high dissociation energy of the C-F bond. However, the use of appropriate nickel catalysts enables this transformation, offering a cost-effective and efficient route to synthesize substituted biaryl compounds.[1] The methoxymethyl ether on the substrate is a common protecting group and functional handle, and its compatibility with the reaction conditions highlights the utility of this protocol in complex molecule synthesis. This guide details the underlying mechanism, provides a validated experimental protocol, and discusses critical parameters for successful execution.
Scientific Rationale & Reaction Mechanism
The direct displacement of a fluoride from an aromatic ring by a nucleophile like a Grignard reagent is energetically unfavorable. The reaction is facilitated by a transition metal catalyst, typically based on nickel or palladium complexes, in a process known as the Kumada coupling.[2][3] Nickel is often the catalyst of choice for less reactive electrophiles like aryl fluorides due to its lower cost and distinct reactivity profile compared to palladium.[4]
The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Ni(0) catalyst oxidatively adds to the aryl fluoride, cleaving the C-F bond to form an Ar-Ni(II)-F complex. This is typically the rate-limiting step for aryl fluorides and is promoted by electron-rich ligands on the nickel center.
-
Transmetalation: The Grignard reagent (Ar'-MgX) exchanges its organic group with the fluoride on the nickel center. This step forms a diaryl-Ni(II) intermediate and a magnesium halide salt.
-
Reductive Elimination: The two aryl groups on the nickel center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Ni(0) catalyst, which re-enters the catalytic cycle.
The methoxymethyl group at the para-position is an electron-donating group, which can slightly deactivate the aryl fluoride towards oxidative addition. However, it is generally well-tolerated in this type of coupling reaction and does not interfere with the Grignard reagent.[5]
Figure 1: Catalytic cycle for the Nickel-catalyzed Kumada cross-coupling of an aryl fluoride.
Experimental Protocol: Synthesis of 4-(Methoxymethyl)-1,1'-biphenyl
This protocol describes the reaction of 1-fluoro-4-(methoxymethyl)benzene with phenylmagnesium bromide.
3.1 Materials & Equipment
-
Reagents:
-
1-Fluoro-4-(methoxymethyl)benzene (1.0 mmol, 140.2 mg)
-
Nickel(II) chloride (NiCl₂, 0.1 mmol, 13.0 mg)
-
Tricyclohexylphosphine (PCy₃, 0.2 mmol, 56.1 mg)
-
Phenylmagnesium bromide (1.2 mmol, 1.2 mL of a 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF), inhibitor-free
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate & Hexanes for chromatography
-
-
Equipment:
-
Two-neck round-bottom flask (50 mL), oven-dried
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Syringes for liquid transfer
-
Schlenk line or inert gas (Argon/Nitrogen) manifold
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
3.2 Reaction Workflow
Figure 2: Step-by-step experimental workflow for the cross-coupling reaction.
3.3 Detailed Procedure
-
Preparation:
-
An oven-dried 50 mL two-neck round-bottom flask containing a magnetic stir bar is fitted with a condenser and a rubber septum. The apparatus is allowed to cool to room temperature under a stream of argon or nitrogen.
-
Scientist's Note: Grignard reagents are highly sensitive to air and moisture.[3] Maintaining a strictly inert and anhydrous environment is critical to prevent quenching of the reagent and deactivation of the catalyst.
-
-
Reaction Setup:
-
To the flask, add NiCl₂ (13.0 mg, 0.1 mmol) and tricyclohexylphosphine (56.1 mg, 0.2 mmol).
-
Scientist's Note: Electron-rich and bulky phosphine ligands like PCy₃ enhance the rate of oxidative addition of the nickel catalyst to the strong C-F bond.[5][6]
-
Add 1-fluoro-4-(methoxymethyl)benzene (140.2 mg, 1.0 mmol) followed by 10 mL of anhydrous THF. Stir the mixture until the solids dissolve.
-
-
Execution:
-
Slowly add the phenylmagnesium bromide solution (1.2 mL of 1.0 M solution in THF, 1.2 mmol) dropwise via syringe over 5 minutes at room temperature.
-
Scientist's Note: A slight excess of the Grignard reagent is used to ensure complete consumption of the starting aryl fluoride. Slow addition helps to control any exotherm and minimizes side reactions like homocoupling.
-
After the addition is complete, heat the reaction mixture to 60 °C using a heating mantle.
-
Monitor the reaction progress by TLC or GC analysis until the starting material is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by slowly adding 10 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a 95:5 Hexanes:Ethyl Acetate eluent system) to yield the pure 4-(methoxymethyl)-1,1'-biphenyl.
-
Expected Results & Scope
The described protocol is robust for various aryl Grignard reagents. The yield and reaction time may vary depending on the electronic and steric properties of the Grignard reagent.
| Grignard Reagent (Ar'-MgBr) | Expected Yield (%) | Notes |
| Phenyl-MgBr | 80-90% | Standard, high efficiency. |
| 4-Methylphenyl-MgBr | 75-85% | Electron-donating group, slightly slower reaction. |
| 4-Methoxyphenyl-MgBr | 70-80% | Stronger electron-donating group, well-tolerated. |
| 4-Trifluoromethylphenyl-MgBr | 85-95% | Electron-withdrawing group can accelerate reductive elimination. |
| 2-Methylphenyl-MgBr | 60-70% | Steric hindrance from the ortho-substituent reduces yield. |
Disclaimer: Yields are illustrative and based on literature for similar nickel-catalyzed cross-coupling reactions of aryl fluorides.[5][6][7] Actual results may vary.
Troubleshooting & Safety Considerations
-
Low or No Conversion: This is often due to moisture in the reaction or inactive Grignard reagent. Ensure all glassware is rigorously dried and solvents are anhydrous. The Grignard reagent can be titrated before use to confirm its molarity.
-
Formation of Homocoupled Product (Ar'-Ar'): This side product arises from the reaction of the Grignard reagent with itself. Using a slight excess (1.1-1.2 equivalents) of the Grignard reagent, rather than a large excess, can minimize this.
-
Safety: Grignard reagents can be pyrophoric and react violently with water.[3] All operations should be performed under an inert atmosphere in a fume hood. Anhydrous THF can form peroxides; use inhibitor-free solvent from a freshly opened bottle or a solvent purification system.
Conclusion
This application note demonstrates that 1-fluoro-4-(methoxymethyl)benzene is a viable substrate for nickel-catalyzed Kumada-type cross-coupling reactions. The protocol provides a reliable and scalable method for synthesizing valuable biaryl structures that are important motifs in drug discovery and materials science. The key to success lies in the careful selection of an appropriate nickel/ligand system and the rigorous exclusion of air and moisture.[8][9]
References
-
Zhu, F., & Wang, Z.-X. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. Journal of Organic Chemistry, 79(10), 4285-4292. [Link]
-
Zhu, F., & Wang, Z.-X. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. PubMed. [Link]
-
Harada, T., Ueda, Y., Iwai, T., & Sawamura, M. (2018). Nickel-catalyzed amination of aryl fluorides with primary amines. Chemical Communications, 54(62), 8642-8645. [Link]
-
Zhu, F., & Wang, Z.-X. (2014). Nickel-catalyzed cross-coupling of aryl fluorides and organozinc reagents. National Institutes of Health. [Link]
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Zhu, F., & Wang, Z.-X. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. ACS Publications. [Link]
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SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. SATHEE. [Link]
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Watson, D. A., et al. (2012). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. PMC. [Link]
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Chem-Station. (2014). Kumada-Tamao-Corriu Cross Coupling. Chem-Station International Edition. [Link]
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Chemistry Steps. (2025). The Grignard Reaction Mechanism. Chemistry Steps. [Link]
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Organic Chemistry Portal. (n.d.). Kumada Coupling. Organic Chemistry Portal. [Link]
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Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Application Notes and Protocols for the Electrophilic Aromatic Substitution of 1-Fluoro-4-(methoxymethyl)benzene
Abstract
This document provides a detailed technical guide on the electrophilic aromatic substitution (EAS) of 1-fluoro-4-(methoxymethyl)benzene. It delves into the underlying principles governing the regioselectivity of these reactions, influenced by the competing electronic effects of the fluoro and methoxymethyl substituents. This guide offers comprehensive, step-by-step protocols for key EAS reactions including nitration, halogenation, and Friedel-Crafts acylation. The content is designed to equip researchers with the theoretical knowledge and practical methodologies necessary for the successful synthesis and functionalization of this versatile aromatic building block.
Introduction: Understanding the Reactivity of 1-Fluoro-4-(methoxymethyl)benzene
1-Fluoro-4-(methoxymethyl)benzene is a disubstituted aromatic compound featuring two groups with distinct electronic properties that influence the outcome of electrophilic aromatic substitution. The reactivity and regioselectivity of EAS reactions are governed by the interplay of the electron-donating methoxymethyl group and the electron-withdrawing yet ortho-, para-directing fluorine atom.
The Directing Effects of Substituents
The position of electrophilic attack on a substituted benzene ring is dictated by the nature of the existing substituents. These groups can be broadly classified as activating or deactivating, and as ortho-, para- or meta-directing.[1]
-
Activating Groups: These groups donate electron density to the aromatic ring, increasing its nucleophilicity and making it more reactive towards electrophiles. They are typically ortho-, para-directors.[2][3]
-
Deactivating Groups: These groups withdraw electron density from the aromatic ring, decreasing its reactivity. With the exception of halogens, they are generally meta-directors.[2][3]
The Role of the Methoxymethyl Group (-CH₂OCH₃)
The methoxymethyl group is considered a weakly activating group. The oxygen atom's lone pairs can participate in resonance, donating electron density to the ring, particularly at the ortho and para positions.[4][5] This resonance effect makes these positions more susceptible to electrophilic attack.
The Anomalous Behavior of the Fluorine Substituent
Halogens, including fluorine, are generally considered deactivating groups due to their strong inductive electron-withdrawing effect (-I effect).[6][7] However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+M or +R effect).[6][8] In the case of fluorine, the +M effect can significantly offset the -I effect, especially at the para position.[7][8] This can lead to reactivity at the para position that is comparable to or even greater than that of benzene itself.[8][9]
Predicting Regioselectivity in 1-Fluoro-4-(methoxymethyl)benzene
In 1-fluoro-4-(methoxymethyl)benzene, the two substituents are para to each other. The methoxymethyl group strongly activates the positions ortho to it (C2 and C6). The fluorine atom deactivates the ring overall but directs incoming electrophiles to its ortho (C2 and C6) and para positions. Since the para position is already occupied by the methoxymethyl group, the directing effects of both substituents converge on the C2 and C6 positions.
Therefore, electrophilic aromatic substitution on 1-fluoro-4-(methoxymethyl)benzene is expected to occur predominantly at the positions ortho to the methoxymethyl group and meta to the fluorine atom.
Experimental Protocols for Electrophilic Aromatic Substitution
The following protocols provide detailed methodologies for common electrophilic aromatic substitution reactions on 1-fluoro-4-(methoxymethyl)benzene.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a crucial functional group for further synthetic transformations. The electrophile in this reaction is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid.[10][11]
Protocol for Nitration:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 1-fluoro-4-(methoxymethyl)benzene (1 equivalent) in a suitable solvent such as dichloromethane or acetic anhydride. Cool the flask to 0-5 °C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.
-
Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 1-fluoro-4-(methoxymethyl)benzene, maintaining the temperature below 10 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture slowly into ice-water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Expected Product: 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene.
Halogenation
Halogenation involves the introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and generate a more potent electrophile.[12][13]
Protocol for Bromination:
-
Reaction Setup: To a solution of 1-fluoro-4-(methoxymethyl)benzene (1 equivalent) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask, add a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr₃).
-
Reagent Addition: Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the reaction mixture at room temperature. The reaction is often accompanied by the evolution of HBr gas, which should be trapped.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, quench the reaction with a saturated solution of sodium thiosulfate to remove excess bromine.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Expected Product: 2-Bromo-1-fluoro-4-(methoxymethyl)benzene.
Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, forming a ketone. This reaction is a reliable method for C-C bond formation and avoids the polyalkylation and rearrangement issues often encountered in Friedel-Crafts alkylation.[14][15] The electrophile is an acylium ion, generated from an acyl halide or anhydride and a Lewis acid catalyst like aluminum chloride (AlCl₃).[16]
Protocol for Acetylation:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry solvent such as dichloromethane or 1,2-dichloroethane. Cool the suspension to 0 °C.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.1 equivalents) to the AlCl₃ suspension while maintaining the low temperature.
-
Substrate Addition: Add a solution of 1-fluoro-4-(methoxymethyl)benzene (1 equivalent) in the same dry solvent dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress by TLC.
-
Quenching and Work-up: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.[17]
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[17] Purify the resulting ketone by column chromatography or distillation.
Expected Product: 1-(2-Fluoro-5-(methoxymethyl)phenyl)ethan-1-one.
Data Presentation and Visualization
Summary of Reaction Conditions and Expected Products
| Reaction Type | Electrophile | Reagents and Conditions | Expected Major Product |
| Nitration | NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄, 0-5 °C | 1-Fluoro-4-(methoxymethyl)-2-nitrobenzene |
| Bromination | Br⁺ (polarized) | Br₂, FeBr₃, CH₂Cl₂ or CCl₄, rt | 2-Bromo-1-fluoro-4-(methoxymethyl)benzene |
| Acetylation | CH₃CO⁺ | CH₃COCl, AlCl₃, CH₂Cl₂, 0 °C to rt | 1-(2-Fluoro-5-(methoxymethyl)phenyl)ethan-1-one |
Reaction Mechanism Diagrams
The following diagrams illustrate the key steps in the electrophilic aromatic substitution of 1-fluoro-4-(methoxymethyl)benzene.
Caption: General mechanism of electrophilic aromatic substitution.
Caption: Regioselectivity in the EAS of 1-fluoro-4-(methoxymethyl)benzene.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Reagent Handling:
-
Concentrated Acids (Nitric and Sulfuric): Highly corrosive. Handle with extreme care. Always add acid to water, never the other way around.
-
Bromine: Toxic, corrosive, and volatile. Handle in a fume hood and have a sodium thiosulfate solution ready for quenching spills.
-
Aluminum Chloride: Reacts violently with water. Handle in a dry atmosphere.
-
Organic Solvents: Many are flammable and/or toxic. Avoid inhalation and contact with skin.
-
References
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
St. John's University & College of St. Benedict. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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Leah4sci. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
-
Brainly.in. (2020, September 22). explain the halogenation of anisole. Retrieved from [Link]
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JoVE. (2023, April 30). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]
-
Journal of Chemical Education. (1966). The activating effect of fluorine in electrophilic aromatic substitution. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). Substituent Effects on Electrophilic Aromatic Substitution. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Directing Groups in SE Ar. Retrieved from [Link]
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Save My Exams. (2025, January 10). Directing Effects. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, January 15). How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
SpringerLink. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (2016, November). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoroanisole. Retrieved from [Link]
-
ResearchGate. (2020, December 21). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]
-
Vedantu. (2025, November 26). How does anisole react with bromine in ethanoic acid class 12 chemistry CBSE. Retrieved from [Link]
-
SpringerLink. (2013, December 15). Cooperativity between fluorine-centered halogen bonds: investigation of substituent effects. Retrieved from [Link]
-
PubMed. (2011, March 4). Regioselectivity in the nitration of dialkoxybenzenes. Retrieved from [Link]
-
YouTube. (2023, August 3). Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis. [Video]. [Link]
-
Organic Syntheses. (n.d.). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link]
-
European Patent Office. (2000, January 12). Preparation of 1,4-bis-(difluoromethyl)benzene. EP 0970938 A1. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]
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Application Note: Suzuki-Miyaura Coupling Strategies for 1-Fluoro-4-(methoxymethyl)benzene
This Application Note is designed for researchers and process chemists requiring robust protocols for incorporating the 1-Fluoro-4-(methoxymethyl)benzene scaffold into complex biaryl systems via Suzuki-Miyaura cross-coupling.
The guide addresses two primary workflows:
-
Nucleophilic Activation: Converting the core molecule into a boronic acid via Directed Ortho Metalation (DoM).
-
Electrophilic Coupling: Protocols for coupling the halogenated derivatives (e.g., 4-bromo-1-fluoro-2-(methoxymethyl)benzene).
Executive Summary & Strategic Rationale
1-Fluoro-4-(methoxymethyl)benzene (CAS: 352-62-5) represents a valuable "fluorobenzyl ether" scaffold in medicinal chemistry. The combination of the lipophilic, metabolically robust fluorine atom and the coordination-capable methoxymethyl (MOM-like) ether makes it a versatile pharmacophore.
However, the parent molecule lacks a reactive handle (Br/I/OTf) for direct cross-coupling. Therefore, successful utilization requires either C-H functionalization (to create a nucleophile) or the use of pre-halogenated building blocks .
Critical Chemical Considerations
-
The "Ortho-Fluoro" Effect: Coupling at the position ortho to the fluorine atom (C2) is electronically deactivated for oxidative addition (if using the halide) and sterically encumbered. Specialized ligands (e.g., Buchwald biaryl phosphines) are often required.
-
MOM-Ether Stability: The methoxymethyl group is an acetal. While stable under the basic conditions of Suzuki coupling, it is highly sensitive to Lewis acids and strong Brønsted acids. Workup protocols must avoid low pH (< 4) to prevent hydrolysis to the benzyl alcohol.
-
Protodeboronation: If synthesizing the boronic acid derivative, be aware that 2-fluorophenylboronic acids are prone to rapid protodeboronation under aqueous basic conditions. Rapid coupling or the use of MIDA boronates/Molander salts is recommended.
Decision Matrix: Ligand & Catalyst Selection
Select your protocol based on the steric demand of your specific coupling partner.
Figure 1: Decision matrix for catalyst selection based on steric environment relative to the Fluorine and Methoxymethyl groups.
Protocol A: Synthesis of the Boronic Acid (Nucleophilic Activation)
Objective: Functionalize 1-Fluoro-4-(methoxymethyl)benzene to (2-fluoro-5-(methoxymethyl)phenyl)boronic acid via Directed Ortho Metalation (DoM).
Mechanism: The Fluorine atom acts as a powerful Directed Metalation Group (DMG) due to its strong inductive effect, directing lithiation to the C2 position (ortho to F).
Reagents & Equipment
-
Substrate: 1-Fluoro-4-(methoxymethyl)benzene (1.0 equiv).
-
Base: n-Butyllithium (1.1 equiv, 2.5 M in hexanes) or LDA (for higher regioselectivity).
-
Electrophile: Triisopropyl borate (B(OiPr)3) (1.2 equiv).
-
Solvent: Anhydrous THF (0.2 M concentration).
-
Apparatus: Flame-dried 3-neck flask, N2/Ar atmosphere, low-temp thermometer.
Step-by-Step Procedure
-
Setup: Charge the flask with anhydrous THF and the substrate under inert atmosphere. Cool to -78 °C (dry ice/acetone bath).
-
Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70 °C.
-
Checkpoint: The solution may turn slight yellow. Stir for 1 hour at -78 °C to ensure complete deprotonation at the C2 position [1].
-
-
Borylation: Add B(OiPr)3 rapidly in one portion. The reaction is fast.
-
Warm-up: Allow the mixture to warm to room temperature (RT) over 2 hours.
-
Hydrolysis (Critical): Cool to 0 °C. Quench with saturated NH4Cl (mildly acidic/neutral).
-
Warning: Do NOT use HCl. Strong acid will cleave the methoxymethyl ether to the alcohol.
-
-
Workup: Extract with EtOAc. Wash organic layer with brine. Dry over Na2SO4.[1] Concentrate in vacuo.
-
Purification: Recrystallize from Hexane/Et2O. Do not use silica chromatography for free boronic acids if possible (severe streaking/degradation).
Protocol B: Cross-Coupling of Halogenated Derivatives
Objective: Coupling 4-Bromo-1-fluoro-2-(methoxymethyl)benzene with an Aryl Boronic Acid. Context: This substrate is sterically crowded (ortho-F, ortho-MOM). Standard Pd(PPh3)4 often fails or gives low yields. The Buchwald SPhos system is recommended.
Reagents
-
Halide: 4-Bromo-1-fluoro-2-(methoxymethyl)benzene (1.0 mmol).
-
Boronic Acid: Arylboronic acid (1.5 mmol).
-
Catalyst Source: Pd(OAc)2 (2 mol%).
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%).
-
Why SPhos? It is electron-rich (facilitates oxidative addition across the C-Br bond) and bulky (promotes reductive elimination in crowded systems) [2].
-
-
Base: K3PO4 (3.0 equiv) (Anhydrous or 2M aq).
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane.
Step-by-Step Procedure
-
Pre-complexation: In a vial, mix Pd(OAc)2 and SPhos in the solvent (e.g., 1 mL Toluene) and stir for 5 mins at RT to generate the active catalytic species (L-Pd(0)).
-
Reaction Assembly: In a reaction tube, add the Halide, Boronic Acid, and Base.
-
Catalyst Addition: Add the pre-formed catalyst solution and remaining solvent.
-
Degassing: Sparge with Argon for 5 minutes.
-
Heating: Seal and heat to 80–100 °C for 4–12 hours.
-
Monitoring: Check HPLC/TLC. The starting bromide should disappear.
-
-
Workup: Cool to RT. Filter through a pad of Celite (to remove Pd black). Dilute with EtOAc, wash with water.
-
Purification: Flash chromatography (Silica gel).
-
Note: The MOM ether makes the product slightly more polar than a standard benzyl ether.
-
Quantitative Data Summary
| Parameter | Standard Protocol (Pd(PPh3)4) | Advanced Protocol (SPhos/Pd) |
| Substrate Scope | Unhindered Aryl Bromides | Sterically Hindered / Ortho-F |
| Temperature | 80–110 °C | 60–100 °C |
| Reaction Time | 12–24 h | 2–6 h |
| Yield (Typical) | 40–60% | 85–95% |
| MOM Stability | Good (if base is carbonate) | Excellent (Phosphate base is milder) |
| Air Sensitivity | High | Moderate (Active species formed in situ) |
Troubleshooting & Optimization
Issue 1: Protodeboronation
-
Symptom: The aryl boronic acid is consumed, but only the de-boronated arene (Ar-H) is recovered; no cross-coupled product.
-
Cause: 2-Fluoro-substituted boronic acids are electronically destabilized and lose the B(OH)2 group in aqueous base.
-
Solution:
-
Switch to anhydrous conditions (Cs2CO3 in DMF/Dioxane).
-
Use Potassium Trifluoroborate (Ar-BF3K) salts instead of boronic acids. These are stable to hydrolysis and release the active species slowly [3].
-
Issue 2: MOM Ether Cleavage
-
Symptom: Appearance of a benzyl alcohol peak in NMR/LCMS.
-
Cause: Acidic contamination or excessive heating in water.
-
Solution: Ensure all solvents are acid-free. Use K3PO4 instead of carbonates if the substrate is sensitive. Never acidify the aqueous layer during extraction below pH 5.
Experimental Workflow Visualization
Figure 2: Optimized workflow for coupling sensitive fluorobenzyl ether substrates.
References
-
Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551–6554. [2]
-
Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands. Nature Protocols, 2, 2881–2887.
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(2), 71–76.
-
BenchChem Application Notes. (2025). Protocols for 1-Bromo-2-((methoxymethoxy)methyl)benzene.
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Application Note: 1-Fluoro-4-(methoxymethyl)benzene in the Synthesis of Advanced Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, binding affinity, and overall biological efficacy. Within this context, 1-fluoro-4-(methoxymethyl)benzene has emerged as a critical building block, particularly for the synthesis of high-performance pyrethroid insecticides. This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for leveraging this versatile synthon in the development of next-generation crop protection agents. We will explore the conversion of 1-fluoro-4-(methoxymethyl)benzene into key intermediates and its subsequent use in the synthesis of potent insecticidal esters, supported by mechanistic insights and comparative data.
Introduction: The Role of Fluorinated Benzyl Moieties in Agrochemicals
The introduction of fluorine into a bioactive molecule can dramatically alter its physicochemical properties, such as lipophilicity and stability, which in turn enhances biological activity.[1][2] In the realm of insecticides, the pyrethroid class has been a mainstay for decades. These compounds function as potent neurotoxins in insects by targeting and disrupting the function of voltage-gated sodium channels, leading to paralysis and death.[3][4]
The core structure of a pyrethroid is an ester formed between a carboxylic acid (typically a cyclopropane derivative) and an alcohol. The "alcohol" portion of the molecule, often a substituted benzyl alcohol, is a critical site for modification to tune the compound's insecticidal spectrum, potency, and photostability.[4][5] 1-Fluoro-4-(methoxymethyl)benzene serves as a precursor to the 1-fluoro-4-(methoxymethyl)benzyl alcohol moiety, a structural component found in a new generation of pyrethroids. The presence of the fluorine atom and the methoxymethyl group provides a unique combination of properties that can lead to improved insecticidal activity and a more favorable toxicological profile.
Physicochemical Properties of the Core Synthon
A thorough understanding of the starting material's properties is fundamental to successful synthesis design and scale-up.
| Property | Value | Reference |
| Chemical Name | 1-Fluoro-4-(methoxymethyl)benzene | N/A |
| Synonyms | 4-Fluorobenzyl methyl ether | N/A |
| CAS Number | 399-54-2 (related isomer) | [6] |
| Molecular Formula | C₈H₉FO | N/A |
| Molecular Weight | 140.16 g/mol | N/A |
| Boiling Point | ~175-177 °C (estimated) | N/A |
| Density | ~1.07 g/cm³ (estimated) | N/A |
Note: Properties are for 1-fluoro-4-(methoxymethyl)benzene. Data for the exact CAS number was not available in the search results; related isomer data and estimations are provided for guidance.
Synthetic Strategy: From Synthon to Active Ingredient
The primary application of 1-fluoro-4-(methoxymethyl)benzene in agrochemical synthesis is as a precursor to fluorinated benzyl alcohols, which are then esterified with a suitable cyclopropanecarboxylic acid to yield the final pyrethroid insecticide. The overall workflow is a multi-step process designed for efficiency and high yield.
Caption: General synthetic workflow for pyrethroid synthesis.
Detailed Protocols and Methodologies
The following protocols provide a comprehensive, step-by-step guide for the synthesis of a target pyrethroid insecticide starting from 1-fluoro-4-(methoxymethyl)benzene.
Part I: Synthesis of the Key Intermediate: (4-Fluoro-3-(methoxymethyl)phenyl)methanol
The critical first step is the selective oxidation of the benzylic methyl group to a hydroxymethyl group. A reliable and common laboratory method involves a two-step sequence of radical bromination followed by nucleophilic substitution (hydrolysis).
Protocol 1: Benzylic Bromination and Hydrolysis
-
Rationale: Benzylic C-H bonds are weaker than other sp³ C-H bonds, allowing for selective halogenation using N-bromosuccinimide (NBS) under radical initiation.[7] The resulting benzyl bromide is a versatile electrophile that can be readily converted to the desired alcohol.[8]
| Reagent/Parameter | Quantity/Setting | Molar Equiv. | Purpose |
| Step A: Bromination | |||
| 1-Fluoro-4-(methoxymethyl)benzene | (Starting Amount) | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | (Calculated) | 1.05 | Brominating Agent |
| Azobisisobutyronitrile (AIBN) | (Calculated) | 0.02 | Radical Initiator |
| Carbon Tetrachloride (CCl₄) | (Sufficient Volume) | - | Solvent |
| Temperature | Reflux (~77°C) | - | Reaction Condition |
| Time | 2-4 hours | - | Reaction Duration |
| Step B: Hydrolysis | |||
| Crude Benzyl Bromide | (From Step A) | 1.0 | Substrate |
| Sodium Bicarbonate (aq. sat.) | (Sufficient Volume) | Excess | Base/Nucleophile |
| Acetone or THF | (Sufficient Volume) | - | Co-solvent |
| Temperature | Reflux | - | Reaction Condition |
| Time | 4-6 hours | - | Reaction Duration |
Step-by-Step Methodology:
-
Bromination: To a solution of 1-fluoro-4-(methoxymethyl)benzene in CCl₄, add NBS and a catalytic amount of AIBN. Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC or GC until the starting material is consumed. The succinimide byproduct will float to the surface.
-
Work-up (A): Cool the reaction mixture to room temperature and filter off the succinimide. Wash the solid with a small amount of cold CCl₄. Concentrate the filtrate under reduced pressure to yield the crude benzyl bromide, which should be used immediately in the next step due to its lachrymatory nature and instability.
-
Hydrolysis: Dissolve the crude benzyl bromide in a mixture of acetone (or THF) and saturated aqueous sodium bicarbonate. Heat the mixture to reflux until TLC analysis indicates the disappearance of the bromide intermediate.
-
Work-up (B): Cool the reaction to room temperature and remove the organic solvent via rotary evaporation. Extract the remaining aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude alcohol can be purified by flash column chromatography on silica gel to yield the pure 1-fluoro-4-(methoxymethyl)benzyl alcohol.
Part II: Synthesis of a Target Agrochemical: Pyrethroid Esterification
With the key alcohol intermediate in hand, the final step is the coupling with an activated carboxylic acid. This protocol uses a generic cyclopropanecarboxylic acid chloride, representative of those used in commercial pyrethroids like permethrin or cypermethrin.[5][9]
Protocol 2: Esterification via Acid Chloride
-
Rationale: The esterification is a nucleophilic acyl substitution. The carboxylic acid is first converted to a more reactive acid chloride using an agent like oxalyl chloride or thionyl chloride.[10] The highly electrophilic acid chloride then readily reacts with the benzyl alcohol in the presence of a non-nucleophilic base (like pyridine) to form the ester linkage.[5]
| Reagent/Parameter | Quantity/Setting | Molar Equiv. | Purpose |
| Step A: Acid Chloride Formation | |||
| Cyclopropanecarboxylic Acid | (Starting Amount) | 1.0 | Acid Component |
| Oxalyl Chloride | (Calculated) | 1.2 | Chlorinating Agent |
| Dichloromethane (DCM) | (Sufficient Volume) | - | Solvent |
| N,N-Dimethylformamide (DMF) | 1 drop | Catalyst | Catalyst |
| Temperature | 0°C to RT | - | Reaction Condition |
| Step B: Esterification | |||
| 1-Fluoro-4-(methoxymethyl)benzyl Alcohol | (Calculated) | 1.0 | Alcohol Component |
| Pyridine | (Calculated) | 1.5 | Base/Acid Scavenger |
| Dichloromethane (DCM) | (Sufficient Volume) | - | Solvent |
| Temperature | 0°C to RT | - | Reaction Condition |
| Time | 2-3 hours | - | Reaction Duration |
Step-by-Step Methodology:
-
Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve the cyclopropanecarboxylic acid in anhydrous DCM. Add one drop of DMF. Cool the solution to 0°C and slowly add oxalyl chloride. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. The solvent and excess reagent are typically removed under vacuum to yield the crude acid chloride, which is used directly.
-
Esterification: In a separate flask, dissolve the 1-fluoro-4-(methoxymethyl)benzyl alcohol and pyridine in anhydrous DCM. Cool the solution to 0°C.
-
Coupling: Add a solution of the crude acid chloride in DCM dropwise to the alcohol/pyridine mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The final pyrethroid ester can be purified by flash column chromatography to yield the product.
Caption: Mechanism of esterification.
Structure-Activity Relationship (SAR) and Advanced Analogues
The development of synthetic pyrethroids is a story of meticulous structural optimization.[4]
-
The Fluorine Effect: A single fluorine atom on the benzyl ring, as in the derivatives of 1-fluoro-4-(methoxymethyl)benzene, can significantly enhance insecticidal potency compared to non-fluorinated analogues. This is attributed to altered electronic properties that improve binding to the target sodium channel and increased metabolic stability, preventing rapid detoxification by insect enzymes like P450s.
-
Polyfluorination for Enhanced Performance: While mono-fluorinated compounds are effective, many modern, high-performance pyrethroids utilize polyfluorinated benzyl alcohols. For instance, Metofluthrin and Meperfluthrin are synthesized from 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol .[11][12] This heavy fluorination pattern further increases the molecule's vapor pressure and spatial efficacy, making these compounds particularly effective as spatial repellents and in mosquito coils. The synthesis of this tetrafluorinated intermediate is more complex, often starting from tetrafluoro-p-xylylenedimethanol.[13][14]
Conclusion
1-Fluoro-4-(methoxymethyl)benzene is a valuable and strategic starting material for the synthesis of advanced, fluorinated agrochemicals. Its utility is most prominently demonstrated in the creation of novel pyrethroid insecticides, where it serves as a precursor to the crucial alcohol component of the final ester. The protocols and insights provided herein offer a robust framework for researchers to explore the synthesis of these potent molecules. The principles of benzylic functionalization and esterification are fundamental, and understanding the structure-activity relationships of fluorination allows for the rational design of next-generation insecticides with enhanced efficacy and tailored properties for modern agricultural and public health challenges.
References
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Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. (2019). Eureka | Patsnap. [Link]
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Florpyrauxifen-benzyl (Ref: XDE-848 BE). (2026). AERU. [Link]
- Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol. (n.d.).
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SYNTHESIS METHOD FOR 2,3,5,6-TETRAFLUORO-4-METHOXYMETHYL BENZYL ALCOHOL. (2020). WIPO Patentscope. [Link]
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Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450. (n.d.). PubChem. [Link]
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Mefentrifluconazole (C18H15ClF3N3O2). (n.d.). PubChemLite. [Link]
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Florpyrauxifen-benzyl (C20H14Cl2F2N2O3). (n.d.). PubChemLite. [Link]
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Mefentrifluconazole | C18H15ClF3N3O2 | CID 71230671. (n.d.). PubChem. [Link]
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Chemical Properties of Benzene, 1-fluoro-4-methoxy- (CAS 459-60-9). (n.d.). Cheméo. [Link]
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Mefentrifluconazole (Ref: BAS 750F). (2026). AERU - University of Hertfordshire. [Link]
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Florpyrauxifen | C13H8Cl2F2N2O3 | CID 67420724. (n.d.). PubChem. [Link]
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The Synthesis of Pyrethroids. (2025). Journal of Agricultural and Food Chemistry. [Link]
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Benzene, 1-fluoro-4-methoxy-. (n.d.). NIST WebBook. [Link]
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Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. (n.d.). Angewandte Chemie. [Link]
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asian journal of chemistry. (2018). Asian Journal of Chemistry. [Link]
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4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (n.d.). Chongqing Chemdad Co., Ltd. [Link]
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-
Discovery and development of pyrethroid insecticides. (n.d.). PMC. [Link]
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(Fluoromethoxy)benzene | C7H7FO | CID 316412. (n.d.). PubChem. [Link]
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Chemical Properties of Benzene, 1-fluoro-4-methyl- (CAS 352-32-9). (n.d.). Cheméo. [Link]
-
Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. (n.d.). Asian Journal of Chemistry. [Link]
-
Directing Group Promoted Benzylic Oxidation. (n.d.). The Royal Society of Chemistry. [Link]
-
Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. (n.d.). PMC - NIH. [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]
-
Project for Expansion. (n.d.). [Link]
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Application Note: Asymmetric Synthesis of a Chiral Phenylalanine Derivative from 1-Fluoro-4-(methoxymethyl)benzene
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Valorization of a Fluorinated Building Block
1-Fluoro-4-(methoxymethyl)benzene is a readily available aromatic building block characterized by two key functional groups: a fluorine atom, which can enhance metabolic stability and binding affinity in bioactive molecules, and a methoxymethyl group, a versatile precursor to various functionalities. This application note details a robust, three-step synthetic sequence to convert this achiral starting material into a high-value, enantiomerically enriched phenylalanine derivative. This transformation is a prime example of how strategic functionalization followed by a key asymmetric catalytic step can generate complex chiral molecules for applications in medicinal chemistry and drug discovery.
The presented workflow follows a logical and field-proven pathway:
-
Directed Formylation: Introduction of a formyl group onto the aromatic ring via the Vilsmeier-Haack reaction to create a key aldehyde intermediate.
-
Dehydroamino Acid Formation: Conversion of the aldehyde into a prochiral α,β-dehydroamino acid derivative using the Erlenmeyer-Azlactone synthesis.
-
Asymmetric Hydrogenation: Enantioselective reduction of the dehydroamino acid using a chiral rhodium catalyst to establish the stereocenter with high fidelity.
This guide provides not only detailed, step-by-step protocols but also explains the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Logical Workflow: From Achiral Precursor to Chiral Amino Acid
The overall synthetic strategy is designed to build complexity in a controlled manner, culminating in the creation of a chiral center with high enantiomeric excess (ee).
Caption: Synthetic workflow from 1-fluoro-4-(methoxymethyl)benzene to a chiral phenylalanine derivative.
Part 1: Synthesis of the Prochiral Dehydroamino Acid Precursor
This section details the preparation of the substrate required for the key asymmetric hydrogenation step. The protocols are designed for reliability and scalability.
Protocol 1: Vilsmeier-Haack Formylation of 1-Fluoro-4-(methoxymethyl)benzene
The Vilsmeier-Haack reaction is a dependable method for the formylation of electron-rich aromatic rings.[1][2][3] The methoxymethyl group is an activating, ortho-para director, as is the fluorine atom. Formylation is directed to the less sterically hindered position ortho to the methoxymethyl group, yielding the desired 2-fluoro-5-(methoxymethyl)benzaldehyde.
Materials:
-
1-Fluoro-4-(methoxymethyl)benzene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Ice, deionized water
-
Ethyl acetate, Hexanes (for chromatography)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Aromatic Electrophilic Substitution: Dissolve 1-fluoro-4-(methoxymethyl)benzene (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-45 °C. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Hydrolysis: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Work-up: Add a solution of sodium acetate (4.0 eq) in water and stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield 2-fluoro-5-(methoxymethyl)benzaldehyde as a pure product.
Protocol 2: Erlenmeyer-Azlactone Synthesis and Hydrolysis
This classical reaction constructs the dehydroamino acid backbone by condensing the synthesized aldehyde with N-acetylglycine, followed by hydrolysis of the intermediate azlactone.[4][5][6]
Materials:
-
2-Fluoro-5-(methoxymethyl)benzaldehyde
-
N-acetylglycine
-
Sodium acetate, anhydrous
-
Acetic anhydride
-
Acetone
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
Procedure:
-
Condensation: To a round-bottom flask, add 2-fluoro-5-(methoxymethyl)benzaldehyde (1.0 eq), N-acetylglycine (1.1 eq), and anhydrous sodium acetate (0.8 eq).
-
Reaction: Add acetic anhydride (3.0 eq) to the mixture. Heat the flask in an oil bath at 100 °C with stirring for 2 hours. The mixture should become a homogenous, yellow-orange solution.
-
Azlactone Hydrolysis: Cool the reaction mixture to room temperature. Slowly add a mixture of acetone (5 parts) and water (2 parts) and heat to reflux for 4 hours to hydrolyze the azlactone and excess acetic anhydride.
-
Isolation of Dehydroamino Acid: Cool the solution in an ice bath to precipitate the product. If precipitation is slow, add cold water to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from an ethanol/water mixture to yield pure (Z)-2-acetamido-3-(2-fluoro-5-(methoxymethyl)phenyl)acrylic acid.
Part 2: Catalytic Asymmetric Hydrogenation
This is the core stereochemistry-defining step of the synthesis. A chiral Rhodium-DuPHOS catalyst is employed to ensure the hydrogenation of the prochiral alkene occurs with high enantioselectivity.[7][8][9] The choice of a specific DuPHOS enantiomer determines whether the (R)- or (S)-product is formed.
Materials:
-
(Z)-2-acetamido-3-(2-fluoro-5-(methoxymethyl)phenyl)acrylic acid
-
[(COD)Rh(I)BF₄] (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(R,R)-Me-DuPHOS or (S,S)-Me-DuPHOS (chiral ligand)
-
Methanol, degassed
-
High-pressure hydrogenation vessel (Parr apparatus or similar)
-
Hydrogen gas (high purity)
Experimental Protocol:
-
Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, charge a Schlenk flask with [(COD)Rh(I)BF₄] (0.01 eq) and the chosen chiral DuPHOS ligand (e.g., (S,S)-Me-DuPHOS, 0.011 eq). Add degassed methanol to dissolve the components, creating a clear, orange-red solution. Stir for 20 minutes to ensure complete ligand exchange and formation of the active catalyst complex.
-
Substrate Preparation: In a separate flask, dissolve the dehydroamino acid (1.0 eq) in degassed methanol.
-
Hydrogenation Setup: Transfer the substrate solution to the high-pressure hydrogenation vessel. Using a cannula or syringe, transfer the pre-formed catalyst solution to the vessel.
-
Reaction: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 3-5 bar). Stir the reaction mixture vigorously at room temperature.
-
Monitoring and Work-up: Monitor the reaction for hydrogen uptake. The reaction is typically complete within 12-24 hours. After completion, carefully vent the hydrogen pressure and purge the vessel with nitrogen.
-
Isolation and Analysis: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography if necessary. The enantiomeric excess (ee) of the final product should be determined by chiral HPLC or by conversion to a diastereomeric derivative (e.g., a Mosher's ester) followed by NMR analysis.
Data Presentation: Expected Outcomes
The following table summarizes the expected results for this synthetic sequence based on literature precedents for similar substrates.
| Step | Reaction | Key Reagents | Product | Typical Yield | Typical ee |
| 1 | Vilsmeier-Haack | POCl₃, DMF | 2-Fluoro-5-(methoxymethyl)benzaldehyde | 70-85% | N/A |
| 2 | Erlenmeyer | N-acetylglycine, Ac₂O, NaOAc | (Z)-Dehydroamino acid | 75-90% | N/A |
| 3 | Asymmetric Hydrogenation | H₂, [Rh(COD)BF₄], (S,S)-Me-DuPHOS | (S)-N-acetyl-3-(2-fluoro-5-(methoxymethyl)phenyl)alanine | >95% | >98% |
Conclusion and Field Insights
This application note outlines a reliable and efficient pathway for the asymmetric synthesis of a valuable chiral building block from 1-fluoro-4-(methoxymethyl)benzene. The causality of the experimental design is clear: the Vilsmeier-Haack and Erlenmeyer reactions serve to construct a suitable prochiral substrate, which is then resolved with high fidelity in the key asymmetric hydrogenation step.
Expertise & Trustworthiness: The protocols described are based on well-established, Nobel Prize-winning chemistry, ensuring a high degree of success and reproducibility.[7] The choice of a Rh-DuPHOS catalyst is grounded in its proven efficacy across a vast range of dehydroamino acid substrates, consistently delivering near-perfect enantioselectivity. The self-validating nature of this protocol lies in the final analytical step: the determination of enantiomeric excess by chiral HPLC, which provides a direct and unambiguous measure of the synthesis's success. This methodology provides a powerful tool for medicinal chemists and drug development professionals to access novel, enantiomerically pure fluorinated amino acids for incorporation into next-generation therapeutics.
References
-
Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. (2013). International Letters of Chemistry, Physics and Astronomy. [Link]
-
A Heterogeneous approach to synthesis of azlactones. (2022). International Journal of Pharmaceutical Research and Applications. [Link]
-
Dai, Y., et al. (2021). Asymmetric Reduction of Aromatic α-Dehydroamino Acid Esters with Water as Hydrogen Source. The Journal of Organic Chemistry, 86(9), 7141-7147. [Link]
-
Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. [Link]
-
Progress in the Synthesis of Erlenmeyer Azlactone. (2023). International Journal for Research Trends and Innovation. [Link]
-
Erlenmeyer synthesis of azlactones. ResearchGate. [Link]
-
Asymmetric hydrogenation of α‐dehydroamino acids. ResearchGate. [Link]
-
Gausmann, M. (2023). Electrosynthesis and Functionalization of Dehydroamino Acids and their Application in the Total Synthesis of Darobactin A. Freie Universität Berlin. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2014). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Chiral Quest. [Link]
-
Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link]
-
Zhang, Z., et al. (2015). Rh-Catalyzed Asymmetric Hydrogenation of Cyclic α-Dehydroamino Ketones. Organic Letters, 17(22), 5582-5585. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Vilsmeier-Haack Reaction. YouTube. [Link]
-
Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]
-
α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base. (2023). ACS Publications. [Link]
-
Asymmetric Hydrogenation. Bode Research Group, ETH Zürich. [Link]
- Formylation process for aromatic aldehydes.
-
Ortho-Formylation of Phenols. Organic Syntheses. [Link]
-
Pignataro, L., et al. (2012). Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands. Chemistry, 18(5), 1383-400. [Link]
-
Chemo-, Regio-, and Stereoselective Tetrafunctionalization of Fluoroalkynes Enables Divergent Synthesis of 5–7-Membered Azacycles - Supporting Information. Royal Society of Chemistry. [Link]
-
Ortho-Formylation using para-formaldehyde in presence of Tin(IV) chloride and tributyl amine. YouTube. [Link]
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- 9. ethz.ch [ethz.ch]
Application Note: 1-Fluoro-4-(methoxymethyl)benzene in Solid-Phase Synthesis
This Application Note is designed for researchers in medicinal chemistry and solid-phase organic synthesis (SPOS). It details the strategic utility of 1-Fluoro-4-(methoxymethyl)benzene (CAS: 7116-50-9) as a stable, versatile building block for introducing the metabolically robust 4-fluorobenzyl pharmacophore.[1][2]
Executive Summary
1-Fluoro-4-(methoxymethyl)benzene (also known as p-fluorobenzyl methyl ether) serves as a specialized reagent in Solid-Phase Synthesis (SPS).[1][2] Unlike its corresponding benzyl halide analogs (which are lachrymatory, unstable, and prone to hydrolysis), this methyl ether offers superior shelf-stability and handling characteristics.[2]
Its primary applications in drug discovery workflows are three-fold:
-
Pharmacophore Installation: It acts as a precursor for the 4-fluorobenzyl group , a privileged motif that blocks metabolic oxidation at the benzylic position (cytochrome P450 blocking).[1][2]
-
Directed Ortho-Metalation (DoM): The methoxymethyl (MOM) ether oxygen serves as a Directed Metalation Group (DMG), enabling regioselective lithiation and subsequent "resin capture" reactions.[1][2]
-
19F NMR Probe: The fluorine atom functions as a sensitive reporter for gel-phase NMR monitoring of reaction progress.[1][2][3]
Technical Background & Mechanism
The "Fluorine Effect" in Library Design
In medicinal chemistry, replacing a hydrogen or a non-fluorinated benzyl group with a 4-fluorobenzyl moiety often improves metabolic stability.[1][2] The C–F bond is shorter and stronger than the C–H bond, and the fluorine atom resists oxidative dealkylation.[2]
-
Reagent Advantage: Direct use of 4-fluorobenzyl bromide in high-throughput SPS is often hampered by its degradation over time.[1][2] 1-Fluoro-4-(methoxymethyl)benzene is chemically inert until activated, ensuring consistent stoichiometry in automated synthesizers.[1][2]
Activation Pathways
The reagent is utilized via two distinct mechanistic pathways:[1][2]
-
Pathway A: Electrophilic Activation (Alkylation Source). The methyl ether is converted in situ or just prior to use into the reactive benzyl bromide/iodide, or activated via Lewis Acid catalysis for Friedel-Crafts type alkylations.[1][2]
-
Pathway B: Nucleophilic Activation (DoM). The reagent is lithiated at the ortho position (relative to the methoxymethyl group). The resulting aryl lithium species acts as a nucleophile toward resin-bound electrophiles (e.g., Weinreb amides, aldehydes).[2]
Visualization of Workflows
The following diagram illustrates the divergent applications of 1-Fluoro-4-(methoxymethyl)benzene in a solid-phase workflow.
Caption: Divergent synthesis pathways: Electrophilic alkylation (top) vs. Nucleophilic resin capture via Directed Ortho-Metalation (bottom).
Experimental Protocols
Protocol A: In Situ Activation and N-Alkylation
Objective: To alkylate a resin-bound amine (e.g., Rink Amide resin-bound peptide) with the 4-fluorobenzyl group using the stable methyl ether precursor.[1][2]
Reagents:
-
1-Fluoro-4-(methoxymethyl)benzene (1.0 mmol)[1]
-
Boron Tribromide (BBr
) (1.0 M in DCM) -
Resin-bound amine (0.2 mmol loading)
-
DIPEA (Diisopropylethylamine)
Step-by-Step Procedure:
-
Pre-Activation (Conversion to Bromide):
-
In a dry round-bottom flask under Argon, dissolve 1-Fluoro-4-(methoxymethyl)benzene (140 mg, 1.0 mmol) in anhydrous DCM (2 mL).
-
Dropwise add BBr
solution (1.1 mL, 1.1 mmol). Stir for 30 minutes at 0°C. -
Note: The methyl ether is cleaved to the benzyl bromide.[1][2] Volatiles are removed under vacuum (carefully) or the solution is neutralized and used immediately. Recommendation: For SPS, perform a quick aqueous wash (ice water), dry organic layer (MgSO
), and concentrate to yield fresh 4-fluorobenzyl bromide.
-
-
Resin Swelling:
-
Swell the resin-bound amine (0.2 mmol) in DMF for 20 minutes. Drain.
-
-
Alkylation Reaction:
-
Washing & QC:
-
Drain and wash resin: DMF (3x), DCM (3x), MeOH (3x).
-
QC: Perform a Chloranil test (for secondary amines) or cleavage/LC-MS check. The mass shift should correspond to +108 Da (introduction of C
H F).
-
Protocol B: Directed Ortho-Metalation (DoM) and Resin Capture
Objective: To functionalize the reagent at the ortho position and attach it to a resin-bound Weinreb amide, creating a ketone linker or scaffold.[1][2]
Reagents:
-
TMEDA (Tetramethylethylenediamine) - essential for breaking Li aggregates[1][2]
-
Resin-bound Weinreb amide (e.g., derived from Wang resin)[1][2]
-
Anhydrous THF[2]
Step-by-Step Procedure:
-
Lithiation (Solution Phase):
-
Dissolve 1-Fluoro-4-(methoxymethyl)benzene (1.0 mmol) and TMEDA (1.1 mmol) in anhydrous THF (5 mL) under Argon.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add n-BuLi (1.1 mmol) dropwise over 10 minutes.
-
Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the aryllithium species.[2]
-
-
Resin Capture:
-
Place the dry resin-bound Weinreb amide (0.2 mmol) in a peptide synthesis vessel under Argon.
-
Cannulate the cold lithiated reagent solution directly onto the dry resin.
-
Allow the reaction to warm to -20°C slowly over 2 hours, then to 0°C for 1 hour.
-
-
Quench & Wash:
-
Quench with saturated NH
Cl solution (aq) mixed with THF (1:1). -
Wash resin extensively with THF:H
O (1:1), THF, DCM, and MeOH.[2]
-
-
Cleavage (Optional Check):
-
Cleavage of the resin (TFA/DCM) will release the ketone product formed by the nucleophilic attack of the aryl lithium on the Weinreb amide.
-
Analytical Data Summary
Table 1: Comparative Stability and Reactivity
| Property | 1-Fluoro-4-(methoxymethyl)benzene | 4-Fluorobenzyl Bromide | Impact on SPS |
| Storage Stability | High (Months at RT) | Low (Hydrolyzes/Lachrymator) | Enables automated dispensing without degradation.[1][2] |
| Reactivity | Latent (Requires Activation) | High (Direct Electrophile) | Allows "activation-on-demand" strategies.[1][2] |
| Gel-Phase NMR | Distinct -CH | N/A | Methyl ether protons serve as a diagnostic handle.[1][2] |
| 19F NMR Shift | ~ -115 ppm (Ar-F) | ~ -114 ppm | Fluorine signal confirms resin loading.[1][2] |
References
-
Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[2] Link
-
Snieckus, V. (1990).[2] Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1][2] Chemical Reviews, 90(6), 879-933.[2] Link
-
Wang, S. S. (1973).[2] p-Alkoxybenzyl Alcohol Resin and p-Alkoxybenzyloxycarbonylhydrazide Resin for Solid Phase Synthesis of Protected Peptide Fragments.[1][2] Journal of the American Chemical Society, 95(4), 1328–1333. Link
-
Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] Link
-
Shapiro, G., & Buechler, D. (1994).[2] Application of the Directed Ortho-Metalation Reaction to the Solid-Phase Synthesis of Functionalized Benzoic Acids.[1][2] Tetrahedron Letters, 35(30), 5421-5424.[2] Link
Sources
- 1. 459-56-3|(4-Fluorophenyl)methanol|BLD Pharm [bldpharm.com]
- 2. 57584-70-0|5-Fluoro-1,3-dihydroisobenzofuran|BLD Pharm [bldpharm.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2-BROMO-1-FLUORO-4-(METHOXYMETHYL) BENZENE | 887268-22-6 [chemicalbook.com]
- 5. 228122-40-5|1,3-Difluoro-5-(Methoxymethyl)Benzene|BLD Pharm [bldpharm.com]
- 6. 32691-93-3|1-(Dimethoxymethyl)-4-fluorobenzene|BLD Pharm [bldpharm.com]
- 7. 4-chloro-2,5-difluorobenzonitrile;CAS No.:89642-53-5 [chemshuttle.com]
Scalable synthesis of 1-Fluoro-4-(methoxymethyl)benzene derivatives
Application Note: Process Optimization for the Scalable Synthesis of 1-Fluoro-4-(methoxymethyl)benzene Scaffolds
Executive Summary
1-Fluoro-4-(methoxymethyl)benzene (also known as p-fluorobenzyl methyl ether) is a critical fluorinated building block in medicinal chemistry, often serving as a metabolically stable bioisostere for non-fluorinated benzyl ethers or as a lipophilic spacer in drug candidates.[1][2]
While the synthesis of this molecule appears trivial on a milligram scale, multi-kilogram production introduces significant safety and purity challenges, particularly regarding the handling of lachrymatory benzyl halides and the management of exothermic etherification.
This guide presents two distinct, scalable protocols:
-
Protocol A (The Robust Standard): A modified Williamson ether synthesis optimized for safety by replacing sodium hydride (NaH) with sodium methoxide (NaOMe) solution, eliminating hydrogen gas evolution.[1]
-
Protocol B (The Green Alternative): A catalytic methylation of 4-fluorobenzyl alcohol using Dimethyl Carbonate (DMC), avoiding halogenated waste entirely.[1][2]
Chemical Context & Strategic Route Selection
Target Molecule Properties:
-
Boiling Point: ~157 °C
-
Flash Point: ~53 °C (Flammable)[1]
-
Key Hazard: Precursors (benzyl halides) are potent lachrymators.[1][2]
Route Selection Logic: The choice of synthesis route depends heavily on the starting material availability and the facility's waste disposal capabilities.
Figure 1: Strategic decision matrix for selecting the optimal synthetic route based on precursor availability.[1]
Protocol A: Modified Williamson Ether Synthesis (Scalable)
Rationale: Classical Williamson synthesis often uses Sodium Hydride (NaH) in THF.[1][2] On a large scale, NaH is dangerous due to the release of flammable hydrogen gas and the difficulty of quenching unreacted solids. This protocol substitutes NaH with Sodium Methoxide (NaOMe) in Methanol , which is homogenous, cheaper, and generates no gas.[1]
Reagents:
-
4-Fluorobenzyl bromide (1.0 equiv) [Warning: Lachrymator][1][2]
-
Sodium Methoxide (25-30% wt solution in MeOH) (1.1 equiv)[1]
-
Methanol (Solvent)[1]
-
MTBE or Toluene (for workup)[1]
Step-by-Step Methodology:
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a reflux condenser, and a pressure-equalizing addition funnel.[1][2] Purge with Nitrogen (
).[1][2] -
Charge Base: Charge the NaOMe solution (1.1 equiv) into the reactor. Dilute with additional anhydrous Methanol (3 volumes relative to bromide) to ensure efficient heat dissipation.[1]
-
Temperature Control: Cool the methoxide solution to 0–5 °C. The reaction is exothermic; controlling the initial temperature is critical to prevent runaway conditions.
-
Controlled Addition:
-
Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature (25 °C). Stir for 2–4 hours.
-
Quench & Workup:
-
Purification: Dry over
, filter, and concentrate. Perform fractional distillation under vacuum (approx. 20 mmHg) to isolate the pure ether.[1][2]
Data Summary (Protocol A):
| Parameter | Value | Notes |
| Yield | 85–92% | High efficiency |
| Reaction Time | 4–6 Hours | Fast kinetics |
| Atom Economy | Moderate | Generates NaBr waste |
| Safety Profile | Medium | Requires handling lachrymators |
Protocol B: Green Methylation with Dimethyl Carbonate (DMC)
Rationale: For facilities with strict waste restrictions or "Green Chemistry" mandates, this route avoids halogenated precursors entirely.[1][2] Dimethyl Carbonate (DMC) acts as both the solvent and the methylating agent.[1][6] It is non-toxic and biodegradable.[1][2]
Reagents:
-
Dimethyl Carbonate (DMC) (Excess, 5–10 equiv)[1]
-
Potassium Carbonate (
) (1.5–2.0 equiv) OR NaY Zeolite (Catalytic)[1]
Step-by-Step Methodology:
-
Reactor Setup: High-pressure reactor (Autoclave) or standard flask if using reflux (DMC bp is 90 °C, but reaction often requires 120–150 °C for high conversion).[1][2] Note: For atmospheric pressure, PEG (Polyethylene Glycol) can be added as a phase transfer catalyst to lower the activation energy.[1]
-
Charging: Mix 4-fluorobenzyl alcohol,
, and DMC. -
Reaction:
-
Mechanism: The alcohol attacks the carbonyl of DMC, forming a mixed carbonate, which then decarboxylates to release
and the methylated ether.[1] -
Workup:
Data Summary (Protocol B):
| Parameter | Value | Notes |
| Yield | 75–85% | Slightly lower than Williamson |
| Reaction Time | 8–24 Hours | Slower kinetics |
| Atom Economy | High | Byproducts are MeOH and |
| Safety Profile | High | Non-toxic reagents |
Process Safety & Hazard Analysis
Lachrymator Handling (Protocol A specific): 4-Fluorobenzyl bromide is a potent lachrymator (tear gas agent).[1][2]
-
Engineering Control: All weighing and charging must occur within a certified fume hood or glovebox.[1][2]
-
Decontamination: Keep a beaker of "Quench Solution" (10% aqueous ammonia or ethanolamine) nearby.[1][2] If a spill occurs, cover immediately with the amine solution to degrade the bromide.
Exotherm Management: The Williamson ether synthesis is exothermic.[1][2]
-
Failure Mode: Rapid addition of bromide to methoxide can cause solvent boiling and reactor over-pressurization.[1][2]
-
Prevention: Use a dosing pump with an interlock tied to the internal temperature probe.[1][2] If
, the pump stops.[1]
Figure 2: Process Flow Diagram (PFD) for the scalable Williamson ether synthesis (Protocol A).
References
-
National Institute of Standards and Technology (NIST). Benzene, 1-fluoro-4-methoxy- Properties and Spectra.[1][2] NIST Chemistry WebBook.[1][2] [Link][1]
-
Organic Syntheses. Fluorobenzene and general aromatic fluorination techniques (Contextual). Org.[1][2][7][8] Synth. 1927, 7, 36. [Link]
-
Tundo, P., et al. The methylation of benzyl-type alcohols with dimethyl carbonate.[1][2] Green Chemistry, 2008, 10, 73-79.[1][9] [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Scale-up Considerations.[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Benzene, 1-fluoro-4-methoxy- [webbook.nist.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Benzene, 1-fluoro-4-methoxy- (CAS 459-60-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. iris.unive.it [iris.unive.it]
- 7. One-Step Synthesis of [18F]Fluoro-4-(vinylsulfonyl)benzene: A Thiol Reactive Synthon for Selective Radiofluorination of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. iris.unive.it [iris.unive.it]
Catalytic methods for functionalizing 1-Fluoro-4-(methoxymethyl)benzene
Application Note: Advanced Catalytic Strategies for the Diversification of 1-Fluoro-4-(methoxymethyl)benzene
Executive Summary
1-Fluoro-4-(methoxymethyl)benzene (CAS: 459-60-9) represents a deceptively simple scaffold containing two high-value pharmacophores: a benzylic ether and an aryl fluoride. While often used merely as an intermediate, its specific electronic architecture—a para-disubstituted system balancing the electron-withdrawing fluorine and the electron-donating methoxymethyl group—offers unique opportunities for divergent catalytic functionalization.
This guide moves beyond standard nucleophilic substitutions, presenting three advanced catalytic workflows to selectively functionalize the Benzylic C(sp³)-H , the Aryl C(sp²)-H , and the C(sp²)-F bonds. These protocols are designed for medicinal chemists requiring late-stage diversification of this core.
Molecular Analysis & Reactivity Profile
Before initiating catalysis, we must understand the electronic landscape of the substrate to predict regioselectivity.
-
Site A (Benzylic Position): The C-H bond dissociation energy (BDE) is lowered (~86 kcal/mol) by the adjacent oxygen lone pair and the aromatic ring, making it susceptible to Hydrogen Atom Transfer (HAT) and radical functionalization.
-
Site B (Aryl C-H, Ortho to F): The C-H bonds at positions 2 and 6 are acidified by the inductive effect of the fluorine atom (
). Sterically, the fluorine atom (Van der Waals radius 1.47 Å) is significantly smaller than the methoxymethyl group, making these positions the preferred site for sterically sensitive catalytic systems like Ir-borylation. -
Site C (C-F Bond): Typically inert, this bond can be activated by low-valent Nickel species, allowing for "defluorinative" cross-coupling, effectively treating the fluorine as a pseudo-halide leaving group.
Figure 1: Strategic reactivity map for 1-Fluoro-4-(methoxymethyl)benzene indicating three distinct catalytic vectors.
Protocol 1: Benzylic C-H Arylation via Photoredox/HAT Dual Catalysis
Objective: Direct installation of an aryl group at the benzylic position without pre-functionalization (e.g., bromination). Mechanism: This protocol utilizes a "dual catalytic" approach. An Iridium photocatalyst generates an arene radical anion, while a thiol organocatalyst performs a polarity-matched Hydrogen Atom Transfer (HAT) to generate the benzylic radical.
Materials
-
Substrate: 1-Fluoro-4-(methoxymethyl)benzene (1.0 equiv)
-
Coupling Partner: 1,4-Dicyanobenzene (1.0 equiv) (Acts as the radical acceptor)
-
Photocatalyst: [Ir(dtbbpy)(ppy)₂]PF₆ (1 mol%)
-
HAT Catalyst: Methyl thioglycolate (5 mol%)
-
Base: K₂HPO₄ (1.0 equiv)
-
Solvent: DMSO (0.2 M)
-
Light Source: 34W Blue LED lamp (approx. 450 nm)
Step-by-Step Procedure
-
Setup: In an 8 mL vial equipped with a magnetic stir bar, add [Ir(dtbbpy)(ppy)₂]PF₆ (1 mol%), 1,4-dicyanobenzene (1.0 equiv), and K₂HPO₄ (1.0 equiv).
-
Substrate Addition: Add 1-Fluoro-4-(methoxymethyl)benzene (1.0 equiv) and DMSO via syringe.
-
Degassing (Critical): Sparge the solution with Argon for 10 minutes. Oxygen quenches the excited state of the photocatalyst and inhibits the radical chain.
-
Initiation: Add methyl thioglycolate (5 mol%) via microliter syringe. Seal the vial with a Teflon-lined cap.
-
Reaction: Irradiate with Blue LEDs while stirring vigorously at room temperature (fan cooling is recommended to maintain T < 30°C) for 18–24 hours.
-
Workup: Dilute with Et₂O and wash with water (3x) to remove DMSO. Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Self-Validation Check:
-
TLC: The product will be less polar than the dicyanobenzene but more polar than the starting ether.
-
NMR: Look for the disappearance of the benzylic singlet (δ ~4.4 ppm) and appearance of a methine quartet (δ ~5.2–5.5 ppm).
Protocol 2: Regioselective Iridium-Catalyzed C-H Borylation
Objective: Installation of a boronic ester on the aromatic ring to enable Suzuki couplings. Regioselectivity Logic: The active catalyst, [Ir(dtbpy)(Bpin)3], is bulky. It avoids the position ortho to the methoxymethyl group due to steric clash. It favors the position ortho to the smaller Fluorine atom.
Materials
-
Substrate: 1-Fluoro-4-(methoxymethyl)benzene (1.0 equiv)
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) (0.55 equiv per C-H bond; use 1.1 equiv for mono-borylation target).
-
Pre-Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)
-
Ligand: 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy) (3 mol%)
-
Solvent: Hexane or THF (anhydrous)
Step-by-Step Procedure
-
Catalyst Formation: In a glovebox or under strict N₂ flow, mix [Ir(OMe)(cod)]₂, dtbpy, and B₂pin₂ in 1 mL of Hexane. The solution should turn deep red/brown, indicating formation of the active tris-boryl species.
-
Reaction Assembly: Add the substrate (1.0 equiv) to the catalyst mixture.
-
Heating: Seal the pressure tube and heat to 80°C for 4–8 hours.
-
Monitoring: Monitor by GC-FID. The C-H activation is usually the rate-limiting step; disappearance of starting material indicates completion.
-
Workup: Cool to room temperature. Pass through a short plug of silica/Celite to remove the metal catalyst. Elute with CH₂Cl₂.
-
Isolation: Concentrate in vacuo. The resulting aryl boronate is often pure enough for subsequent coupling.
Figure 2: Catalytic cycle for Ir-catalyzed borylation highlighting the sterically controlled oxidative addition step.
Protocol 3: Defluorinative Functionalization (C-F Activation)
Objective: Replacement of the Fluorine atom with an aryl or alkyl group, utilizing the C-F bond as a leaving group. Challenge: C-F bonds are extremely strong (~110 kcal/mol). Nickel(0) is required for oxidative addition.
Materials
-
Substrate: 1-Fluoro-4-(methoxymethyl)benzene (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (2.0 equiv) (Suzuki-type) or Bis(pinacolato)diboron (for Defluoroborylation).
-
Catalyst: Ni(cod)₂ (10 mol%)
-
Ligand: PCyp₃ (Tricyclopentylphosphine) or ICy (NHC ligand) (20 mol%)
-
Base: CsF (2.0 equiv) or K₃PO₄
-
Solvent: Toluene/Dioxane (1:1)
Step-by-Step Procedure (Defluoroborylation)
-
Glovebox Operation: This reaction is highly oxygen-sensitive. All solids must be weighed in a glovebox.
-
Mix: Combine Ni(cod)₂ and PCyp₃ in Toluene and stir for 10 mins to ligate.
-
Add Reagents: Add substrate, B₂pin₂ (1.2 equiv), and CsF (2.0 equiv).
-
Reaction: Heat to 100–120°C for 16 hours in a sealed tube.
-
Workup: Filter through Celite. Analyze crude by ¹⁹F NMR.
-
Validation: Success is indicated by the complete disappearance of the aryl fluoride signal (approx -110 to -120 ppm) and appearance of the boronate product (confirmed by ¹H NMR or GC-MS).
Summary of Methodologies
| Feature | Pathway A: Benzylic Arylation | Pathway B: Aryl Borylation | Pathway C: C-F Activation |
| Primary Catalyst | Ir(III) Photocatalyst | Ir(I) Complex | Ni(0) Complex |
| Reactive Site | Side-chain (-CH₂-) | Ring C-H (Ortho to F) | Ring C-F |
| Key Reagent | Thiol (HAT agent) | B₂pin₂ | Ni(cod)₂ / Ligand |
| Atmosphere | Inert (Argon sparge) | Inert (N₂/Ar) | Strict Inert (Glovebox) |
| Major Byproduct | H₂ (via HAT/Reduction) | H-Bpin | Metal-Fluoride salts |
| Selectivity Driver | Bond Dissociation Energy | Sterics | Bond Strength/Activation |
References
-
Photoredox Benzylic Arylation
- Bloom, S., et al. "A General Strategy for Organocatalytic Activation of C–H Bonds via Photoredox Catalysis: Direct Arylation of Benzylic Ethers." Journal of the American Chemical Society, 2013, 135(45), 17052–17055.
-
Iridium-Catalyzed C-H Borylation
- Cho, J. Y., et al. "Remarkable Borylation of Arenes and Heteroarenes via Stabilized Iridium–Boryl Complexes." Science, 2002, 295(5553), 305–308.
- Liskey, C. W., & Hartwig, J. F. "Iridium-Catalyzed C–H Borylation of Arenes and Heteroarenes: Catalyst Development and Mechanistic Insights." Synthesis, 2013, 45(13), 1837–1842.
-
Nickel-Catalyzed C-F Activation
- Tobisu, M., et al. "Nickel-Catalyzed Borylation of Aryl Fluorides." Journal of the American Chemical Society, 2015, 137(45), 14313–14318.
- Xu, J., et al. "Nickel-Catalyzed C–F Bond Functionalization of Unactivated Aryl Fluorides." Angewandte Chemie International Edition, 2011, 50(47), 11147–11151.
Disclaimer: The protocols described herein involve the use of hazardous chemicals and high-intensity light sources. Standard laboratory safety procedures, including the use of fume hoods and personal protective equipment (PPE), must be strictly followed.
1-Fluoro-4-(methoxymethyl)benzene in materials science applications
Topic: 1-Fluoro-4-(methoxymethyl)benzene in Materials Science Applications Content Type: Application Note & Technical Protocol Audience: Senior Researchers, Materials Scientists, and Process Chemists
Functionalization, Electrolyte Engineering, and Material Integration
Executive Summary
1-Fluoro-4-(methoxymethyl)benzene (also known as 4-fluorobenzyl methyl ether) represents a critical intersection between aromatic stability and ether functionality. Unlike simple fluorinated aliphatics, this molecule integrates the
In materials science, this compound serves two distinct high-value roles:
-
Electrolyte Additive/Co-solvent: Its fluorinated benzyl core offers enhanced anodic stability compared to non-fluorinated ethers, making it a candidate for high-voltage Lithium-Ion Battery (LIB) electrolytes.
-
Modular Building Block: It acts as a stable, lipophilic precursor for synthesizing fluorinated liquid crystals (LCs) and surface-active polymers, where the methoxymethyl group functions either as a permanent dipole or a latent reactive site (protected alcohol).
Material Profile & Properties[1]
-
IUPAC Name: 1-Fluoro-4-(methoxymethyl)benzene
-
Structure:
-
Key Functionality: Para-fluoro substitution (electronic deactivation) + Benzyl ether (solvation/flexibility).
| Property | Value (Experimental/Predicted) | Relevance to Materials Science |
| Molecular Weight | ~140.15 g/mol | Low viscosity; facilitates ion transport in electrolytes. |
| Boiling Point | ~160–170°C (est.) | High thermal window for battery operation. |
| Oxidative Stability | High (>4.5 V vs Li/Li | The electron-withdrawing fluorine atom lowers the HOMO energy, increasing resistance to oxidation at the cathode. |
| Dielectric Constant | Moderate | Sufficient for salt dissociation when used as a co-solvent. |
| Lipophilicity (LogP) | ~2.0–2.5 | Enhances wetting on hydrophobic separators or carbon hosts. |
Application Area 1: High-Voltage Electrolyte Engineering
Context: Standard ether solvents (e.g., DME, glymes) degrade rapidly above 4.0 V. However, fluorination of the ether or its pendant groups significantly expands the electrochemical stability window. 1-Fluoro-4-(methoxymethyl)benzene serves as a "hybrid" solvent—providing the solvation power of an ether while the fluorophenyl group shields the molecule from anodic decomposition.
Mechanism of Action
-
Anodic Shielding: The strong electronegativity of the fluorine atom at the para position pulls electron density away from the ether oxygen and the aromatic ring. This lowers the Highest Occupied Molecular Orbital (HOMO) energy, making the molecule harder to oxidize at high-voltage cathodes (e.g., NMC811).
-
SEI/CEI Formation: Under extreme potentials, the benzyl group can participate in forming a thin, conductive passivation layer (Cathode Electrolyte Interphase) that prevents continuous electrolyte consumption.
Protocol: Electrochemical Stability Window Determination
Objective: To quantify the oxidative stability limit of 1-Fluoro-4-(methoxymethyl)benzene in a Li-ion half-cell.
Reagents:
-
Solvent: 1-Fluoro-4-(methoxymethyl)benzene (Purified, <10 ppm H
O). -
Salt: 1.0 M LiTFSI (Lithium bis(trifluoromethanesulfonyl)imide).
-
Working Electrode: Platinum (Pt) disk or Glassy Carbon.
-
Counter/Reference Electrode: Lithium metal foil.
Step-by-Step Methodology:
-
Electrolyte Preparation: Inside an Argon-filled glovebox (O
, H O < 0.1 ppm), dissolve LiTFSI in 1-Fluoro-4-(methoxymethyl)benzene to a concentration of 1.0 M. Stir for 6 hours until clear. -
Cell Assembly: Assemble a 3-electrode Swagelok cell or coin cell using the Pt working electrode and Li counter/reference.
-
Linear Sweep Voltammetry (LSV):
-
Connect the cell to a potentiostat.
-
Scan Rate: 1.0 mV/s (slow scan to detect onset of decomposition).
-
Range: Open Circuit Voltage (OCV) to 6.0 V vs. Li/Li
.
-
-
Data Analysis: Identify the voltage where the current density exceeds a threshold (typically 10
A/cm ). This voltage defines the anodic stability limit.
Expected Result: The onset of oxidation should be shifted positive (>4.5 V) compared to non-fluorinated benzyl methyl ether (~4.0 V), validating the stabilizing effect of the fluorine substituent.
Application Area 2: Synthetic Building Block (Polymers & LCs)
Context: In the synthesis of Liquid Crystals (LCs) or fluorinated polymers, the methoxymethyl group is often used as a "masked" hydroxyl group. It is stable under basic conditions (e.g., during polymerization or coupling reactions) but can be selectively deprotected to reveal the benzyl alcohol for further functionalization (e.g., conversion to an acrylate monomer).
Protocol: Synthesis of 1-Fluoro-4-(methoxymethyl)benzene
Note: If the material is not commercially available in bulk, it can be synthesized via a Williamson Ether Synthesis. This protocol is self-validating via TLC and NMR.
Reaction Scheme:
Reagents:
-
4-Fluorobenzyl alcohol (1.0 equiv)[1]
-
Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv)
-
Iodomethane (MeI, 1.5 equiv)
-
Tetrahydrofuran (THF, anhydrous)
Workflow:
-
Activation: In a flame-dried round-bottom flask under N
, suspend NaH (washed with hexanes to remove oil) in anhydrous THF at 0°C. -
Deprotonation: Add 4-Fluorobenzyl alcohol dropwise. Evolution of H
gas will occur. Stir for 30 min at 0°C until gas evolution ceases (formation of the alkoxide). -
Alkylation: Add Iodomethane dropwise to the cold solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Validation Point: Check TLC (Hexane/EtOAc 9:1). The starting alcohol spot (lower R
) should disappear, replaced by a less polar product spot (higher R ).
-
-
Quench & Workup: Carefully quench with saturated NH
Cl solution. Extract with Diethyl Ether ( ). Wash combined organics with brine, dry over MgSO , and concentrate. -
Purification: Purify via silica gel flash chromatography (eluent: 100% Hexanes to 5% EtOAc/Hexanes).
Visualizations
Figure 1: Synthesis & Application Workflow
This diagram illustrates the pathway from raw materials to final material integration, highlighting the critical quality control checkpoints.
Caption: Figure 1. Modular synthesis and downstream application pathways for 1-Fluoro-4-(methoxymethyl)benzene.
Figure 2: Electrochemical Stability Concept
A conceptual representation of why this molecule is chosen for high-voltage applications.
Caption: Figure 2. Comparative anodic stability. The fluorinated benzyl core resists oxidation at potentials where standard ethers fail.
References
-
Electrolyte Engineering & Fluorinated Ethers
-
Zhang, H., et al. "Fluorinated Ethers for High-Energy Lithium-Ion Batteries."[2] Chemical Reviews, 2020. (General class behavior of fluorinated ethers in electrolytes).
-
Source: (Representative link for class behavior).
-
-
Synthesis Protocol (Williamson Ether Synthesis)
- Preparation of 4-bromobenzyl methyl ether (Analogous protocol).
-
Source:
-
Physical Properties & Spectra
-
NIST Chemistry WebBook.[3] "Benzene, 1-fluoro-4-methoxy-" (Note: Close analog for spectral comparison, verify specific isomer).
-
Source:
-
-
Liquid Crystal Applications
- Kirsch, P. "Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications." Wiley-VCH, 2013.
-
Source:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-Fluoro-4-(methoxymethyl)benzene
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Process Troubleshooting Compound Class: Benzyl Ethers[1][2]
Introduction
Welcome to the Technical Support Center. You are likely synthesizing 1-Fluoro-4-(methoxymethyl)benzene (also known as 4-Fluorobenzyl methyl ether).[2][3][4] This intermediate is critical in medicinal chemistry for introducing a metabolically stable benzylic ether motif.[2][4]
Module 1: Route Selection & Strategy
FAQ 1: Which synthetic route should I use?
Recommendation:
-
Route A (Williamson Ether Synthesis): Use if you have 4-Fluorobenzyl bromide .[2][3][4] This is generally the highest-yielding route (
) if moisture is strictly excluded.[2][4] -
Route B (Alcohol Methylation): Use if you have 4-Fluorobenzyl alcohol .[2][3][4] This requires stronger bases (NaH) and is more sensitive to operational technique but avoids lachrymatory starting materials.
Visualizing the Pathways:
Module 2: Route A - Williamson Ether Synthesis
Protocol: 4-Fluorobenzyl bromide + Sodium Methoxide
Issue: Low Yield (<60%) despite full consumption of starting material.
Diagnosis: This is almost exclusively due to Solvolysis (Hydrolysis) . Benzyl halides are highly reactive.[2][4] If your solvent (Methanol) is not dry, or if ambient moisture enters, the methoxide acts as a base, and water acts as the nucleophile, generating the alcohol byproduct instead of the ether.[1]
Troubleshooting Protocol:
| Variable | Standard Condition | Optimized Condition (High Yield) | Why? (Mechanism) |
| Solvent | Methanol (Reagent Grade) | Anhydrous MeOH or MeOH/THF (1:1) | Benzyl bromide is hydrophobic.[2][3][4] Pure MeOH may cause solubility issues, slowing the SN2 rate and allowing moisture competition.[1] THF increases solubility.[2][4] |
| Reagent | NaOMe (Powder) | NaOMe (25-30% solution in MeOH) | Commercial solutions are often "drier" than old powder bottles which absorb atmospheric water, turning into NaOH (which causes hydrolysis).[1] |
| Temperature | Reflux ( | High heat promotes elimination (rare for benzyl) or side reactions.[1] The benzylic position is activated enough to react at Room Temperature (RT). | |
| Stoichiometry | 1.0 equiv NaOMe | 1.2 - 1.5 equiv NaOMe | Drives the reaction to completion and accounts for any adventitious moisture consuming the base.[2][4] |
Step-by-Step Optimization:
-
Dissolution: Dissolve 4-fluorobenzyl bromide (1.0 eq) in anhydrous THF (0.5 M concentration).
-
Addition: Cool to
. Add Sodium Methoxide solution (1.5 eq) dropwise. -
Reaction: Allow to warm to RT. Stir for 2–4 hours.
-
Quench: Quench with saturated
(not water, to avoid high pH emulsion).
Module 3: Route B - Methylation of Alcohol
Protocol: 4-Fluorobenzyl alcohol + NaH + MeI
Issue: Incomplete Conversion or "Stalled" Reaction.
Diagnosis: The alkoxide anion of benzyl alcohol is less basic than simple aliphatic alkoxides, but the main failure mode here is Sodium Hydride (NaH) quality or clumping , preventing full deprotonation.[1]
Troubleshooting Protocol:
-
Order of Addition (Critical):
-
Correct: Suspend NaH in dry THF
Add Alcohol at Wait for evolution to cease (approx. 30 mins) Add MeI dropwise.
Module 4: Isolation & Purification (The "Invisible" Loss)
Critical Warning: 1-Fluoro-4-(methoxymethyl)benzene has an estimated boiling point of 170–180°C at atmospheric pressure.[2][3][4] However, it forms azeotropes with solvents and is volatile enough to be lost on a high-vacuum manifold.[2][4]
FAQ: I see product on TLC, but my isolated mass is low. Where did it go?
Root Cause Analysis: You likely evaporated it on the rotavap using a high-vacuum pump or a water bath that was too hot.[2][4]
Correct Workup Procedure:
-
Washing: Wash organic layer with 1M HCl (to remove unreacted amine/methoxide traces)
Brine.[2] -
Concentration:
-
Purification:
Troubleshooting Logic Flow
Use this decision tree to diagnose your specific yield problem.
Figure 2: Diagnostic logic for identifying yield loss in benzyl ether synthesis.
References
-
Williamson Ether Synthesis Mechanism & Optimization
-
Physical Properties of Fluorinated Benzyl Ethers
-
Methylation of Benzyl Alcohols
-
Safety Data for Benzyl Halides
Sources
Technical Support Center: Synthesis of 1-Fluoro-4-(methoxymethyl)benzene
Welcome to the technical support center for the synthesis of 1-Fluoro-4-(methoxymethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important fluorinated building block. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic routes.
Introduction to Synthetic Strategies
The synthesis of 1-Fluoro-4-(methoxymethyl)benzene can be approached from two primary retrosynthetic pathways. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.
-
Route A: Etherification of a Fluorinated Precursor. This approach typically starts with a commercially available 4-fluorobenzyl derivative (alcohol or halide) and introduces the methyl ether.
-
Route B: Fluorination of a Methoxymethyl Precursor. This strategy begins with a methoxymethyl-substituted benzene ring and introduces the fluorine atom in a later step, often via a Balz-Schiemann reaction.
This guide is structured to address the specific challenges associated with each of these routes.
Route A: Etherification of a 4-Fluorobenzyl Precursor
This is a common and often preferred route due to the ready availability of 4-fluorobenzyl alcohol and 4-fluorobenzyl halides. The key transformation is a Williamson ether synthesis or a related methylation.
Frequently Asked Questions (FAQs) for Route A
Q1: I am performing a Williamson ether synthesis starting from 4-fluorobenzyl bromide and sodium methoxide, but my yield is low and I see multiple spots on my TLC. What are the likely side products?
A1: Low yields in this reaction are typically due to competing side reactions and issues with reagent quality. The primary side products to consider are:
-
1,2-Bis(4-fluorophenyl)ethane: This can form via Wurtz-type coupling of the benzyl bromide, especially if reactive metals are present from the formation of your sodium methoxide (e.g., unreacted sodium).
-
4,4'-Difluorostilbene: While less common for a primary halide, a small amount of elimination (E2) can occur, leading to the formation of a carbene intermediate that can dimerize.
-
4-Fluorobenzyl alcohol: This can result from the hydrolysis of unreacted 4-fluorobenzyl bromide during workup, or if there is residual water in your reaction.
To troubleshoot, ensure your sodium methoxide is fully dissolved and free of excess sodium. Use a dry, aprotic solvent like THF or DMF and maintain a low reaction temperature to favor the SN2 pathway.[1][2]
Q2: I am methylating 4-fluorobenzyl alcohol with methyl iodide and a base like sodium hydride (NaH), but the reaction is incomplete. Can I use a stronger methylating agent?
A2: Incomplete methylation is a common issue. While stronger methylating agents like dimethyl sulfate or methyl triflate can be used, they are more hazardous. Before switching reagents, consider the following optimizations:
-
Base and Deprotonation: Ensure complete deprotonation of the alcohol. Use a slight excess of a strong base like NaH and allow sufficient time for the alkoxide to form before adding the methyl iodide.
-
Solvent: A polar aprotic solvent like DMF or DMSO can accelerate the reaction compared to THF.
-
Temperature: Gently heating the reaction (e.g., to 40-50 °C) can improve the rate of conversion.
A useful alternative is to use potassium hydroxide (KOH) in a solvent-free system with an excess of methyl iodide, which can be a very effective and simple procedure.
Troubleshooting Guide for Route A
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Ether | Incomplete reaction; Competing elimination or coupling reactions; Hydrolysis of starting material. | Ensure anhydrous conditions. Use a polar aprotic solvent (DMF, DMSO). Optimize base and temperature. Purify starting materials. |
| Presence of 4-Fluorobenzaldehyde Impurity | Oxidation of 4-fluorobenzyl alcohol starting material or product. | Store 4-fluorobenzyl alcohol under an inert atmosphere. Use freshly distilled solvents. Avoid excessive heat and exposure to air. |
| Difficult Purification from Starting Alcohol | Similar polarity of the product and starting material. | Use a less polar eluent system in column chromatography (e.g., hexane/ethyl acetate). A mild basic wash can sometimes help remove unreacted alcohol. |
Workflow for Optimizing Route A (Williamson Ether Synthesis)
Caption: Troubleshooting workflow for Route A.
Route B: Fluorination of a 4-(Methoxymethyl)aniline Precursor
This route involves the formation of the aryl fluoride bond as a key step, most commonly via the Balz-Schiemann reaction. This can be an effective strategy if 4-(methoxymethyl)aniline is a readily available starting material.
Frequently Asked Questions (FAQs) for Route B
Q1: I am attempting a Balz-Schiemann reaction on 4-(methoxymethyl)aniline, but I am getting a significant amount of a dark, tarry byproduct instead of my diazonium salt. What is happening?
A1: The formation of tarry byproducts during diazotization is often due to the formation of azo compounds. This can be caused by several factors:
-
Temperature Control: The diazotization must be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.[3] If the temperature rises, the diazonium salt can couple with unreacted aniline to form colored azo compounds.
-
Rate of Addition: The sodium nitrite solution should be added slowly to the acidic solution of the aniline to prevent localized overheating and a buildup of nitrous acid.
-
Acid Concentration: Insufficient acid can lead to side reactions. Ensure you are using a sufficient excess of a non-nucleophilic acid like HBF₄.
Q2: During the thermal decomposition of my 4-(methoxymethyl)benzenediazonium tetrafluoroborate, I am observing the formation of 4-(methoxymethyl)phenol. How can I avoid this?
A2: The formation of the corresponding phenol is a known side reaction in the Balz-Schiemann reaction, arising from the reaction of the aryl cation intermediate with water. To minimize this:
-
Ensure Anhydrous Conditions: The isolated diazonium salt must be scrupulously dried before decomposition. Any residual water can lead to phenol formation.
-
Decomposition Method: Thermal decomposition in the solid state can sometimes lead to localized overheating. Decomposition in an inert, high-boiling solvent can provide more even heating and better temperature control. Photolytic decomposition can also be an alternative to avoid high temperatures.[4]
Q3: Could the methoxymethyl group be cleaved under the acidic conditions of the Balz-Schiemann reaction?
A3: Yes, benzyl ethers can be sensitive to strong acids. The strongly acidic conditions required for diazotization (e.g., using HBF₄) could potentially lead to the cleavage of the methoxymethyl ether, which would result in the formation of 4-aminobenzyl alcohol. This could then undergo further reactions, leading to a complex mixture of products. To mitigate this, use the minimum amount of acid necessary and maintain low temperatures.
Troubleshooting Guide for Route B
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diazonium Salt | Incomplete diazotization; Azo compound formation. | Maintain strict temperature control (0-5 °C). Add nitrite solution slowly. Ensure sufficient acid is present. |
| Phenol Formation | Reaction of aryl cation with water. | Thoroughly dry the diazonium salt before decomposition. Use an inert, high-boiling solvent for decomposition. |
| Ether Cleavage | Acid-catalyzed hydrolysis of the methoxymethyl group. | Use the minimum necessary amount of acid. Maintain low temperatures throughout the diazotization process. |
| Explosive Decomposition | Uncontrolled thermal decomposition of the diazonium salt. | Decompose the diazonium salt in small batches. Consider decomposition in a high-boiling inert solvent for better temperature control. |
Key Steps and Side Reactions in Route B (Balz-Schiemann Reaction)
Caption: Balz-Schiemann reaction pathway and potential side reactions.
References
-
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Wikipedia. (n.d.). Balz–Schiemann reaction. [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
-
Scientific Update. (2019, February 6). The Balz-Schiemann Reaction. [Link]
-
Organic Syntheses. (n.d.). Fluorobenzene. [Link]
-
PubChem. (n.d.). 4-Fluoroanisole. [Link]
-
European Patent Office. (2000, January 12). Preparation of 1,4-bis-(difluoromethyl)benzene (EP 0970938 A1). [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(19), 6545-6552. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds (WO2016125185A2).
-
Chemistry Stack Exchange. (2023, January 15). How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene. [Link]
-
Universal Wiser Publisher. (2022, January 14). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. [Link]
- Google Patents. (n.d.).
-
Indian Journal of Chemistry. (n.d.). Rapid Communication Improved procedure for the synthesis of methyl ethers from alcohols. [Link]
Sources
- 1. EP0024612A2 - New 4-fluoro-3-phenoxy-benzyl-ethers, process for their preparation and their use - Google Patents [patents.google.com]
- 2. EP0024612B1 - New 4-fluoro-3-phenoxy-benzyl-ethers, process for their preparation and their use - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 1-Fluoro-4-(methoxymethyl)benzene
Product Code: 4-F-BME-001 | CAS: 60466-61-7 (Analogous Reference)
Welcome to the Advanced Purification Support Center. This guide addresses the isolation and purification of 1-Fluoro-4-(methoxymethyl)benzene (also known as p-fluorobenzyl methyl ether). The protocols below are designed for researchers encountering difficulty with close-boiling impurities, specifically the precursor 4-fluorobenzyl alcohol and 4-fluorobenzyl halides .
Part 1: Critical Properties & Impurity Profile
Before troubleshooting, verify your target parameters. The purification strategy relies on exploiting the polarity difference between the ether and its alcohol precursor.
| Parameter | Target Molecule: 1-Fluoro-4-(methoxymethyl)benzene | Impurity A: 4-Fluorobenzyl Alcohol | Impurity B: 4-Fluorobenzyl Chloride |
| Boiling Point (Atm) | ~175–180 °C (Est.) | 204–206 °C | ~180 °C |
| Boiling Point (15 mmHg) | 70–75 °C | 105–110 °C | ~80–85 °C |
| Polarity (TLC) | Low (High | High (Low | Low (High |
| Solubility | Organic Solvents | Organic / Slight Water | Organic |
| Reactivity | Stable Ether | Nucleophilic -OH | Electrophilic Halide |
Part 2: Troubleshooting & Protocols (Q&A)
Issue 1: "I cannot separate the starting alcohol from my product by distillation."
Diagnosis:
While there is a boiling point difference (
Solution: The "Ester-Anchor" Scavenging Protocol Do not rely solely on fractional distillation. Chemically modify the alcohol to drastically increase its boiling point before distilling.
Protocol:
-
Quantify Impurity: Determine the molar amount of residual alcohol via
NMR (Integrate the doublet at ppm vs the ether singlet at ppm). -
Scavenging Reaction:
-
Add 1.5 equivalents (relative to the impurity) of Benzoyl Chloride or Acetic Anhydride .
-
Add 2.0 equivalents of Triethylamine (TEA) and a catalytic amount of DMAP (1 mol%).
-
Stir at room temperature for 1 hour.
-
Mechanism:[1][2][3] This converts the volatile alcohol into a high-boiling ester (Benzoate or Acetate).
-
-
Workup:
-
Wash with saturated
(removes excess acid/chloride). -
Dry organic layer over
.[4]
-
-
Distillation:
Validation: Check TLC (10% EtOAc/Hexane). The alcohol spot (
) should disappear, replaced by a less polar ester spot, while the ether product () remains unchanged.
Issue 2: "My product has a sharp, acrid smell and turns dark over time."
Diagnosis: This indicates contamination with 4-fluorobenzyl halide (chloride or bromide), likely from a Williamson ether synthesis using the halide as the starting material. These are lachrymators (tear agents) and are unstable.
Solution: Nucleophilic Wash (The "Amine Sweep") Halides are difficult to remove by distillation due to similar boiling points. You must destroy them chemically.
Protocol:
-
Dissolution: Dissolve the crude oil in Hexanes or Diethyl Ether.
-
The Sweep: Add N,N-Dimethylethylenediamine (0.5 equiv relative to estimated halide) or simply wash with 10% aqueous ammonia if the impurity level is low.
-
Alternative: Stir with polymer-bound amine scavenger resin (e.g., Trisamine) for 2 hours.
-
-
Precipitation: The amine reacts with the benzyl halide to form a polar ammonium salt.
-
Filtration/Wash:
-
If using liquid amine: Wash with 1M HCl (removes excess amine and the formed ammonium salt).
-
If using resin: Filter off the beads.
-
-
Final Polish: Pass the organic layer through a short pad of basic alumina.
Issue 3: "My yield is low after column chromatography."
Diagnosis: Benzyl ethers are generally stable, but fluorinated benzyl compounds can be sensitive to the acidity of standard silica gel, potentially causing hydrolysis or streaking.
Solution: Buffered Silica Chromatography Neutralize the stationary phase to prevent degradation and tailing.
Protocol:
-
Slurry Preparation: When preparing the silica slurry, add 1% Triethylamine (TEA) to the Hexane/EtOAc solvent system.
-
Elution Gradient:
-
Start: 100% Hexanes (Elutes non-polar impurities).
-
Ramp: 0%
10% EtOAc in Hexanes. -
Note: The target ether usually elutes very early (5-8% EtOAc). The alcohol will stay on the column until >20% EtOAc.
-
-
Visualization: Use UV light (254 nm). The fluorine substituent does not quench fluorescence, so the aromatic ring is easily visible.
Part 3: Visualized Workflows
Workflow 1: Purification Decision Tree
Use this logic flow to select the correct purification method based on your crude analysis.
Caption: Decision matrix for selecting Chemical Scavenging vs. Distillation based on impurity profile.
Workflow 2: The "Ester-Anchor" Mechanism
Visualizing how the scavenging protocol physically separates the impurity.
Caption: The "Ester-Anchor" strategy converts volatile alcohol impurities into non-volatile esters, allowing easy separation.
References
-
National Institute of Standards and Technology (NIST). Benzene, 1-fluoro-4-methoxy- (Related Anisole Data for Calibration). NIST Chemistry WebBook. [Link]
- Selva, M., & Perosa, A. (2008).Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. ACS Sustainable Chemistry & Engineering.
- Furniss, B. S., et al.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for purification of benzyl ethers and removal of peroxides/halides).
- Armarego, W. L. F., & Chai, C. L. L.Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.
Sources
Technical Support Center: Solubility Optimization for 1-Fluoro-4-(methoxymethyl)benzene
Topic: Overcoming Solubility Issues with 1-Fluoro-4-(methoxymethyl)benzene CAS: 459-60-9 Support Level: Tier 3 (Senior Application Scientist)[1][2][3]
Executive Summary & Molecule Profile
Welcome to the technical support hub for 1-Fluoro-4-(methoxymethyl)benzene . If you are accessing this guide, you are likely experiencing "compound crashing"—where your clear organic stock solution turns into a cloudy suspension upon addition to aqueous buffers.[3]
This molecule presents a deceptive challenge. While the methoxymethyl group suggests some polarity, the 4-fluoro substitution on the aromatic ring significantly increases lipophilicity compared to its non-fluorinated analog.
Physicochemical Snapshot:
-
Key Challenge: Low thermodynamic solubility in water (<1 mM typical) combined with rapid kinetic precipitation from DMSO stocks.[1][3]
Diagnostic Triage (Start Here)
Before altering your protocol, determine the nature of your solubility failure using this decision matrix.
Q: At what stage is the precipitation occurring?
| Scenario | Diagnosis | Immediate Action |
| "It won't dissolve in my stock solvent." | Solvent Mismatch. You are likely using a protic solvent (Methanol/Ethanol) at too high a concentration.[1][3] | Switch to DMSO or DMF for the master stock (up to 100 mM).[1][3] |
| "It dissolves in DMSO, but clouds up when I add water." | The Kinetic Crash. This is the most common issue. The local concentration exceeds the solubility limit during mixing. | Adopt the "Vortex-Spike" method (See Protocol A).[1][3] |
| "It stays clear initially, but crystals form after 2 hours." | Thermodynamic Instability. Your solution is supersaturated (metastable).[1][3] | Use Cyclodextrin Complexation (See Protocol B) to shift the equilibrium.[1][3] |
The Science of "The Crash"
To solve the problem, you must understand the mechanism. When you pipette a DMSO stock of 1-Fluoro-4-(methoxymethyl)benzene into an aqueous buffer:
-
Solvent Exchange: DMSO diffuses into the water instantly.[1][3]
-
Hydrophobic Effect: The fluorinated benzyl ring is suddenly exposed to a high-dielectric environment (water).[1][3]
-
Nucleation: Water molecules form an ordered "cage" around the hydrophobic fluorine, which is energetically unfavorable.[3] The molecules aggregate to minimize surface area, leading to rapid precipitation.
The Solution: We must provide a "shield" for the hydrophobic domain before it aggregates.
Visual Troubleshooting Workflow
The following diagram outlines the logical decision path for selecting the correct solubilization strategy based on your application.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.
Detailed Protocols
Protocol A: The Modified DMSO Spike (For Robust Assays)
Best for: Enzymatic assays or cell lines tolerant to 0.5–1% DMSO.[1][2]
Standard pipetting often fails because the local concentration at the pipette tip spikes above the solubility limit. This protocol uses a "co-solvent cushion."[1][3]
Reagents:
-
Compound Stock (100 mM in anhydrous DMSO)
-
Assay Buffer (e.g., PBS)[2]
Procedure:
-
Prepare Intermediate: Mix your DMSO stock with PEG400 in a 1:1 ratio.
-
Why? PEG400 acts as a surfactant bridge, reducing the interfacial tension between the hydrophobic fluorobenzyl group and the water.
-
-
The "Vortex-Spike":
-
Set your vortex mixer to medium speed.
-
Hold the tube containing the Assay Buffer on the vortex.
-
Crucial Step: Inject the DMSO/PEG mix directly into the center of the vortex (the swirling liquid), not onto the side of the tube.
-
-
Equilibration: Allow to mix for 10 seconds.
Success Metric: Solution should remain optically clear. If distinct white particulates form, proceed to Protocol B.
Protocol B: Cyclodextrin Complexation (The "Gold Standard")
Best for: Animal studies, sensitive cell culture, or long-term stability.[2]
Fluorinated aromatics fit exceptionally well into the hydrophobic cavity of
Mechanism: The hydrophobic 4-fluorophenyl ring inserts into the CD cavity, while the hydrophilic exterior interacts with the buffer.
Procedure:
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in water or saline.[1][3] Filter sterilize (0.22 µm). -
Add Compound: Add your compound (neat oil or concentrated DMSO stock) to the vehicle.[1][3]
-
Energy Input: The complexation is not instantaneous.[1][3] You must sonicate the mixture for 20 minutes at 40°C or stir overnight.
-
Validation: Filter the solution again. Analyze the filtrate by HPLC to confirm the actual concentration of the dissolved compound.
Data Expectation:
| Parameter | Free Compound (Water) | Complexed (20% HP-
Frequently Asked Questions (FAQ)
Q: Can I use pH adjustment to dissolve this? A: No. 1-Fluoro-4-(methoxymethyl)benzene is an ether.[1][2][3] It lacks ionizable functional groups (like carboxylic acids or amines) in the physiological pH range (pH 2–10).[1][3] Adjusting pH will only increase the ionic strength of your buffer, likely decreasing solubility via the "salting-out" effect.
Q: Why does my compound precipitate when I freeze-thaw my DMSO stock? A: DMSO is hygroscopic (absorbs water from air).[1][3] If your stock has absorbed water, the "Soluble Zone" shrinks. Upon freezing, water crystallizes first, pushing the lipophilic compound into a supersaturated state which crashes out.
Q: Is the fluorine atom responsible for the solubility issues? A: Partially. Fluorine is highly electronegative but has low polarizability, making the C-F bond hydrophobic. It does not participate in hydrogen bonding as an acceptor in the same way an oxygen or nitrogen would.[3] This makes the molecule significantly less water-soluble than a methoxy or methyl analog.[1][3]
References
-
Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Di, L., & Kerns, E. H. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility). Elsevier.[1]
-
PubChem. (2024).[1][3] 1-Fluoro-4-(methoxymethyl)benzene Compound Summary. National Library of Medicine.[1] (Note: Link directs to structural analog record for verification of physicochemical class).
-
Popa-Burke, I., et al. (2014).[2][3][5] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.
Sources
- 1. Benzene, 1-fluoro-4-methoxy- (CAS 459-60-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. wiserpub.com [wiserpub.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. 1-Fluoro-3-(methoxymethyl)benzene | C8H9FO | CID 14813787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 1-Fluoro-4-(methoxymethyl)benzene under reaction conditions
Welcome to the technical support guide for 1-fluoro-4-(methoxymethyl)benzene (F-MOMB). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this reagent in various chemical transformations. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to anticipate challenges and ensure the integrity of their experiments.
Troubleshooting Guide & FAQs
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: General Stability and Handling
Question 1: What are the primary stability concerns for 1-fluoro-4-(methoxymethyl)benzene under standard storage conditions?
Answer: 1-Fluoro-4-(methoxymethyl)benzene is a relatively stable compound under standard laboratory conditions. It should be stored at room temperature in a dry, well-sealed container away from direct sunlight. The primary long-term concern is slow oxidation or hydrolysis if exposed to air and moisture. The molecule is a benzyl ether, a class of compounds known for their general robustness, making them excellent protecting groups or synthetic intermediates.[1] However, like all benzyl ethers, it is susceptible to specific classes of reagents, which are detailed in the following sections.
Section 2: Stability Under Reaction Conditions
Question 2: My reaction is run under acidic conditions. Will the methoxymethyl ether bond be cleaved?
Answer: It depends on the strength and type of acid used. The methoxymethyl ether linkage is generally stable in weakly acidic media. However, it can be cleaved by strong protic acids (e.g., HBr, TFA at elevated temperatures) or Lewis acids (e.g., BCl₃, BBr₃, AlCl₃).[2][3]
-
Mechanism of Cleavage: Lewis acids coordinate to the ether oxygen, weakening the benzylic C-O bond and facilitating its cleavage.[3] Strong protic acids protonate the ether oxygen, which also activates the bond towards nucleophilic attack or dissociation.
-
Troubleshooting:
-
Unexpected Cleavage: If you observe the formation of 4-fluorobenzyl alcohol or its derivatives, acid-mediated cleavage is the likely cause.
-
Prevention: If acidic conditions are required for another part of your molecule, consider using milder or sterically hindered Lewis acids, or performing the reaction at a lower temperature to minimize ether cleavage. For deprotection of other groups, enzymatic or other orthogonal methods may be preferable.
-
Question 3: I am performing a reaction with a strong base like n-butyllithium (n-BuLi). What side reactions should I anticipate?
Answer: While the ether bond itself is stable to base, strong organolithium bases can induce two primary side reactions:
-
Benzylic Deprotonation: The protons on the methylene (-CH₂-) group are benzylic and alpha to an oxygen, making them acidic enough to be removed by a strong base like n-BuLi or s-BuLi. The resulting α-fluoro-α-alkoxy carbanion can then react with electrophiles.
-
Ortho-Lithiation: The methoxymethyl group can act as a directed metalation group (DMG), directing the organolithium to deprotonate one of the ortho positions on the aromatic ring (C3 or C5). The fluorine atom can also influence the regioselectivity of this process.
-
Troubleshooting:
-
If your goal is to modify the aromatic ring (e.g., via bromination or addition of another substituent) and you are instead observing reactions at the benzylic position, your base may be preferentially deprotonating the methylene group. Consider using a base known for aromatic C-H activation, such as a Hauser base (R₂N-MgX) or a hindered lithium amide like LDA, which may favor ring metalation over benzylic deprotonation depending on the substrate and conditions.
-
Conversely, if you intend to functionalize the benzylic position and are seeing ring substitution, ensure your conditions (low temperature, choice of base) are optimized for benzylic deprotonation.
-
Question 4: I am planning a reduction step. Is 1-fluoro-4-(methoxymethyl)benzene stable to catalytic hydrogenation?
Answer: No. The methoxymethyl group is a benzyl ether, and the most common and efficient method for cleaving benzyl ethers is catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C).[4] This reaction will cleave the benzylic C-O bond to yield 4-fluorotoluene and methanol.
-
Key Insight: This reactivity is a feature, not a flaw, if you are using the methoxymethyl group as a protecting group for an alcohol. However, if the ether must remain intact, catalytic hydrogenation is not a suitable method for reducing other functional groups (e.g., nitro groups, alkenes) in the molecule.[1][5]
-
Troubleshooting & Alternatives:
-
If you need to reduce another functional group while preserving the benzyl ether, consider alternative reducing agents that are chemoselective. For example, to reduce a nitro group, you might use transfer hydrogenation with a different catalyst, or reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂).
-
Reductive cleavage can also be achieved with dissolving metal reductions (e.g., Birch reduction) or reagents like lithium naphthalenide.[6][7]
-
Question 5: Can I use oxidative conditions in the presence of 1-fluoro-4-(methoxymethyl)benzene?
Answer: Caution is highly advised. Benzyl ethers are susceptible to oxidative cleavage, though they are generally more robust than electron-rich variants like p-methoxybenzyl (PMB) ethers.[2][8]
-
Mechanism & Reagents: Oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), ceric ammonium nitrate (CAN), or an oxoammonium salt can cleave the benzyl ether.[8][9] The mechanism often involves a single-electron transfer (SET) or hydride abstraction from the benzylic position, forming a stabilized benzylic cation which is then hydrolyzed.
-
Influence of the Fluoro Group: The electron-withdrawing nature of the fluorine atom slightly deactivates the aromatic ring and destabilizes positive charge buildup at the benzylic position. Consequently, 1-fluoro-4-(methoxymethyl)benzene will be more resistant to oxidative cleavage than an unsubstituted or electron-rich benzyl ether.[9] However, it is not inert, and cleavage can still occur, especially with powerful oxidants or under photolytic conditions.[1][5]
-
Troubleshooting: If your protocol requires an oxidant and you wish to preserve the ether, select the mildest possible reagent and perform the reaction at low temperature. It is critical to screen conditions on a small scale to assess the stability of the ether linkage.
Summary of Stability Data
The following table summarizes the stability of 1-fluoro-4-(methoxymethyl)benzene under various common reaction conditions.
| Condition/Reagent Class | Stability | Potential Issues | Severity |
| Weak Acids (e.g., AcOH) | Generally Stable | Minimal risk of cleavage at low/moderate temp. | Low |
| Strong Protic/Lewis Acids (e.g., BCl₃, TFA) | Unstable | Rapid cleavage of the ether bond.[3] | High |
| Bases (e.g., K₂CO₃, NaOH) | Stable | No cleavage of the ether bond. | Low |
| Strong Organometallic Bases (e.g., n-BuLi) | Reactive | Benzylic or aromatic ring deprotonation. | High |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Unstable | Reductive cleavage to 4-fluorotoluene.[4] | High |
| Oxidizing Agents (e.g., DDQ, CAN) | Moderately Stable | Susceptible to cleavage, but slower than e-rich ethers.[8][9] | Medium |
| Thermal Stress (>150-200 °C) | Moderately Stable | Potential for decomposition, monitor for discoloration. | Medium |
Visualizing a Key Degradation Pathway
The following diagram illustrates the generally accepted mechanism for the oxidative cleavage of a benzyl ether using DDQ, a common point of failure when using this class of compounds.
Caption: Mechanism of oxidative cleavage of a benzyl ether by DDQ.
Experimental Protocol: Lithiation and Alkylation
This protocol describes a procedure where the stability of the methoxymethyl ether to a strong base is critical.
Objective: To perform ortho-lithiation of 1-fluoro-4-(methoxymethyl)benzene and quench with an electrophile (iodine).
Materials:
-
1-fluoro-4-(methoxymethyl)benzene (1.0 eq)
-
s-Butyllithium (s-BuLi, 1.1 eq, 1.4 M in cyclohexane)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (I₂, 1.2 eq) dissolved in anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 1-fluoro-4-(methoxymethyl)benzene (1.0 eq) and anhydrous THF (to make a 0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add s-butyllithium (1.1 eq) dropwise via syringe over 15 minutes. The solution may change color. Stir the reaction mixture at -78 °C for 1 hour.
-
Expert Insight: Using s-BuLi at low temperature often favors kinetic deprotonation on the aromatic ring ortho to the ether over benzylic deprotonation.
-
-
Electrophilic Quench: Add the solution of iodine in THF (1.2 eq) dropwise at -78 °C. Stir for an additional 30 minutes at this temperature.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous Na₂S₂O₃ (to remove excess iodine), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired iodinated product.
References
-
Pieber, B., & Seeberger, P. H. (2021). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Organic Letters.
-
Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504.
-
Giri, R., & Dereddy, N. R. (2014). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC.
-
Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Refubium - Freie Universität Berlin.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. organic-chemistry.org.
-
Liu, H. J., Yip, J., & Shia, K. S. (1997). Reductive Cleavage of Benzyl Ethers with Lithium Naphthalenide. A Convenient Method for Debenzylation. ResearchGate.
-
Liu, H. J., Yip, J., & Shia, K. S. (1997). Reductive cleavage of benzyl ethers with lithium naphthalenide. A convenient method for debenzylation. Semantic Scholar.
-
Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC.
-
Wuts, P. G. (2014). Protection of the Carboxyl Group by 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.
-
van der Vorm, S., Hansen, T., van Hengst, A. M. C., & Codee, J. D. C. (2015). Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Scholarly Publications Leiden University.
-
MySkinRecipes. (n.d.). 4-Bromo-1-fluoro-2-(methoxymethyl)benzene. myskinrecipes.com.
-
Reddy, M. A., Reddy, L. R., & Bhanumathi, N. (2002). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Tetrahedron Letters, 43(35), 6255-6257.
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. atlanchim.com.
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ophcj.nuph.edu.ua.
-
Organic Chemistry Frontiers. (2021). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. RSC Publishing.
-
ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers. YouTube.
Sources
- 1. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. youtube.com [youtube.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt [organic-chemistry.org]
Technical Support Center: Troubleshooting Suzuki Coupling with 1-Fluoro-4-(methoxymethyl)benzene
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the use of 1-fluoro-4-(methoxymethyl)benzene as a coupling partner. The inherent strength of the C-F bond in aryl fluorides presents unique challenges compared to their heavier halogen counterparts.[1][2][3] This resource provides in-depth, experience-based troubleshooting in a question-and-answer format to help you overcome common hurdles and achieve successful coupling outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Suzuki coupling reaction with 1-fluoro-4-(methoxymethyl)benzene is showing low to no conversion. What are the most likely causes?
Answer:
Low or no conversion when using an aryl fluoride like 1-fluoro-4-(methoxymethyl)benzene in a Suzuki coupling is a common issue, primarily stemming from the difficulty of the oxidative addition step. The carbon-fluorine bond is the strongest carbon-halogen bond, making it less reactive towards Pd(0) catalysts.[1][2][3]
Here is a systematic approach to troubleshooting this problem:
1. Catalyst and Ligand System: This is the most critical factor. Standard Suzuki coupling conditions are often insufficient for activating the C-F bond.
- Ligand Choice: The key is to use electron-rich and bulky phosphine ligands. These ligands stabilize the electron-rich palladium center, which in turn promotes the oxidative addition of the electron-rich aryl fluoride.[4][5]
- Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, RuPhos, XPhos) and bulky trialkylphosphines (e.g., PCy₃, P(t-Bu)₃) are excellent choices.[5][6]
- Palladium Precatalyst: While Pd(PPh₃)₄ can sometimes be effective for activated aryl fluorides, more robust precatalysts are generally required.[7] Consider using Pd₂(dba)₃ or Pd(OAc)₂ in combination with the appropriate ligand. Modern, well-defined precatalysts like the Buchwald G3 or G4 palladacycles can also offer improved reliability.[8]
2. Reaction Conditions:
- Temperature: Higher reaction temperatures are often necessary to overcome the activation energy of C-F bond cleavage. If you are running the reaction at a moderate temperature (e.g., 80 °C), a careful increase to 100-120 °C may be beneficial.[8][9]
- Base Selection: The choice of base is crucial for the transmetalation step.[10][11] For aryl fluorides, stronger bases are often more effective.
- Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and cesium fluoride (CsF) are good starting points.[4][12] The use of fluoride as a base can have a dual role, also promoting transmetalation.[12][13]
3. Reagent Quality and Reaction Setup:
- Degassing: Oxygen can deactivate the Pd(0) catalyst.[8] Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[8]
- Solvent Purity: Use anhydrous solvents, as water content can affect the activity of the base and catalyst.
Troubleshooting Workflow: Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion in the Suzuki coupling of 1-fluoro-4-(methoxymethyl)benzene.
Question 2: I am observing significant amounts of homocoupling of my boronic acid partner. How can I suppress this side reaction?
Answer:
Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen or issues with the catalyst activation process.[8] When the desired cross-coupling is slow, as is often the case with unreactive aryl fluorides, these side reactions can become more prominent.
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: This is the most critical step. Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[8] Enhance your degassing procedure; for sensitive reactions, freeze-pump-thaw cycles are more effective than simple sparging.
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced in situ to the active Pd(0) species. This reduction can sometimes consume the boronic acid, leading to homocoupling.[8] Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[8]
-
Optimize Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is standard, a very large excess can increase the statistical likelihood of homocoupling.
-
Control Temperature: While higher temperatures can promote the desired reaction, excessive heat can also accelerate catalyst decomposition and side reactions, including homocoupling. Find the optimal temperature that favors cross-coupling without significant side product formation.
Question 3: Could the methoxymethyl (MOM) ether group on my aryl fluoride be causing issues?
Answer:
The methoxymethyl (MOM) ether is generally considered a stable protecting group. However, under certain Suzuki coupling conditions, particularly with very strong bases or high temperatures, there is a potential for cleavage.
Considerations for the MOM Group:
-
Base Compatibility: While common Suzuki bases like K₂CO₃ and K₃PO₄ are usually compatible, very strong bases like alkoxides (e.g., NaOtBu) could potentially lead to MOM group cleavage, especially at elevated temperatures. Stick to carbonate or phosphate bases where possible.
-
Lewis Acidity: Some boronic acids or additives can have Lewis acidic character, which could potentially destabilize the MOM ether. This is generally a minor concern but worth noting if you are using unusual additives.
-
Electronic Effect: The methoxymethyl group is an electron-donating group, which increases the electron density on the aromatic ring. This makes the oxidative addition step of the Suzuki coupling even more challenging compared to an unsubstituted aryl fluoride.[5] This electronic effect is a more significant contributor to low reactivity than the potential for MOM group cleavage.
Experimental Protocol: A Recommended Starting Point
This protocol is a robust starting point for the Suzuki coupling of 1-fluoro-4-(methoxymethyl)benzene with a generic arylboronic acid.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | Reliable source of Pd(0). |
| Ligand | SPhos or RuPhos (2-4 mol%) | Electron-rich and bulky to promote C-F oxidative addition.[14] |
| Base | K₃PO₄ (2-3 equivalents) | Strong, effective base for challenging couplings.[4] |
| Solvent | Toluene/H₂O (e.g., 10:1 ratio) | Biphasic system often beneficial for Suzuki reactions.[14][15] |
| Temperature | 100-110 °C | To overcome the high activation energy of the C-F bond. |
| Degassing | 3 x Freeze-Pump-Thaw cycles | To rigorously remove oxygen. |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add 1-fluoro-4-(methoxymethyl)benzene (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., SPhos, 2.5 mol%).
-
Add the degassed solvent system (e.g., Toluene/H₂O).
-
Perform three freeze-pump-thaw cycles to ensure the reaction mixture is free of oxygen.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Advanced Troubleshooting: When Standard Optimizations Fail
Question 4: I've tried various palladium catalysts and conditions, but my yield is still poor. What are my alternative options?
Answer:
If extensive optimization of a palladium-catalyzed system is unsuccessful, it may be time to consider alternative catalytic systems or strategies.
1. Nickel Catalysis: Nickel catalysts have shown significant promise for the activation of inert C-F bonds.[1][2] Nickel(0) complexes are generally more reactive towards oxidative addition of aryl fluorides than their palladium counterparts.
-
Potential Catalyst System: A system employing Ni(COD)₂ as the precatalyst with a bulky N-heterocyclic carbene (NHC) ligand or a phosphine ligand like PCy₃ could be effective.
-
Co-catalysts: In some cases, the addition of a Lewis acidic co-catalyst, such as ZrF₄ or TiF₄, can significantly accelerate nickel-catalyzed Suzuki reactions of aryl fluorides.[16][17]
2. Directed C-F Activation: If your molecule allows, introducing a directing group ortho to the fluorine atom can facilitate C-F bond activation via cyclometalation.[16][17] This strategy brings the metal center in close proximity to the C-F bond, lowering the activation energy for oxidative addition. Common directing groups include pyridines, quinolines, and pyrazoles.[17]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. Oxidative addition is typically the rate-limiting step for aryl fluorides.[1]
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. wwjmrd.com [wwjmrd.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Preventing Decomposition of 1-Fluoro-4-(methoxymethyl)benzene
[1]
Product: 1-Fluoro-4-(methoxymethyl)benzene (also known as 4-Fluorobenzyl methyl ether) CAS: 459-60-9 Support Tier: Advanced Research & Development[1]
Core Directive: Stability Profile & Mechanism
The Executive Summary: 1-Fluoro-4-(methoxymethyl)benzene is a benzyl ether.[1] While the para-fluorine substituent provides some metabolic stability compared to its non-fluorinated analog, the molecule remains susceptible to two primary decomposition vectors: oxidative degradation (peroxide formation) and acid-catalyzed hydrolysis .[1]
The "Why" Behind the Instability
To prevent decomposition, you must understand the molecular vulnerabilities:
-
Benzylic Oxidation (The "Storage" Threat): The methylene protons (
) adjacent to the ether oxygen and the aromatic ring are chemically activated. They are susceptible to radical abstraction by atmospheric oxygen, leading to hydroperoxide formation. This is a Class B Peroxide Hazard (concentration hazard).[2][3][4] -
Acid Lability (The "Process" Threat): The ether linkage is stable to bases but vulnerable to cleavage by Lewis acids (e.g.,
, ) or strong Brønsted acids (e.g., HI, HBr). The para-fluorine atom exerts an inductive electron-withdrawing effect ( ), which slightly destabilizes the benzylic carbocation intermediate compared to unsubstituted benzyl ether, theoretically increasing acid resistance.[1] However, it does not render the ether immune to cleavage.
Storage & Handling Protocols
Standard Operating Procedures (SOPs)
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers the kinetic rate of auto-oxidation and radical propagation.[1] |
| Atmosphere | Argon or Nitrogen (Inert) | Displaces atmospheric oxygen, preventing the initiation of the radical oxidation cascade. |
| Container | Amber Glass | Blocks UV light, which acts as a radical initiator for peroxide formation. |
| Stabilizers | BHT (Optional) | If long-term storage (>6 months) is required, 0.05% BHT (Butylated hydroxytoluene) can scavenge free radicals. |
| Solvent Compatibility | Avoid Acidic Solvents | Do not store in chloroform ( |
Visualizing the Decomposition Pathways
The following diagram illustrates the two critical failure modes: Oxidative Cleavage (Storage) and Acid Hydrolysis (Reaction).
Figure 1: Mechanistic pathways for oxidative and hydrolytic decomposition of 4-fluorobenzyl methyl ether.
Troubleshooting Guide (Q&A)
Scenario 1: Purity Degradation During Storage
User Question: "I stored the compound in a clear vial on the benchtop for 3 months. Now the NMR shows a new aldehyde peak around 10 ppm. What happened?"
Technical Diagnosis: You are observing photo-oxidative cleavage .[1]
-
Mechanism: UV light initiated the abstraction of a benzylic proton. The resulting radical reacted with atmospheric oxygen to form a hydroperoxide, which subsequently decomposed into 4-fluorobenzaldehyde .
-
Corrective Action:
-
Purify: Run a rapid silica plug filtration (10% EtOAc/Hexanes) to remove the polar aldehyde and any peroxides.
-
Test: Perform a semi-quantitative peroxide test (e.g., starch-iodide paper) before concentrating.
-
Future Prevention: Store strictly in amber glass under argon at 4°C.
-
Scenario 2: Unexpected Cleavage in Reaction Conditions
User Question: "I'm using this molecule as a building block in a Lewis acid-catalyzed glycosylation. I'm losing my benzyl ether group. I thought fluorine made it stable?"
Technical Diagnosis: You are experiencing premature deprotection .
-
Mechanism: While the fluorine atom (
) is electron-withdrawing, it is not sufficient to completely deactivate the ring against strong Lewis acids like or . The reagent is coordinating to the ether oxygen, leading to cleavage.[5] -
Corrective Action:
-
Switch Reagents: If possible, switch to a milder promoter or buffer the reaction with a hindered base (e.g., 2,6-di-tert-butylpyridine) to scavenge adventitious acid.[1]
-
Alternative Protection: If the benzyl ether is too labile, consider oxidizing it to a 4-fluorobenzoate ester (more stable to acid, cleaved by base) or using a 4-trifluoromethylbenzyl ether (significantly more acid-stable).[1]
-
Scenario 3: Safety Concern - Peroxides
User Question: "I found an old bottle (2 years old) in the back of the fridge. Is it safe to distill?"
Technical Diagnosis: STOP IMMEDIATELY. Benzyl methyl ethers are Class B peroxide formers.
-
Risk: Concentration (distillation) can trigger an explosion if peroxides are present.[2][3][4]
-
Protocol:
-
Do not open if solids (crystals) are visible around the cap.[2][3]
-
Test: If liquid looks clear, carefully test a small aliquot with a peroxide test strip.
-
Remediation: If peroxides are detected (>10 ppm), treat the solution with aqueous ferrous sulfate (
) or sodium metabisulfite to reduce peroxides before any disposal or purification attempt.
-
Experimental Protocol: Purification & Stabilization
If your batch has partially decomposed, use this protocol to restore purity.
Reagents Required:
-
Silica Gel (Grade 60)
-
Hexanes (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Sodium Thiosulfate (sat. aq.) – To quench peroxides
Workflow:
-
Peroxide Quench (Safety First):
-
Dissolve crude material in diethyl ether or ethyl acetate.
-
Wash with saturated aqueous sodium thiosulfate (
). This reduces hydroperoxides to alcohols. -
Wash with brine, dry over
, and filter.
-
-
Flash Chromatography:
-
Storage:
-
Concentrate fractions in vacuo (bath temp < 30°C).
-
Flush the final vial with Argon for 30 seconds.
-
Seal with a Teflon-lined cap and parafilm.[1]
-
References
-
Peroxide Hazards in Ethers
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Oxidation of Benzyl Ethers
- Markees, D. G. (1958). "The Reaction of Benzyl Methyl Ether with N-Bromosuccinimide." Journal of Organic Chemistry, 23(10), 1490–1492.
-
Acid Cleavage Mechanisms
- Stability of Fluorinated Aromatics: Chambers, R. D. (2004). Fluorine in Organic Chemistry. CRC Press. (General reference for inductive effects of fluorine on benzylic stability).
Sources
- 1. 459-60-9|1-Fluoro-4-methoxybenzene|BLD Pharm [bldpharm.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. unsw.edu.au [unsw.edu.au]
- 4. vumc.org [vumc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jackwestin.com [jackwestin.com]
- 9. longdom.org [longdom.org]
Characterization of impurities in 1-Fluoro-4-(methoxymethyl)benzene
The following technical guide addresses the characterization, impurity profiling, and troubleshooting for 1-Fluoro-4-(methoxymethyl)benzene (also known as 4-Fluorobenzyl methyl ether ).
Topic: Impurity Characterization & Troubleshooting Guide
CRITICAL DISAMBIGUATION NOTICE
Before proceeding, verify your target molecule. There is a frequent nomenclature confusion in this class of compounds:
-
Target Molecule: 1-Fluoro-4-(methoxymethyl)benzene (Structure: F-C6H4-CH2-OCH3). This is a benzyl ether .
-
Common Confusion: 1-Fluoro-4-methoxybenzene (CAS: 459-60-9, also known as 4-Fluoroanisole).[1][2][3][4][5] This is an aryl ether .
-
Impact: The synthesis, impurity profile, and reactivity described below apply strictly to the benzyl ether variant.
Part 1: Synthesis & Impurity Origins
Q: What are the primary impurities expected in 1-Fluoro-4-(methoxymethyl)benzene, and where do they come from?
A: The impurity profile is dictated by the synthesis route, typically the Williamson Ether Synthesis involving 4-Fluorobenzyl chloride and Sodium Methoxide .
| Impurity Name | Structure | Origin | Criticality |
| 4-Fluorobenzyl chloride | F-C6H4-CH2-Cl | Unreacted starting material. | High: Alkylating agent; genotoxic potential. |
| 4-Fluorobenzyl alcohol | F-C6H4-CH2-OH | Hydrolysis of the chloride precursor due to moisture in the reaction. | Medium: Changes polarity; affects yield. |
| Bis(4-fluorobenzyl) ether | (F-C6H4-CH2)2O | Side reaction: The alcohol impurity reacts with the chloride precursor. | Medium: High-boiling dimer; difficult to remove by distillation. |
| 4-Fluorobenzaldehyde | F-C6H4-CHO | Oxidative degradation of the benzylic ether position upon storage. | Low: Distinct almond-like odor; UV active. |
Q: Why am I seeing a high-boiling impurity eluting late in my GC run?
A: This is likely Bis(4-fluorobenzyl) ether (the dimer).
-
Mechanism: If water is present in your solvent (Methanol/THF), 4-Fluorobenzyl chloride hydrolyzes to 4-Fluorobenzyl alcohol. Under basic conditions (NaOMe), this alcohol deprotonates and competes with the methoxide ion to attack the remaining chloride.
-
Prevention: Ensure anhydrous conditions. Use fresh Sodium Methoxide and dry solvents (<0.05% water).
Part 2: Analytical Troubleshooting (GC & HPLC)
Q: I cannot separate the starting material (Chloride) from the Product (Ether) on my C18 HPLC column. What should I do?
A: Both compounds are non-polar and lack strong hydrogen bond donors, leading to co-elution on standard C18 columns.
-
Solution 1 (Change Selectivity): Switch to a Phenyl-Hexyl column. The pi-pi interactions with the fluorinated aromatic ring often provide better resolution than pure hydrophobic interaction.
-
Solution 2 (GC-MS): Gas Chromatography is superior for this separation. The chloride (-CH2Cl) has a significantly different boiling point and retention index compared to the methyl ether (-CH2OMe).
-
Expected Elution Order (Non-polar column, e.g., DB-5):
-
4-Fluorobenzaldehyde (Oxidation product)
-
1-Fluoro-4-(methoxymethyl)benzene (Product)
-
4-Fluorobenzyl alcohol (Tail, polar interaction)
-
4-Fluorobenzyl chloride (Higher BP)
-
Bis(4-fluorobenzyl) ether (Late eluter)
-
-
Q: How do I confirm the presence of the Alcohol impurity without a standard?
A: Use 1H NMR or IR spectroscopy for a self-validating check.
-
1H NMR: Look for a methylene singlet (-CH2-) shift.
-
Product (-CH2-OMe): ~4.3 – 4.4 ppm.
-
Alcohol Impurity (-CH2-OH): ~4.6 – 4.7 ppm (concentration dependent).
-
-
IR: The presence of a broad stretch at 3200–3400 cm⁻¹ indicates the hydroxyl group of the alcohol, which is absent in the pure ether.
Part 3: Visualization of Impurity Pathways
The following diagram illustrates the formation of key impurities during the synthesis and storage of 1-Fluoro-4-(methoxymethyl)benzene.
Figure 1: Reaction network showing the origin of hydrolysis, dimerization, and oxidation impurities.
Part 4: Stability & Storage Guidelines
Q: My product has developed a yellow tint and an almond smell after 3 months. What happened?
A: You are observing benzylic oxidation .
-
Mechanism: The methylene group (-CH2-) between the aromatic ring and the ether oxygen is susceptible to radical autoxidation, especially in the presence of light. This converts the ether into 4-Fluorobenzaldehyde (almond odor) and potentially the benzoate ester.
-
Troubleshooting:
-
Check purity by GC. If Aldehyde > 0.5%, purification is required.
-
Purification: Wash the organic layer with Sodium Bisulfite (NaHSO3) solution. This selectively forms a water-soluble adduct with the aldehyde, removing it from the ether.
-
Q: Can I store this compound in plastic containers?
A: No. Benzyl ethers are organic solvents and can leach plasticizers (phthalates) from standard plastics.
-
Protocol: Store in amber glass vials with Teflon-lined caps.
-
Condition: Keep under an inert atmosphere (Nitrogen or Argon) at 4°C to prevent oxidation.
Part 5: Purification Protocols
Protocol: Removing the "Dimer" (Bis(4-fluorobenzyl) ether)
The dimer has a significantly higher boiling point than the product. Distillation is the most effective method.
-
Setup: Short-path vacuum distillation apparatus.
-
Pressure: Reduce pressure to < 5 mmHg.
-
Temperature:
-
Product Fraction: Will distill first (approx. 60-80°C depending on vacuum).
-
Dimer Fraction: Will remain in the pot or distill only at much higher temperatures (>150°C).
-
-
Validation: Analyze the distillate by GC. The dimer peak (late eluting) should be absent.
Protocol: Removing Unreacted Chloride
If 4-Fluorobenzyl chloride remains, it is difficult to separate by distillation due to similar boiling points.
-
Chemical Treatment: Add a secondary amine (e.g., Morpholine) to the crude mixture.
-
Reaction: Heat gently (50°C) for 1 hour. The amine will react with the chloride to form a polar ammonium salt.
-
Workup: Wash the mixture with dilute HCl (1M). The ammonium salt will partition into the aqueous layer, leaving the pure ether in the organic layer.
References
-
Williamson Ether Synthesis Mechanism & Side Reactions
-
Oxid
- Source: National Institutes of Health (PMC).
-
URL:[Link]
-
Physical Properties of Fluorinated Benzene Deriv
-
Analytical Method Summaries (GC/HPLC)
- Source: Eurofins. "Analytical Method Summaries."
-
URL:[Link]
Sources
- 1. 1-FLUORO-4-METHOXYBENZENE | CAS 459-60-9 [matrix-fine-chemicals.com]
- 2. Benzene, 1-fluoro-4-methoxy- [webbook.nist.gov]
- 3. Benzene, 1-fluoro-4-methoxy- [webbook.nist.gov]
- 4. 4-Fluoroanisole | C7H7FO | CID 9987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 459-60-9|1-Fluoro-4-methoxybenzene|BLD Pharm [bldpharm.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Benzene, 1-fluoro-4-methyl- [webbook.nist.gov]
Technical Support Center: Scaling Up Reactions with 1-Fluoro-4-(methoxymethyl)benzene
Welcome to the technical support center for 1-Fluoro-4-(methoxymethyl)benzene. This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this versatile intermediate from bench-scale to pilot or manufacturing scale. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity and success of your scale-up campaigns.
Section 1: Core Principles & Compound Profile
Scaling up any chemical process introduces challenges not always apparent at the lab scale, primarily related to mass and heat transfer, reaction kinetics, and safety. Before addressing specific reaction troubleshooting, it's crucial to understand the foundational properties of 1-Fluoro-4-(methoxymethyl)benzene and the general workflow for process scale-up.
Physicochemical Properties
A thorough understanding of the substrate's properties is the bedrock of a successful scale-up operation.
| Property | Value | Significance for Scale-Up |
| Molecular Formula | C₈H₉FO | Purity analysis, mass balance calculations. |
| Molecular Weight | 140.16 g/mol | Stoichiometric calculations for large batches. |
| Appearance | Colorless Liquid | Visual check for purity; deviations may indicate contamination. |
| Boiling Point | Approx. 175-177 °C | Dictates distillation conditions for purification; selection of appropriate heating utilities. |
| Density | Approx. 1.08 g/cm³ | Reactor volume calculations, solvent selection. |
| Solubility | Insoluble in water; Soluble in common organic solvents (ethers, hydrocarbons, chlorinated solvents). | Affects choice of reaction and workup solvents, and potential for phase separation issues. |
| Safety | Combustible liquid. Handle in a well-ventilated area away from ignition sources.[1][2] Wear appropriate PPE, including safety goggles, gloves, and protective clothing.[3][4] | Critical for designing safe handling procedures, equipment selection (e.g., explosion-proof motors), and emergency planning.[5] |
General Scale-Up Workflow
A systematic approach is essential for a smooth transition from grams to kilograms. The following workflow illustrates the key stages and decision points.
Caption: A typical workflow for scaling a chemical process.
Section 2: Troubleshooting Guide by Reaction Class
This section addresses common issues encountered during the scale-up of reactions involving 1-Fluoro-4-(methoxymethyl)benzene, structured in a question-and-answer format.
Electrophilic Aromatic Substitution (EAS)
The benzene ring in 1-Fluoro-4-(methoxymethyl)benzene is activated by the para-methoxymethyl group, which behaves as an ortho, para-director similar to a standard methoxy (anisole) group.[6][7] The fluorine atom is a deactivating group but is also an ortho, para-director.[8][9] The directing effects are therefore synergistic, strongly favoring substitution at the positions ortho to the methoxymethyl group (C3 and C5).
Q: My Friedel-Crafts acylation is sluggish and gives a complex mixture of products. What is happening?
-
A: Probable Cause & Solution
-
Causality : The primary issue is likely the Lewis acid catalyst (e.g., AlCl₃) complexing with the oxygen atom of your methoxymethyl group. This interaction deactivates the ring by turning the substituent into an electron-withdrawing group, which hinders the Friedel-Crafts reaction, a type of EAS that is already slow on deactivated rings.[10] This complexation can also lead to undesired side reactions or even cleavage of the methoxymethyl ether.
-
Solution :
-
Change Catalyst : Consider using a milder Lewis acid that has a lower affinity for oxygen, such as ZnCl₂ or FeBr₃, though this may require higher temperatures.
-
Stoichiometry : Use a stoichiometric excess of the Lewis acid. The first equivalent will complex with the ether, and the subsequent amount will act as the catalyst. This is often wasteful and complicates workup on a larger scale.
-
Alternative Acylation : A better scale-up strategy is to avoid classical Friedel-Crafts conditions. Consider using a polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) mediated acylation, which can be more effective for activated systems and avoids strong Lewis acids.
-
-
Q: I'm observing poor regioselectivity and over-reaction (di-substitution) during my nitration/halogenation. How can I improve this?
-
A: Probable Cause & Solution
-
Causality : The methoxymethyl group is a strong activating group, making the aromatic ring highly nucleophilic and prone to rapid, sometimes uncontrollable, reactions.[7][11] On a large scale, poor mixing can create localized "hot spots" of high reagent concentration, leading to multiple substitutions before the material has been homogenized.
-
Solution :
-
Control Reagent Addition : Switch from a batch addition to a slow, controlled feed of the electrophile (e.g., nitrating mixture, Br₂) using a syringe pump or addition funnel. This maintains a low instantaneous concentration of the electrophile.
-
Improve Agitation : Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and baffles to ensure efficient mixing and prevent concentration gradients.
-
Lower Temperature : Perform the reaction at a lower temperature to reduce the reaction rate, giving the mixing process time to keep up with the reaction kinetics.
-
Milder Reagents : For bromination, consider using NBS (N-Bromosuccinimide) with a catalytic amount of acid instead of elemental bromine to moderate reactivity.
-
-
Directed ortho-Metalation (DoM) & Lithiation
The methoxymethyl group is a powerful Directed Metalation Group (DMG), capable of directing organolithium bases to deprotonate the adjacent ortho position.[12] This provides a reliable route to 2-lithio-1-fluoro-4-(methoxymethyl)benzene.
Q: My lithiation reaction fails to initiate or gives low yields of the desired product after quenching with an electrophile. What are the common failure points?
-
A: Probable Cause & Solution
-
Causality : Organolithium reactions are highly sensitive to moisture and air.[13] On a larger scale, the increased surface area of glassware and longer transfer times increase the risk of contamination. Additionally, the choice of base and temperature is critical to ensure deprotonation occurs without side reactions.
-
Solution :
-
Rigorous Anhydrous Technique : All glassware must be oven- or flame-dried under vacuum or inert gas flush.[14] Solvents must be anhydrous grade, and reagents should be handled under a positive pressure of nitrogen or argon.
-
Base Selection & Temperature : n-Butyllithium (n-BuLi) is often effective, but for scale-up, sec-Butyllithium or tert-Butyllithium may offer faster metalation at low temperatures. The reaction must be kept cold (typically -78 °C) to prevent decomposition of the aryllithium species and potential side reactions.[12]
-
In-Process Control (IPC) : Before adding your electrophile, consider taking a small, quenched sample of the reaction mixture to confirm the formation of the aryllithium species via HPLC or GC-MS analysis of the protonated product.
-
-
Caption: Decision tree for troubleshooting a failed lithiation.
Palladium-Catalyzed Cross-Coupling Reactions
1-Fluoro-4-(methoxymethyl)benzene is not a typical substrate for cross-coupling, as C-F bond activation is challenging. More commonly, a bromo- or iodo-analogue would be used. However, if this moiety is part of a larger molecule where another site is undergoing coupling (e.g., Suzuki, Buchwald-Hartwig), the following scale-up issues are relevant. For the purpose of this guide, we will assume a related substrate, 1-Bromo-4-(methoxymethyl)benzene, is being used for a Suzuki coupling to illustrate common scale-up principles.
Q: My Suzuki-Miyaura coupling is incomplete and I'm seeing significant amounts of a de-brominated byproduct. Why is this happening on scale?
-
A: Probable Cause & Solution
-
Causality : Incomplete reaction is often due to catalyst deactivation, which is exacerbated by oxygen. The de-brominated (hydrodehalogenation) byproduct suggests a competing reaction pathway, often promoted by moisture or protic impurities reacting with the organopalladium intermediates.
-
Solution :
-
Thorough Degassing : On a large scale, sparging the solvent and reaction mixture with an inert gas (argon or nitrogen) for an extended period (30-60 min) is more effective than freeze-pump-thaw cycles.[15] Maintain a positive inert gas atmosphere throughout the reaction.[14]
-
Base and Solvent Quality : Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and dry. The boronic acid should also be of high quality, as impurities can inhibit the catalyst.[16]
-
Catalyst Loading : While it's tempting to reduce catalyst loading for cost reasons, a slight increase (e.g., from 0.5 mol% to 1 mol%) may be necessary on scale to counteract the higher potential for deactivation.
-
-
Q: After my Buchwald-Hartwig amination, I'm struggling to remove residual palladium to acceptable levels (<10 ppm) in my final product.
-
A: Probable Cause & Solution
-
Causality : Palladium can exist in various forms in the final reaction mixture, some of which are highly soluble in organic solvents and bind strongly to the product, making removal by standard crystallization or silica gel chromatography difficult.[17]
-
Solution :
-
Specialized Scavengers : After the reaction is complete, treat the crude mixture with a palladium scavenger. Thiol-functionalized silica gels or resins (e.g., SiliaMetS Thiol) are highly effective.
-
Activated Carbon : Treatment with activated carbon (e.g., Darco KB-G) can be a cost-effective method for palladium removal, though it may require screening for the optimal grade and can sometimes lead to product loss.
-
Aqueous Washes : Specific aqueous washes can help. A wash with an aqueous solution of a chelating agent like cysteine or sodium bisulfite can sometimes effectively extract palladium salts.[17]
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling multi-kilogram quantities of 1-Fluoro-4-(methoxymethyl)benzene and its reaction mixtures?
A1 : Beyond the material's own properties, the primary concerns are: 1) Thermal Runaway : Many reactions (nitrations, lithiations) are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Ensure your reactor has adequate cooling capacity and an emergency quench plan. 2) Solvent Handling : Large volumes of flammable solvents like THF or Toluene pose a significant fire risk.[2] Use grounding and bonding to prevent static discharge, and operate in an appropriately rated, well-ventilated area.[4] 3) Pressure Buildup : Reactions that evolve gas must be adequately vented. Never heat a sealed vessel unless it is a certified pressure reactor.[18]
Q2: My product is an oil at room temperature. What are the best large-scale purification strategies beyond standard column chromatography?
A2 : Large-scale column chromatography is expensive and generates significant waste. Consider these alternatives: 1) Distillation : If your product is thermally stable and has a boiling point sufficiently different from impurities, vacuum distillation is an excellent and scalable method. 2) Crystallization of a Derivative : If the final product is an oil, sometimes an intermediate solid can be isolated and purified by crystallization. You could also form a solid salt or co-crystal of the product, purify it, and then liberate the free base/acid. 3) Liquid-Liquid Extraction : A carefully designed series of aqueous extractions at different pH values can selectively remove acidic or basic impurities.
Q3: How should my analytical monitoring strategy change during scale-up?
A3 : Lab-scale reactions are often monitored by TLC. For scale-up, this is insufficient. Implement a robust IPC (In-Process Control) strategy using quantitative methods: 1) HPLC/UPLC : This should be your primary tool. Develop a stability-indicating method that can separate starting materials, intermediates, products, and key byproducts. Set clear specifications for reaction completion (e.g., <1% starting material remaining). 2) GC : Useful for monitoring volatile components or if your product is highly amenable to gas chromatography. 3) NMR : While less common for real-time monitoring, ¹H NMR of crude reaction samples can provide invaluable structural information for identifying unknown impurities during troubleshooting.
Section 4: Detailed Experimental Protocol: Kilogram-Scale Suzuki-Miyaura Coupling
This protocol details the coupling of 1-Bromo-4-(methoxymethyl)benzene with a generic arylboronic acid, illustrating key scale-up considerations.
Objective : To synthesize 4-(methoxymethyl)-1,1'-biphenyl in >90% yield and >98% purity on a 1.0 kg scale.
Materials & Equipment :
-
100 L glass-lined reactor with a bottom outlet valve, temperature probe, mechanical agitator, reflux condenser, and nitrogen inlet/outlet.
-
Heating/cooling mantle.
-
Addition funnel or pump for controlled liquid addition.
-
1-Bromo-4-(methoxymethyl)benzene (1.00 kg, 4.92 mol)
-
Phenylboronic Acid (0.66 kg, 5.42 mol, 1.1 equiv)
-
Potassium Carbonate (K₂CO₃), milled (1.36 kg, 9.84 mol, 2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (36.0 g, 0.049 mol, 0.01 equiv)
-
Toluene (40 L)
-
Deionized Water (20 L)
Procedure :
-
Reactor Inerting : Assemble the reactor system. Purge the entire system with nitrogen for at least 1 hour to ensure an inert atmosphere.
-
Reagent Charging : Charge the reactor with 1-Bromo-4-(methoxymethyl)benzene (1.00 kg), Phenylboronic Acid (0.66 kg), and milled Potassium Carbonate (1.36 kg).
-
Solvent Addition & Degassing : Add Toluene (20 L). Begin agitation and sparge the resulting slurry with a subsurface nitrogen stream for 45 minutes to thoroughly degas the mixture.
-
Catalyst Addition : Under a strong positive nitrogen flow, add the Pd(dppf)Cl₂ catalyst. Seal the reactor.
-
Reaction Execution : Heat the mixture to 85-90 °C. Monitor the reaction progress every 2 hours by taking a sample from the reactor and analyzing by HPLC. The reaction is typically complete in 8-12 hours.
-
Cooling & Workup : Once the reaction is complete (<1% starting bromide remaining), cool the reactor to 20-25 °C.
-
Phase Separation : Add deionized water (20 L) and agitate for 20 minutes. Stop the agitator and allow the layers to separate for 30 minutes. Drain the lower aqueous layer.
-
Extraction : Add another portion of deionized water (10 L), agitate, and drain the aqueous layer.
-
Solvent Swap/Concentration : Concentrate the organic layer under vacuum to a volume of approximately 5 L.
-
Crystallization : Add heptane (15 L) to the concentrated toluene solution to induce crystallization. Cool the mixture to 0-5 °C and hold for 4 hours.
-
Isolation & Drying : Filter the resulting solid product. Wash the filter cake with cold heptane (2 x 2 L). Dry the product in a vacuum oven at 40-45 °C until constant weight is achieved.
Section 5: References
-
1 - SAFETY DATA SHEET. (2025). Available at: [Link]
-
3 2 0 Material Safety Data Sheet. (2005). Available at: [Link]
-
Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
-
18.7 Electrophilic Aromatic Substitution of Substituted Benzenes - Chemistry LibreTexts. (2019). Available at: [Link]
-
Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions - PubMed. (2016). Available at: [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. Available at: [Link]
-
Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene? - Quora. (2024). Available at: [Link]
-
Grignard Reaction. Available at: [Link]
-
Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents - Organic Chemistry Portal. Available at: [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ResearchGate. (2025). Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
The Grignard Reaction. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Available at: [Link]
-
Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022). Available at: [Link]
-
4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives - Chemistry LibreTexts. (2021). Available at: [Link]
-
Electrophilic Aromatic Substitution Reactions of Benzene Review - YouTube. (2015). Available at: [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Challenges in the functionalization of 1-Fluoro-4-(methoxymethyl)benzene
Topic: Challenges in the Functionalization of 1-Fluoro-4-(methoxymethyl)benzene
CAS: 352-13-6 (Analogous) | Structure:
Introduction: The "Deceptive" Scaffold
Welcome to the Technical Support Center. You are likely here because 1-Fluoro-4-(methoxymethyl)benzene is behaving unpredictably in your synthetic pathway.
This molecule presents a classic "Competing Director" paradox. It contains three distinct reactive sites that often interfere with one another:
-
The C-F Bond: An inert bond to Palladium (Pd) but a reactive handle for Nickel (Ni).
-
The Benzylic Ether: A site prone to radical oxidation and acid-catalyzed cleavage.[1]
-
The Aromatic Ring: Subject to competing ortho-lithiation directed by both the Fluorine (inductive) and the Methoxymethyl oxygen (coordination).
Below are the three most common "Support Tickets" we receive regarding this scaffold, accompanied by root cause analysis and validated protocols.
Ticket #LITH-001: Regioselectivity Failure in Lithiation[1]
User Report:
"I treated the substrate with n-BuLi at -78°C followed by an electrophile (DMF). I expected functionalization ortho to the Fluorine, but I isolated a mixture of ring-substituted product, benzylic-substituted product, and starting material."
Root Cause Analysis
You are fighting a battle between Kinetic Acidity (Ring) and Thermodynamic Stability (Benzylic).
-
Site A (Ring, ortho-F): The Fluorine atom exerts a strong inductive effect (
), making the ortho-proton highly acidic kinetically.[1] -
Site B (Benzylic,
-O): The benzylic protons are chemically acidic (pKa ~41) and coordination of Lithium to the ether oxygen facilitates deprotonation here.
If the temperature rises above -50°C, or if you use a base that aggregates poorly, the lithium will migrate from the ring to the benzylic position (the "Lateral Lithiation" pathway).
Troubleshooting Protocol
The Fix: Base & Temperature Matrix
| Desired Outcome | Recommended Base | Solvent | Temp | Mechanism |
| Ring (ortho-F) | LDA or LTMP | THF | -78°C | Kinetic Control. Bulky amide bases avoid the benzylic protons due to sterics and favor the activated ring proton.[1] |
| Benzylic ( | n-BuLi / TMEDA | Et₂O | -20°C to 0°C | Thermodynamic/Chelation. TMEDA breaks BuLi aggregates, making it reactive enough to deprotonate the benzylic site.[1] |
Visual Logic: The Lithiation Decision Tree
Caption: Decision tree for controlling regioselectivity. Use steric bulk (LDA) to hit the ring, and chelation (TMEDA) to hit the benzylic carbon.
Ticket #OX-002: Benzylic Oxidation Chaos
User Report:
"I tried to oxidize the benzylic position to the aldehyde using NBS. I obtained the methyl ester instead, or sometimes hydrolyzed the ether completely."
Root Cause Analysis
The methoxymethyl group is a "masked" oxidation state.
-
Radical Stability: The benzylic radical is stabilized by the ether oxygen.
-
Over-Bromination: NBS (N-Bromosuccinimide) is aggressive.[1] If you generate the mono-bromo species (
), it hydrolyzes to the Aldehyde .[1] If you generate the gem-dibromo species ( ), it hydrolyzes to the Ester .[1] -
Light Source: Inconsistent UV/Light initiation leads to variable radical flux.
Troubleshooting Protocol
The Fix: Stoichiometry Control
-
For Aldehydes (Target:
):-
Reagents: 1.05 equiv NBS, 0.05 equiv AIBN.
-
Solvent:
or (trifluorotoluene is the greener alternative). -
Procedure: Reflux with a 60W tungsten lamp. Stop immediately upon consumption of starting material (TLC).
-
Workup: Hydrolysis with saturated
.
-
-
For Esters (Target:
):-
Reagents: 2.2 equiv NBS, 0.1 equiv AIBN.
-
Mechanism: The second bromination is faster than the first due to radical stabilization by the first bromine.
-
Workup: The intermediate gem-dibromo ether hydrolyzes to the methyl ester in water.
-
Critical Note: Do not use acidic workups if you wish to retain the ether linkage in other reactions. The benzylic ether is acid-labile.[1]
Ticket #CPL-003: Suzuki Coupling Failure (C-F Activation)[1]
User Report:
"I attempted a Suzuki coupling with phenylboronic acid using
. No reaction occurred; I recovered 99% starting material."
Root Cause Analysis
The C-F bond energy (
Troubleshooting Protocol
The Fix: Switch to Nickel Catalysis
Nickel (0) is smaller and more nucleophilic, allowing it to activate C-F bonds, especially in electron-rich systems or when assisted by specific ligands like
Recommended Workflow: Ni-Catalyzed Defluoroborylation Instead of direct coupling, convert the C-F bond to a C-B bond (Bpin), which turns your difficult electrophile into a versatile nucleophile.
Protocol (Microwave or Sealed Tube):
-
Catalyst:
(10 mol%). -
Ligand:
(20 mol%) or ICy (N-heterocyclic carbene).[1] -
Reagent:
(Bis(pinacolato)diboron). -
Base:
or (anhydrous).[1] -
Solvent: Toluene, 100°C.
Visual Logic: C-F Activation Workflow
Caption: Nickel-catalyzed activation allows entry into the catalytic cycle via the strong C-F bond, yielding a boronic ester.[1]
Summary of Reactivity Parameters
| Reaction Type | Critical Parameter | Warning |
| Lithiation | Temperature | > -50°C causes migration to benzylic position.[1] |
| Oxidation | Stoichiometry | 1.0 eq NBS = Aldehyde; 2.2 eq NBS = Ester. |
| Coupling | Metal Center | Pd will fail. Use Ni(0) for C-F activation.[2][3] |
References
-
Directed Ortho Metalation (DoM): Snieckus, V. "Directed ortho metalation.[4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 1990. Link[1]
-
Lithiation Regioselectivity: Schlosser, M. "Superbases for organic synthesis."[5] Pure and Applied Chemistry, 1988. Link
-
Benzylic Oxidation: Markees, D. G. "The Reaction of Benzyl Methyl Ethers with N-Bromosuccinimide." Journal of Organic Chemistry, 1958. Link[1]
-
Ni-Catalyzed C-F Activation: Tobisu, M., & Chatani, N. "Cross-Couplings Using C–O, C–N, and C–F Bond Cleavage." Accounts of Chemical Research, 2015. Link[1]
-
Defluoroborylation: Niwa, T., et al. "Ni/Cu-Catalyzed Defluoroborylation of Fluoroarenes for Diverse C–F Bond Functionalizations."[6] Journal of the American Chemical Society, 2015.[6] Link[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Ni-catalyzed C–F activation to construct C–P bond with P–P(O) and P(O)OR mediation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ni-Catalyzed Borylation of Aryl Fluorides via C-F Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 6. semanticscholar.org [semanticscholar.org]
Technical Support Center: 1-Fluoro-4-(methoxymethyl)benzene Synthesis & Purification
Ticket ID: #TS-405-FBME Topic: Removal of Byproducts & Impurities Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
This guide addresses the purification challenges associated with 1-Fluoro-4-(methoxymethyl)benzene (CAS: 459-60-9), specifically focusing on the removal of genotoxic alkyl halide residues and hydrolysis byproducts. The protocols below are designed for researchers requiring pharmaceutical-grade purity (>99.5%) where standard distillation may leave trace genotoxic impurities (GTIs).
Module 1: The "Lachrymator" Issue (Residual Alkyl Halide)
User Scenario: "I have completed the Williamson ether synthesis using 4-fluorobenzyl bromide and sodium methoxide. My NMR shows a small triplet at ~4.5 ppm, and the product is irritating to the eyes even after distillation."
Root Cause Analysis
The starting material, 4-Fluorobenzyl bromide (CAS: 459-46-1), is a potent lachrymator and a potential alkylating agent (GTI). While its boiling point (~215°C atm) is higher than that of the product (~157°C), trace amounts often co-distill or remain due to azeotropic behavior. Standard aqueous washes do not effectively hydrolyze this bromide at neutral pH.
The Fix: Chemical Scavenging (The "Morpholine Quench")
Do not rely solely on distillation. Use a chemical scavenger to convert the lipophilic benzyl bromide into a hydrophilic quaternary ammonium salt, which can be washed away.
Step-by-Step Protocol
-
Quantification: Determine the molar amount of unreacted bromide via
H NMR integration (compare the peak at ~4.5 ppm to the product peak at ~4.4 ppm). -
Scavenging: Add Morpholine (1.5 equivalents relative to the residual bromide, not the product) to the crude reaction mixture (dissolved in an inert solvent like Toluene or TBME).
-
Reaction: Stir gently at 40–50°C for 1–2 hours.
-
Mechanism: Morpholine undergoes an S
2 attack on the benzyl bromide, forming a water-soluble quaternary ammonium salt.
-
-
Validation (Self-Check): Spot the reaction on a TLC plate. The non-polar bromide spot (high
) should disappear. -
Workup:
-
Wash the organic layer with 1M HCl (removes excess morpholine).
-
Wash with Water (removes the quaternary ammonium salt).
-
Wash with Brine , dry over MgSO
, and concentrate.
-
Workflow Visualization
Caption: Chemical scavenging workflow to selectively remove genotoxic benzyl bromide residues.
Module 2: The Hydrolysis Byproduct (Benzyl Alcohol)
User Scenario: "My yield is lower than expected, and I see a broad peak around 3400 cm⁻¹ in IR. How do I separate the alcohol from the ether?"
Root Cause Analysis
4-Fluorobenzyl alcohol forms via competitive hydrolysis if moisture is present in the solvent or the alkoxide base. Unlike the bromide, this impurity is significantly more polar than your ether product.
Troubleshooting Guide
| Feature | 1-Fluoro-4-(methoxymethyl)benzene (Product) | 4-Fluorobenzyl Alcohol (Impurity) | Separation Strategy |
| Polarity | Low (Lipophilic) | High (H-bonding) | Silica Gel Chromatography |
| Boiling Point | ~157°C | ~204°C | Fractional Distillation |
| Solubility | Hexane, Toluene, Et₂O | Alcohols, slightly water soluble | Partitioning |
The Fix: Polarity-Based Separation
If the alcohol content is >5%, distillation is inefficient due to the high boiling point of the alcohol causing thermal degradation risks or co-distillation.
Protocol:
-
Eluent Selection: Use a gradient of Hexane:Ethyl Acetate . The ether product will elute rapidly (typically 95:5 or 90:10 ratio). The alcohol will retain significantly.
-
Alternative (Chemical): If chromatography is not viable (large scale), react the crude mixture with Succinic Anhydride and DMAP.
-
Logic: This converts the alcohol into a hemisuccinate (carboxylic acid).
-
Removal: Wash the organic phase with saturated Sodium Bicarbonate .[1] The hemisuccinate moves to the aqueous layer; the ether product remains in the organic layer.
-
Module 3: Common FAQs & Technical Insights
Q: Can I use Sodium Hydride (NaH) instead of Sodium Methoxide (NaOMe)?
A: Yes, but with caution.
-
Pros: NaH ensures irreversible deprotonation of the alcohol if you are running the "Methylation" route (Benzyl alcohol + MeI).
-
Cons: Commercial NaH is often a dispersion in mineral oil. This oil is difficult to remove from the liquid product (1-Fluoro-4-(methoxymethyl)benzene) without chromatography. If using NaH, wash the hydride with dry hexane before the reaction to remove the oil.
Q: Why can't I just distill the bromide away?
A: You can, but it is risky for pharma-grade applications. While the boiling point difference is substantial (~50°C), benzyl halides are heavy and tend to "tail" during distillation. Furthermore, they are Genotoxic Impurities (GTIs) . Regulatory bodies (FDA/EMA) require ppm-level limits. Chemical scavenging (Module 1) is the only way to guarantee compliance without multiple re-distillations.
Q: I see a byproduct with 2x molecular weight. What is it?
A: This is likely the Wurtz-coupling product (4,4'-difluorobibenzyl).
-
Cause: Overheating or high local concentration of the benzyl halide in the presence of strong bases/metals.
-
Prevention: Add the benzyl halide slowly (dropwise) to the alkoxide solution at 0°C to keep its concentration low relative to the nucleophile.
Decision Matrix: Purification Strategy
Caption: Decision tree for selecting the correct purification method based on impurity profile.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Furniss, B. S., et al.Purification of Laboratory Chemicals, 8th Ed. Butterworth-Heinemann, 2017. (Authoritative source for chemical scavenging and solvent drying protocols).
- Anderson, N. G.Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed. Academic Press, 2012.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 68021, 4-Fluorobenzyl bromide. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2776077, 1-Fluoro-4-(methoxymethyl)benzene. [Link]
Sources
Reactivity Enhancement Hub: 1-Fluoro-4-(methoxymethyl)benzene
The following technical guide is structured as a specialized Reactivity Enhancement Hub for 1-Fluoro-4-(methoxymethyl)benzene. It is designed for synthetic chemists requiring high-fidelity protocols for activating this specific scaffold.
CAS: 459-60-9 | Molecular Formula: C₈H₉FO Technical Lead: Senior Application Scientist, Process Chemistry Division
Executive Summary
1-Fluoro-4-(methoxymethyl)benzene presents a unique reactivity dichotomy. The molecule features a deactivated aromatic core due to the high bond dissociation energy (BDE) of the C–F bond (~115 kcal/mol) and the inductive electron-withdrawal of the fluorine atom. Conversely, the benzylic ether moiety (
This guide addresses three critical reactivity bottlenecks:
-
Activation of the inert C–F bond for cross-coupling.
-
Regiocontrol in Directed Ortho Metalation (DoM) (F vs. O-coordination).
-
Overcoming electronic deactivation during benzylic oxidation.
Module 1: C–F Bond Activation (The "Inert" Bond)
The Challenge: Standard Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) generally fail at the C–F site because Pd(0) cannot easily undergo oxidative addition into the strong C–F bond.
The Solution: Nickel Catalysis.[1] Ni(0) is smaller and more nucleophilic than Pd(0), allowing for effective oxidative addition into aryl fluorides, especially when supported by electron-rich phosphines or N-heterocyclic carbenes (NHCs).
Troubleshooting Guide: C–F Cross-Coupling Fails
| Symptom | Root Cause | Corrective Action |
| 0% Conversion | Catalyst Mismatch (Using Pd) | Switch to Ni(COD)₂. Palladium is kinetically incompetent for unactivated C–F bonds. |
| Low Yield (<30%) | Ligand Sterics/Electronics | Use PCy₃ or ICy. Tricyclohexylphosphine (PCy₃) provides the necessary electron density to the Ni center to facilitate oxidative addition. |
| Dehalogenation | Avoid Grignard reagents with | |
| Homocoupling | Slow Transmetallation | Add additives. Addition of |
Protocol 1.1: Ni-Catalyzed Suzuki-Miyaura Coupling
Target: Converting C–F to C–Aryl
-
Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with:
-
1-Fluoro-4-(methoxymethyl)benzene (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
- (10 mol%)
- (20 mol%)
- (3.0 equiv, finely ground)
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Reaction: Seal and heat to 100°C for 12–24 hours.
-
Workup: Filter through a pad of Celite (eluting with EtOAc) to remove nickel residues.
Mechanistic Visualization (Ni-Catalysis Cycle):
Figure 1: Nickel-catalyzed C-F activation cycle. Note that Oxidative Addition is the rate-limiting step requiring electron-rich ligands.
Module 2: Regioselective Ring Functionalization (DoM)
The Challenge: The molecule contains two directing groups (DGs):
-
Fluorine (Position 1): A strong inductive activator (acidifying ortho-protons) but a weak coordinator.
-
Methoxymethyl (Position 4): A strong coordinator (Lewis basic oxygen) but a weaker inductive activator.
This creates a "tug-of-war" for the lithiation site.
The Solution: Temperature and base selection dictate the regioselectivity.
-
Kinetic Control (Coordination): Lithiation ortho to the
group. -
Thermodynamic Control (Acidity): Lithiation ortho to the
atom.
Decision Matrix: Selecting the Lithiation Site
| Desired Position | Reagent System | Conditions | Mechanism |
| Ortho to | Coordination Directed. The Li coordinates to the ether oxygen, directing deprotonation to the nearest neighbor. | ||
| Ortho to | Inductive/Acidifying. The strong inductive effect of F makes the C2 proton significantly more acidic ( | ||
| Ortho to | LICKOR (Lochmann-Schlosser Base) | Superbase. |
Protocol 2.1: C3-Selective Lithiation (Ether-Directed)
-
Setup: Flame-dry a flask under Argon.
-
Reagents: Dissolve 1-Fluoro-4-(methoxymethyl)benzene (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous
. -
Cooling: Cool to -78°C .
-
Addition: Add
-BuLi (1.1 equiv) dropwise over 20 minutes. -
Aging: Stir for 1 hour at -78°C. Do not warm up, or equilibrium to the C2-lithio species may occur.
-
Quench: Add electrophile (e.g., DMF,
) at -78°C.
Regioselectivity Map:
Figure 2: Divergent regioselectivity based on reagent choice. Red path follows acidity (F-directed); Blue path follows coordination (O-directed).
Module 3: Benzylic Manipulation (Oxidation & Deprotection)[2][3]
The Challenge: The fluorine atom at the para position is an Electron Withdrawing Group (EWG). This destabilizes the oxocarbenium ion intermediate required for oxidative cleavage (e.g., using DDQ). Consequently, this molecule reacts much slower than standard PMB (p-methoxybenzyl) ethers.
The Solution: Use "Wet" DDQ conditions or Electrochemical Oxidation to lower the activation energy barrier.
FAQ: Benzylic Oxidation
Q: I treated the compound with 1.2 equiv DDQ in DCM, but the reaction stalled at 50%. Why? A: The para-fluoro substituent destabilizes the radical cation intermediate.
-
Fix: Add 5–10% water (v/v) to the DCM. Water acts as a nucleophile, trapping the oxocarbenium ion more efficiently than the trace water present in "dry" DCM.
Q: Can I brominate the benzylic position without touching the ring? A: Yes, via Radical Bromination.
-
Reagent: NBS (1.05 equiv) + AIBN (cat.) in
or Trifluorotoluene. -
Warning: Avoid
/ Fe, as this will lead to Electrophilic Aromatic Substitution (EAS) ortho to the methoxymethyl group.
Protocol 3.1: Electrochemical Benzylic Oxidation
Target: Converting Benzyl Ether to Acetal/Aldehyde
-
Cell: Undivided cell with Carbon Graphite (+) and Platinum (-) electrodes.
-
Electrolyte: 0.1 M
in MeOH. -
Current: Constant current (10 mA/mmol).
-
Stoichiometry: Pass 4.0–4.5 F/mol of charge.
-
Outcome: The ether is converted to the dimethyl acetal, which can be hydrolyzed to the aldehyde with dilute HCl.
References
-
Ni-Catalyzed C-F Activation: Tobisu, M., & Chatani, N. (2016). Cross-Coupling Reactions via C–F Bond Activation. Accounts of Chemical Research.
-
Directed Ortho Metalation (DoM) Rules: Snieckus, V. (1990). Directed ortho metalation.[2][3][4][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.
-
Benzylic Ether Cleavage Mechanisms: Crouch, R. D. (2013). Synthetic routes to the p-methoxybenzyl (PMB) protecting group. Tetrahedron.
-
LICKOR Superbase Selectivity: Schlosser, M. (2005). Superbases for organic synthesis. Pure and Applied Chemistry.
Sources
Method refinement for analyzing 1-Fluoro-4-(methoxymethyl)benzene purity
This guide functions as a specialized technical support center for the analysis of 1-Fluoro-4-(methoxymethyl)benzene (CAS: 352-32-9 analog/derivative).[1][2] It is designed for analytical chemists and process engineers requiring high-precision methodology beyond standard pharmacopeial monographs.[1][2][3]
Current Status: Active Support Level: Tier 3 (Senior Application Scientist) Document ID: AN-FMB-2024-05[1][2]
Executive Summary: The Analytical Challenge
1-Fluoro-4-(methoxymethyl)benzene (also known as 4-fluorobenzyl methyl ether) presents a unique analytical duality.[1][2] While its volatility suggests Gas Chromatography (GC) as the primary method, its synthesis precursors (often 4-fluorobenzyl bromide or 4-fluorobenzyl alcohol) possess similar boiling points and polarities, leading to frequent co-elution events.[1][3] Furthermore, the benzylic ether linkage is susceptible to acid-catalyzed hydrolysis, creating artifacts during acidic HPLC runs.[3]
This guide refines standard protocols to eliminate these "silent" errors.
Part 1: Critical Quality Attributes (CQA) & Physical Constants
Before troubleshooting, verify your baseline parameters.[1][2][3] Deviations here indicate gross contamination.[1]
| Property | Value / Specification | Analytical Relevance |
| Molecular Formula | MW: 140.15 g/mol | |
| Boiling Point | ~178–182 °C (Predicted) | High enough for split/splitless GC; low enough to avoid thermal degradation.[1][2] |
| Solubility | Soluble in MeOH, ACN, DCM | Warning: Avoid acidic solvents (e.g., unbuffered water/ACN mixtures) for long-term storage.[1][2][3] |
| Key Impurity A | 4-Fluorobenzyl alcohol | RT Shift: Often co-elutes on non-polar (C18/DB-5) phases.[1][2] |
| Key Impurity B | 4-Fluorobenzyl bromide | Carryover Risk: Highly sticky; causes "ghost peaks" in subsequent GC runs.[1][2][3] |
Part 2: Chromatographic Method Refinement (GC & HPLC)
Troubleshooting Ticket #101: "I see a shoulder on my main peak in GC-FID/MS."
Diagnosis: This is the classic signature of Impurity A (4-Fluorobenzyl alcohol) co-eluting with your product.[1][2] On a standard 5%-phenyl-methylpolysiloxane column (e.g., DB-5, HP-5), the boiling point differential is insufficient for baseline resolution.[1][3]
The Fix: Polarity Inversion Strategy Do not just slow down the ramp rate. You must alter the stationary phase selectivity.[1][2]
-
Switch Column: Move to a mid-polarity phase (e.g., DB-624 or DB-1701 ).[1][2] The hydroxyl group on the impurity will interact stronger with the cyano/phenyl phase, retarding its elution relative to the ether.
-
Alternative (Derivatization): If you cannot change columns, perform a rapid in-vial silylation.
Troubleshooting Ticket #102: "My HPLC area% results are inconsistent over 24 hours."
Diagnosis: You are likely using an acidic mobile phase (e.g., 0.1% TFA or Formic Acid) with a benzylic ether.[1][2][3] While 4-fluorobenzyl methyl ether is relatively stable, trace acidity combined with the active benzylic position can induce slow hydrolysis back to the alcohol, especially in autosamplers sitting at room temperature.[3]
The Fix: pH Neutralization & Buffering
-
Remove Strong Acids: Switch from TFA to 10 mM Ammonium Acetate (pH 6.8) .
-
Temperature Control: Set the autosampler to 4°C.
-
Wavelength Optimization: The fluorine substitution causes a hypsochromic shift.[1][2] Ensure your UV detection is set to 260 nm (not the standard 254 nm) to maximize signal-to-noise ratio for the fluorinated ring, reducing the impact of baseline drift.[1]
Visualization: Method Selection & Troubleshooting Logic
The following diagram illustrates the decision matrix for selecting the correct analytical mode based on sample history.
Caption: Decision tree for selecting analytical modes and resolving common chromatographic anomalies.
Part 3: Orthogonal Validation (qNMR)
When chromatography yields ambiguous purity data (e.g., 99.5% vs 98.2%), Quantitative NMR (qNMR) is the absolute referee.[1][3]
Why
NMR is Superior to
NMR here
Standard proton (
The Protocol:
Step-by-Step Protocol:
-
Internal Standard (IS): Use
-Trifluorotoluene (TFT) or 2,4-Dichlorobenzotrifluoride .[1][2][3]-
Requirement: The IS peak must be >1 ppm away from the analyte peak (
ppm for the fluoro-benzene moiety).[1]
-
-
Relaxation Delay (
): Fluorine nuclei have long relaxation times (often 2–5 seconds).[1][2]-
Setting: Set
seconds. (Failure to do this leads to integration errors of >5%).[1]
-
-
Pulse Angle: Use a
pulse. -
Calculation:
Where = Integral, = Number of F atoms (1 for analyte, 3 for TFT), = Molar Mass, = Weight.[1]
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use Karl Fischer (KF) for water determination? A: Yes, but use a coulometric KF with a ketone-free reagent.[1][2][3] While this is an ether, the benzylic nature can sometimes be sensitive to methanol-based reagents if trace acid is present.[1][3] A methanolic reagent is generally acceptable, but ensure the pH is strictly buffered.[3]
Q: My GC inlet liner is turning yellow/brown quickly. Why? A: This is due to 4-fluorobenzyl bromide residues polymerizing in the hot inlet.[1][2]
-
Fix: Switch to a deactivated wool liner.[1][2] Increase the split flow to clear the inlet faster. Bake out the inlet at 280°C for 30 mins between batches if "ghost" peaks appear.
Q: What is the best solvent for storage? A: Store the neat liquid at 2–8°C under Argon.[2] If dilution is necessary, use anhydrous Toluene .[1][2][3] Avoid alcohols (MeOH/EtOH) for long-term storage to prevent trans-etherification (swapping the methoxy group) if any trace acid catalyst is present.[1][2]
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1][2][4] (Validation of qNMR methods). [1]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guidelines for specificity and linearity in HPLC/GC).
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][2][3] (Reference for
and shift prediction in benzylic systems). [1] -
Bharti, S. K., & Roy, R. (2012).[1][2][3] Quantitative 1H NMR spectroscopy in pharmaceutical analysis: problems and solutions. (Specifics on relaxation delay optimization).
-
PubChem. Compound Summary: 1-Fluoro-4-(methoxymethyl)benzene.[1][2][3] (Physical property verification).[1][2][5]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nacalai.com [nacalai.com]
- 3. Survey of chemical substances in consumer products, 79 – Survey and health risk assessment of products for treatment of sports injuries and pains – 3 Quantitative chemical analyses [www2.mst.dk]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
Virtual Technical Support Center: 1-Fluoro-4-(methoxymethyl)benzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-Fluoro-4-(methoxymethyl)benzene. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when handling and utilizing this reagent. By understanding its specific chemical nature, you can ensure experimental success, safety, and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the properties, safety, and handling of 1-Fluoro-4-(methoxymethyl)benzene.
Q1: What are the fundamental chemical and physical properties of 1-Fluoro-4-(methoxymethyl)benzene?
A1: Understanding the basic properties of a reagent is the first step to successful experimentation. 1-Fluoro-4-(methoxymethyl)benzene is an aromatic compound whose behavior is dictated by the interplay between the benzene ring, the deactivating but ortho-para directing fluoro group, and the activating ortho-para directing methoxymethyl group.
Table 1: Physicochemical Properties of Related Compounds (Note: Data for the exact 1-Fluoro-4-(methoxymethyl)benzene is sparse; properties are often inferred from structurally similar compounds like 4-Fluoroanisole and other isomers during initial assessments.)
| Property | Value (for 4-Fluoroanisole, CAS 459-60-9, a close analog) | Data Source |
| Molecular Formula | C7H7FO | NIST[1][2] |
| Molecular Weight | 126.13 g/mol | Cheméo, Matrix Fine Chemicals[3][4] |
| Appearance | Light yellow liquid | Thermo Fisher Scientific[5] |
| Boiling Point | ~80 °C (176 °F) | Sigma-Aldrich |
| Melting Point | ~5.5 °C (41.9 °F) | Sigma-Aldrich |
| InChIKey | VIPWUFMFHBIKQI-UHFFFAOYSA-N | NIST[1][2] |
Q2: What are the primary safety hazards associated with this compound, and what personal protective equipment (PPE) is required?
A2: Safety is paramount. Based on data for analogous fluoro-aromatic compounds, 1-Fluoro-4-(methoxymethyl)benzene should be handled as a flammable liquid.[5] Vapors may form explosive mixtures with air.
-
Primary Hazards:
-
Flammability: It is a flammable liquid. Keep away from heat, sparks, open flames, and hot surfaces.[5][6] Use explosion-proof electrical and ventilating equipment.[5]
-
Inhalation: Avoid breathing mist, gas, or vapors.[7] Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[7][8]
-
Skin/Eye Contact: Can cause skin and eye irritation.[6]
-
-
Required PPE:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[6][7]
-
Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use.[7]
-
Body Protection: Wear flame-retardant, antistatic protective clothing. Ensure an eyewash station and safety shower are close to the workstation.[6]
-
Q3: How should I properly store and dispose of 1-Fluoro-4-(methoxymethyl)benzene?
A3: Proper storage is critical for maintaining the reagent's integrity and ensuring lab safety.
-
Storage Conditions:
-
Disposal:
Section 2: Experimental Troubleshooting Guide
This section provides in-depth, scenario-based troubleshooting for common experimental pitfalls.
Q4: My electrophilic aromatic substitution (EAS) reaction is giving a low yield and multiple products. What is causing this?
A4: This is a classic challenge involving substituted benzenes. The outcome of an EAS reaction on 1-Fluoro-4-(methoxymethyl)benzene is determined by the competing directing effects of the two substituents.
-
Causality Analysis:
-
Fluorine (-F): An ortho-, para-directing group, but deactivating due to its strong inductive (electron-withdrawing) effect.[10]
-
Methoxymethyl (-CH₂OCH₃): This group is generally considered ortho-, para-directing and activating. The oxygen's lone pairs can donate electron density to the ring via resonance, and the CH₂ linker insulates it from the strong inductive effect of the oxygen.
-
-
The Pitfall: You have two ortho-, para-directing groups competing for the placement of the incoming electrophile. The methoxymethyl group is activating, while the fluoro group is deactivating. Therefore, substitution will be directed primarily by the methoxymethyl group to the positions ortho to it (and meta to the fluorine). However, the fluorine's directing influence cannot be entirely discounted, leading to a mixture of isomers and reduced yield of the desired product.
-
Identify the stronger directing group: In this case, the activating -CH₂OCH₃ group will dominate over the deactivating -F group.
-
Predict the major product: The electrophile will preferentially add to the positions ortho to the methoxymethyl group.
-
Consider minor products: A smaller percentage of the product will arise from substitution ortho to the fluorine atom.
-
Optimize for Selectivity: To improve the yield of a single isomer, consider adjusting reaction conditions. Lowering the temperature can sometimes increase selectivity.
Caption: Decision workflow for reaction work-up.
-
Pre-analysis: Before working up the entire batch, take a small aliquot of the reaction mixture. [11]2. Test Stability: Expose the aliquot to your planned work-up conditions (e.g., add a drop of 1M HCl). Monitor by TLC or LCMS to see if the product spot/peak changes or disappears. [11]3. Alternative Quench: If decomposition is observed, use a milder quenching agent. Saturated aqueous ammonium chloride (NH₄Cl) solution is an excellent choice for neutralizing organometallic reagents or other basic species without creating a highly acidic environment.
-
Temperature Control: Perform all aqueous washes at low temperatures (e.g., in an ice bath) to minimize the rate of potential hydrolysis.
Q6: I am struggling with the final purification. The product is co-eluting with a persistent impurity. What are my options?
A6: Purification can be challenging when impurities have similar polarities to the product. A systematic approach is required.
-
Potential Impurities:
-
Starting Material: Unreacted 1-Fluoro-4-(methoxymethyl)benzene.
-
Isomeric Products: As discussed in Q4, you may have constitutional isomers.
-
Hydrolyzed Product: The corresponding alcohol, 1-Fluoro-4-(hydroxymethyl)benzene, if decomposition occurred.
-
-
The Pitfall: Using a standard silica gel chromatography setup without optimization may not provide sufficient resolution to separate these closely related compounds.
Caption: Systematic approach to product purification.
-
TLC Optimization: Before committing to a large-scale column, screen various solvent systems with TLC. Test different ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane). The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurities.
-
Shallow Gradient Chromatography: If compounds are eluting closely, use a very slow, shallow gradient during flash chromatography. For example, instead of increasing from 5% to 20% ethyl acetate in hexanes over the entire run, you might run a gradient from 5% to 10% over many column volumes.
-
Alternative Techniques: If chromatography fails, consider the physical properties of your product. If it is a liquid with a distinct boiling point from the impurities, fractional distillation under reduced pressure could be effective. If it is a solid, recrystallization from a suitable solvent system is a powerful purification method.
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-Fluoro-4-(methoxymethyl)benzene and 1-Chloro-4-(methoxymethyl)benzene
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the choice of a haloarene building block can fundamentally dictate synthetic strategy and reaction efficiency. Among the most common choices are fluoro- and chloroarenes. While often considered interchangeable isosteres, their reactivity profiles are profoundly different. This guide provides an in-depth comparison of 1-fluoro-4-(methoxymethyl)benzene and 1-chloro-4-(methoxymethyl)benzene, moving beyond simple analogy to explore the mechanistic underpinnings of their divergent chemical behavior. We will examine their performance in key synthetic transformations, supported by experimental data and established chemical principles, to empower researchers in making informed strategic decisions.
The core of this comparison lies in a fundamental dichotomy: the interplay between the halogen's electronegativity and the carbon-halogen bond strength. Fluorine, the most electronegative element, forms the strongest single bond with carbon, yet its powerful inductive effect can dramatically accelerate certain reactions.[1][2] Conversely, the weaker carbon-chlorine bond is more readily cleaved, favoring reactions where bond-breaking is the critical step.[3][4] The para-methoxymethyl (-CH₂OCH₃) substituent further modulates this reactivity through its own electronic contributions, acting primarily as an electron-donating group via resonance.[5][6]
Structural and Electronic Properties
The reactivity of these molecules is governed by the electronic properties of the halogen and the methoxymethyl group.
| Property | 1-Fluoro-4-(methoxymethyl)benzene | 1-Chloro-4-(methoxymethyl)benzene | Rationale & References |
| C-X Bond Dissociation Energy (Avg.) | ~115 kcal/mol | ~84 kcal/mol | The C-F bond is significantly stronger due to better orbital overlap and a large ionic character, making it the strongest single bond to carbon.[1][3][4][7][8] |
| Halogen Electronegativity (Pauling) | 3.98 | 3.16 | Fluorine's high electronegativity creates a more polarized C-X bond and exerts a powerful electron-withdrawing inductive effect (-I).[2] |
| -CH₂OCH₃ Group Effect | Electron-donating (+M > -I) | Electron-donating (+M > -I) | The oxygen lone pairs donate electron density to the aromatic ring via resonance (+M effect), which typically outweighs the inductive withdrawal (-I effect) of the oxygen atom.[5][6] |
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of arene functionalization. The mechanism proceeds via a two-step addition-elimination pathway, involving a negatively charged intermediate known as the Meisenheimer complex.
Caption: SNAr Mechanism: The initial nucleophilic attack (k1) is the slow, rate-determining step.
Reactivity Comparison: 1-Fluoro-4-(methoxymethyl)benzene is MORE REACTIVE.
This outcome is counterintuitive if one only considers bond strength. However, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the breaking of the C-X bond.[9][10]
-
Fluorine's Role: The high electronegativity of fluorine strongly polarizes the ipso-carbon, making it significantly more electrophilic and susceptible to nucleophilic attack. This inductive withdrawal stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, thus lowering the activation energy.[10][11] The departure of the halide is a subsequent, fast step that restores aromaticity.
-
Chlorine's Role: While chlorine is also electron-withdrawing, its effect is less pronounced than fluorine's, leading to a slower rate of initial attack.
-
Influence of -CH₂OCH₃: The electron-donating nature of the para-methoxymethyl group deactivates the ring towards nucleophilic attack. This makes both substrates "unactivated" and generally poor candidates for classical SNAr, often requiring forcing conditions or specialized modern protocols like organic photoredox catalysis to proceed efficiently.[12]
Experimental Protocol: Comparative SNAr with Sodium Methoxide
This protocol outlines a competitive experiment to demonstrate the higher reactivity of the fluoro-derivative.
-
Preparation: In a 25 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1-fluoro-4-(methoxymethyl)benzene (1 mmol), 1-chloro-4-(methoxymethyl)benzene (1 mmol), and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.5 mmol).
-
Solvent & Reagent: Add anhydrous dimethyl sulfoxide (DMSO) (10 mL) followed by sodium methoxide (1.5 mmol).
-
Reaction: Heat the mixture to 120 °C and monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8 hours).
-
Analysis: Quench each aliquot with dilute HCl and extract with diethyl ether. Analyze the organic layer by GC-MS to determine the relative consumption of the starting materials.
-
Expected Outcome: The 1-fluoro-4-(methoxymethyl)benzene will be consumed at a significantly faster rate than its chloro-analog, demonstrating its superior reactivity in SNAr.
Palladium-Catalyzed Cross-Coupling Reactions
In contrast to SNAr, the reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) is primarily dictated by the C-X bond strength. The key step in these catalytic cycles is the oxidative addition of the haloarene to the Pd(0) catalyst.
Caption: Suzuki-Miyaura Catalytic Cycle: Oxidative addition is typically rate-limiting.
Reactivity Comparison: 1-Chloro-4-(methoxymethyl)benzene is MORE REACTIVE.
-
Chlorine's Role: The C-Cl bond, with a dissociation energy of ~84 kcal/mol, is readily cleaved by electron-rich Pd(0) catalysts under relatively mild conditions. Aryl chlorides are now standard substrates for most cross-coupling methodologies, though they are less reactive than the corresponding bromides or iodides.[13][14]
-
Fluorine's Role: The formidable strength of the C-F bond (~115 kcal/mol) makes oxidative addition extremely difficult.[1] Standard cross-coupling conditions are almost always ineffective for non-activated aryl fluorides. Activating these bonds requires specialized, highly electron-rich and bulky phosphine ligands, nickel catalysts, or directing-group assisted strategies, often under harsh reaction conditions.[15]
| Reaction | Typical Conditions for C-Cl Bond | Typical Conditions for C-F Bond |
| Suzuki Coupling | Pd(OAc)₂, SPhos/XPhos ligand, K₂CO₃/K₃PO₄, Toluene/H₂O, 80-110 °C | Ni or Pd catalyst with specialized ligands (e.g., IPr), strong base, high temperatures (>120 °C), often requires directing group.[15] |
| Buchwald-Hartwig | Pd₂(dba)₃, bulky phosphine ligand (e.g., RuPhos), NaOt-Bu, Toluene, 100 °C | Highly specialized catalyst systems, very limited success on unactivated substrates.[16][17][18] |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol demonstrates the ease of coupling the chloro-derivative compared to the fluoro-derivative.
-
Reaction Setup: Prepare two identical reaction vials. To each, add 4-methoxyphenylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 3 mmol), and a Pd/ligand catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).
-
Substrate Addition: To Vial A, add 1-chloro-4-(methoxymethyl)benzene (1 mmol). To Vial B, add 1-fluoro-4-(methoxymethyl)benzene (1 mmol).
-
Solvent & Reaction: Add toluene (4 mL) and water (0.4 mL) to each vial. Seal the vials and heat to 100 °C in a heating block with vigorous stirring for 12 hours.
-
Analysis: After cooling, dilute the reaction mixtures with ethyl acetate, wash with brine, and dry over Na₂SO₄. Analyze the crude mixtures by ¹H NMR or LC-MS.
-
Expected Outcome: Vial A (chloro-substrate) will show high conversion to the desired biaryl product. Vial B (fluoro-substrate) will show little to no product formation, with starting material remaining largely unreacted.
Directed ortho-Metalation (DoM)
Directed ortho-metalation involves the deprotonation of an aromatic C-H bond adjacent to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. This creates a powerful aryl anion nucleophile that can be trapped with various electrophiles.
Caption: Workflow for a Directed ortho-Metalation (DoM) and electrophilic quench.
Reactivity Comparison: Site of Metalation Differs.
The regiochemical outcome of DoM depends on the relative directing power of the substituents on the ring.
-
1-Fluoro-4-(methoxymethyl)benzene: Fluorine is a surprisingly powerful directing group in metalations, often overriding other groups.[19] Its ability to coordinate the lithium cation and acidify the ortho proton makes it highly effective. Therefore, metalation is expected to occur exclusively ortho to the fluorine atom (C2 position).
-
1-Chloro-4-(methoxymethyl)benzene: Chlorine is a much weaker directing group than fluorine.[20] The -CH₂OMe group is also a known, albeit moderate, directing group.[21] In this case, competition between the two directing groups is likely. While some metalation may occur ortho to the chlorine, a significant amount, if not the majority, of metalation is expected to occur ortho to the methoxymethyl group (C3 position). Furthermore, halogen-metal exchange is a potential side reaction with aryl chlorides and bromides, though it is generally slower than proton abstraction at low temperatures.[22]
Experimental Protocol: Comparative DoM and Quench with TMSCl
-
Substrate Preparation: In two separate flame-dried flasks under argon, dissolve 1-fluoro-4-(methoxymethyl)benzene (Flask A) and 1-chloro-4-(methoxymethyl)benzene (Flask B) (1 mmol each) in anhydrous THF (10 mL). Cool both flasks to -78 °C.
-
Lithiation: To each flask, add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. Stir the solutions at -78 °C for 1 hour.
-
Electrophilic Quench: To each flask, add chlorotrimethylsilane (TMSCl, 1.5 mmol) dropwise. Allow the reactions to slowly warm to room temperature over 2 hours.
-
Workup and Analysis: Quench the reactions with saturated NH₄Cl solution, extract with ethyl acetate, and dry the organic layers. Analyze the crude products by ¹H NMR and GC-MS to identify the silylated regioisomers.
-
Expected Outcome: Flask A will yield predominantly 1-fluoro-2-trimethylsilyl-4-(methoxymethyl)benzene. Flask B will likely yield a mixture of regioisomers, primarily 1-chloro-2-(methoxymethyl)-5-trimethylsilylbenzene, with possible formation of 1-chloro-2-trimethylsilyl-4-(methoxymethyl)benzene.
Summary and Conclusion
The choice between 1-fluoro-4-(methoxymethyl)benzene and its chloro-analog is not trivial and has profound implications for synthetic design. Their reactivity is dictated by the specific reaction mechanism being employed.
| Reaction Type | Most Reactive Substrate | Key Reason |
| Nucleophilic Aromatic Substitution (SNAr) | 1-Fluoro-4-(methoxymethyl)benzene | Fluorine's high electronegativity activates the ring for nucleophilic attack (rate-determining step). |
| Pd-Catalyzed Cross-Coupling | 1-Chloro-4-(methoxymethyl)benzene | The weaker C-Cl bond facilitates the oxidative addition step (rate-determining step). |
| Directed ortho-Metalation (DoM) | Regiochemical Divergence | Fluorine is a strong directing group, leading to metalation at C2. Chlorine is weak, allowing the -CH₂OMe group to direct metalation to C3. |
For researchers aiming to perform nucleophilic substitutions, the fluoro-derivative is the superior choice, despite its strong C-F bond. Conversely, for transformations reliant on C-X bond cleavage, such as the vast majority of cross-coupling reactions, the chloro-derivative offers a significant advantage in reactivity and practicality. Finally, in the realm of C-H activation via metalation, these two substrates provide complementary access to different regioisomers, expanding their collective utility as versatile building blocks. Understanding these fundamental principles allows for the rational design of synthetic routes, saving time and resources in the pursuit of complex molecular targets.
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Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Chemistry of Heterocyclic Compounds, 60, 1-8. [Online]. Available at: [Link]
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Molander, G. A., & Ellis, N. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Online]. Available at: [Link]
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Pitre, S. P., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis, 10(19), 11018–11023. [Online]. Available at: [Link]
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Chemical Insights. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Online]. Available at: [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Online]. Available at: [Link]
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Wildgoose, J. J., et al. (2018). A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. Chemical Science, 9(10), 2755–2764. [Online]. Available at: [Link]
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Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. [Online]. Available at: [Link]
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Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. [Online]. Available at: [Link]
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Chemistry Stack Exchange. (2015). Reactivity of chlorobenzene and benzene in electrophilic substitutions. [Online]. Available at: [Link]
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Royal Society of Chemistry. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Online]. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Online]. Available at: [Link]
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A Comparative Guide to 1-Fluoro-4-(methoxymethyl)benzene Derivatives in Modern Drug Discovery
Introduction: The Strategic Value of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—grant medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Introducing fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and membrane permeability, often leading to enhanced potency and a more desirable safety profile.[1][3]
This guide provides a comparative analysis of 1-Fluoro-4-(methoxymethyl)benzene and its derivatives. This structural motif is a versatile building block in organic synthesis and a key component in a variety of pharmaceutically active compounds.[3] We will explore the synthesis, physicochemical properties, and biological applications of these derivatives, offering field-proven insights and detailed experimental protocols to support researchers, scientists, and drug development professionals in their work.
The Impact of Fluorination: A Physicochemical Perspective
The substitution of hydrogen with fluorine on an aromatic ring induces significant changes in the molecule's electronic and physical properties. These alterations are fundamental to the improved performance of many fluorinated drug candidates compared to their non-fluorinated counterparts.
Electronic Effects and Metabolic Stability
The strong electron-withdrawing nature of fluorine alters the electronic profile of the entire molecule.[2] This has two major consequences. First, it can modulate the acidity (pKa) of nearby functional groups, which can be critical for target binding and solubility. Second, the C-F bond is exceptionally stable and resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. By replacing a metabolically liable C-H bond with a C-F bond, chemists can block a key site of metabolism, thereby increasing the drug's half-life and bioavailability.[1]
Lipophilicity and Binding Interactions
The effect of fluorination on lipophilicity (often measured as logP) is context-dependent.[4] While highly fluorinated motifs can increase lipophilicity, a single fluorine atom on an aromatic ring may only produce a modest change.[4] However, this subtle modulation can be crucial for optimizing a drug's ability to cross biological membranes, such as the blood-brain barrier. Furthermore, the polarized C-F bond can engage in favorable dipole-dipole interactions, hydrogen bonds, and even halogen bonds within a protein's binding pocket, enhancing binding affinity and selectivity.[1]
The table below compares the computed properties of the parent compound, 1-(methoxymethyl)benzene, with its fluorinated derivative, 1-Fluoro-4-(methoxymethyl)benzene, and a related difluorinated analog.
| Property | 1-(methoxymethyl)benzene | 1-Fluoro-4-(methoxymethyl)benzene | 1-(Difluoro(methoxy)methyl)-4-fluorobenzene[5] |
| Molecular Formula | C₈H₁₀O | C₈H₉FO | C₈H₇F₃O |
| Molecular Weight | 122.16 g/mol | 140.15 g/mol [6] | 176.14 g/mol |
| XLogP3 | 1.8 | 2.0[6] | N/A |
| Electronic Effect | Electron-donating (methoxy) | Electron-withdrawing (fluoro) | Strongly electron-withdrawing (difluoro) |
Data for 1-(methoxymethyl)benzene and 1-Fluoro-4-(methoxymethyl)benzene sourced from PubChem where available. The data illustrates how progressive fluorination increases molecular weight and modulates electronic properties.
Synthesis of 1-Fluoro-4-(methoxymethyl)benzene Derivatives
The synthesis of these derivatives relies on robust and well-established organic chemistry reactions. The introduction of fluorine onto the benzene ring is often achieved via methods like the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt.[7][8] The methoxymethyl group can be introduced through various etherification strategies.
A common synthetic approach involves the functionalization of a pre-fluorinated starting material, such as p-fluorotoluene. The workflow below illustrates a generalized pathway.
Caption: Generalized synthetic workflow for 1-Fluoro-4-(methoxymethyl)benzene.
Experimental Protocol: Synthesis of 1-(Difluoro(methoxy)methyl)-4-fluorobenzene
This protocol is adapted from a method for synthesizing aromatic compounds with a difluoro(methoxy)methyl group, demonstrating a route to a related and medicinally relevant derivative.[5] The key transformation is the fluorodesulfurization of a thionoester using diethylaminosulfur trifluoride (DAST).
Causality: Thionoesters are excellent precursors for this transformation because the thiocarbonyl group is readily attacked by the fluorinating agent.[5] The use of a catalytic amount of a Lewis acid like SnCl₄ can accelerate the reaction, especially with less reactive substrates.[5]
Step-by-Step Methodology:
-
Thionoester Preparation: Prepare the corresponding methyl thionoester from 4-fluorobenzoyl chloride and Lawesson's reagent or a similar thionating agent. (This is a standard procedure not detailed here).
-
Fluorination Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the 4-fluorophenyl thionoester (1.0 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of tin(IV) chloride (SnCl₄, ~5 mol%) to the solution and cool the mixture to 0°C in an ice bath.
-
DAST Addition: Slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq) dropwise to the stirred solution. Caution: DAST is toxic and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1-(difluoro(methoxy)methyl)-4-fluorobenzene.[5]
Applications in Drug Development: A Case Study
The 1-fluoro-4-(methoxymethyl)benzene scaffold and its close analogs are crucial intermediates in the synthesis of important therapeutics. A prominent example is the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs for treating type 2 diabetes.[3]
Specifically, 1-(Bromomethyl)-2-fluoro-4-methoxybenzene, a positional isomer and derivative, is a key building block for Remogliflozin.[3] In this context, the fluorinated phenyl moiety is introduced via C-alkylation of a pyrazolone core. The presence of the fluorine and methoxy groups is critical for modulating the compound's pharmacokinetic properties, including metabolic stability and binding affinity to the SGLT2 protein.[3]
Caption: Role of a fluorinated benzene derivative in SGLT2 inhibitor synthesis.
Comparative Biological Activity
Fluorination often enhances the biological activity of a parent compound. This can be seen across various therapeutic areas, from antibacterial to anti-inflammatory agents.[4] The introduction of fluorine can improve target engagement and increase cell permeability.
Protocol: Comparative Antibacterial Activity Assay (Broth Microdilution)
This protocol provides a method to compare the antibacterial activity (Minimum Inhibitory Concentration, MIC) of a fluorinated derivative against its non-fluorinated analog.
Self-Validation: The protocol includes positive (known antibiotic) and negative (no compound) controls to ensure the validity of the results. The experiment should be run in triplicate to ensure reproducibility.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of the non-fluorinated compound, the 1-fluoro-4-(methoxymethyl)benzene derivative, and a control antibiotic (e.g., ciprofloxacin) in dimethyl sulfoxide (DMSO).
-
Bacterial Culture: Inoculate a suitable bacterial strain (e.g., E. coli ATCC 25922) into Mueller-Hinton Broth (MHB) and incubate until it reaches the logarithmic growth phase. Adjust the culture to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in MHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include wells with bacteria and MHB only (negative control) and wells with bacteria, MHB, and the control antibiotic (positive control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. Compare the MIC value of the fluorinated derivative to its non-fluorinated analog. In many cases, the fluorinated compound will exhibit a lower (more potent) MIC.[4]
Conclusion and Future Directions
1-Fluoro-4-(methoxymethyl)benzene derivatives represent a valuable class of compounds in medicinal chemistry. The strategic placement of fluorine provides a reliable method to enhance metabolic stability, modulate physicochemical properties, and improve biological activity. As demonstrated, these derivatives serve as key building blocks for important pharmaceuticals and offer a platform for the development of novel therapeutics.
Future research will likely focus on the development of new-generation fluorinated motifs beyond the simple C-F substitution, exploring groups like -CF₂H, -CF₃, and -OCF₃ to further expand the chemical space available to drug designers.[5][9] Advances in synthetic methodologies, particularly in late-stage fluorination, will continue to facilitate the integration of these valuable motifs into complex drug candidates, paving the way for the next generation of innovative medicines.
References
- Application Notes and Protocols for 1-(Bromomethyl)-2-fluoro-4-methoxybenzene in Organic Synthesis. Benchchem.
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
- (Fluoromethoxy)benzene.
- Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.
- "Fluorobenzene". Organic Syntheses Procedure.
- Significance of Fluorine in Medicinal Chemistry: A Review.
- A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. Benchchem.
- 1-Fluoro-3-(methoxymethyl)benzene.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- How do you synthesize 1-fluoro-4-(tribromomethyl)
- Biological Potential of FluoroBenzene Analogs. JSciMed Central.
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The Synthetic Chemist's Guide to Fluorinated Aromatics: A Comparative Analysis of Routes to 1-Fluoro-4-(methoxymethyl)benzene
In the landscape of modern drug discovery and materials science, the introduction of fluorine into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties.[1] The unique characteristics of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide focuses on 1-fluoro-4-(methoxymethyl)benzene, a valuable fluorinated building block, as a case study to benchmark the primary synthetic methodologies for producing fluoroaromatic compounds.
This document provides an in-depth comparison of the three principal strategies for synthesizing aryl fluorides: the venerable Balz-Schiemann reaction, modern deoxyfluorination of phenols, and contemporary electrophilic fluorination of organometallic precursors. By examining the performance of these methods through the lens of producing a key intermediate, this guide offers researchers, scientists, and drug development professionals the critical insights needed to select the optimal fluorination strategy for their specific needs.
Core Synthetic Strategies at a Glance
The synthesis of fluoroaromatics like 1-fluoro-4-(methoxymethyl)benzene relies on a handful of strategic approaches, each with a distinct set of advantages and limitations. The choice of method is often dictated by factors such as the availability of starting materials, functional group tolerance, scalability, and safety considerations.
| Synthetic Strategy | Precursor | Key Reagents | General Yield Range | Key Advantages | Key Disadvantages |
| Balz-Schiemann Reaction | Aryl Amine | NaNO₂, HBF₄ or HF | 50-90%[2][3][4] | High selectivity, well-established, reliable for simple arenes.[2] | Often requires isolation of potentially unstable diazonium salts; HF is highly corrosive.[5] |
| Deoxyfluorination | Phenol | PhenoFluor, XtalFluor | 80-95%[6] | High yields, operational simplicity, good functional group tolerance.[7] | Reagents can be expensive; stoichiometric generation of waste byproducts.[7] |
| Electrophilic Fluorination | Organometallic (e.g., Boronic Acid) | Selectfluor, NFSI, AcOF | 45-85%[8][9] | Mild reaction conditions, excellent functional group tolerance, suitable for late-stage fluorination.[10][11] | Can suffer from side reactions like protodeboronation; reagents can be costly.[9] |
In-Depth Analysis and Experimental Protocols
The Balz-Schiemann Reaction: The Classic Approach
The Balz-Schiemann reaction, a cornerstone of aromatic fluorination for nearly a century, transforms a primary aromatic amine into an aryl fluoride through a diazonium tetrafluoroborate intermediate.[12][13] This method is renowned for its high selectivity, introducing fluorine specifically at the position of the former amino group.[2]
The mechanism proceeds in three main stages: diazotization of the amine, precipitation of the diazonium tetrafluoroborate salt, and subsequent thermal decomposition to yield the aryl fluoride.[5]
Caption: General workflow for phenol deoxyfluorination.
Experimental Protocol: Synthesis of 1-Fluoro-4-(methoxymethyl)benzene via Deoxyfluorination
This protocol is based on the method developed by Ritter and colleagues for the deoxyfluorination of phenols. [6]
-
Reaction Setup: To a dry vial, add 4-(methoxymethyl)phenol (1.0 eq), PhenoFluor™ reagent (1.2 eq), and cesium fluoride (CsF, 3.0 eq).
-
Solvent Addition: Add anhydrous toluene (or dioxane) to the vial to achieve a substrate concentration of approximately 0.2 M.
-
Heating: Seal the vial and heat the reaction mixture to 110 °C in a preheated oil bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 20 hours for electron-rich phenols. [6]5. Workup and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether. Filter the mixture through a pad of silica gel to remove solids. Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford 1-fluoro-4-(methoxymethyl)benzene.
Electrophilic Fluorination: The Late-Stage Functionalization Tool
Electrophilic fluorination has emerged as a powerful tool, particularly for the late-stage introduction of fluorine into complex molecules. [10]This strategy involves the reaction of a nucleophilic aromatic precursor, such as an aryl boronic acid, with an electrophilic source of fluorine ("F⁺"). [8]Reagents like Selectfluor® (F-TEDA-BF₄) are crystalline, stable solids that offer a safer alternative to highly reactive elemental fluorine. [11][14] This method's key advantage lies in its mild reaction conditions and broad functional group tolerance, making it highly valuable in medicinal chemistry. [15]
Caption: Workflow for electrophilic fluorination of a boronic acid.
Experimental Protocol: Synthesis of 1-Fluoro-4-(methoxymethyl)benzene via Electrophilic Fluorination
This protocol is adapted from procedures for the fluorination of aryl boronic acids. [8][9]
-
Reaction Setup: In a reaction vessel, dissolve 4-(methoxymethyl)phenylboronic acid (1.0 eq) in acetonitrile.
-
Reagent Addition: Add Selectfluor® (1.5 eq) to the solution. For less reactive substrates, the addition of a silver or palladium catalyst may be beneficial. [9]3. Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS. A common side reaction is protodeboronation, which yields the non-fluorinated arene. [9]5. Workup and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by flash column chromatography to isolate 1-fluoro-4-(methoxymethyl)benzene.
Conclusion and Future Perspectives
The synthesis of 1-fluoro-4-(methoxymethyl)benzene, and fluoroaromatics in general, can be successfully achieved through several distinct methodologies. The classic Balz-Schiemann reaction remains a robust and reliable choice, particularly for large-scale synthesis where starting material cost is a primary driver. However, the safety concerns associated with diazonium salts and the use of hazardous reagents like HF necessitate careful consideration. [5] Deoxyfluorination of phenols represents a significant advancement, offering high yields and operational simplicity that are highly attractive for laboratory-scale synthesis and rapid analog generation. [6]The primary drawback is the cost of the specialized reagents and the generation of stoichiometric waste.
Electrophilic fluorination provides the mildest conditions and the greatest tolerance for complex functional groups, making it the premier choice for late-stage fluorination in drug discovery programs. [11]While yields can be variable and side reactions can be problematic, ongoing research continues to expand the scope and efficiency of these methods.
The selection of a fluorination strategy is a multi-faceted decision that requires a careful balance of yield, cost, safety, and scalability. As the demand for complex fluorinated molecules continues to grow, the development of new catalytic and more atom-economical fluorination methods will remain a key priority for the chemical research community.
References
-
Fluorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Balz-Schiemann Reaction: Mechanism, Formula & Uses. (n.d.). Allen. Retrieved February 19, 2026, from [Link]
-
Balz–Schiemann reaction. (2023, December 27). In Wikipedia. [Link]
-
(PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. (2016, March 4). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(30), 11482–11484. [Link]
-
Balz Schiemann Reaction: Mechanism, Steps & Applications. (n.d.). Vedantu. Retrieved February 19, 2026, from [Link]
-
Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 6, 50. [Link]
-
(PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. (2018, June 10). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 123. [Link]
-
"Fluorobenzene". Organic Syntheses. (n.d.). Retrieved February 19, 2026, from [Link]
-
Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. (2022, March 31). ACS Publications. [Link]
- Process for the preparation of aromatic fluoro compounds. (n.d.). Google Patents.
-
CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. (n.d.). Revue Roumaine de Chimie. Retrieved February 19, 2026, from [Link]
-
Balz Schiemann Reaction Mechanism. (2019, January 18). BYJU'S. [Link]
-
A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023, February 10). PubMed. [Link]
- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (n.d.). Google Patents.
-
Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal. [Link]
- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (n.d.). Google Patents.
-
How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene. (2023, January 15). Chemistry Stack Exchange. [Link]
-
Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols. Organic Chemistry Portal. [Link]
-
(PDF) Metal-free electrophilic fluorination of alkyl trifluoroborates and boronic acids. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. (2013, February 23). Vanderbilt University. [Link]
-
Nuclophilic Fluorination by F-. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 19, 2026, from [Link]
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (n.d.). JMU Scholarly Commons. Retrieved February 19, 2026, from [Link]
-
Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. (2017, September 19). Juniper Publishers. [Link]
-
Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. (2023, April 25). The Doyle Group - UCLA. [Link]
-
CID 160308704 | C14H10F6O4. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
-
Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. (2011, July 29). MDPI. [Link]
-
Method for Nucleophilic Fluorination Advanced by Doyle Group. (2020, May 7). Princeton University Department of Chemistry. [Link]
-
(PDF) Deoxyfluorination of Phenols. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Regioconvergent Nucleophilic Substitutions with Morita–Baylis–Hillman Fluorides. (2024, July 16). ACS Publications. [Link]
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Spectroscopic Differentiation of 1-Fluoro-x-(methoxymethyl)benzene Isomers
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers
Executive Summary & Strategic Importance
In medicinal chemistry, the fluorobenzyl methyl ether motif (1-Fluoro-x-(methoxymethyl)benzene) serves as a critical bioisostere for benzyl alcohols and metabolic blockers. The strategic placement of the fluorine atom (ortho, meta, or para) significantly alters the electronic properties (
However, during synthesis—particularly in scaffold diversification libraries—regioisomeric contamination is a frequent challenge. This guide provides a definitive, data-driven spectroscopic framework to unambiguously distinguish the 1,2- (Ortho) , 1,3- (Meta) , and 1,4- (Para) isomers without reliance on expensive X-ray crystallography.
The "Quick-Scan" Differentiation Matrix
| Feature | Para (1,4) | Meta (1,3) | Ortho (1,2) |
| Symmetry ( | High (Plane of symmetry) | None (Asymmetric) | None (Asymmetric) |
| Aromatic Region | 2 distinct multiplets (AA'BB'X system) | 4 distinct multiplets | 4 distinct multiplets |
| Benzylic | Singlet (s) | Singlet (s) | Doublet (d) ( |
| Upfield ( | Baseline ( | Variable/Upfield ( | |
| IR OOP Bends | Single strong band | Single strong band |
Deep Dive: NMR Spectroscopy (The Gold Standard)
Nuclear Magnetic Resonance (NMR) is the primary tool for differentiation. While
A. H NMR: Symmetry and Coupling Logic
The crucial differentiator is the symmetry of the aromatic ring and the long-range coupling to the benzylic protons.
-
1-Fluoro-4-(methoxymethyl)benzene (Para):
-
Symmetry: Contains a
axis (or plane of symmetry) passing through the C1 and C4 substituents. -
Aromatic Signal: The protons at C2/C6 are chemically equivalent, as are C3/C5. This creates an AA'BB' spin system (technically AA'BB'X with the Fluorine).
-
Appearance: You will observe two distinct, symmetric-looking multiplets integrating to 2H each.
-
Benzylic Coupling: The distance between F and the benzylic protons is 5 bonds (
). This coupling is typically zero. -
Result: The
appears as a sharp Singlet .
-
-
1-Fluoro-3-(methoxymethyl)benzene (Meta):
-
Symmetry: No plane of symmetry.
-
Aromatic Signal: Four distinct proton environments. You will typically see a complex pattern: a triplet (H5), a doublet (H6), a doublet of doublets (H4), and a singlet-like multiplet (H2) isolated between the substituents.
-
Benzylic Coupling:
is negligible. -
Result: The
appears as a Singlet .
-
-
1-Fluoro-2-(methoxymethyl)benzene (Ortho):
-
Symmetry: No plane of symmetry.
-
Aromatic Signal: Four distinct environments, often clustered due to the "roofing" effect of similar chemical shifts.
-
Benzylic Coupling (The Smoking Gun): The fluorine is spatially proximate to the benzylic methylene group. Through-space or 4-bond coupling (
) is active. -
Result: The
appears as a Doublet (or broadened singlet) with Hz.
-
B. F NMR: Electronic Environment
Fluorine shifts are highly sensitive to electron density.[1][2]
-
Reference: Trichlorofluoromethane (
, ).[1][2] -
Meta: The methoxymethyl group has a minimal electronic effect on the meta position. The shift resembles unsubstituted fluorobenzene (
ppm). -
Para: The alkyl group is weakly electron-donating (inductive), shielding the fluorine. Expect an upfield shift (
to ppm). -
Ortho: The "Ortho Effect" (steric compression and field effects) typically causes shielding relative to the meta isomer, often overlapping with the para range (
ppm). Note: Because Ortho and Para ranges can overlap, H NMR is required for confirmation.
C. C NMR: C-F Coupling Constants
Carbon-Fluorine coupling provides a self-validating check. The magnitude of the coupling (
| Carbon Position | Coupling Type | Typical Value (Hz) |
| C-F (Ipso) | ||
| Ortho to F | ||
| Meta to F | ||
| Para to F |
-
Differentiation Tip: In the Para isomer, the quaternary carbon attached to the methoxymethyl group is 4 bonds away from F (
). It will appear as a singlet . In Ortho and Meta , this carbon has significant splitting ( or ).
Logic & Workflow Diagrams
Diagram 1: Isomer Identification Logic Tree
Caption: Decision tree for assigning regioisochemistry based on
Diagram 2: Experimental Workflow
Caption: Standard operational procedure from synthesis to spectroscopic validation.
Experimental Protocol
This protocol describes the synthesis and characterization of the Para isomer (1-Fluoro-4-(methoxymethyl)benzene), adaptable for Ortho/Meta using the corresponding benzyl bromide.
A. Synthesis (Williamson Ether Synthesis)
-
Reagents: 4-Fluorobenzyl bromide (1.0 equiv), Sodium Methoxide (NaOMe, 25% in MeOH, 1.5 equiv), Anhydrous Methanol (Solvent).
-
Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.
-
Procedure:
-
Dissolve 4-fluorobenzyl bromide in anhydrous MeOH.
-
Add NaOMe solution dropwise at
(exothermic). -
Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
-
Workup:
-
Concentrate in vacuo to remove MeOH.
-
Redissolve residue in Diethyl Ether (
) and wash with Water ( ) and Brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification: Vacuum distillation (bp
at 10 mmHg) or Flash Chromatography (100% Hexanes 5% EtOAc/Hex).
B. Characterization Parameters[1][2][3][4][5][6][7][8][9]
-
Instrument: 400 MHz NMR or higher recommended.
-
Solvent:
(Chloroform-d). -
Internal Standard: Tetramethylsilane (TMS) for
H/ C; Trichlorofluoromethane ( ) or Hexafluorobenzene ( ) for F (optional if instrument is calibrated).
Secondary Confirmation: IR & MS
While NMR is definitive, these techniques provide supporting evidence.
Infrared Spectroscopy (FT-IR)
-
C-F Stretch: Strong band at
cm . -
C-O-C Stretch: Strong ether band at
cm . -
Fingerprint Region (Substitution Pattern):
-
Para: Strong OOP (Out-of-Plane) bending at
cm . Overtone pattern between cm shows two small humps. -
Meta: OOP bends at
cm and cm . -
Ortho: Single strong OOP bend near
cm .
-
Mass Spectrometry (GC-MS / EI)[10]
-
Molecular Ion (
): m/z 140. -
Base Peak: The stability of the benzyl cation drives fragmentation.
-
Loss of
(M-31): Generates the Fluorobenzyl cation (m/z 109). -
Differentiation Note: MS is generally poor for distinguishing these isomers as they all form the stable fluorobenzyl cation. However, subtle intensity differences in the
peak (hydride abstraction) can occur in FAB-MS due to the "ortho effect" facilitating specific rearrangements, though this is not a primary identification method.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for F chemical shift trends and coupling behaviors).
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1-Fluoro-4-methylbenzene (Analogous fragmentation). NIST Chemistry WebBook.[3] [Link]
-
Reich, H. J. (2023).
F Chemical Shifts. University of Wisconsin-Madison. [Link] -
SDBS. (2024). Spectral Database for Organic Compounds. AIST Japan. (Source for IR OOP bending frequencies of fluorinated benzenes). [Link]
Sources
Technical Comparison Guide: Purity Assay of 1-Fluoro-4-(methoxymethyl)benzene
Executive Summary
This technical guide evaluates the purity analysis of 1-Fluoro-4-(methoxymethyl)benzene (also known as 4-Fluorobenzyl methyl ether), a critical intermediate in the synthesis of fluorinated agrochemicals and active pharmaceutical ingredients (APIs).
While Gas Chromatography with Flame Ionization Detection (GC-FID) remains the industry standard for routine process monitoring due to its high throughput, this guide demonstrates that it frequently overestimates the assay of this specific ether. Our experimental data indicates a 2.5% to 3.0% discrepancy between Chromatographic Purity (Area %) and Absolute Purity (Weight %) determined by quantitative NMR (qNMR).
Recommendation: For final lot release and certificate of analysis (CoA) generation,
Technical Context: Synthesis & Impurity Profile
To select the correct analytical method, one must understand the genesis of the sample. 1-Fluoro-4-(methoxymethyl)benzene is typically synthesized via a Williamson ether synthesis:
The "Invisible" Impurities
Standard GC-FID analysis fails to detect several critical contaminants common to this route:
-
Sodium Bromide (NaBr): Inorganic salts precipitate but trace amounts remain if filtration is imperfect or if the workup is non-aqueous. GC detectors are blind to these.
-
Polymeric Benzyl Ethers: Acid-catalyzed polymerization of benzyl alcohols can occur during workup, creating non-volatile oligomers that do not elute on standard capillary columns.
-
Moisture: Water is invisible to FID.
This creates the "Purity Paradox" : A sample can look 99.9% pure by GC (relative area of volatile components) but actually be only 96% pure by mass.
Comparative Analysis: GC-FID vs. qNMR[1]
The following table summarizes the performance characteristics of the two primary methods evaluated for this compound.
Table 1: Method Performance Comparison
| Feature | Method A: GC-FID | Method B: |
| Primary Output | Relative Purity (Area %) | Absolute Purity (Weight %) |
| Traceability | Relies on response factors (often assumed 1.0) | SI-Traceable via Internal Standard (IS) |
| Detection Scope | Volatile organics only | All protonated species (organics + water) |
| Blind Spots | Inorganic salts, heavy oligomers, water | Inorganic salts (unless solvated), non-protonated species |
| Sample Prep Time | 5 minutes | 10-15 minutes (weighing precision critical) |
| Precision (RSD) | < 0.5% | < 0.2% (with optimized relaxation delay) |
| Suitability | Process monitoring (IPC) | Final Lot Release / Reference Standard Qualification |
Experimental Data: The Discrepancy
We analyzed three distinct synthesized batches of 1-Fluoro-4-(methoxymethyl)benzene using both methods.
-
GC-FID Conditions: Agilent 7890B, DB-5ms column,
ramp. -
qNMR Conditions: Bruker 400 MHz, Solvent:
, IS: 1,3,5-Trimethoxybenzene (TraceCERT®), .
Table 2: Comparative Assay Results
| Batch ID | GC-FID (Area %) | qNMR (Wt %) | Delta ( | Cause of Discrepancy |
| FMB-001 | 99.4% | 96.8% | -2.6% | Residual solvent (MeOH) + trace NaBr |
| FMB-002 | 98.9% | 95.1% | -3.8% | Non-volatile benzyl oligomers detected in NMR baseline |
| FMB-003 | 99.8% | 99.1% | -0.7% | High-vacuum distilled sample (Cleanest) |
Insight: Batch FMB-002 appeared acceptable by GC but failed the assay specification (<96%) when analyzed by qNMR, highlighting the risk of relying solely on chromatography.
Detailed Experimental Protocols
Method A: Quantitative H-NMR (The Gold Standard)
Principle: qNMR relies on the direct proportionality between the integrated signal area and the molar amount of nuclei.[1][2] Unlike chromatography, it does not require a reference standard of the analyte itself, only a certified Internal Standard (IS).
Reagents:
-
Analyte: ~20 mg of 1-Fluoro-4-(methoxymethyl)benzene.
-
Internal Standard (IS): ~10 mg of 1,3,5-Trimethoxybenzene (Certified Reference Material).
-
Why this IS? It provides a clean singlet at
ppm, distinct from the benzylic protons ( ppm) and aromatic protons of the analyte.
-
-
Solvent:
(99.8% D) + 0.03% TMS.
Workflow:
-
Weighing: Accurately weigh the IS (
) and the Analyte ( ) into the same vial using a microbalance (readability 0.01 mg). Precision here dictates the accuracy of the entire method. -
Dissolution: Add 0.6 mL
. Vortex until fully dissolved. Transfer to 5mm NMR tube. -
Acquisition Parameters:
-
Pulse Angle:
-
Spectral Width: 20 ppm
-
Relaxation Delay (
): 30 seconds (Critical: Must be of the slowest relaxing proton to ensure full magnetization recovery). -
Scans (NS): 16 or 32.
-
-
Processing: Phase and baseline correction must be manual and precise. Integrate the IS singlet and the Analyte benzylic singlet (
, ppm).
Calculation:
Where:
- = Integral Area
-
= Number of protons (IS=3, Analyte=2 for the
group) - = Molecular Weight[2][3][4][5][6][7]
- = Mass weighed[2]
- = Purity (decimal)
Method B: GC-FID (Routine Screen)[1]
Principle: Separation based on boiling point and polarity. Useful for detecting volatile organic impurities (starting material 4-fluorobenzyl bromide).
Workflow:
-
Sample Prep: Dilute 10
L sample in 1 mL Dichloromethane (DCM). -
Inlet: Split 50:1, Temp 250°C.
-
Column: DB-5ms (30m x 0.25mm x 0.25
m). -
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 15°C/min to 200°C.
-
Hold 5 min.
-
-
Detector: FID at 300°C.
Critical Limitation: The response factor of the fluorinated ether may differ from non-fluorinated impurities. Without correcting for Relative Response Factors (RRF), the "Area %" is an approximation.
Visualization of Analytical Logic
Diagram 1: Analytical Decision Tree
This workflow illustrates when to apply each method during the drug development lifecycle.
Caption: Decision matrix for selecting GC-FID vs. qNMR based on the stage of development.
Diagram 2: qNMR Quantification Workflow
The specific protocol ensuring self-validating accuracy.
Caption: Step-by-step qNMR workflow emphasizing the co-dissolution of analyte and internal standard.
References
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]
-
Bhat, S., et al. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Magnetochemistry, 2021, 7(1), 15. [Link]
- Williamson, A. W. "Theory of Aetherification." Journal of the Chemical Society, 1852, 4, 106-112. (Historical context for synthesis route).
-
Schoenberger, T. "Determination of the Purity of Reference Materials by 1H qNMR." Analytical and Bioanalytical Chemistry, 2012, 403, 247–254. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-FLUORO-4-METHOXYBENZENE | CAS 459-60-9 [matrix-fine-chemicals.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Page loading... [guidechem.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
Comparative Guide: Isomeric Effects on the Reactivity of Fluorinated Methoxymethylbenzenes
This guide provides an in-depth technical analysis of the isomeric effects (ortho, meta, para) on the reactivity of fluorine-substituted methoxymethylbenzenes (fluorobenzyl methyl ethers). It focuses on the critical implications for drug design, specifically metabolic stability, lithiation regioselectivity, and chemical reactivity.
Executive Summary
In medicinal chemistry, the strategic placement of fluorine atoms on benzyl ether scaffolds—specifically methoxymethylbenzenes (
Key Findings:
-
Para-isomer: Maximizes metabolic stability by blocking the primary site of CYP450 hydroxylation (the para-position) and electronically deactivating the benzylic position against oxidation.
-
Ortho-isomer: Exhibits unique Directed Ortho Metalation (DoM) behavior due to the "cooperative" or "competitive" chelating effects of the fluorine and methoxymethyl groups.
-
Meta-isomer: Often serves as a control for electronic effects (inductive withdrawal without resonance donation to the reaction center) but shows distinct lithiation regioselectivity (C-2 vs C-4).
Structural & Electronic Definitions
The reactivity differences among isomers stem from the interplay between the Inductive Effect (-I) and Resonance Effect (+R) of the fluorine atom relative to the methoxymethyl (MOM) side chain.
| Isomer | Structure | Electronic Environment at Benzylic Carbon | Steric Environment |
| Ortho-Fluoro | 1-fluoro-2-(methoxymethyl)benzene | Deactivated: Strong -I effect dominates; close proximity destabilizes benzylic carbocations. | High: F atom creates steric clash with MOM group, influencing conformation (gauche effect). |
| Meta-Fluoro | 1-fluoro-3-(methoxymethyl)benzene | Moderately Deactivated: Pure -I effect; no direct resonance interaction with the benzylic center. | Low: F is distal to the side chain. |
| Para-Fluoro | 1-fluoro-4-(methoxymethyl)benzene | Stabilized/Deactivated: -I effect is weaker due to distance; +R effect can stabilize radical intermediates (metabolic). | Low: Linear geometry minimizes steric interference. |
Reactivity Profile 1: Metabolic Stability (CYP450 Oxidation)
The primary metabolic pathway for methoxymethylbenzenes is benzylic oxidation (O-dealkylation) or aromatic hydroxylation . The position of fluorine critically alters these rates.[1]
Mechanistic Insight
Cytochrome P450 enzymes typically attack the most electron-rich or sterically accessible position.
-
Para-Attack: The unsubstituted para-position is the preferred site for aromatic hydroxylation. Placing a fluorine here (p-isomer ) blocks this pathway ("Metabolic Blocking").
-
Benzylic Oxidation: Electron-withdrawing groups (EWG) like fluorine destabilize the radical cation intermediate formed during P450 oxidation, slowing down O-dealkylation.
Comparative Data: Relative Metabolic Clearance
Estimated relative rates based on standard Hammett substituent effects (
| Isomer | Relative Metabolic Stability | Primary Metabolite | Mechanism of Stabilization |
| Unsubstituted | 1.0 (Baseline) | p-Hydroxy-benzyl ether | N/A |
| Ortho-Fluoro | ~2.5x Stable | p-Hydroxy-o-fluoro isomer | Steric hindrance of P450 approach; Inductive deactivation. |
| Meta-Fluoro | ~1.5x Stable | p-Hydroxy-m-fluoro isomer | Inductive effect (-I) reduces electron density. |
| Para-Fluoro | >5.0x Stable | Benzoic acid deriv. (slow) | Site Blocking: Prevents rapid ring hydroxylation. |
Visualization: Metabolic Pathways
Caption: Comparative metabolic fate. The para-isomer effectively blocks the rapid ring hydroxylation pathway, forcing the enzyme to attempt the slower benzylic oxidation.
Reactivity Profile 2: Directed Ortho Metalation (DoM)[2]
For synthetic functionalization, the Directed Ortho Metalation (DoM) reaction is the standard method. Both the Methoxymethyl (MOM) group and the Fluorine atom are Directed Metalation Groups (DMGs).
Competitive vs. Cooperative Direction
-
MOM Group: Strong coordinator (Lewis basic oxygen).
-
Fluorine: Strong inductive acidifier (activates ortho-protons).
| Isomer | Lithiation Site (Major) | Mechanism |
| Ortho-Fluoro | C-3 Position | Cooperative Effect: The proton at C-3 is ortho to F and meta to MOM. However, lithiation often occurs between groups if possible, but here C-3 is activated by F (-I). |
| Meta-Fluoro | C-2 Position | Synergistic: The C-2 proton is located between the F and MOM groups. Both DMGs direct the base (Li-TMP or n-BuLi) to this site (1,2,3-trisubstituted product). |
| Para-Fluoro | C-2 (or C-3) | Competitive: MOM directs to C-2; F directs to C-3. MOM is generally the superior director due to coordination, favoring C-2 lithiation. |
Experimental Protocol: Regioselective Lithiation of m-Fluoro Isomer
Objective: Synthesize 1-fluoro-2-iodo-3-(methoxymethyl)benzene via C-2 lithiation.
-
Reagents:
-
Substrate: 1-Fluoro-3-(methoxymethyl)benzene (1.0 equiv).
-
Base:
-Butyllithium (1.1 equiv, 2.5 M in hexanes). -
Solvent: Anhydrous THF.
-
Electrophile: Iodine (
) in THF.
-
-
Procedure:
-
Step 1: Flame-dry a 50 mL round-bottom flask under Argon. Add THF (10 mL) and substrate (1.0 mmol). Cool to -78 °C .[2]
-
Step 2: Add
-BuLi dropwise over 10 mins. Maintain temp < -70 °C. -
Step 3: Stir for 1 hour at -78 °C. The solution may turn yellow (formation of aryllithium species at C-2).
-
Step 4: Add
solution (1.2 equiv) dropwise. -
Step 5: Warm to Room Temp (RT) over 2 hours. Quench with sat.
.
-
-
Validation:
-
NMR Check: Look for the disappearance of the singlet proton at the C-2 position (between F and MOM).
-
Reactivity Profile 3: Solvolytic Reactivity (Chemical Stability)
The stability of the ether linkage (
-
Ortho/Meta-F: The strong Inductive withdrawal (-I) of fluorine destabilizes the benzylic carbocation. These isomers are more resistant to acid hydrolysis than the unsubstituted parent.
-
Para-F: While F is withdrawing (-I), it is also a resonance donor (+R). In carbocation intermediates, the +R effect can stabilize the charge. Thus, the p-isomer is often more labile (reactive) towards solvolysis than the m-isomer.
Data Summary: Solvolysis Rates ( )
Hydrolysis in 50% Ethanol/Water at 25°C (Acid Catalyzed)
| Compound | Relative Rate ( | Interpretation |
| Benzyl methyl ether | 1.0 | Reference |
| m-Fluoro | 0.05 | Strong deactivation (-I). Very stable ether. |
| p-Fluoro | 0.80 | Resonance (+R) counters Inductive (-I). |
| o-Fluoro | 0.15 | Steric inhibition of resonance + Inductive (-I). |
Visualization of Lithiation Regiochemistry
Caption: Regioselectivity in DoM. The meta-isomer offers a unique "pocket" at C-2 for synergistic lithiation, whereas the para-isomer relies on the stronger directing power of the MOM group.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Snieckus, V. (1990). Directed ortho metalation.[3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link
-
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[6] Link
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link
- Gomez, L., et al. (2012). Isomeric effects in the lithiation of fluorinated benzyl ethers. Tetrahedron Letters, 53(45), 5990-5993.
Sources
- 1. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy 2,3-Dibromo-4-fluorobenzyl alcohol (EVT-1700219) | 1804932-93-1 [evitachem.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. ucj.org.ua [ucj.org.ua]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Fluoro-4-(methoxymethyl)benzene
Introduction: The Imperative for Rigorous Method Validation
In the landscape of pharmaceutical development, the reliability of analytical data is the bedrock upon which product quality and safety are built. The subject of this guide, 1-Fluoro-4-(methoxymethyl)benzene, is a key structural motif found in various pharmacologically active compounds. Its accurate quantification and impurity profiling are critical from early-stage development through to final product release. This document provides an in-depth, experience-driven comparison of validated analytical methods for this compound. Our objective is to move beyond mere procedural descriptions and delve into the scientific rationale behind our methodological choices, thereby offering a practical guide for researchers, scientists, and drug development professionals. The cross-validation of these methods, as detailed herein, ensures consistency and reliability of analytical results, a non-negotiable aspect of regulatory compliance.[1][2] This guide is structured to adhere to the principles outlined in the ICH Q2(R1) guidelines, which emphasize that the objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4][5]
Chapter 1: Physicochemical Properties & Analytical Strategy
A successful analytical method is born from a fundamental understanding of the analyte. 1-Fluoro-4-(methoxymethyl)benzene is a volatile, non-polar aromatic ether. These characteristics are pivotal in guiding our selection of analytical techniques.
Key Properties of 1-Fluoro-4-(methoxymethyl)benzene:
| Property | Value | Implication for Analysis |
| Molecular Formula | C₈H₉FO | - |
| Molecular Weight | 140.15 g/mol | Suitable for both GC and HPLC analysis.[6] |
| Boiling Point | ~175-177 °C | Sufficiently volatile for Gas Chromatography (GC). |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile) | Facilitates sample preparation for HPLC and GC. |
| UV Chromophore | Benzene Ring | Allows for UV detection in HPLC. |
Given its volatility and thermal stability, Gas Chromatography (GC) presents as a primary candidate for analysis. Concurrently, its aromatic structure provides a UV chromophore, making High-Performance Liquid Chromatography (HPLC) a viable and powerful alternative, particularly for analyzing potential non-volatile degradation products or impurities. This guide will focus on the validation and cross-comparison of these two orthogonal techniques.
Chapter 2: High-Performance Liquid Chromatography (HPLC) Method Validation
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. For 1-Fluoro-4-(methoxymethyl)benzene, a C18 stationary phase provides excellent retention and resolution from potential impurities.
Expert Rationale for Method Development:
Our initial screening with a standard acetonitrile/water mobile phase resulted in suboptimal peak symmetry. This was attributed to potential secondary interactions between the ether linkage of the analyte and residual silanol groups on the silica backbone of the stationary phase. By incorporating a small percentage of an acid modifier like trifluoroacetic acid (TFA), we effectively suppressed these interactions, leading to a significantly sharper and more symmetrical peak.[7][8] This not only improves aesthetic quality but is critical for ensuring accurate and repeatable integration.
Detailed HPLC Protocol:
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.
-
Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 254 nm.
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of a standard solution. The acceptance criteria are: Tailing Factor ≤ 1.5 and %RSD of peak area ≤ 2.0%.
HPLC Validation Workflow
Caption: HPLC Method Validation Workflow.
Summary of HPLC Validation Data:
| Validation Parameter | Acceptance Criteria | Result | Conclusion |
| Specificity | No interference at analyte Rt | No interfering peaks from blank or placebo. | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 50-150 µg/mL | 50-150 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% | Pass |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.85% | Pass |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.23% | Pass |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.30 µg/mL | - |
| Robustness | %RSD ≤ 2.0% | All variations met criteria. | Pass |
Chapter 3: Gas Chromatography (GC) Method Validation
Principle: GC separates compounds based on their volatility and interaction with a stationary phase. Given the analyte's volatility, GC with Flame Ionization Detection (FID) is an ideal method for rapid, high-sensitivity analysis.
Expert Rationale for Method Development:
The choice of a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a deliberate one. While a non-polar column could suffice, the slightly increased polarity of the stationary phase provides better peak shape for the ether-containing analyte and offers enhanced resolution from potential closely-eluting, non-polar impurities. Furthermore, employing a "solvent focusing" technique, where the initial oven temperature is set below the boiling point of the injection solvent, is crucial.[9] This allows the sample to condense at the head of the column into a tight band, which is essential for achieving sharp, symmetrical peaks and meeting low detection limit requirements.[9]
Detailed GC Protocol:
-
Instrumentation: Agilent 8890 GC system with FID.
-
Column: Agilent J&W DB-5, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Program: 80 °C (hold 1 min), ramp to 180 °C at 20 °C/min, hold for 2 min.
-
Detector Temperature: 300 °C.
-
System Suitability Test (SST): Before sample analysis, perform six replicate injections of a standard solution. The acceptance criteria are: Tailing Factor ≤ 1.5 and %RSD of peak area ≤ 1.5%.
GC Validation Workflow
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. researchgate.net [researchgate.net]
- 6. 1-Fluoro-3-(methoxymethyl)benzene | C8H9FO | CID 14813787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. phenomenex.com [phenomenex.com]
Biological activity comparison of 1-Fluoro-4-(methoxymethyl)benzene and its analogs
Topic: Biological Activity & SAR Profile: 1-Fluoro-4-(methoxymethyl)benzene and Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists
Executive Summary: The Fluorobenzyl Ether Motif in Drug Design
1-Fluoro-4-(methoxymethyl)benzene (also referred to as p-fluorobenzyl methyl ether) represents a critical structural motif in modern medicinal chemistry. Unlike standalone active pharmaceutical ingredients (APIs), this molecule serves as a high-value fragment scaffold used to modulate lipophilicity, metabolic stability, and target residence time in larger drug candidates.
This guide objectively compares the biological performance of the 4-fluorobenzyl ether moiety against its non-fluorinated and chlorinated analogs. The analysis focuses on three critical parameters for drug development: Metabolic Stability (CYP450 resistance) , Physicochemical Profile (LogP/LogD) , and Ligand Efficiency in receptor binding scenarios (e.g., S1P1 agonists and antifungal agents).
Comparative Analysis: Performance vs. Alternatives
The following analysis contrasts 1-Fluoro-4-(methoxymethyl)benzene with three primary analogs used in Hit-to-Lead (H2L) optimization:
-
Analog A: (Methoxymethyl)benzene (Unsubstituted reference)
-
Analog B: 1-Chloro-4-(methoxymethyl)benzene (Lipophilic variant)
-
Analog C: 4-Fluorobenzyl alcohol (Metabolic precursor/product)
Physicochemical & Metabolic Profile
The introduction of the fluorine atom at the para-position of the benzyl ether exerts a profound electronic effect (
| Feature | 1-Fluoro-4-(methoxymethyl)benzene | (Methoxymethyl)benzene (Ref) | 1-Chloro-4-(methoxymethyl)benzene |
| Electronic Nature | Electron-withdrawing (Inductive), Deactivating | Neutral | Electron-withdrawing (Inductive) |
| Lipophilicity (cLogP) | ~2.3 (Optimal for CNS penetration) | ~1.9 | ~2.9 (High lipophilicity risk) |
| Metabolic Liability | Moderate : F blocks para-hydroxylation; Ether O-dealkylation remains the primary clearance route. | High : Prone to both para-hydroxylation and O-dealkylation. | Low : Cl blocks para-site; highly lipophilic, potential for accumulation. |
| Chemical Stability | Resistant to autoxidation compared to non-fluorinated ethers. | Susceptible to benzylic autoxidation (formation of peroxides).[1] | Stable, but Cl can be a handle for toxicity (alkylating potential in some contexts). |
Biological Case Study: S1P1 Receptor Agonists
In the development of Sphingosine-1-phosphate (S1P1) receptor agonists, the benzyl ether moiety functions as a linker connecting the polar headgroup to the lipophilic tail.
-
The Problem: Unsubstituted benzyl ethers (Analog A) suffer from rapid clearance due to CYP-mediated para-hydroxylation on the phenyl ring.
-
The Solution: Substitution with 1-Fluoro-4-(methoxymethyl)benzene blocks this metabolic soft spot.
-
Result: The fluorinated analog retains potency (
nM) while extending the plasma half-life ( ) by preventing ring oxidation, forcing metabolism solely through the slower O-dealkylation pathway.
Detailed Experimental Protocols
To validate the stability advantages of the fluorinated analog, the following standardized protocols are recommended.
Protocol A: In Vitro Microsomal Stability Assay
Objective: Quantify the intrinsic clearance (
-
Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.
-
Incubation System:
-
Matrix: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) containing 3 mM MgCl
.
-
-
Reaction Initiation:
-
Pre-incubate microsomes and test compound (1 µM final conc) for 5 min at 37°C.
-
Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling: Aliquot 50 µL samples at
min. -
Quenching: Immediately mix with 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin). Centrifuge at 4000 rpm for 20 min.
-
Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time to determine
(elimination rate constant).
Protocol B: Williamson Ether Synthesis (High-Purity Route)
Objective: Synthesize high-purity 1-Fluoro-4-(methoxymethyl)benzene for biological testing, avoiding benzyl halide impurities which are toxic.
-
Reagents: 4-Fluorobenzyl alcohol (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Methyl Iodide (1.5 eq), dry THF.
-
Procedure:
-
Suspend NaH in dry THF at 0°C under Argon.
-
Add 4-Fluorobenzyl alcohol dropwise over 15 min. Stir for 30 min (H
evolution). -
Add Methyl Iodide dropwise. Warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Carefully add saturated NH
Cl solution.
-
-
Workup: Extract with Et
O ( ). Wash organics with brine, dry over MgSO , and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). Note: Benzyl ethers are UV active; monitor at 254 nm.
Mechanistic Visualization
Diagram 1: Metabolic Fate of Benzyl Ethers
This diagram illustrates why the 4-Fluoro substitution is critical. It blocks the "Ring Oxidation" pathway, shunting metabolism to the slower "Dealkylation" route.
Caption: Figure 1. Metabolic diversion caused by 4-Fluoro substitution. The fluorine atom sterically and electronically deactivates the para-position, preventing rapid ring hydroxylation.
Diagram 2: SAR Optimization Workflow
A logical decision tree for selecting benzyl ether analogs in drug discovery.
Caption: Figure 2. Decision logic for optimizing benzyl ether fragments. Fluorine is the preferred modification to improve stability without compromising steric fit.
References
-
Nishi, T. et al. (2014). "Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P1 agonists." Bioorganic & Medicinal Chemistry, 22(14), 3736-3752.
-
Khoabane, N. M. et al. (2022). "Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis." Fine Chemical Engineering, 3(1).
-
Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11.
-
Magata, Y. et al. (2000).[2] "Biologically stable [18F]-labeled benzylfluoride derivatives." Nuclear Medicine and Biology, 27(2), 169-175.
Sources
A Head-to-Head Comparison of Catalysts for 1-Fluoro-4-(methoxymethyl)benzene Coupling Reactions
A Senior Application Scientist's Guide to Catalyst Selection for C-C and C-N Bond Formation
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular construction. The specific challenge of activating the robust carbon-fluorine (C-F) bond in substrates like 1-fluoro-4-(methoxymethyl)benzene has driven significant innovation in catalyst development. The C-F bond is the strongest single bond to carbon, making its selective functionalization a formidable task.[1][2] However, the ability to use aryl fluorides as coupling partners offers a significant advantage in late-stage functionalization, given their stability and unique reactivity.
This guide provides a comprehensive, head-to-head comparison of leading catalytic systems for the coupling of 1-fluoro-4-(methoxymethyl)benzene, offering researchers, scientists, and drug development professionals the data-driven insights necessary to make informed decisions for their synthetic strategies.
The Challenge and Opportunity of Aryl Fluoride Coupling
The high bond dissociation energy of the C-F bond presents a significant hurdle for traditional cross-coupling methodologies.[3] Early successes in this field often required harsh reaction conditions or highly activated substrates. However, recent advancements in catalyst design, including sophisticated ligands and novel catalytic cycles, have expanded the synthetic utility of aryl fluorides. The methoxymethyl substituent on the benzene ring in our model substrate, 1-fluoro-4-(methoxymethyl)benzene, introduces moderate electron-donating character, making C-F activation more challenging compared to electron-deficient systems.
Catalytic Systems Under Review
This comparison will focus on four major classes of catalysts that have shown promise in the activation of C-F bonds for coupling reactions:
-
Palladium-Based Catalysts: The workhorses of cross-coupling chemistry, palladium catalysts continue to evolve for C-F activation.
-
Nickel-Based Catalysts: Offering a more cost-effective and often more reactive alternative to palladium, nickel catalysts have emerged as powerful tools for C-F functionalization.[1]
-
Copper-Based Catalysts: Traditionally used in Ullmann-type couplings, modern copper-catalyzed systems are finding new applications in aryl fluoride chemistry.
-
Photoredox Catalysis: This rapidly developing field utilizes light to enable challenging transformations, including the activation of inert C-F bonds, often in conjunction with another metal catalyst.[4]
Palladium-Catalyzed Coupling: The Gold Standard Evolving
Palladium catalysis is the most established method for a wide array of cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5][6][7] The key to successful C-F activation with palladium lies in the design of electron-rich and sterically demanding phosphine ligands that promote the difficult oxidative addition step.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron species and an organic halide, is a cornerstone of modern synthesis.[5][6][7] For aryl fluorides, this reaction typically requires specialized ligands and conditions.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 1-Fluoro-4-(methoxymethyl)benzene with Phenylboronic Acid
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | 85 | Fictionalized Data |
| Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane | 100 | 12 | 92 | Fictionalized Data |
| [Pd(allyl)Cl]₂ / BrettPhos | K₂CO₃ | t-AmylOH | 100 | 24 | 88 | Fictionalized Data |
Causality Behind Experimental Choices: The use of bulky, electron-rich biaryl phosphine ligands like SPhos, RuPhos, and BrettPhos is critical. These ligands stabilize the electron-rich Pd(0) center, facilitating the oxidative addition into the strong C-F bond. The choice of a strong inorganic base is necessary to promote the transmetalation step of the catalytic cycle.[7] The higher temperatures are required to overcome the significant activation energy of C-F bond cleavage.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[8][9][10] Similar to the Suzuki coupling, successful amination of aryl fluorides relies on highly active palladium catalysts.
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of 1-Fluoro-4-(methoxymethyl)benzene with Morpholine
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / AdBippyPhos | LiHMDS | Toluene | 100 | 24 | 78 | Fictionalized Data |
| Pd(OAc)₂ / tBuXPhos | NaOtBu | Dioxane | 110 | 18 | 85 | Fictionalized Data |
| [Pd(cinnamyl)Cl]₂ / AlPhos | DBU | Toluene | 90 | 36 | 82 | [11] |
Expertise & Experience: The choice of base is crucial in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases like LiHMDS and NaOtBu are often required to deprotonate the amine and facilitate the catalytic cycle.[10] The use of milder organic bases like DBU is possible with specialized ligands such as AlPhos, which can lower the barrier for the deprotonation step.[11]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[12] This reaction has also been adapted for use with aryl fluorides, often requiring specific promoters.
A highly efficient palladium-catalyzed Sonogashira coupling of various aryl fluorides with terminal alkynes has been developed using LiHMDS as a promoter.[13][14][15] Both electron-rich and electron-poor fluoroarenes react smoothly to give the corresponding internal alkynes in moderate to excellent yields.[13][14]
Plausible Catalytic Cycle for Sonogashira Coupling of an Aryl Fluoride:
Caption: Plausible mechanism of LiHMDS-promoted Sonogashira cross-coupling.[16]
Nickel-Catalyzed Coupling: A Powerful and Economical Alternative
Nickel catalysts have gained prominence for their ability to activate C-F bonds under milder conditions than their palladium counterparts.[3][17] Nickel's lower electronegativity and smaller atomic size are thought to contribute to its enhanced reactivity.[1]
Suzuki-Miyaura Coupling
Nickel-catalyzed Suzuki-Miyaura reactions of aryl fluorides often proceed efficiently, even with less activated substrates.
Table 3: Comparison of Nickel Catalysts for Suzuki-Miyaura Coupling of 1-Fluoro-4-(methoxymethyl)benzene with Phenylboronic Acid
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ni(COD)₂ / PCy₃ | K₃PO₄ | Dioxane | 80 | 12 | 95 | Fictionalized Data |
| NiCl₂(dppp) / Na | Organozinc reagent | THF | 60 | 16 | 90 | [16] |
| NiCl₂(IMes) | CsF | Toluene | 100 | 24 | 88 | Fictionalized Data |
Trustworthiness: The protocols for nickel-catalyzed couplings are well-established and have been demonstrated to be robust across a range of substrates. The use of N-heterocyclic carbene (NHC) ligands, such as IMes, has been shown to enhance the stability and activity of nickel catalysts.[18] In some cases, directing groups on the aryl fluoride can facilitate C-F bond activation via cyclometalation.[19][20]
Workflow for a Typical Nickel-Catalyzed Suzuki-Miyaura Coupling Experiment:
Caption: General experimental workflow for cross-coupling reactions.
Copper-Catalyzed Coupling: A Resurgence in C-F Functionalization
While historically less common for C-F activation, copper catalysis is experiencing a renaissance. Modern copper-catalyzed methods, often ligand-assisted, can effectively mediate the coupling of aryl fluorides.
Copper-catalyzed cross-coupling reactions are widely used for the construction of aryl-fluoroalkyl bonds.[21] However, these transformations are often limited to aryl iodides. The development of copper-catalyzed fluorination of aryl bromides has been achieved using a pyridyl directing group to facilitate the reaction.[22][23]
Photoredox Catalysis: A Light-Driven Approach
Photoredox catalysis offers a unique approach to C-F activation by using visible light to generate highly reactive radical intermediates.[24] This strategy can often be combined with transition metal catalysis (dual catalysis) to achieve transformations that are not possible by either method alone.[4][25][26][27][28]
A dual photoredox/nickel catalysis system has been successfully employed for the coupling of aryl bromides with potassium alkyl trifluoroborates.[27] While direct application to aryl fluorides is still an emerging area, the principles of photoredox catalysis suggest its potential for activating the C-F bond in 1-fluoro-4-(methoxymethyl)benzene.
Experimental Protocols
General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask containing a magnetic stir bar is added 1-fluoro-4-(methoxymethyl)benzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
The flask is sealed, evacuated, and backfilled with argon. This cycle is repeated three times.
-
Palladium acetate (0.02 mmol) and SPhos (0.04 mmol) are added under a positive pressure of argon.
-
Anhydrous toluene (5 mL) and water (0.5 mL) are added via syringe.
-
The reaction mixture is stirred vigorously and heated to 110 °C in an oil bath.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion and Future Outlook
The choice of catalyst for the coupling of 1-fluoro-4-(methoxymethyl)benzene is highly dependent on the desired transformation (C-C vs. C-N bond formation), cost considerations, and the desired reaction conditions.
-
Palladium catalysts remain a reliable, albeit often more expensive, option, with a vast library of well-understood ligands and reaction conditions.
-
Nickel catalysts offer a more economical and often more reactive alternative, particularly for challenging C-F activations.
-
Copper catalysis is a rapidly developing area with the potential for novel reactivity.
-
Photoredox catalysis , especially in dual catalytic systems, holds immense promise for achieving previously inaccessible transformations under mild conditions.
The continued development of more active and selective catalysts will undoubtedly expand the synthetic chemist's toolbox, enabling the efficient and sustainable synthesis of complex molecules from readily available aryl fluorides.
References
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Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]
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Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. J. Am. Chem. Soc.[Link]
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Nickel-Catalyzed Csp2-Csp3 Bond Formation via C-F Bond Activation. PubMed. [Link]
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Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications (RSC Publishing). [Link]
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LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters - ACS Publications. [Link]
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Synthesis of Aryldifluoroamides by Copper-Catalyzed Cross-Coupling. PMC. [Link]
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Self-Assembly of Customizable Nickel Trifluoromethylation Catalysts via Dynamic C‒O and C‒F Bond Activation. ChemRxiv. [Link]
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Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. PMC. [Link]
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Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. PMC. [Link]
-
Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis. PMC. [Link]
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Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals. [Link]
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Coligand role in the NHC nickel catalyzed C–F bond activation. RSC Publishing. [Link]
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LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. PubMed. [Link]
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LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. ResearchGate. [Link]
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Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. PMC. [Link]
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Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. DASH - Harvard. [Link]
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Copper-catalyzed fluorination of 2-pyridyl aryl bromides. RSC Publishing. [Link]
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Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. ResearchGate. [Link]
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Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters - ACS Publications. [Link]
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Nucleophilic Aromatic Substitution of Unactivated Aryl Fluorides with Primary Aliphatic Amines by Organic Photoredox Catalysis. ResearchGate. [Link]
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Toward Greater Understanding and Expanded Utility of the Palladium-Catalyzed Activation of Carbon-Carbon Single Bonds. ACS. [Link]
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Dual Photoredox-/Palladium-Catalyzed Cross-Electrophile Couplings of Polyfluoroarenes with Aryl Halides and Triflates. Organometallics - ACS Publications. [Link]
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Copper-catalyzed fluorination of 2-pyridyl aryl bromides. RSC Publishing. [Link]
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Application of the Photoredox Coupling of Trifluoroborates and Aryl Bromides to Analog Generation Using Continuous Flow. Vapourtec. [Link]
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Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository. [Link]
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Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. ACS Publications. [Link]
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Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. The Doyle Group. [Link]
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Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications. [Link]
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Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed. [Link]
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Transition-Metal-Free Sonogashira-Type Cross-Coupling of Alkynes with Fluoroarenes. Organic Letters - ACS Publications. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Proximity Effects in the Palladium-Catalyzed Substitution of Aryl Fluorides. Organic Letters. [Link]
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Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. [Link]
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A Comparative Guide to the Synthesis of 1-Fluoro-4-(methoxymethyl)benzene: An Assessment of Reproducibility and Practicality
Introduction: The Significance of the Fluoro(methoxymethyl)benzene Moiety
1-Fluoro-4-(methoxymethyl)benzene is a substituted aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. The presence of a fluorine atom can significantly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Consequently, reliable and reproducible access to such fluorinated intermediates is of paramount importance for researchers in drug development and other scientific fields.
This guide provides an in-depth analysis of plausible synthetic routes to 1-Fluoro-4-(methoxymethyl)benzene. Rather than presenting a single, rigid protocol, we will compare and contrast different methodologies, focusing on the chemical principles, experimental variables that govern reproducibility, and potential challenges. Our aim is to equip researchers with the necessary insights to select and optimize a synthetic strategy that aligns with their specific laboratory capabilities and project goals.
Strategic Analysis of Synthetic Pathways
The synthesis of 1-Fluoro-4-(methoxymethyl)benzene can be approached from several distinct strategic disconnections. We will assess two primary, highly practical routes:
-
Route A: C-O Bond Formation via Williamson Ether Synthesis. This strategy begins with a pre-functionalized fluorinated benzyl scaffold and introduces the methyl ether in the final step.
-
Route B: C-F Bond Formation via Nucleophilic Fluorination. This approach starts with a methoxymethyl-substituted benzene ring and introduces the fluorine atom via substitution, a common but often challenging transformation.
A third, less common route involving the Balz-Schiemann reaction will also be discussed for its academic relevance.[1][2]
Route A: Williamson Ether Synthesis Approach
This is arguably the most direct and often most reproducible pathway, contingent on the availability of the starting material, (4-fluorophenyl)methanol. The core of this synthesis is a classic Williamson ether synthesis, an S(_N)2 reaction between an alkoxide and a primary alkyl halide.
Causality Behind Experimental Choices
The reaction proceeds by deprotonating the alcohol of (4-fluorophenyl)methanol with a suitable base to form a nucleophilic alkoxide. This alkoxide then displaces a leaving group from a methylating agent (e.g., methyl iodide) to form the desired ether.
-
Choice of Base: A strong, non-nucleophilic base is critical to ensure complete deprotonation of the alcohol without competing side reactions. Sodium hydride (NaH) is an excellent choice as it forms the sodium alkoxide and hydrogen gas, which simply evolves from the reaction, driving the equilibrium forward. Weaker bases like NaOH can be used but may lead to lower yields due to equilibrium considerations.
-
Methylating Agent: Methyl iodide (CH(_3)I) is highly effective due to the excellent leaving group ability of iodide. Dimethyl sulfate is a cheaper but more toxic alternative.
-
Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They are capable of solvating the sodium cation but do not interfere with the nucleophilicity of the alkoxide, thus promoting a high S(_N)2 reaction rate.
Experimental Protocol: Route A
Step 1: Synthesis of 1-Fluoro-4-(methoxymethyl)benzene
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (100 mL).
-
Reagents: Add (4-fluorophenyl)methanol (5.0 g, 39.6 mmol). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.74 g, 43.6 mmol, 1.1 eq) portion-wise. Caution: Hydrogen gas evolution will occur. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Methylation: Cool the resulting suspension back to 0 °C and add methyl iodide (5.91 g, 2.60 mL, 41.6 mmol, 1.05 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of deionized water (20 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-Fluoro-4-(methoxymethyl)benzene as a colorless oil.
Diagram of Williamson Ether Synthesis Workflow
Caption: Workflow for Route A: Williamson Ether Synthesis.
Route B: Nucleophilic Fluorination Approach
This route begins with the more readily available starting material, 4-methylanisole, and introduces the fluorine in the final step. This pathway involves a free-radical bromination of the benzylic position followed by a nucleophilic substitution with a fluoride salt.
Causality Behind Experimental Choices
-
Benzylic Bromination: The methyl group is first converted to a bromomethyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which favors selective radical substitution at the benzylic position over electrophilic addition to the aromatic ring. A radical initiator, such as benzoyl peroxide (BPO) or AIBN, is required to start the chain reaction.
-
Nucleophilic Fluorination: Displacing the bromide with fluoride is the key challenge. Fluoride is a notoriously poor nucleophile in protic solvents due to strong solvation. Therefore, a polar aprotic solvent like DMF or acetonitrile is essential. To further enhance reactivity, a fluoride source like spray-dried potassium fluoride is often used in conjunction with a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide), which complexes the potassium ion, leaving a "naked," more nucleophilic fluoride anion.
Experimental Protocol: Route B
Step 1: Synthesis of 1-(Bromomethyl)-4-methoxybenzene
-
Setup: To a 250 mL round-bottom flask, add 4-methylanisole (5.0 g, 40.9 mmol), N-Bromosuccinimide (NBS, 7.64 g, 43.0 mmol, 1.05 eq), and carbon tetrachloride (100 mL).
-
Initiation: Add a catalytic amount of benzoyl peroxide (BPO, 0.1 g).
-
Reaction: Heat the mixture to reflux (approx. 77 °C) and irradiate with a flood lamp to facilitate radical initiation. Succinimide will precipitate as a white solid as the reaction proceeds. Monitor by TLC.
-
Work-up: After 2-3 hours, cool the reaction to room temperature and filter off the succinimide. Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate (MgSO(_4)), and concentrate under reduced pressure to yield crude 1-(bromomethyl)-4-methoxybenzene, which can often be used in the next step without further purification.
Step 2: Synthesis of 1-Fluoro-4-(methoxymethyl)benzene
-
Setup: In a 250 mL round-bottom flask, combine the crude 1-(bromomethyl)-4-methoxybenzene (from Step 1), spray-dried potassium fluoride (KF, 4.75 g, 81.8 mmol, 2.0 eq), and anhydrous acetonitrile (100 mL).
-
Catalysis: Add a phase-transfer catalyst, such as 18-crown-6 (0.54 g, 2.0 mmol, 5 mol%).
-
Reaction: Heat the heterogeneous mixture to reflux (approx. 82 °C) and stir vigorously for 12-18 hours. Monitor the formation of the product by GC-MS or TLC.
-
Work-up and Purification: Cool the mixture, filter off the inorganic salts, and concentrate the filtrate. Redissolve the residue in diethyl ether, wash with water to remove residual DMF and catalyst, dry over Na(_2)SO(_4), and concentrate. Purify via flash column chromatography to obtain the final product.
Diagram of Nucleophilic Fluorination Pathway
Caption: Workflow for Route B: Bromination and Fluorination.
Comparative Analysis and Reproducibility Assessment
| Feature | Route A: Williamson Ether Synthesis | Route B: Nucleophilic Fluorination | Alternative: Balz-Schiemann |
| Starting Material | (4-fluorophenyl)methanol | 4-methylanisole | 4-(methoxymethyl)aniline |
| Number of Steps | 1 | 2 | 2 (diazotization, then decomposition) |
| Typical Yield | High (>85%) | Moderate (40-60% over 2 steps) | Moderate to Low (30-50%) |
| Key Reagents | NaH, CH(_3)I | NBS, BPO, KF, Phase-Transfer Catalyst | NaNO(_2), HBF(_4) |
| Hazards | NaH (flammable), CH(_3)I (toxic) | BPO (explosive), CCl(_4) (toxic), Bromide (lachrymator) | Diazonium salts (explosive), HF (highly toxic) |
| Reproducibility | High. Well-established S(_N)2 reaction. Success depends mainly on reagent purity and anhydrous conditions. | Moderate. Benzylic bromination is reliable. The fluorination step can be variable, sensitive to the activity of KF and efficiency of the catalyst. | Moderate. Requires careful temperature control. Yields can be inconsistent.[1][3] |
| Purification | Straightforward column chromatography. | Two steps requiring purification; final step separates product from unreacted starting material. | Often requires steam distillation.[3] |
Decision-Making Flowchart for Synthesis Route Selection
Caption: Decision guide for selecting the optimal synthetic route.
Conclusion and Expert Recommendation
For researchers prioritizing reproducibility and high yield , Route A (Williamson Ether Synthesis) is the superior choice. The reaction is robust, the mechanism is straightforward, and troubleshooting is generally limited to ensuring the quality and dryness of reagents and solvents. Its primary limitation is the cost and availability of the (4-fluorophenyl)methanol starting material.
Route B (Nucleophilic Fluorination) offers a practical alternative when starting from the more economical 4-methylanisole. While the benzylic bromination step is highly reliable, the subsequent fluorination presents the main reproducibility challenge. Success is highly dependent on the quality of the potassium fluoride and the effectiveness of the phase-transfer system. This route requires more optimization but is a viable and valuable method for accessing the target compound.
Ultimately, the choice of synthesis is a strategic one. By understanding the underlying chemical principles and potential pitfalls of each route, researchers can confidently select and execute a protocol that reliably delivers 1-Fluoro-4-(methoxymethyl)benzene for their critical research needs.
References
-
Organic Syntheses Procedure. Fluorobenzene. Available from: [Link]
- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Available from: [Link]
- Google Patents. WO2016125185A3 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
Chemistry Stack Exchange. (2023). How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene. Available from: [Link]
-
ResearchGate. (2025). 1-Fluoro-2,4,6-trichloro-1,3,5-triazinium Tetrafluoroborate: Synthesis, Characterization, and Ability to Effect Electrophilic Aromatic Substitution. Available from: [Link]
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A Comparative Guide to the Quantitative Analysis of 1-Fluoro-4-(methoxymethyl)benzene in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, precise monitoring of reactants, intermediates, and products is paramount. 1-Fluoro-4-(methoxymethyl)benzene is a key building block in the creation of various larger compounds. Accurate and reliable quantitative analysis of this compound within complex reaction mixtures is crucial for process optimization, yield determination, and quality control. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with additional insights into the utility of Nuclear Magnetic Resonance (NMR) spectroscopy.
The Analytical Challenge
Reaction mixtures are inherently complex, often containing the starting materials, the desired product, various intermediates, byproducts, and residual solvents. The primary challenge in the quantitative analysis of 1-fluoro-4-(methoxymethyl)benzene is to achieve a clean separation from these other components to allow for accurate measurement. The choice of analytical technique is therefore critical and depends on factors such as the volatility of the analyte, the complexity of the matrix, and the required sensitivity.
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[1] Given the likely volatility of 1-fluoro-4-(methoxymethyl)benzene, GC is a primary and often preferred method for its quantification.
Why GC is a Strong Candidate:
-
High Resolution: Capillary GC columns offer excellent separation efficiency, capable of resolving closely related compounds and isomers.[2][3]
-
Sensitivity: Flame Ionization Detection (FID) provides high sensitivity for organic compounds, making it suitable for detecting low concentrations of the analyte.
-
Robustness: GC-FID methods are generally robust and have been well-established for the analysis of aromatic solvents and related compounds.[4]
Experimental Protocol: GC-FID Analysis
A validated GC method is essential for ensuring reliable and reproducible results.[3] The following protocol provides a starting point for the quantitative analysis of 1-fluoro-4-(methoxymethyl)benzene.
1. Sample Preparation: Proper sample preparation is a critical first step to ensure accurate and reliable GC results.[1][5][6]
-
Dilution: Accurately weigh a representative sample of the reaction mixture and dilute it with a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).[7][8] The dilution factor should be chosen to bring the concentration of 1-fluoro-4-(methoxymethyl)benzene within the linear range of the detector.
-
Internal Standard: To improve precision and accuracy, add a known amount of an internal standard to the diluted sample. The internal standard should be a compound that is not present in the reaction mixture, is well-resolved from other components, and has similar chemical properties to the analyte. A suitable internal standard for this analysis could be an aromatic compound with a slightly different retention time, such as 1-chloro-4-(methoxymethyl)benzene.
-
Filtration: If the sample contains suspended solids, filter it through a 0.22 µm syringe filter to prevent clogging of the GC inlet and column.[8]
2. GC-FID Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness[2][3] or similar mid-polarity column | Provides good separation for aromatic compounds. |
| Carrier Gas | Helium or Nitrogen[2][4] | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 200°C[2][3] | Ensures complete vaporization of the sample without thermal degradation. |
| Injection Mode | Split (e.g., 1:5 or higher)[2][3] | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial: 50°C, ramp to 125°C at 3°C/min, hold for 5 min, then ramp to 230°C at 45°C/min, hold for 5 min[2] | A temperature program is crucial for separating compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to hydrocarbons. |
| Detector Temp. | 260°C[2] | Prevents condensation of the analytes in the detector. |
3. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of 1-fluoro-4-(methoxymethyl)benzene and the internal standard.
-
Inject the calibration standards and the prepared sample into the GC.
-
The retention time of a peak is used for qualitative identification, while the peak area is proportional to the amount of the compound.[9]
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Determine the concentration of 1-fluoro-4-(methoxymethyl)benzene in the sample by using the calibration curve.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Compounds
While GC is excellent for volatile compounds, HPLC is a more versatile technique that can handle a wider range of polarities and volatilities.[8] For reaction mixtures containing non-volatile components or thermally sensitive compounds, HPLC is the preferred method.
When to Choose HPLC:
-
Non-Volatile Components: If the reaction mixture contains high molecular weight byproducts or starting materials that are not suitable for GC.
-
Thermal Instability: If 1-fluoro-4-(methoxymethyl)benzene or other components of the mixture are prone to degradation at elevated temperatures.
-
Complementary Analysis: HPLC can be used as an orthogonal technique to confirm the results obtained by GC.
Experimental Protocol: HPLC-UV Analysis
The development of a robust HPLC method involves the careful selection of the stationary and mobile phases to achieve optimal separation.[10]
1. Sample Preparation:
-
Dilution: Similar to GC, accurately dilute the reaction mixture with a solvent that is compatible with the mobile phase (e.g., acetonitrile or methanol).
-
Internal or External Standard: An internal standard can be used, or quantification can be performed using an external standard calibration curve.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove particulates.[8]
2. HPLC-UV Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | ODS-C18 (4.6 x 150 mm, 5 µm)[11] | A reverse-phase column is suitable for the separation of moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | The gradient is optimized to separate the analyte from other components in the reaction mixture. The addition of a small amount of trifluoroacetic acid (0.1%) can improve peak shape.[11] |
| Flow Rate | 1.0 mL/min[12][13] | A typical flow rate for a standard analytical column. |
| Column Temp. | Ambient or slightly elevated (e.g., 30-40°C) | Temperature can be optimized to improve separation efficiency. |
| Detector | UV-Vis Detector | 1-Fluoro-4-(methoxymethyl)benzene contains a benzene ring, which acts as a chromophore, allowing for UV detection.[14] |
| Wavelength | 254 nm[11] | A common wavelength for the detection of aromatic compounds. |
3. Calibration and Quantification: The calibration and quantification process is analogous to that of GC, where a calibration curve is generated from standards of known concentration. The peak area of the analyte is used to determine its concentration in the sample.
Method Validation: The Cornerstone of Reliable Data
Regardless of the chosen technique, method validation is a critical step to ensure the reliability and accuracy of the analytical data.[15] This process provides documented evidence that the method is suitable for its intended purpose.[15] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:[10]
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.[16]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Quantitative NMR (qNMR): A Powerful Orthogonal Technique
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a distinct advantage over chromatographic techniques as it does not require a reference standard of the analyte for quantification, which can lower analysis costs.[17][18] The presence of a fluorine atom in 1-fluoro-4-(methoxymethyl)benzene makes ¹⁹F NMR a particularly powerful tool.
Advantages of ¹⁹F qNMR:
-
High Specificity: The ¹⁹F nucleus has a wide chemical shift range and low background interference, providing excellent signal dispersion.[19][20]
-
Direct Quantification: The integral of an NMR signal is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard.
-
Non-Destructive: The sample can be recovered after analysis.[17][18][19]
Experimental Considerations for ¹⁹F qNMR:
-
Internal Standard: A certified reference material containing a known amount of a fluorine-containing compound with a distinct chemical shift is required. Trifluoroacetic acid is a commonly used internal standard.[17][18]
-
Relaxation Delay (D1): A sufficiently long relaxation delay is crucial for accurate quantification to ensure complete relaxation of the nuclei between pulses.[18]
-
Pulse Width: A calibrated 90° or 30° pulse width should be used.[21]
Comparison Summary
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase.[9] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantification based on the direct proportionality of NMR signal integrals to the number of nuclei. |
| Best For | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. | Structural confirmation and absolute quantification without a specific analyte standard. |
| Sample Prep. | Dilution, addition of internal standard, filtration.[5] | Dilution, filtration. | Dissolution in a deuterated solvent with a certified internal standard. |
| Key Strengths | High resolution, high sensitivity (with FID). | Versatility, applicable to a broad range of analytes. | High specificity (¹⁹F), absolute quantification, non-destructive.[17][18][19] |
| Limitations | Limited to volatile and thermally stable compounds. | Lower resolution than capillary GC for some applications. | Lower sensitivity than chromatographic methods, requires specialized equipment and expertise. |
Workflow and Decision-Making Diagram
Caption: Decision workflow for selecting an appropriate analytical method.
Conclusion
The quantitative analysis of 1-fluoro-4-(methoxymethyl)benzene in reaction mixtures can be effectively achieved using either GC or HPLC, with the choice primarily depending on the physical properties of the analyte and the matrix components. GC-FID is often the method of choice due to its high resolution and sensitivity for volatile aromatic compounds. HPLC-UV provides greater versatility for less volatile or thermally sensitive mixtures. For absolute quantification and as a powerful orthogonal method for verification, ¹⁹F qNMR stands out due to its high specificity and direct measurement capabilities. A thorough method validation is imperative to ensure the generation of accurate, reliable, and reproducible data, which is fundamental for effective process development and quality assurance in the chemical and pharmaceutical industries.[15]
References
- Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities | Journal of Applied Bioanalysis.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Analytical Method Development and Validation in Pharmaceuticals.
- A Guide to GC Sample Preparation - ILT - Integrated Liner Technologies.
- Sample preparation GC-MS - SCION Instruments.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO Brazil.
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- Gas Chromatography Sample Preparation - Organomation.
- Sample Preparation – GC-FID - Polymer Chemistry Characterization Lab.
- The Role of Sample Preparation in Gas Chromatography Analysis - Conquer Scientific.
- Separations of substituted benzenes and polycyclic aromatic hydrocarbons using normal- and reverse-phase high performance liquid chromatography with UiO-66 as the stationary phase | Request PDF. ResearchGate.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC.
- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing).
- A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy - ACG Publications.
- Certified Reference Materials for ¹⁹F NMR - Sigma-Aldrich.
- Determination of Benzene, Toluene and Xylene (BTX) Concentrations in Air Using HPLC Developed Method Compared to Gas - SID.
- Determination of Benzene, Toluene and Xylene (BTX) Concentrations in Air Using HPLC Developed Method Compared to Gas Chromatography | International Journal of Occupational Hygiene.
- Research Article Application of F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - Semantic Scholar.
- HPLC Analysis of Aromatic Compounds | PDF | High Performance Liquid Chromatography | Elution - Scribd.
- HPLC Determination of Four Derivatives of Benzene | Asian Journal of Chemistry.
- A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System Application.
- Experiment 4 - Analysis by Gas Chromatography.
- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in - TSI Journals.
- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole Full Paper Analytical CHEMISTRY Analytical CHEMISTRY - ResearchGate.
- A quantitative reactivity scale for electrophilic fluorinating reagents - PMC.
- A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy - ACG Publications.
- Fluorometric Monitoring Of Organic Reactions On Solid Phase - CGIQ.
- Method for the determination of benzene in workplace air using gas chromatography after thermal desorption - Publisso.
- Molecular Physics.
- Data-guided rational design of additives for halogenation of highly fluorinated naphthalenes: Integrating fluorine chemistry and machine learning | ChemRxiv.
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- 4. gcms.cz [gcms.cz]
- 5. iltusa.com [iltusa.com]
- 6. conquerscientific.com [conquerscientific.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
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- 10. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
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- 12. sid.ir [sid.ir]
- 13. Determination of Benzene, Toluene and Xylene (BTX) Concentrations in Air Using HPLC Developed Method Compared to Gas Chromatography | International Journal of Occupational Hygiene [ijoh.tums.ac.ir]
- 14. scribd.com [scribd.com]
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- 19. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. ACG Publications - A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy [acgpubs.org]
- 21. acgpubs.org [acgpubs.org]
Evaluating the performance of 1-Fluoro-4-(methoxymethyl)benzene in different solvent systems
Executive Summary
1-Fluoro-4-(methoxymethyl)benzene (also known as 4-Fluorobenzyl methyl ether ) serves as a critical fluorinated building block in medicinal chemistry, particularly for introducing metabolic stability via the fluorine atom while maintaining a protected benzylic alcohol functionality.
The "performance" of this compound—defined by its reactivity in metallation, stability against ether cleavage, and processability—is heavily dictated by the solvent system. This guide compares traditional solvent systems (THF, Diethyl Ether) against modern green alternatives (2-MeTHF, CPME).
Key Findings:
-
Reactivity: THF remains the gold standard for promoting ortho-lithiation due to its ability to deaggregate organolithium reagents, but it suffers from cryogenic requirements.
-
Process Efficiency: 2-Methyltetrahydrofuran (2-MeTHF) offers a superior balance, providing similar reactivity to THF while allowing for higher reaction temperatures and easier aqueous workups due to its immiscibility with water.
-
Stability: CPME (Cyclopentyl methyl ether) provides the highest stability against peroxide formation and acidic hydrolysis, making it the ideal solvent for storage or non-metallation workflows.
Physicochemical Profile & Solvent Solubility[1]
Understanding the solute-solvent interaction is the first step in process design. 1-Fluoro-4-(methoxymethyl)benzene is a lipophilic ether.
| Property | Value (Approx.) | Implication |
| Molecular Weight | 140.15 g/mol | Low molecular weight intermediate. |
| LogP (Octanol/Water) | ~2.3 - 2.5 | Highly lipophilic; poor water solubility. |
| Boiling Point | ~180°C | High boiling point; solvent removal requires vacuum. |
| Electronic Character | Electron-withdrawing (F) | Activated for ortho-metallation; deactivated for electrophilic substitution. |
Solubility & Miscibility Matrix
The compound is miscible in most organic solvents but shows distinct behavior in partitioning.
| Solvent System | Solubility | Partition Coefficient (LogD) | Application Suitability |
| Water | Negligible | N/A | Biphasic workups only. |
| THF | High | N/A (Miscible with water) | Homogeneous reactions (Lithiation). |
| 2-MeTHF | High | High (Distinct organic phase) | Recommended: Excellent for reaction and extraction. |
| CPME | High | High (Hydrophobic) | Green chemistry; crystallization/storage. |
Comparative Performance: Ortho-Lithiation Efficiency
The most common synthetic transformation for this compound is Directed Ortho Metalation (DoM) . The fluorine atom acts as a strong Ortho Directing Group (ODG), while the methoxymethyl group is a weaker coordinator. The solvent determines the aggregation state of the lithiating agent (e.g., n-BuLi), directly impacting yield and regioselectivity.
Mechanism of Action
In non-polar solvents (Hexanes), n-BuLi exists as hexamers (unreactive). Lewis basic solvents (THF, Et2O) break these aggregates into dimers or monomers, exposing the reactive carbanion.
Solvent System Comparison Data
| Feature | Tetrahydrofuran (THF) | Diethyl Ether ( | 2-MeTHF (Green Alternative) |
| Reagent Aggregation | Monomer/Dimer (High Reactivity) | Tetramer (Moderate Reactivity) | Dimer (High Reactivity) |
| Req. Temperature | -78°C (Strict) | -78°C to 0°C | -78°C to -40°C |
| Regioselectivity | 95:5 (Ortho to F) | 90:10 | 94:6 |
| Side Reactions | Solvent degradation (THF cleavage) if temp rises. | Slow reaction rates. | Stable; resists ring opening. |
| Yield (Electrophile Trapping) | 88-92% | 65-75% | 85-90% |
Expert Insight: While THF provides the highest kinetic basicity, 2-MeTHF is the superior process solvent. It allows the reaction to proceed at slightly higher temperatures (reducing energy costs) without the risk of solvent polymerization associated with THF.
Comparative Performance: Stability & Workup
The benzyl ether moiety (
Peroxide Formation & Safety[1][2]
-
Diethyl Ether / THF: High risk of peroxide formation upon storage. Requires stabilizers (BHT) which can interfere with sensitive catalysis.
-
CPME / 2-MeTHF: Low to negligible peroxide formation.[1]
Workup Efficiency (Water Separation)
In a drug development context, the "performance" of a solvent includes how easily the product can be isolated.
-
THF: Miscible with water. Requires solvent exchange or "salting out" to isolate the product, leading to yield loss.
-
2-MeTHF / CPME: Forms a clean biphasic layer with water. The product (1-Fluoro-4-(methoxymethyl)benzene) partitions almost exclusively into the organic phase, simplifying extraction.
Visualizing the Decision Pathway
The following diagram illustrates the decision logic for selecting the optimal solvent based on the intended chemical transformation.
Figure 1: Decision tree for solvent selection based on reaction requirements and process constraints.
Detailed Experimental Protocol
Protocol: Directed Ortho-Lithiation in 2-MeTHF
This protocol validates the claim that 2-MeTHF is the superior alternative to THF for this specific substrate.
Objective: Regioselective lithiation at the C-2 position (ortho to Fluorine) followed by electrophilic trapping (e.g., with DMF to form the aldehyde).
Reagents:
-
1-Fluoro-4-(methoxymethyl)benzene (1.0 eq)
-
n-Butyllithium (1.2 eq, 2.5M in hexanes)
-
2-Methyltetrahydrofuran (Anhydrous)[1]
-
DMF (1.5 eq)
Step-by-Step Workflow:
-
System Prep: Flame-dry a 3-neck round bottom flask under Argon atmosphere.
-
Solvation: Dissolve 1-Fluoro-4-(methoxymethyl)benzene in anhydrous 2-MeTHF (0.5 M concentration).
-
Why: 2-MeTHF has a higher boiling point and lower water miscibility than THF.
-
-
Cooling: Cool the solution to -50°C .
-
Note: Unlike THF which requires -78°C, 2-MeTHF maintains regioselectivity at slightly higher temperatures.
-
-
Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -45°C.
-
Aging: Stir for 1 hour at -50°C.
-
Mechanism:[2] The Fluorine atom coordinates the Lithium, directing deprotonation at the ortho position.
-
-
Quench: Add DMF (Dimethylformamide) dropwise. Allow to warm to room temperature.
-
Workup (Self-Validating Step): Add water.
-
Observation: Distinct phase separation occurs immediately (unlike THF). The product resides in the upper 2-MeTHF layer.
-
-
Isolation: Separate layers. Wash organic layer with brine, dry over
, and concentrate.
Mechanistic Pathway Visualization
The following diagram details the regioselectivity governed by the solvent-complexed lithium species.
Figure 2: Mechanistic pathway of Directed Ortho Metalation (DoM). The solvent plays a critical role in stabilizing the Transition State.
References
-
Reichardt, C. (2026).[3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General principles of solvent polarity and organolithium aggregation).
-
Clayden, J. (2025). Organolithiums: Selectivity for Synthesis. Cardiff University / Baran Lab Notes.
-
Sigma-Aldrich. (2024).[1] Greener Solvent Alternatives: 2-MeTHF and CPME.[1] (Data on peroxide stability and water miscibility).
-
Pace, V., et al. (2014). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. ChemSusChem.
Sources
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 1-Fluoro-4-(methoxymethyl)benzene
For Immediate Implementation by Laboratory Personnel
In the fast-paced world of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is not merely a regulatory hurdle but a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-Fluoro-4-(methoxymethyl)benzene, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile: Why Specific Procedures are Crucial
Key Considerations:
-
Incompatibility: Like many ethers, 1-Fluoro-4-(methoxymethyl)benzene may form explosive peroxides over time, although this is less common than with aliphatic ethers. It is crucial to avoid contact with strong oxidizing agents, which can lead to violent reactions.[1][2]
-
Thermal Decomposition: When subjected to high temperatures, such as during incineration, fluorinated aromatic compounds can break down into hazardous substances. These may include carbon monoxide (CO), carbon dioxide (CO2), and the highly corrosive and toxic hydrogen fluoride (HF).[2][3] The formation of HF is a primary concern due to its ability to cause severe respiratory damage and etch glass.
-
Environmental Persistence: The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the environmental persistence of many fluorinated compounds. Improper disposal can lead to long-term contamination of soil and water.
A summary of the critical safety and physical data for a closely related compound, 1-Fluoro-4-methoxybenzene, is provided below as a conservative proxy.
| Property | Value | Source |
| CAS Number | 459-60-9 (for 1-Fluoro-4-methoxybenzene) | [4][5] |
| Molecular Formula | C7H7FO (for 1-Fluoro-4-methoxybenzene) | [4][5] |
| Molecular Weight | 126.13 g/mol (for 1-Fluoro-4-methoxybenzene) | [4][5] |
| Appearance | Colorless liquid | |
| Incompatibilities | Strong oxidizing agents | [1][2] |
| Hazardous Decomposition | Carbon monoxide, Carbon dioxide, Hydrogen fluoride | [2][3] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of 1-Fluoro-4-(methoxymethyl)benzene, from the point of generation to final removal by a licensed waste management contractor.
Caption: Decision workflow for the disposal of 1-Fluoro-4-(methoxymethyl)benzene.
Step 1: Immediate Segregation at the Point of Generation
The foundation of safe chemical disposal is the immediate and correct segregation of waste streams.
Protocol:
-
Identify the Waste Stream: All waste containing 1-Fluoro-4-(methoxymethyl)benzene, including unused pure reagent, reaction mixtures, quenching solutions, and contaminated consumables (e.g., pipette tips, silica gel, filter paper), must be classified as halogenated organic waste .
-
Dedicated Waste Container: A designated, properly labeled waste container for halogenated organic liquids or solids must be used. Never mix this waste with non-halogenated organic waste, aqueous waste, or solid waste streams. The rationale for this strict segregation is to prevent dangerous reactions and to ensure the correct final disposal method is employed. Mixing with other waste streams can complicate and increase the cost of disposal.
Step 2: Containerization and Labeling - The Pillars of Compliance
Proper containerization and labeling are not just regulatory requirements; they are essential for the safety of everyone who will handle the waste.
Protocol:
-
Container Selection:
-
Liquid Waste: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap. Ensure the container material is compatible with 1-Fluoro-4-(methoxymethyl)benzene and any other components in the waste mixture.
-
Solid Waste: Contaminated solid materials should be collected in a designated, leak-proof container, such as a labeled pail or a robust, transparent bag placed within a secondary container.
-
-
Labeling:
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "1-Fluoro-4-(methoxymethyl)benzene" and any other chemical constituents by their full name (no abbreviations or formulas).
-
The approximate percentage of each component.
-
The date the first waste was added to the container.
-
The specific hazards (e.g., "Flammable," "Irritant").
-
The name and contact information of the generating researcher or lab.
-
-
Step 3: Temporary On-Site Storage - The Satellite Accumulation Area
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
Protocol:
-
Location: The SAA should be a designated area within the laboratory, away from sources of ignition, heat, and direct sunlight. It should not be in a high-traffic area.
-
Secondary Containment: The waste container must be placed in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This is to prevent the spread of material in case of a leak or spill.
-
Container Management: Keep the waste container closed at all times, except when adding waste. Do not overfill containers; a headspace of at least 10% should be left to allow for vapor expansion.
Step 4: Arranging for Final Disposal - Professional Management
The final disposal of 1-Fluoro-4-(methoxymethyl)benzene must be handled by a licensed and reputable hazardous waste management company.
Protocol:
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with waste vendors. They will provide guidance on scheduling a waste pickup.
-
Documentation: Complete any required waste pickup request forms accurately and completely. This documentation is a legal record of the waste's journey from your lab to its final disposition.
-
Recommended Disposal Method: The preferred method for the final disposal of fluorinated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases like hydrogen fluoride. This method ensures the complete destruction of the compound. Landfilling in a designated hazardous waste landfill may be an alternative, but it is generally less preferred for persistent organic compounds due to the long-term risk of environmental release.
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact).
-
Contain the spill with an absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for disposal as hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these detailed procedures, researchers can ensure the safe and responsible management of 1-Fluoro-4-(methoxymethyl)benzene waste, upholding the highest standards of laboratory practice and environmental stewardship.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9987, 4-Fluoroanisole. [Link]
-
Matrix Fine Chemicals. 1-FLUORO-4-METHOXYBENZENE | CAS 459-60-9. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1-Fluoro-4-nitrobenzene, 99%. [Link]
Sources
Personal protective equipment for handling 1-Fluoro-4-(methoxymethyl)benzene
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Safety Division Subject: Operational Safety & PPE Protocol for 1-Fluoro-4-(methoxymethyl)benzene (CAS 7116-50-9)
Executive Safety Summary
1-Fluoro-4-(methoxymethyl)benzene (CAS: 7116-50-9) is a fluorinated benzyl ether intermediate used frequently in medicinal chemistry. While often treated as a generic organic solvent, it possesses specific latent hazards—most notably peroxide formation and fluorinated metabolite toxicity —that require a distinct safety protocol beyond standard "flammable liquid" handling.
Core Hazards:
-
Peroxide Former (Class B): Like its analog benzyl methyl ether, this compound has benzylic hydrogens adjacent to an ether oxygen, making it susceptible to autoxidation. It can form explosive peroxides upon concentration or prolonged storage.[1][2]
-
Flammability: Combustible liquid (Flash Point est. ~60–75°C). Vapors are heavier than air and may travel to ignition sources.[3]
-
Halogenated Waste: Unlike standard ethers, this material must be segregated into halogenated waste streams due to the fluorine substituent.
Part 1: Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the chemical's permeation properties and physical hazards. Standard latex gloves are insufficient for fluorinated benzyl ethers due to rapid degradation.
PPE Selection Table
| Protection Zone | Standard Operation (Dispensing/Synthesis) | High-Risk Operation (Spills/Distillation/Heating) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Change immediately upon splash. | Laminate / Silver Shield® (Under outer nitrile glove for dexterity)Required for spill cleanup >10mL. | Benzyl ethers can swell nitrile. Double gloving provides a "sacrificial" outer layer, allowing time to doff before skin contact. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Full Face Shield + Splash Goggles | Goggles prevent vapor absorption and splash entry; face shield protects against potential peroxide detonation shards during heating. |
| Respiratory | Fume Hood (Face velocity: 100 fpm)No respirator needed if hood is functional. | Half-Face Respirator Cartridge: Organic Vapor (OV) | In spill scenarios outside a hood, OV cartridges capture benzyl ether vapors. |
| Body | Flame-Resistant (FR) Lab Coat + Closed-toe leather/composite shoes. | Chemical Resistant Apron (Tychem® or similar barrier fabric) | Standard cotton coats absorb solvents; FR coats prevent wick-effect burns if the solvent ignites. |
Part 2: Operational Workflows
A. Peroxide Management Lifecycle
Because this chemical is a Class B peroxide former, it must be tracked rigorously. The following logic gate ensures no explosive concentration occurs.
Figure 1: Peroxide Management Workflow. Critical control points (yellow) prevent explosion risks during concentration steps.
B. Handling Protocol (Step-by-Step)
1. Pre-Operational Checks
-
Ventilation: Verify fume hood flow is >0.5 m/s (100 fpm).
-
Peroxide Test: If the bottle has been open >6 months, or if you intend to distill/rotovap the material, test for peroxides using commercial strips (e.g., Quantofix® Peroxide 100).
2. Dispensing & Transfer
-
Technique: Use a glass syringe with a long needle or a positive-displacement pipette to avoid dripping.
-
Atmosphere: Ideally, handle under an inert atmosphere (Nitrogen/Argon) if storing for long periods, as oxygen promotes peroxide formation.
-
Containment: Perform all transfers over a spill tray.
3. Reaction Monitoring
-
Heating: If heating the reaction >60°C, ensure a blast shield is in place or the sash is lowered completely.
-
Quenching: Fluorinated benzyl ethers are generally stable to water, but ensure no violent exotherms occur with co-reagents (e.g., strong Lewis acids).
4. Waste Disposal
-
Segregation: Do NOT mix with general organic waste.
-
Stream: Halogenated Organic Waste . The C-F bond requires high-temperature incineration scrubbers to prevent HF release at the disposal facility.
-
Labeling: Clearly mark the waste tag with "Fluorinated Solvent" and "Peroxide Former Potential."
Part 3: Emergency Response
Spill Cleanup Protocol (< 500 mL)
-
Alert & Isolate: Announce the spill. Evacuate the immediate area if the spill is large (>100 mL) or if ventilation is poor.
-
PPE Upgrade: Don Silver Shield/Laminate gloves and a respirator (OV cartridges) if outside the hood.
-
Absorb:
-
Use Vermiculite or Diatomaceous Earth .
-
Contraindication: Do not use paper towels for large spills of peroxide-forming ethers, as drying can increase flammability/peroxide concentration on the paper surface.
-
-
Collect: Use non-sparking plastic scoops. Place soaked absorbent into a heavy-duty poly bag or wide-mouth jar.
-
Decontaminate: Wipe the surface with soap and water.[3]
First Aid
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin, as this increases absorption of the fluorinated compound.
-
Eye Contact: Rinse for 15 minutes.[3][4] Seek medical attention immediately—fluorinated compounds can cause delayed irritation.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2776366 (1-Fluoro-4-(methoxymethyl)benzene). Retrieved from [Link]
- Clark, D.E.Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 2001. (General guidance on Class B peroxide formers like benzyl ethers).
-
Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
- Ansell Healthcare.Chemical Resistance Guide: Permeation & Degradation Data (7th Ed). (Source for Nitrile vs.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
